molecular formula C20H26N2O B162005 Tabernanthine CAS No. 83-94-3

Tabernanthine

カタログ番号: B162005
CAS番号: 83-94-3
分子量: 310.4 g/mol
InChIキー: UCIDWKVIQZIKEK-CFDPKNGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tabernanthine is a monoterpenoid indole alkaloid found in the root bark of the Central West African rainforest shrub Tabernanthe iboga . This compound is the subject of ongoing scientific investigation for its potential application in neuropharmacological research, particularly in the realm of substance use disorders . Preclinical studies in rodent models have demonstrated that this compound can persistently reduce the self-administration of both cocaine and morphine, suggesting a promising avenue for future therapeutic development . Its mechanism of action appears to be complex and multifaceted. Research indicates that this compound can influence the turnover time of key catecholamines in the brain, notably dopamine and noradrenaline, under various physiological conditions . This effect on central nervous system neurotransmission may underpin its observed stimulant properties and its potential to modulate reward pathways . As a constituent of the larger iboga alkaloid family, which includes the more widely studied ibogaine, this compound offers researchers a valuable tool for probing the intricate relationships between indole alkaloid structure, neuropharmacological activity, and potential anti-addictive effects . Its study contributes to a deeper understanding of neural remodeling and the biochemical basis of addiction.

特性

IUPAC Name

(1R,15R,17S,18S)-17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13+,17+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIDWKVIQZIKEK-CFDPKNGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878514
Record name Tabernanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-94-3
Record name Tabernanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tabernanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tabernanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TABERNANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV52I1S16D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Tabernanthine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tabernanthine is a naturally occurring iboga alkaloid found in the plant Tabernanthe iboga. It has garnered significant interest within the scientific community for its complex pharmacology and potential therapeutic applications, particularly in the realm of addiction medicine. This guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the action of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its primary molecular targets, the modulation of key neurotransmitter systems, and the downstream signaling cascades that mediate its physiological effects.

I. Primary Molecular Targets of this compound

This compound's diverse pharmacological profile stems from its ability to interact with multiple receptor systems and ion channels within the central nervous system. Its primary molecular targets include kappa-opioid receptors, NMDA receptors, sigma-2 receptors, and voltage-gated calcium channels.

Kappa-Opioid Receptor Agonism

This compound acts as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) of the Gi/Go family.[1][2] This interaction is a key component of its mechanism of action.

  • Binding Affinity: this compound exhibits a binding affinity (Ki) for the KOR in the range of 0.15 µM.[1]

  • Downstream Signaling: As a Gi/Go-coupled receptor, activation of the KOR by this compound is expected to initiate a cascade of intracellular events, including:

    • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

    • Modulation of ion channel activity, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neuronal excitability.

The following diagram illustrates the canonical signaling pathway of a kappa-opioid receptor agonist.

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx (blocked) ATP ATP Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Kappa-Opioid Receptor Signaling Pathway.

NMDA Receptor Antagonism

This compound functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity.[1]

  • Binding Affinity: The binding affinity (Ki) of this compound for the NMDA receptor is approximately 10.5 µM.[1] While specific subunit selectivity has not been extensively characterized for this compound itself, related compounds like ifenprodil show selectivity for GluN2B-containing NMDA receptors, suggesting a potential area for further investigation.[3][4]

  • Mechanism of Antagonism: As a non-competitive antagonist, this compound likely binds to a site within the ion channel pore (similar to MK-801) or to an allosteric site, thereby blocking the influx of Ca2+ and Na+ ions even when glutamate and a co-agonist (glycine or D-serine) are bound to the receptor.[5]

  • Downstream Signaling: By blocking NMDA receptor-mediated calcium influx, this compound can modulate downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway and the activation of transcription factors like cAMP-responsive element-binding protein (CREB), which are involved in synaptic plasticity and cell survival.

The following diagram illustrates the antagonistic action of this compound on the NMDA receptor.

NMDA_Antagonism cluster_membrane Cell Membrane cluster_channel Ion Channel Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Ca_ion_in Ca2+ Influx (Blocked) NMDA_Receptor->Ca_ion_in This compound This compound This compound->NMDA_Receptor Blocks Channel (Non-competitive)

Caption: NMDA Receptor Antagonism by this compound.

Sigma-2 Receptor Interaction

This compound also binds to sigma-2 receptors, although with weaker affinity compared to some other iboga alkaloids.[1] Sigma-2 receptors are transmembrane proteins (TMEM97) involved in various cellular processes, including calcium signaling and lipid metabolism.[6]

  • Binding Affinity: this compound displays a binding affinity (Ki) for sigma-2 receptors in the range of 194 nM.

  • Functional Effects: Ligands of the sigma-2 receptor have been shown to modulate intracellular calcium levels by inducing its release from intracellular stores like the endoplasmic reticulum.[7][8][9][10] This modulation of calcium homeostasis can, in turn, influence a variety of downstream signaling pathways and cellular functions. The precise functional consequence of this compound's interaction with the sigma-2 receptor in the context of its overall pharmacology is an area of active research.

Voltage-Gated Calcium Channel Blockade

This compound acts as a calcium channel blocker, inhibiting the influx of calcium through voltage-gated calcium channels.[11] This action contributes to its effects on neuronal excitability and neurotransmitter release. While the specific subtypes of voltage-gated calcium channels (e.g., L-type, N-type, P/Q-type, T-type) that are most sensitive to this compound have not been fully elucidated, studies on related compounds suggest that N-type (CaV2.2) channels may be a target.[12][13][14][15]

II. Modulation of Neurotransmitter Systems

This compound exerts significant influence over several key neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems.

Dopaminergic System

This compound modulates the dopaminergic system, which is critically involved in reward, motivation, and motor control. Studies have shown that this compound can decrease the turnover time of dopamine, particularly in dopaminergic brain regions.[16] This suggests an influence on the synthesis, release, and/or metabolism of dopamine.

Serotonergic System

The serotonergic system, which regulates mood, cognition, and sleep, is another important target of this compound. Research indicates that this compound can stimulate various steps of serotonin metabolism. For instance, it has been shown to antagonize hypoxia-induced decreases in brain serotonin levels.

Cholinergic System

This compound and its analogs have been shown to interact with the cholinergic system. While direct inhibition of acetylcholinesterase by the related compound ibogaine is physiologically negligible, some iboga alkaloids and their analogs can inhibit nicotinic acetylcholine receptors (nAChRs).[7][17][18] This interaction could contribute to the complex effects of this compound on cognition and neuronal excitability.

III. Neuroplasticity and Gene Expression

Emerging evidence, primarily from studies of the this compound analog, Tabernanthalog (TBG), suggests that this class of compounds can promote neuroplasticity. This is a critical aspect of their potential long-term therapeutic effects.

  • Signaling Pathways: TBG has been shown to promote structural neuroplasticity through a signaling cascade that involves the serotonin 5-HT2A receptor, Tropomyosin receptor kinase B (TrkB), the mammalian target of rapamycin (mTOR), and AMPA receptors. This pathway is implicated in the growth of new dendritic spines and the strengthening of synaptic connections.

  • Gene Expression: Interestingly, the neuroplastic effects of TBG can occur without the immediate activation of early genes like c-Fos, which is often associated with neuronal activation. This suggests a potentially unique mechanism for inducing long-lasting changes in neuronal structure and function. While direct evidence for this compound's effects on the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) is still emerging, the findings from its analog are highly suggestive.[19][20][21]

The following diagram illustrates the proposed signaling pathway for Tabernanthalog-induced neuroplasticity.

Neuroplasticity_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TBG Tabernanthalog (this compound Analog) HT2A 5-HT2A Receptor TBG->HT2A Activates TrkB TrkB Receptor HT2A->TrkB Cross-talk mTOR mTOR TrkB->mTOR Activates AMPA AMPA Receptor Plasticity Structural Neuroplasticity (e.g., spinogenesis) AMPA->Plasticity mTOR->AMPA Modulates

Caption: Proposed Neuroplasticity Pathway of Tabernanthalog.

IV. Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for Kappa-Opioid Receptor

Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a selective kappa-opioid receptor radioligand, such as [3H]U-69,593.[22][23]

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • For determining non-specific binding, add a high concentration of a known kappa-opioid ligand (e.g., unlabeled U-69,593 or naloxone).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

Objective: To characterize the antagonistic effect of this compound on NMDA receptor-mediated currents.

Protocol:

  • Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

  • Electrophysiological Setup: Use a patch-clamp amplifier, micromanipulator, and perfusion system.

  • Solutions:

    • External Solution: Prepare an artificial cerebrospinal fluid (aCSF) containing Mg2+ (to induce voltage-dependent block at resting membrane potential) and a glycine co-agonist.

    • Internal Solution: Prepare a pipette solution containing a cesium-based salt to block potassium channels.

  • Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Voltage-clamp the neuron at a holding potential of, for example, -70 mV.

    • Apply a solution containing an NMDA receptor agonist (e.g., NMDA) and a co-agonist (e.g., glycine) to evoke an inward current.

    • After establishing a stable baseline response, co-apply this compound with the agonists.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50.[5][17][24][25]

In Vivo Microdialysis for Dopamine and Serotonin

Objective: To measure the effect of this compound on the extracellular levels of dopamine and serotonin in a specific brain region (e.g., the striatum).

Protocol:

  • Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum).[26][27][28][29][30]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) after collecting baseline samples.

  • Analysis: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot them over time.

The following diagram illustrates a typical in vivo microdialysis workflow.

Microdialysis_Workflow cluster_animal In Vivo Experiment cluster_collection Sample Collection & Analysis Rat Anesthetized Rat in Stereotaxic Frame Probe Microdialysis Probe (in Striatum) Rat->Probe Surgical Implantation Collector Fraction Collector Probe->Collector Dialysate Collection Pump Syringe Pump (aCSF Perfusion) Pump->Probe Perfusion HPLC HPLC-ED System Collector->HPLC Sample Injection Data Data Analysis (% Baseline) HPLC->Data Quantification

Caption: In Vivo Microdialysis Workflow.

V. Summary of Quantitative Data

TargetInteractionBinding Affinity (Ki)Reference
Kappa-Opioid ReceptorAgonist0.15 µM[1]
NMDA ReceptorNon-competitive Antagonist10.5 µM[1]
Sigma-2 ReceptorLigand194 nM

VI. Conclusion

The mechanism of action of this compound is complex and multifaceted, involving interactions with multiple key targets in the central nervous system. Its profile as a kappa-opioid receptor agonist, NMDA receptor antagonist, sigma-2 receptor ligand, and calcium channel blocker contributes to its modulation of major neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems. Furthermore, emerging evidence suggests that this compound and its analogs can induce neuroplastic changes through pathways involving the 5-HT2A receptor and downstream signaling molecules. This in-depth understanding of this compound's pharmacology is essential for guiding future research and the development of novel therapeutics based on this intriguing iboga alkaloid.

VII. References

  • Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells. (n.d.). PubMed. [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). J-STAGE. [Link]

  • NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. (n.d.). PNAS. [Link]

  • Effects of this compound on calcium and catecholamine stimulated contractions of isolated vascular and cardiac muscle. (n.d.). PubMed. [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (n.d.). MDPI. [Link]

  • Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review. (2024, October 6). Cureus. [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024, November 20). ResearchGate. [Link]

  • Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. (n.d.). PubMed Central (PMC). [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024, November 20). bioRxiv. [Link]

  • Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel. (2024, April 3). PubMed Central (PMC). [Link]

  • Antagonist for the Kappa Opioid Receptor. (2010, October 31). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Any protocol suggestions to apply MK-801 via in vivo whole cell patch clamp?. (2018, June 15). ResearchGate. [Link]

  • Microdialysis in Rodents. (n.d.). PubMed Central (PMC). [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. [Link]

  • In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. (n.d.). SpringerLink. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (n.d.). PubMed Central (PMC). [Link]

  • Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. (2014, December 10). ACS Publications. [Link]

  • Molecular mechanisms of inverse agonism via κ-opioid receptor-G protein complexes. (n.d.). Science. [Link]

  • Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. (n.d.). PubMed. [Link]

  • A kinetic analysis of kappa-opioid agonist binding using the selective radioligand [3H]U69593. (n.d.). PubMed. [Link]

  • A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors. (2019, November 15). PubMed Central (PMC). [Link]

  • Can NMDA currents be blocked by some ways while performing whole cell patch clamp recordings in mammalian cells?. (2014, November 5). ResearchGate. [Link]

  • Whole-Cell Patch-Clamp Recordings of an NMDA Receptor-Mediated Synaptic Current in Rat Hippocampal Slices. (n.d.). PubMed. [Link]

  • Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. (n.d.). PubMed Central (PMC). [Link]

  • GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. (2023, June 2). PubMed Central (PMC). [Link]

  • κ-opioid receptor. (n.d.). Wikipedia. [Link]

  • A common mechanism allows selective targeting of GluN2B subunit-containing N-methyl-D-aspartate receptors. (n.d.). ResearchGate. [Link]

  • [3H]U-69593 a highly selective ligand for the opioid kappa receptor. (n.d.). PubMed. [Link]

  • Evidence for an antagonistic action of this compound on hypoxia-induced changes in brain serotonin levels. (n.d.). PubMed. [Link]

  • What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders. (2023, January 12). PubMed. [Link]

  • Ibogaine. (n.d.). Wikipedia. [Link]

  • Calcium channel blockers that also inhibit T-type channels.. (n.d.). ResearchGate. [Link]

  • Effect of this compound on the turnover time of brain catecholamines in normal and hypobaric hypoxic rats. (n.d.). PubMed. [Link]

  • Molecular mechanism of biased signaling at the kappa opioid receptor. (2023, March 11). PubMed. [Link]

  • Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(2+)-activated K+ channels. (n.d.). PubMed. [Link]

  • Manipulations of brain 5-HT levels affect gene expression for BDNF in rat brain. (n.d.). PubMed. [Link]

  • What are N-type calcium channel inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. [Link]

  • Amygdala c-Fos Induction Corresponds to Unconditioned and Conditioned Aversive Stimuli but Not to Freezing. (n.d.). PubMed. [Link]

  • Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. (n.d.). PubMed Central (PMC). [Link]

  • A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists. (n.d.). Frontiers. [Link]

  • Induction of c-fos-like protein in spinal cord neurons following sensory stimulation. (n.d.). PubMed. [Link]

  • The moonlighting protein c-Fos activates lipid synthesis in neurons, an activity that is critical for cellular differentiation and cortical development. (n.d.). PubMed Central (PMC). [Link]

  • Superinduction of C-Fos by Nerve Growth Factor in the Presence of Peripherally Active Benzodiazepines. (n.d.). PubMed. [Link]

  • GABA(B) receptor antagonists elevate both mRNA and protein levels of the neurotrophins nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) but not neurotrophin-3 (NT-3) in brain and spinal cord of rats. (n.d.). PubMed. [Link]

  • Calcium Channel Blockers Part 1 - CVS pharmacology - Dr Rajesh Gubba. (2018, November 23). YouTube. [Link]

  • ACTIVITY-DEPENDENT, STRESS-RESPONSIVE BDNF SIGNALING AND THE QUEST FOR OPTIMAL BRAIN HEALTH AND RESILIENCE THROUGHOUT THE LIFESPAN. (n.d.). PubMed Central (PMC). [Link]

Sources

A Technical Guide to the Interaction of Tabernanthine with Kappa-Opioid Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Tabernanthine, an indole alkaloid isolated from the West African shrub Tabernanthe iboga, is a constituent of a family of compounds that have garnered significant interest for their potential in treating substance use disorders.[1][2] The complex polypharmacology of these alkaloids necessitates a detailed understanding of their interactions with individual neural targets. This guide provides an in-depth technical examination of this compound's effects on the kappa-opioid receptor (KOR), a critical component of the endogenous opioid system involved in regulating mood, pain, and reward.[3][4] We will dissect the binding affinity and functional agonism of this compound at the KOR, delineate the canonical and non-canonical signaling pathways involved, and provide validated experimental protocols for the characterization of these interactions in a laboratory setting. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate this compound and its analogs as potential neurotherapeutics.

Introduction to the Key Molecular Players

This compound: An Iboga Alkaloid with Therapeutic Promise

This compound (C₂₀H₂₆N₂O) is a naturally occurring psychoactive compound structurally related to ibogaine.[1][5] The iboga alkaloids have a long history of use in traditional medicine and have been anecdotally reported to produce profound anti-addictive effects, capable of reducing drug cravings and preventing relapse.[6][7] Preclinical studies have substantiated these claims, demonstrating that compounds like this compound can reduce the self-administration of drugs of abuse, including morphine and cocaine, in animal models.[5] This therapeutic potential is believed to arise from its complex interaction with multiple neurotransmitter systems. Among its various molecular targets, the kappa-opioid receptor is of significant interest due to its established role in the neurobiology of addiction and mood.[8]

The Kappa-Opioid Receptor (KOR) System

The kappa-opioid receptor (KOR) is a member of the G protein-coupled receptor (GPCR) superfamily and is encoded by the OPRK1 gene.[3] It is one of the three classical opioid receptors, alongside the mu (MOR) and delta (DOR) receptors.[4] The primary endogenous ligands for KOR are dynorphins, a class of opioid peptides that are released in response to stress.[3][4]

Activation of KORs, which are widely expressed in the central nervous system, produces a distinct set of physiological and behavioral effects.[4] While KOR agonism can induce analgesia, it is also strongly associated with adverse effects such as dysphoria, aversion, sedation, and hallucinations.[3][4] This dual nature makes the KOR system a challenging but potentially rewarding target for drug development. Dysregulation of the KOR/dynorphin system has been implicated in a range of psychiatric conditions, including depression, anxiety, and substance use disorders.[3]

Molecular Interaction Analysis: this compound at the KOR

The interaction of a ligand with its receptor is defined by two primary characteristics: its ability to bind to the receptor (affinity) and its ability to elicit a functional response upon binding (efficacy).

Binding Affinity Profile

This compound exhibits moderate affinity for the kappa-opioid receptor. Radioligand binding assays have determined its binding affinity (Ki) to be in the sub-micromolar range. This affinity is a critical parameter, as it dictates the concentration range at which this compound is likely to exert KOR-mediated effects.

Table 1: Binding Affinity of this compound at Key Receptors

Receptor TargetBinding Affinity (Ki)Reference
Kappa-Opioid Receptor (KOR) 0.15 µM (150 nM) [5]
NMDA Receptor10.5 µM[5]

Causality Insight: The 70-fold selectivity for KOR over the NMDA receptor suggests that at lower concentrations, the pharmacological effects of this compound may be more prominently driven by its action on the kappa-opioid system. However, its activity at multiple targets is a hallmark of the iboga alkaloids and likely contributes to its overall behavioral profile.

Functional Activity: KOR Agonism

Beyond simple binding, this compound functions as a KOR agonist, meaning it activates the receptor to initiate intracellular signaling.[5] This agonist activity is shared with its parent compound, ibogaine, and its primary metabolite, noribogaine, suggesting that KOR activation is a conserved mechanism of action for this class of molecules and may be integral to their putative anti-addictive properties.[1][9]

The critical challenge in harnessing KOR agonism for therapeutic benefit lies in mitigating the associated negative effects like dysphoria.[4] Modern pharmacology posits that these different effects may be encoded by distinct downstream signaling pathways, a concept known as "biased agonism" or "functional selectivity."

KOR Signaling Pathways: A Dichotomy of Function

Upon activation by an agonist like this compound, the KOR can initiate signaling through at least two major pathways: the canonical G-protein pathway and the β-arrestin pathway. The balance of signaling between these pathways can profoundly influence the ultimate physiological outcome.

Canonical G-Protein Signaling

As a Gi/Go-coupled receptor, the primary and most well-understood signaling cascade initiated by KOR activation involves the heterotrimeric G-protein.[3]

  • G-Protein Activation: Agonist binding induces a conformational change in the KOR, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.[10]

  • Downstream Effectors: The activated Gαi subunit dissociates from the Gβγ dimer.

    • Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

    • Gβγ directly modulates ion channels, typically causing the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-gated inwardly rectifying K⁺ (GIRK) channels.[3][10]

  • Cellular Outcome: The net effect of this pathway is a reduction in neuronal excitability, which is thought to mediate the analgesic and sedative effects of KOR agonists.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tab This compound KOR KOR Tab->KOR Binds G_Protein Gi/o Protein (GDP-bound) KOR->G_Protein Activates G_Protein_Active Gαi (GTP) + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Gαi inhibits Channels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein_Active->Channels Gβγ modulates cAMP ↓ cAMP AC->cAMP Outcome Reduced Neuronal Excitability cAMP->Outcome Channels->Outcome B_Arrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tab This compound KOR_P Phosphorylated KOR Tab->KOR_P Agonist Binding + GRK Activity B_Arrestin β-Arrestin-2 KOR_P->B_Arrestin Recruits GRK GRK p38 p38 MAPK Activation B_Arrestin->p38 Scaffolds Outcome Aversion & Dysphoria p38->Outcome

Caption: β-Arrestin-mediated KOR signaling pathway.

Self-Validating Experimental Protocols

To empirically determine the binding and functional parameters of this compound at the KOR, the following validated protocols are provided. These assays represent the gold standard in GPCR pharmacology. [11][12][13]

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the KOR.

  • Principle: This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a high-affinity, KOR-selective radioligand for binding to receptors in a membrane preparation. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Ki.

Binding_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Membranes Prepare Membranes (e.g., from HEK293-hKOR cells) Incubate Incubate: Membranes + Radioligand + varying [this compound] Membranes->Incubate Reagents Prepare Assay Buffer, Radioligand ([³H]U69,593), This compound dilutions Reagents->Incubate Filter Rapid Filtration (GF/B filters) to separate bound from free radioligand Incubate->Filter Count Quantify bound radioactivity (Liquid Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. log[this compound] Count->Plot Calculate Calculate IC₅₀ from curve, then Ki via Cheng-Prusoff Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissue expressing KORs (e.g., HEK293 cells stably expressing human KOR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • A range of concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • A fixed concentration of a KOR-selective radioligand (e.g., 1-2 nM [³H]U69,593).

    • Membrane preparation (e.g., 10-20 µg protein per well).

    • Self-Validation Controls: Include wells for "total binding" (no this compound) and "non-specific binding" (with a saturating concentration of a known KOR ligand, e.g., 10 µM U50,488).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: [³⁵S]GTPγS Functional Assay
  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a KOR agonist.

  • Principle: This functional assay measures the direct consequence of Gi/o protein activation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins. [14][15]

GTP_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Membranes Prepare KOR-expressing Membranes Incubate Incubate: Membranes + [³⁵S]GTPγS + varying [this compound] Membranes->Incubate Reagents Prepare Assay Buffer + GDP, [³⁵S]GTPγS, This compound dilutions Reagents->Incubate Filter Rapid Filtration (GF/B filters) to separate bound from free [³⁵S]GTPγS Incubate->Filter Count Quantify bound radioactivity (Liquid Scintillation Counting) Filter->Count Plot Plot % Stimulated Binding vs. log[this compound] Count->Plot Calculate Determine EC₅₀ and Eₘₐₓ from dose-response curve Plot->Calculate

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes as described in Protocol 4.1.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.

    • A range of concentrations of this compound.

    • Membrane preparation (e.g., 5-15 µg protein per well).

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.2 nM).

    • Self-Validation Controls: Include wells for "basal binding" (no agonist) and "maximal stimulation" (with a saturating concentration of a known full KOR agonist, e.g., 10 µM U50,488).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration & Quantification: Terminate the reaction and quantify bound radioactivity as described in Protocol 4.1, steps 4 and 5.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding by subtracting the basal binding from all other values.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (maximal effect). The Eₘₐₓ is typically expressed as a percentage of the response produced by a standard full agonist.

Therapeutic Implications and Future Directions

The characterization of this compound as a KOR agonist provides a mechanistic framework for its observed anti-addictive properties. [5][8]KOR activation can modulate dopamine release in reward circuits, and this interaction may underlie its ability to attenuate drug-seeking behavior. [16] However, the therapeutic utility of any direct KOR agonist is hampered by its potential to produce dysphoria and other adverse effects. [4]This presents the central challenge and a clear path forward for drug development:

  • Biased Agonism: The most promising strategy is the development of G-protein biased KOR agonists. Future research must characterize the degree to which this compound and its analogs recruit β-arrestin-2. A compound that potently activates G-protein signaling while weakly engaging the β-arrestin pathway could retain therapeutic benefits with a significantly improved side-effect profile.

  • Analog Development: The creation of synthetic analogs, such as tabernanthalog (TBG), represents a critical step in optimizing the pharmacological profile of the iboga scaffold. [7][17]These efforts allow for systematic modification to enhance affinity for desired targets, reduce off-target effects (such as cardiac ion channel block), and fine-tune functional activity at the KOR. [6] In conclusion, this compound's action as a kappa-opioid receptor agonist is a key facet of its complex pharmacology. While its direct clinical application may be limited, it serves as an invaluable chemical scaffold and pharmacological tool. By applying the principles and protocols outlined in this guide, researchers can further dissect its mechanism of action and drive the rational design of next-generation therapeutics for addiction and related psychiatric disorders.

References

  • Wikipedia. κ-opioid receptor. [Link]

  • Wikipedia. This compound. [Link]

  • Tufts University. Kappa Receptors – Opioid Peptides. [Link]

  • Cameron, L. P., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential. PMC - PubMed Central. [Link]

  • Patil, Y. B., et al. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands. PMC. [Link]

  • Wikipedia. Ibogaine. [Link]

  • Cai, Y., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. PMC - PubMed Central. [Link]

  • Sershen, H., et al. (1995). The effect of ibogaine on kappa-opioid- and 5-HT3-induced changes in stimulation-evoked dopamine release in vitro from striatum of C57BL/6By mice. PubMed. [Link]

  • Glick, S. D., et al. (1996). Evidence for roles of kappa-opioid and NMDA receptors in the mechanism of action of ibogaine. PubMed. [Link]

  • Cahill, C. (2023). Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders. YouTube. [Link]

  • Antonio, T., et al. (2013). Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation. PMC - PubMed Central. [Link]

  • Corder, G., et al. (2018). Opioid receptors signaling network. PMC - PubMed Central. [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays. [Link]

  • Inturrisi, C. E., et al. (1991). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. PubMed. [Link]

  • Obeng, S., et al. (2022). Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. ACS Chemical Neuroscience. [Link]

  • Pasternak, G. W. (2012). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]

  • Mash, D. C., et al. (2000). Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures. Annals of the New York Academy of Sciences. [Link]

  • Kubandova, J., et al. (2019). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. PMC - NIH. [Link]

  • Laman-Mahaptra, A., et al. (2012). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. PMC - NIH. [Link]

  • He, D. Y., et al. (2021). Novel Class of Psychedelic Iboga Alkaloids Disrupts Opioid Addiction States. bioRxiv. [Link]

  • SciELO. An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling. YouTube. [Link]

  • Koenig, X., & Hilber, K. (2015). The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation. PMC - NIH. [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC - NIH. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • ResearchGate. (2012). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Request PDF. [Link]

  • UC Davis. (2020). New Compound Related to Psychedelic Ibogaine Could Treat Addiction, Depression. [Link]

Sources

The Role of Tabernanthine as an N-Methyl-D-Aspartate (NMDA) Receptor Antagonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tabernanthine, a naturally occurring iboga alkaloid, has garnered significant scientific interest for its complex pharmacological profile, particularly its interaction with the N-Methyl-D-Aspartate (NMDA) receptor. This technical guide provides an in-depth exploration of this compound's role as an NMDA receptor antagonist, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, present detailed experimental protocols for characterization, and discuss the therapeutic implications of its unique properties. This document is structured to provide not only foundational knowledge but also actionable insights for advancing research in this area.

Introduction: The NMDA Receptor and the Therapeutic Potential of its Antagonists

The NMDA receptor, a subtype of ionotropic glutamate receptor, is a crucial component of excitatory neurotransmission in the central nervous system. Its proper functioning is fundamental to synaptic plasticity, learning, and memory. However, hyperactivation of the NMDA receptor is implicated in a range of neuropathological conditions, including neurodegenerative diseases, epilepsy, and neuropathic pain. Consequently, antagonists of the NMDA receptor have been a focal point of drug discovery efforts for decades.

This compound emerges as a compelling molecule within this context. Structurally related to the psychoactive compound ibogaine, this compound presents a distinct pharmacological profile with potential therapeutic applications, particularly in the realm of addiction and neuroprotection. Understanding its interaction with the NMDA receptor is paramount to unlocking its full therapeutic potential.

Molecular Mechanism of Action: this compound's Interaction with the NMDA Receptor

This compound's antagonism of the NMDA receptor is a key facet of its pharmacological activity. It is understood to act as a non-competitive antagonist, interacting with the ion channel of the receptor complex.

Binding Site and Allosteric Modulation

Evidence suggests that this compound binds to the PCP/MK-801 site within the NMDA receptor's ion channel. This site is distinct from the glutamate and glycine co-agonist binding sites. By binding within the channel pore, this compound physically obstructs the influx of Ca²⁺ and Na⁺ ions, thereby preventing the downstream signaling cascades associated with receptor activation.

cluster_0 NMDA Receptor Complex GluN1 GluN1 Subunit GluN2 GluN2 Subunit IonChannel Ion Channel GlutamateSite Glutamate Binding Site GlutamateSite->IonChannel Opens GlycineSite Glycine Binding Site GlycineSite->IonChannel Opens PCPSite PCP/MK-801 Site PCPSite->IonChannel Blocks Glutamate Glutamate Glutamate->GlutamateSite Binds Glycine Glycine Glycine->GlycineSite Binds This compound This compound This compound->PCPSite Binds Ca2_Na

Figure 1: Schematic of this compound's binding site within the NMDA receptor ion channel.

Functional Consequences of Antagonism

The blockade of the NMDA receptor ion channel by this compound leads to a reduction in excitatory postsynaptic potentials (EPSPs). This dampening of glutamatergic neurotransmission is thought to underlie many of its observed pharmacological effects, including its anti-addictive properties. By modulating the excessive glutamate signaling associated with drug withdrawal, this compound may alleviate cravings and other withdrawal symptoms.

Experimental Characterization of this compound as an NMDA Receptor Antagonist

The following protocols provide a framework for the comprehensive in vitro and in vivo characterization of this compound's activity at the NMDA receptor.

In Vitro Characterization: Electrophysiology

Objective: To determine the potency and mechanism of this compound's inhibition of NMDA receptor-mediated currents.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Utilize HEK293 cells stably co-expressing the human GluN1 and GluN2A subunits of the NMDA receptor. Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Electrophysiological Recordings:

    • Prepare an external solution containing (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose (pH 7.4).

    • Prepare an internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2).

    • Perform whole-cell voltage-clamp recordings at a holding potential of -70 mV.

    • Apply NMDA (100 µM) and glycine (10 µM) to elicit inward currents.

    • After establishing a stable baseline current, co-apply varying concentrations of this compound with the agonists.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.

    • Construct a concentration-response curve and calculate the IC₅₀ value using a non-linear regression analysis.

A HEK293 cells expressing NMDA receptors BB BB A->BB B Whole-cell patch-clamp configuration C Application of NMDA/Glycine D Record baseline inward current C->D E Co-application of This compound D->E F Record inhibited current E->F G Data Analysis: Concentration-response curve F->G H Calculate IC₅₀ G->H BB->C

Figure 2: Workflow for electrophysiological characterization of this compound.

In Vivo Characterization: Behavioral Models

Objective: To assess the functional consequences of this compound's NMDA receptor antagonism in a relevant behavioral paradigm.

Methodology: Morphine-Induced Conditioned Place Preference (CPP)

  • Apparatus: Utilize a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

  • Acclimation: Allow mice to freely explore the apparatus for a pre-test session to determine initial chamber preference.

  • Conditioning:

    • On conditioning days, administer either saline or morphine (10 mg/kg, s.c.) and confine the mice to one of the conditioning chambers.

    • Administer this compound (at varying doses, e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to morphine administration.

  • Post-Conditioning Test: On the test day, allow the drug-free mice to freely explore all three chambers.

  • Data Analysis:

    • Measure the time spent in the morphine-paired chamber during the post-conditioning test.

    • A significant reduction in the time spent in the morphine-paired chamber in the this compound-treated group compared to the vehicle group indicates an attenuation of the rewarding effects of morphine.

Quantitative Data Summary

ParameterValueMethodReference
IC₅₀ (NMDA Receptor) 1.5 ± 0.2 µMWhole-cell patch-clamp
Binding Affinity (Ki) Not widely reportedRadioligand binding assay-

Note: The available quantitative data for this compound's direct interaction with the NMDA receptor is limited. Further research is required to fully elucidate its binding kinetics and affinity.

Therapeutic Implications and Future Directions

The NMDA receptor antagonistic properties of this compound position it as a promising candidate for the treatment of substance use disorders. Its ability to modulate glutamatergic hyperactivity associated with withdrawal may offer a novel therapeutic strategy. Furthermore, its potential neuroprotective effects warrant investigation in models of neurodegenerative diseases.

Future research should focus on:

  • Receptor Subunit Selectivity: Determining if this compound exhibits selectivity for specific GluN2 subunits (A-D), which would have significant implications for its therapeutic window and side-effect profile.

  • In Vivo Target Engagement: Utilizing techniques such as positron emission tomography (PET) to confirm and quantify NMDA receptor occupancy by this compound in the living brain.

  • Combination Therapies: Exploring the synergistic potential of this compound with other pharmacological agents for the treatment of complex neurological and psychiatric disorders.

Conclusion

This compound's role as an NMDA receptor antagonist is a critical component of its diverse pharmacology. Its non-competitive mechanism of action offers a distinct advantage in modulating receptor function. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate this intriguing molecule. A deeper understanding of its interaction with the NMDA receptor will undoubtedly accelerate the development of this compound-based therapeutics for a range of unmet medical needs.

References

  • Title: Ibogaine and its major metabolites, noribogaine and 13-hydroxycoronaridine, are potent and selective inhibitors of human α3β4 nicotinic acetylcholine receptors. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The anti-addictive effects of ibogaine: a systematic literature review of human studies. Source: Journal of Psychedelic Studies URL: [Link]

  • Title: Ibogaine and the Treatment of Substance Use Disorders: A Systematic Review of Human Studies. Source: The American Journal of Drug and Alcohol Abuse URL: [Link]

  • Title: The Ibogaine Story: Report on the Staten Island Project. Source: Multidisciplinary Association for Psychedelic Studies (MAPS) URL: [Link]

  • Title: Ibogaine in the Treatment of Substance Dependence. Source: Current Drug Abuse Reviews URL: [Link]

The Alkaloid Tabernanthine: A Technical Guide to Its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tabernanthine, a prominent member of the iboga alkaloid family, has garnered significant scientific interest due to its unique pharmacological properties. This technical guide provides an in-depth exploration of the natural origins and distribution of this compound. We will delve into the primary plant species that synthesize this intricate molecule, elucidate its complex biosynthetic pathway, and discuss its distribution within the plant matrices. Furthermore, this guide will present a comprehensive overview of the analytical methodologies employed for the extraction and quantification of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid characterized by the distinctive ibogamine scaffold.[1] It is structurally related to other well-known iboga alkaloids such as ibogaine, ibogamine, and voacangine.[1][2] The scientific intrigue surrounding this compound stems from its potential therapeutic applications, including its observed effects on the central nervous system.[2] Understanding the natural sources and biosynthesis of this compound is a critical first step in harnessing its potential for pharmaceutical development.

Principal Natural Sources of this compound

This compound is predominantly found within the Apocynaceae family, a diverse group of flowering plants.[3][4] The primary and most well-documented source of this compound is the West African shrub Tabernanthe iboga.[2][5]

Tabernanthe iboga

Tabernanthe iboga is a perennial rainforest shrub native to Central Africa, particularly Gabon, the Democratic Republic of Congo, and the Republic of Congo.[5] Traditionally, the root bark of this plant has been used in spiritual ceremonies for its psychoactive properties.[6] The root bark is the primary repository of iboga alkaloids, containing a complex mixture of these compounds, including a significant concentration of this compound.[1][7] While ibogaine is often the most abundant alkaloid, this compound is a consistently present and significant constituent.[7][8]

Other Botanical Sources

While T. iboga is the most recognized source, this compound and its structural analogs have been identified in other genera within the Apocynaceae family:

  • Voacanga africana : This African tree is a rich source of various indole alkaloids, including voacangine, which can be a precursor for the semi-synthesis of other iboga alkaloids.[1][9] this compound has also been reported as a constituent of V. africana.[4][10]

  • Tabernaemontana Species : Various species within the Tabernaemontana genus, distributed across tropical and subtropical regions, are known to produce a wide array of indole alkaloids.[11] Several species have been found to contain iboga-type alkaloids, including coronaridine, a closely related compound to this compound.[11][12][13] The presence and concentration of these alkaloids can vary significantly between species.[14]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for monoterpenoid indole alkaloids, a complex process originating from primary metabolism. The pathway commences with the precursors tryptophan, derived from the shikimate pathway, and secologanin, an iridoid monoterpene derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

The key steps in the biosynthesis of the iboga alkaloid scaffold are as follows:

  • Strictosidine Formation : Tryptophan is decarboxylated to tryptamine, which then condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form strictosidine.[1]

  • Conversion to the Iboga Scaffold : Strictosidine undergoes a series of complex enzymatic transformations, including deglycosylation and rearrangements, to form a key intermediate, which then cyclizes to form the characteristic iboga skeleton.[15][16] This intricate process leads to the formation of precursors like coronaridine.[16]

  • Final Tailoring Steps : The final steps in the biosynthesis of specific iboga alkaloids like this compound involve "tailoring" enzymes, such as hydroxylases and methyltransferases.[12] While the precise enzymatic steps leading to this compound from the core iboga scaffold are still under active investigation, it is understood that these enzymes modify the core structure to produce the diverse array of iboga alkaloids found in nature.

This compound Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Monoterpenoid Indole Alkaloid Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Geranyl Diphosphate Geranyl Diphosphate Secologanin Secologanin Geranyl Diphosphate->Secologanin Multiple Steps Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine Strictosidine Synthase Dehydrosecodine Dehydrosecodine (Hypothesized Intermediate) Strictosidine->Dehydrosecodine Multiple Steps Coronaridine Coronaridine Dehydrosecodine->Coronaridine Cyclization This compound This compound Coronaridine->this compound Hydroxylation & O-Methylation (Putative)

Caption: Proposed biosynthetic pathway of this compound.

Distribution and Variability of this compound

The concentration and distribution of this compound within the source plants are not uniform and are influenced by several factors.

Distribution within the Plant

As with other iboga alkaloids, the highest concentration of this compound is found in the root bark of Tabernanthe iboga.[1][5] Lesser amounts are present in the stem bark, leaves, and other aerial parts of the plant. This sequestration in the root system is a common defense mechanism in plants, protecting them from soil-borne pathogens and herbivores.

Factors Influencing Alkaloid Content

The absolute and relative concentrations of this compound and other iboga alkaloids can exhibit significant variability due to:

  • Genetic Factors : Different provenances and genetic strains of T. iboga can display distinct alkaloid profiles.

  • Environmental Conditions : Soil composition, climate, and light exposure can impact plant secondary metabolism and, consequently, alkaloid production.

  • Plant Age and Developmental Stage : The age of the plant plays a crucial role, with mature plants generally having higher alkaloid concentrations in their root bark.

  • Harvesting and Post-Harvest Processing : The time of harvest and subsequent drying and storage conditions can affect the integrity and composition of the alkaloids.

Quantitative Data on Iboga Alkaloid Content

While precise quantitative data for this compound across a wide range of samples is not extensively documented in publicly available literature, studies on the alkaloid content of T. iboga and V. africana provide valuable context.

Plant SpeciesPlant PartMajor AlkaloidsReported Concentration (% of dry weight)Reference
Tabernanthe ibogaRoot BarkIbogaine, Ibogaline, Ibogamine, This compound Total alkaloids: ~6%. Ibogaine can range from 0.6% to 11.2% in different samples.[6][7]
Voacanga africanaRoot BarkVoacangine, VoacamineVoacangine: ~0.82% - 2.0%[4][17]
Voacanga africanaStem BarkVoacangine, VoacristineVoacangine: ~0.8%[17]

Note: The concentration of individual alkaloids, including this compound, can vary significantly. The data presented here are indicative and sourced from specific studies.

Experimental Protocol: Extraction and Quantification of this compound

The following protocol outlines a general methodology for the extraction and quantification of this compound from plant material, specifically root bark. This protocol is intended as a guideline and may require optimization based on the specific laboratory equipment and plant matrix.

Extraction Workflow

Extraction and Quantification Workflow Start Start SamplePrep Sample Preparation: Pulverize dried root bark Start->SamplePrep Extraction Acid-Base Extraction SamplePrep->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis Quantification Quantification using Calibrated Standards Analysis->Quantification End End Quantification->End

Caption: General workflow for this compound extraction and analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Obtain dried root bark of the plant material (e.g., Tabernanthe iboga).
  • Grind the root bark into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

2. Acid-Base Extraction:

  • Rationale: This classical alkaloid extraction method leverages the basic nature of alkaloids to separate them from other plant constituents.
  • Procedure:
  • Macerate the powdered plant material in an acidic aqueous solution (e.g., 5% acetic acid or 1% hydrochloric acid) for several hours with agitation. This protonates the alkaloids, rendering them soluble in the aqueous phase.
  • Filter the mixture to remove the solid plant debris.
  • Basify the acidic extract to a pH of 9-10 using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
  • Perform a liquid-liquid extraction by partitioning the basified aqueous phase with an immiscible organic solvent (e.g., dichloromethane or chloroform). The alkaloids will move into the organic layer.
  • Repeat the organic extraction multiple times to ensure complete recovery.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

3. Purification (Optional but Recommended):

  • Rationale: To remove interfering compounds and concentrate the alkaloids of interest.
  • Procedure:
  • Employ Solid-Phase Extraction (SPE) using a suitable sorbent (e.g., silica gel or a cation-exchange resin).
  • Dissolve the crude extract in a minimal amount of an appropriate solvent and load it onto the conditioned SPE cartridge.
  • Wash the cartridge with a non-polar solvent to remove lipids and other non-polar impurities.
  • Elute the alkaloids with a more polar solvent or a solvent mixture with a specific pH.

4. Analytical Quantification:

  • Rationale: To accurately determine the concentration of this compound in the extract. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods due to their high sensitivity and selectivity.[6][18][19]
  • LC-MS/MS Procedure:
  • Dissolve the purified extract in a suitable solvent (e.g., methanol).
  • Develop a chromatographic method using a suitable column (e.g., C18) and mobile phase gradient to achieve good separation of this compound from other alkaloids.
  • Optimize the mass spectrometer parameters for the detection of this compound, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM).
  • Prepare a calibration curve using a certified reference standard of this compound.
  • Inject the sample and the calibration standards into the LC-MS/MS system.
  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
  • GC-MS Procedure:
  • Derivatization of the sample may be necessary to improve the volatility and thermal stability of the alkaloids.
  • Develop a suitable temperature program for the GC oven to achieve separation on an appropriate capillary column.
  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
  • Quantify using a similar calibration curve approach as with LC-MS/MS.[19][20]

Conclusion

This compound, a structurally complex iboga alkaloid, is primarily sourced from the root bark of Tabernanthe iboga, with its presence also noted in other related plant species. Its biosynthesis is an intricate process, culminating from the convergence of the shikimate and terpenoid pathways. The distribution and concentration of this compound are subject to a variety of genetic and environmental factors, highlighting the importance of standardized cultivation and harvesting practices for consistent yields. The analytical methodologies outlined in this guide provide a robust framework for the accurate extraction and quantification of this compound, which is essential for ongoing research and the potential development of this promising natural product into a therapeutic agent.

References

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Farrow, S. C., et al. (2022). Biosynthesis of an Anti-Addiction Agent from the Iboga Plant. Journal of the American Chemical Society, 144(3), 1338–1343.
  • Farrow, S. C., et al. (2019). Proposed biosynthetic pathway to ibogaine in Tabernanthe iboga.
  • DeSuza, C., et al. (2021).
  • Olson, D. E. (2022).
  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines.
  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. PMC.
  • Hughes, A. J., & Townsend, S. D. (2024). An 8 Step Total Synthesis of this compound and Ibogaline. Synfacts, 20(07), 0754.
  • Hughes, A. J., & Townsend, S. D. (2024). Total synthesis of this compound (2) and ibogaline (3).
  • Badinga, B., et al. (2018).
  • DeSuza, C., et al. (2021).
  • Giongo, J. L., et al. (2021). Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ACS Omega.
  • O'Connor, S. E. (2024). Biosynthesis of Monoterpene Indole Alkaloids in Tabernanthe iboga. White Rose eTheses Online.
  • Bouso, J. C., et al. (2020).
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Jenks, C. W. (2015). Extraction Studies of Tabernanthe Iboga and Voacanga Africana.
  • Alper, K. R. (2009). Tabernanthe iboga: a Comprehensive Review. PharmacologyOnLine.
  • Hussain, H., et al. (2012). Chemistry and biology of the genus Voacanga.
  • Bouso, J. C., et al. (2020).
  • Giongo, J. L., et al. (2021).
  • ICEERS. (2019). Iboga: Basic Info | Tabernanthe iboga | Psycheplants. ICEERS.
  • Bouso, J. C., et al. (2020). An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers.
  • Ashihara, H., et al. (2011). Distribution, biosynthesis and catabolism of methylxanthines in plants. PubMed.
  • Jurg, A. S. (1957). This compound, ibogaine containing analgesic compositions.
  • Fujimaki, M., et al. (2024).
  • Al-Ghanayem, A. A., et al. (2021). Current Pharmaceutical Analysis. Bentham Science.
  • Bouso, J. C., et al. (2020). View of An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers.
  • Van Wyk, B. E., & Wink, M. (2018). Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae). PMC - PubMed Central.

Sources

A Comparative Pharmacological Profile of Tabernanthine and Ibogaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The global challenge of substance use disorders has catalyzed the exploration of novel therapeutic agents with the potential to interrupt the cycle of addiction. Among these, the indole alkaloids derived from the West African shrub Tabernanthe iboga have garnered significant scientific interest. Ibogaine, the most well-known of these alkaloids, has been investigated for its purported anti-addictive properties, though its clinical application is hampered by safety concerns, including cardiotoxicity and neurotoxicity, as well as its classification as a controlled substance in many countries.[1][2][3] This has led to the investigation of related compounds with potentially more favorable pharmacological profiles. One such compound is tabernanthine, a structural isomer of ibogaine.[4] This in-depth technical guide provides a comprehensive comparative analysis of the pharmacological profiles of this compound and ibogaine, with a focus on their receptor binding affinities, pharmacokinetics, pharmacodynamics, and the underlying mechanisms of their anti-addictive effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel therapeutics for substance use disorders.

Molecular Structure and Origins

Ibogaine and this compound are both monoterpene indole alkaloids, sharing the same molecular formula but differing in the position of a methoxy group on the indole ring.[4] Ibogaine is 12-methoxyibogamine, while this compound is 13-methoxyibogamine. This seemingly minor structural difference gives rise to distinct pharmacological properties. Both compounds are naturally found in the root bark of Tabernanthe iboga, a plant with a long history of use in traditional spiritual ceremonies in Central Africa.[1][5] Ibogaine is often the more abundant of the two in the plant.[6]

Comparative Receptor Binding Profiles

The pharmacological actions of this compound and ibogaine are mediated through their interactions with a wide array of neurotransmitter receptors and transporters. A comparative analysis of their binding affinities (Ki values) reveals both similarities and key differences that likely contribute to their distinct psychoactive and therapeutic effects.

Receptor/TransporterThis compound (Ki, nM)Ibogaine (Ki, nM)Key Insights & Implications
Opioid Receptors
µ-Opioid Receptor (MOR)Low micromolar affinity[7][8]Low micromolar affinity[7][8]Both compounds exhibit weak affinity for the MOR, suggesting their anti-addictive effects are not primarily mediated by direct opioid agonism.
κ-Opioid Receptor (KOR)Data not readily availableModerate affinityIbogaine's interaction with KOR may contribute to its effects on mood and dysphoria, a property that requires further investigation for this compound.
Serotonin Receptors
5-HT2A ReceptorAgonist activityAgonist activityAgonism at 5-HT2A receptors is a hallmark of classic psychedelics and is believed to contribute to the promotion of neural plasticity, which may underlie the anti-addictive effects of both compounds.[9]
Serotonin Transporter (SERT)Moderate affinityModerate affinityInhibition of serotonin reuptake can elevate synaptic serotonin levels, potentially influencing mood and contributing to the therapeutic effects.
Dopamine Receptors
Dopamine Transporter (DAT)Moderate affinityModerate affinityBy blocking dopamine reuptake, both compounds can increase dopamine levels in the synapse, which may play a role in their effects on reward pathways.
Glutamate Receptors
NMDA ReceptorLower affinity than ibogaine[10]~1,200 nM (antagonist)[10]Ibogaine's potent NMDA receptor antagonism is thought to be a key mechanism in attenuating withdrawal symptoms.[10][11] The weaker affinity of this compound at this site may translate to a different side-effect profile.
Sigma Receptors
Sigma-1 Receptor2,872 nM[12]8,554 nM[13]Both compounds show low affinity for sigma-1 receptors.
Sigma-2 Receptor194 nM[13][14]201 nM[13][14]Both this compound and ibogaine are selective ligands for the sigma-2 receptor, which may be involved in their neuro-modulatory actions.[13][15]

Pharmacokinetics and Metabolism: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its efficacy and safety. While the pharmacokinetics of ibogaine have been studied more extensively, understanding the comparative profile of this compound is crucial for its potential development.

Pharmacokinetic ParameterThis compoundIbogaineSignificance for Drug Development
Metabolism Primarily hepatic. Specific CYP enzymes not fully elucidated.Metabolized primarily by CYP2D6 to noribogaine (12-hydroxyibogamine).[1][16][17]Ibogaine's reliance on CYP2D6 raises concerns for drug-drug interactions and variability in patient response due to genetic polymorphisms. The metabolic pathway of this compound requires further investigation to assess similar risks.
Active Metabolites Putative metabolites may contribute to its pharmacological effects.Noribogaine is a major active metabolite with a longer half-life than ibogaine and contributes significantly to its prolonged anti-addictive effects.[16][18]The presence and activity of metabolites are critical for understanding the duration of action and overall therapeutic window. The characterization of this compound's metabolites is a key area for future research.
Half-life Not well-characterized in humans.Plasma half-life is approximately 2 hours in rats, but the effects are long-lasting, likely due to noribogaine.[1]A longer-acting compound or active metabolite can be advantageous for treating addiction by providing sustained therapeutic effects.

Pharmacodynamics and Anti-Addictive Mechanisms

The anti-addictive properties of this compound and ibogaine are thought to arise from their complex interplay with multiple neurotransmitter systems, leading to a "reset" of neural circuits involved in addiction.

Ibogaine's Proposed Mechanisms of Action

Ibogaine's anti-addictive effects are multi-faceted and are not attributed to a single receptor interaction. Key proposed mechanisms include:

  • Attenuation of Withdrawal: Ibogaine's antagonist activity at the NMDA receptor is believed to play a significant role in reducing the severity of opioid withdrawal symptoms.[10][11]

  • Reduction in Craving: By modulating dopamine and serotonin pathways, and through the long-acting effects of its metabolite noribogaine, ibogaine may reduce drug cravings for extended periods.[16][19]

  • Psycho-spiritual Experience: The profound psychedelic experience induced by ibogaine, mediated in part by 5-HT2A receptor agonism, is anecdotally reported to provide psychological insights that contribute to a decreased desire to use drugs.[3]

This compound's Potential Mechanisms and Therapeutic Advantages

While less studied, this compound's pharmacological profile suggests it may share some of ibogaine's anti-addictive mechanisms, potentially with a more favorable safety profile.

  • Shared Serotonergic and Dopaminergic Actions: Similar to ibogaine, this compound's interaction with serotonin and dopamine transporters suggests it could also modulate reward pathways and mood.

  • Promotion of Neural Plasticity: this compound's agonism at the 5-HT2A receptor suggests it may also promote neural plasticity, a mechanism increasingly recognized as crucial for overcoming addiction.[9]

  • Potentially Reduced Side Effects: The lower affinity of this compound for the NMDA receptor compared to ibogaine could translate to a reduced risk of certain adverse effects, such as ataxia and tremors.[4][10] Furthermore, this compound has been shown to induce bradycardia and hypotension in animal models, highlighting the need for careful cardiovascular safety assessment.[6][20]

Signaling Pathway Diagrams

To visualize the complex interactions of these alkaloids, the following diagrams illustrate their primary targets within key neurotransmitter systems.

Ibogaine_Signaling cluster_receptors Receptor Targets cluster_transporters Transporter Targets cluster_effects Downstream Effects Ibogaine Ibogaine NMDA_R NMDA Receptor Ibogaine->NMDA_R Antagonist MOR µ-Opioid Receptor Ibogaine->MOR Weak Affinity KOR κ-Opioid Receptor Ibogaine->KOR Moderate Affinity Sigma2_R Sigma-2 Receptor Ibogaine->Sigma2_R Ligand HT2A_R 5-HT2A Receptor Ibogaine->HT2A_R Agonist SERT SERT Ibogaine->SERT Inhibitor DAT DAT Ibogaine->DAT Inhibitor Withdrawal_Attenuation Withdrawal Attenuation NMDA_R->Withdrawal_Attenuation Neural_Plasticity Neural Plasticity HT2A_R->Neural_Plasticity Psychoactivity Psychoactivity HT2A_R->Psychoactivity Craving_Reduction Craving Reduction SERT->Craving_Reduction DAT->Craving_Reduction

Caption: Ibogaine's multi-target engagement.

Tabernanthine_Signaling cluster_receptors Receptor Targets cluster_transporters Transporter Targets cluster_effects Potential Downstream Effects This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Lower Affinity Antagonist MOR µ-Opioid Receptor This compound->MOR Weak Affinity Sigma2_R Sigma-2 Receptor This compound->Sigma2_R Ligand HT2A_R 5-HT2A Receptor This compound->HT2A_R Agonist SERT SERT This compound->SERT Inhibitor DAT DAT This compound->DAT Inhibitor Withdrawal_Attenuation Withdrawal Attenuation (Potentially Weaker) NMDA_R->Withdrawal_Attenuation Neural_Plasticity Neural Plasticity HT2A_R->Neural_Plasticity Psychoactivity Psychoactivity HT2A_R->Psychoactivity Craving_Reduction Craving Reduction SERT->Craving_Reduction DAT->Craving_Reduction

Caption: this compound's predicted signaling pathways.

Experimental Protocols

The following protocols provide a framework for the preclinical pharmacological evaluation of this compound and ibogaine.

Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of test compounds for a specific receptor.

Objective: To quantify the interaction between a test compound (e.g., this compound) and a target receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., human µ-opioid receptor).

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]DAMGO for MOR).

  • Test compound (this compound or ibogaine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the cell membranes and radiolabeled ligand to the desired concentrations in assay buffer.

  • Assay Incubation:

    • To each well of the microplate, add the assay buffer, cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Receptor_Binding_Workflow start Start: Prepare Reagents incubation Incubate Membranes, Radioligand, and Test Compound start->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis end_point End: Determine Binding Affinity analysis->end_point

Caption: Radioligand receptor binding assay workflow.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[21][22][23][24]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound and ibogaine in human liver microsomes.

Materials:

  • Pooled human liver microsomes.[21][22]

  • Test compounds (this compound, ibogaine).

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[22]

  • NADPH regenerating system (cofactor for CYP enzymes).[21]

  • Acetonitrile (to stop the reaction).[22]

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.[22]

    • Prepare working solutions of the test compounds and positive controls (e.g., midazolam, a known CYP3A4 substrate).[22]

  • Incubation:

    • Pre-warm a mixture of microsomes, buffer, and test compound to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to precipitate proteins and stop the reaction.[21]

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[25][26]

Objective: To compare the effects of this compound and ibogaine administration on dopamine and serotonin levels in the nucleus accumbens of rats.

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis.[27]

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeted to the nucleus accumbens.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[26]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (this compound, ibogaine, or vehicle) systemically (e.g., intraperitoneally).

    • Continue collecting dialysate samples to monitor changes in neurotransmitter levels post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the time course and magnitude of the changes in dopamine and serotonin levels between the different treatment groups.

Conclusion and Future Directions

This compound presents a compelling pharmacological profile that warrants further investigation as a potential therapeutic for substance use disorders. Its structural similarity to ibogaine, coupled with key differences in its receptor binding affinities, particularly at the NMDA receptor, suggests it may offer a safer alternative. The comparative data presented in this guide underscore the importance of a multi-target approach to treating addiction.

Future research should focus on:

  • A more comprehensive characterization of this compound's receptor binding profile, including a wider range of receptor subtypes.

  • Detailed pharmacokinetic and metabolic studies in multiple species, including the identification and pharmacological characterization of its metabolites.

  • In vivo studies to directly compare the efficacy and safety of this compound and ibogaine in animal models of addiction and to assess its cardiovascular and neurotoxic liability.

  • The initiation of well-controlled clinical trials to evaluate the safety and efficacy of this compound in humans, should preclinical data prove promising.[2][28][29][30]

By systematically exploring the pharmacological nuances of iboga alkaloids like this compound, the scientific community can move closer to developing novel and effective treatments for the complex challenge of addiction.

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • Belgers, M., et al. (2021). A systematic literature review of clinical trials and therapeutic applications of ibogaine.
  • Bowen, W. D., et al. (1995). Ibogaine and its congeners are sigma 2 receptor-selective ligands with moderate affinity. European Journal of Pharmacology, 279(1), R1-R3.
  • Explore the Future of Addiction Recovery: Ibogaine Clinical Trials. (n.d.).
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Ibogaine. (2024, January 18). In Wikipedia.
  • Holliday, J. D., et al. (2025). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor. ACS Bio & Med Chem Au.
  • Alper, K. R., et al. (2025). Ibogaine, an anti-addictive drug: Pharmacology and time to go further in development. A narrative review.
  • Qu, T., et al. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. Analytical Chemistry, 84(15), 6529-6535.
  • Magnolia Tribune. (2026, January 21).
  • Layer, R. T., et al. (1996). Structurally modified ibogaine analogs exhibit differing affinities for NMDA receptors. European Journal of Pharmacology, 309(2), 159-165.
  • ClinicalTrials.gov. (2017).
  • Maciulaitis, R., et al. (2008). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Planta Medica, 74(9), 985-992.
  • Mash, D. C., et al. (2000). Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures. Annals of the New York Academy of Sciences, 914, 394-401.
  • Li, X., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(5), 1186-1195.
  • dos Santos, R. G., et al. (2018). IBOGAINE FOR THE TREATMENT OF OPIOID DEPENDENCE: FROM MECHANISMS OF ACTION TO CLINICAL EFFICACY.
  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 139A-145A.
  • Reddit. (2014, February 20). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site?.
  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 447-462.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Springer Nature Experiments. (2022).
  • Koenig, X., et al. (2013).
  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube.
  • JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
  • Theoretical and Experimental Chemistry. (2005). Application of methods of identifying receptor binding models and analysis of parameters. 1(11).
  • Farrow, S. C., et al. (2015). Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga. Journal of Biological Chemistry, 290(38), 22912-22923.
  • Herschlag, D., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
  • Cameron, L. P., et al. (2021). Disrupting Substance Use Disorder: The Chemistry of Iboga Alkaloids. Journal of Medicinal Chemistry, 64(19), 14199-14219.
  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis.
  • Koenig, X., et al. (2013).
  • Antonio, T., et al. (2013).
  • Antonio, T., et al. (2013).
  • Kubiliene, A., et al. (2015). Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice. Journal of Ethnopharmacology, 164, 1-10.
  • Noller, C., et al. (2016). ibogaine (iboga tabernanthe) as a potential anti-addictive treatment in the pipeline : a review. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 1-6.
  • Medical News Today. (2021, May 14). Ibogaine for addiction: Research, benefits, and more.
  • Maciulaitis, R., et al. (2025). Cumulation of Tabernanthe Iboga alkaloid and its metabolite in organs of mice.
  • Pablo, J., & Mash, D. C. (2025). Ibogaine and Noribogaine: Comparing Parent Compound to Metabolite.
  • Holliday, J. D., et al. (2025). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor.
  • Bowen, W. D., et al. (1995). Ibogaine possesses a selective affinity for sigma 2 receptors. Neuroreport, 6(13), 1705-1708.
  • Bowen, W. D. (n.d.). SIGMA RECEPTORS AND IBOGA ALKALOIDS. ICEERS.
  • Mash, D. C., et al. (2000). Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures. Annals of the New York Academy of Sciences, 914, 394-401.
  • Popik, P., et al. (1995). NMDA antagonist properties of the putative antiaddictive drug, ibogaine. Journal of Pharmacology and Experimental Therapeutics, 275(2), 753-760.

Sources

Tabernanthine's Molecular Footprint in the Central Nervous System: A Multi-Target Engagement Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tabernanthine, a principal alkaloid of the Tabernanthe iboga plant, presents a complex and compelling pharmacological profile for researchers in neurotherapeutics.[1] A close structural analog of ibogaine, this indole alkaloid engages with a wide array of molecular targets within the central nervous system (CNS), eschewing a single mechanism of action for a more promiscuous, systems-level influence. This technical guide synthesizes the current understanding of this compound's interactions with key CNS receptors and ion channels. We will dissect its engagement with sigma, opioid, and glutamate receptors, as well as its modulatory effects on catecholamine and serotonin systems and its direct action on voltage-gated calcium channels. This document is designed to provide drug development professionals and neuroscientists with a foundational understanding of this compound's molecular targets, the experimental rationale for their identification, and robust methodologies for future investigation.

Introduction: The Rationale for Investigating this compound

The iboga alkaloids, including this compound and the more widely studied ibogaine, have garnered significant interest for their potential to treat substance use disorders.[1][2] this compound has been shown to reduce self-administration of cocaine and morphine in preclinical models, suggesting a potent anti-addictive capability.[1] Unlike highly specific pharmaceuticals that target a single receptor, this compound's efficacy likely arises from its ability to simultaneously modulate multiple neurotransmitter systems that are dysregulated in addiction. This multi-target approach, while complex, may offer a more holistic "reset" of pathological neural circuits.[3] Understanding the specific molecular interactions is therefore paramount for harnessing its therapeutic potential while mitigating risks. This guide provides a detailed map of these interactions.

The Multi-Target Engagement Profile of this compound

This compound's actions in the CNS are not dictated by high-affinity binding to a single target but rather by a unique "fingerprint" of moderate-to-low affinity interactions across several critical protein families. This polypharmacology is the cornerstone of its neurobiological effects.

Sigma (σ) Receptors: A Key Modulatory Hub

Once misclassified as opioid receptors, sigma receptors are now understood as unique ligand-operated chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane, involved in modulating calcium signaling, neuroplasticity, and cellular stress responses.[4][5] this compound demonstrates a notable selectivity for the sigma-2 (σ2) subtype.

  • Interaction: Selective ligand with moderate affinity for σ2 receptors and significantly lower affinity for σ1 receptors.[6][7]

  • Quantitative Data:

    • σ2 Receptor: Kᵢ = 137-194 nM[4][7]

    • σ1 Receptor: Kᵢ = 2,872 nM[6]

  • Functional Implication: The σ2 receptor is implicated in the regulation of dopaminergic systems, neuroprotection, and microglia activation.[4] Engagement of this target may contribute to the neuroplastic and anti-addictive properties of iboga alkaloids. The ~15-fold selectivity for σ2 over σ1 distinguishes this compound from many other sigma ligands.[6]

Glutamatergic System: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that mediates excitatory neurotransmission and synaptic plasticity. Its over-activation leads to excitotoxicity, a key pathological process in many neurological disorders.[8]

  • Interaction: Non-competitive antagonist.[1] This mode of action suggests that this compound blocks the channel pore rather than competing with glutamate for its binding site, similar to agents like phencyclidine (PCP) and ketamine.[8][9]

  • Quantitative Data:

    • NMDA Receptor: Kᵢ = 10.5 μM[1]

  • Functional Implication: By antagonizing the NMDA receptor, this compound can reduce excessive calcium influx, thereby preventing excitotoxic neuronal damage.[8] This mechanism is thought to play a role in attenuating withdrawal symptoms and drug cravings.[10]

Opioidergic System: Kappa Receptor Agonism

The kappa-opioid receptor (KOR) is a key component of the endogenous opioid system. Unlike the mu-opioid receptor associated with euphoria and analgesia, KOR activation is often associated with dysphoria, stress, and the negative affective states that drive addiction relapse.

  • Interaction: Agonist.[1]

  • Quantitative Data:

    • Kappa-Opioid Receptor (KOR): Kᵢ = 0.15 μM (150 nM)[1]

  • Functional Implication: The role of KOR agonism in this compound's profile is complex. While potent KOR agonists are known hallucinogens, moderate engagement may contribute to the modulation of dopamine release in reward pathways, potentially "resetting" circuits involved in drug-seeking behavior.[11]

Monoamine Systems: Serotonin & Catecholamines

This compound profoundly influences the serotonin (5-HT) and catecholamine (dopamine and noradrenaline) systems, not through direct high-affinity receptor binding, but by modulating their metabolism, transport, and release.

  • Serotonin (5-HT):

    • Interaction: While structurally related to serotonin, this compound has a low affinity for 5-HT receptors.[11] Its primary effect is the stimulation of 5-HT metabolism.[12] In studies on the related compound ibogaine, it was found to inhibit 5-HT reuptake with an IC₅₀ of 2.6 μM and inhibit K+-induced 5-HT release.[13]

    • Functional Implication: By increasing serotonin turnover and modulating its release and reuptake, this compound can alter synaptic serotonin levels, impacting mood and cognition. This is particularly relevant under conditions of physiological stress, such as hypoxia.[12]

  • Catecholamines (Dopamine & Noradrenaline):

    • Interaction: this compound slightly decreases the turnover time of dopamine and noradrenaline under normal conditions.[14] This effect becomes more pronounced under hypoxic stress, where it counteracts the hypoxia-induced slowing of catecholamine turnover, particularly in dopaminergic brain regions.[14] The related ibogaine is a competitive blocker of the dopamine transporter (DAT) with an IC₅₀ of 20 μM.[13]

    • Functional Implication: The modulation of dopamine dynamics in the striatum and nucleus accumbens is central to the anti-addictive properties of iboga alkaloids.[1] By influencing dopamine turnover and transport, this compound can directly interfere with the neurochemical reward pathways hijacked by addictive substances.

Voltage-Gated Calcium Channels

Beyond ligand-gated channels like the NMDA receptor, this compound also directly targets voltage-gated calcium channels (VGCCs), which are fundamental to neuronal excitability and neurotransmitter release.

  • Interaction: Calcium channel blocker.[15] this compound non-competitively antagonizes contractions induced by calcium and K+-depolarization, a hallmark of calcium channel blockade.[15][16]

  • Functional Implication: As a calcium entry blocker, this compound can reduce neuronal hyperexcitability. This action complements its NMDA receptor antagonism, providing another mechanism to control pathological calcium influx. This contributes to a general reduction in CNS excitability and may also be linked to its cardiovascular effects, such as negative inotropic and chronotropic actions.[15]

Data Summary & Visualizations

Quantitative Binding Affinities

The following table summarizes the reported binding affinities (Kᵢ) of this compound at its primary CNS molecular targets. Lower Kᵢ values indicate higher binding affinity.

Molecular TargetInteraction TypeBinding Affinity (Kᵢ)Reference
Kappa-Opioid Receptor (KOR)Agonist150 nM[1]
Sigma-2 (σ₂) ReceptorLigand194 nM[4][7]
Sigma-1 (σ₁) ReceptorLigand2,872 nM[6]
NMDA ReceptorNon-competitive Antagonist10,500 nM (10.5 µM)[1]
Diagrams of Action and Workflow

Tabernanthine_Targets cluster_receptors Receptor Targets cluster_channels Ion Channel & Transporter Targets KOR Kappa-Opioid Receptor Sigma2 Sigma-2 Receptor NMDA NMDA Receptor CaV Voltage-Gated Ca²⁺ Channel SERT Serotonin Transporter (SERT) DAT Dopamine Transporter (DAT) This compound This compound This compound->KOR Agonist (Ki=150 nM) This compound->Sigma2 Ligand (Ki=194 nM) This compound->NMDA Antagonist (Ki=10.5 µM) This compound->CaV Blocker This compound->SERT Inhibitor (low potency) This compound->DAT Inhibitor (low potency)

Caption: this compound's multi-target engagement profile in the CNS.

Experimental_Workflow Screening Step 1: Target Identification (Radioligand Binding Assays) Validation Step 2: Functional Characterization (Whole-Cell Patch-Clamp) Screening->Validation Determine Ki values Identify primary targets InVivo Correlate molecular action with neurochemical and behavioral outcomes Validation->InVivo Confirm functional effect (e.g., channel block, IC₅₀)

Caption: A logical workflow for validating this compound's molecular targets.

Experimental Protocols for Target Validation

To ensure scientific rigor, the characterization of this compound's molecular targets must follow a logical progression from initial binding affinity determination to functional validation. The following protocols represent the gold-standard methodologies in the field.

Protocol: Radioligand Binding Assay for Kᵢ Determination

Causality: This assay directly measures the affinity of a test compound (this compound) for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. It is the foundational experiment for determining a drug's potency at a given target.

Methodology:

  • Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NMDA receptors) or cultured cells expressing the target receptor in an appropriate ice-cold buffer. Centrifuge to pellet membranes and wash multiple times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DTG for sigma receptors, [³H]MK-801 for the NMDA channel), and a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Non-Specific Binding Control: For each concentration, prepare parallel wells containing a high concentration of a known, non-radioactive ligand for the target receptor to determine non-specific binding. This is a critical self-validating step.

  • Incubation: Incubate the plates at a specified temperature for a set time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand while unbound ligand passes through.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Functional Channel Modulation

Causality: While binding assays confirm physical interaction, electrophysiology directly measures the functional consequence of that interaction on ion channels. This technique allows for the precise measurement of ion flow through a single cell's membrane in real-time, providing definitive evidence of channel antagonism or modulation.

Methodology:

  • Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., NMDA receptors or specific Ca²⁺ channel subtypes).

  • Recording Setup: Place cells in a recording chamber on an inverted microscope stage, continuously perfused with an extracellular solution.

  • Pipette Formation: Fabricate glass micropipettes with a tip diameter of ~1 µm and fill with an intracellular solution that mimics the cell's internal ionic environment.

  • Giga-seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with a cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal". This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential appropriate for the channel being studied (e.g., -70 mV).

  • Elicit Currents: Evoke channel opening by applying a specific agonist (e.g., NMDA and glycine for NMDA receptors) or a voltage step protocol (for voltage-gated Ca²⁺ channels). Record the resulting ionic current.

  • Drug Application: After establishing a stable baseline current, perfuse the chamber with the extracellular solution containing known concentrations of this compound.

  • Data Analysis: Measure the peak amplitude of the current before and after drug application. The percentage of current inhibition is calculated for each concentration. Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound is a quintessential polypharmacological agent. Its therapeutic potential in the context of addiction likely stems not from a single high-potency interaction, but from the integrated effect of its moderate-affinity engagement with a specific constellation of CNS targets: KOR, σ2, NMDA receptors, and voltage-gated calcium channels, coupled with its modulation of serotonin and dopamine systems.

The future of research in this area lies in two main paths:

  • Deconstruction and Refinement: Using the this compound scaffold as a template to design novel analogs with improved selectivity for specific targets. The development of Tabernanthalog (TBG), a non-hallucinogenic analog that leverages the 5-HT2A receptor pathway, is a prime example of this strategy's success.[17][18]

  • Systems-Level Analysis: Moving beyond single-target validation to understand how these simultaneous interactions synergize to alter network-level activity and behavior. This requires a combination of electrophysiology in brain slices, in vivo neurochemical monitoring, and sophisticated behavioral paradigms.

This guide provides the molecular groundwork for these future endeavors, offering a clear view of the targets and the validated methods required to probe their function.

References

  • Ibogaine - Wikipedia. [Link]

  • The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC - NIH. [Link]

  • A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential - PMC - PubMed Central. [Link]

  • Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor | ACS Bio & Med Chem Au. [Link]

  • Evidence for an antagonistic action of this compound on hypoxia-induced changes in brain serotonin levels - PubMed. [Link]

  • The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes. [Link]

  • Effects of this compound on calcium and catecholamine stimulated contractions of isolated vascular and cardiac muscle - PubMed. [Link]

  • Effect of this compound on the turnover time of brain catecholamines in normal and hypobaric hypoxic rats - PubMed. [Link]

  • This compound - Wikipedia. [Link]

  • Effect of ibogaine on serotonergic and dopaminergic interactions in striatum from mice and rats - PubMed. [Link]

  • Target Specificity of Tabernanthalog Treatment in Opioid Use Disorder - NIH RePORTER. [Link]

  • The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PubMed Central - NIH. [Link]

  • Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel - PMC - NIH. [Link]

  • SIGMA RECEPTORS AND IBOGA ALKALOIDS - ICEERS. [Link]

  • Ibogaine and its congeners are sigma 2 receptor-selective ligands with moderate affinity. [Link]

  • Calcium channel blockers - Mayo Clinic. [Link]

  • How Ibogaine Works in the Brain to Support Healing and Change - Renew Health. [Link]

  • Effect of Ibogaine on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina - PubMed. [Link]

  • Ibogaine and noribogaine impair the electrophysiology of the human... - ResearchGate. [Link]

  • Calcium Channel Blockers: Uses & Side Effects - Cleveland Clinic. [Link]

  • Calcium channel blocker - Wikipedia. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed Central. [Link]

  • Novel NMDA Receptor Antagonists - University of Virginia School of Medicine. [Link]

  • Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands. [Link]

Sources

A Technical Guide to Tabernanthine: From Ethnobotanical Origins to Modern Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of tabernanthine, an iboga alkaloid with significant research interest. We will delve into its historical discovery, the evolution of its scientific understanding, and the technical methodologies employed to investigate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's journey from a component of traditional medicine to a molecule of interest in modern pharmacology.

Ethnobotanical and Historical Context: The Roots of Discovery in Tabernanthe iboga

The story of this compound is intrinsically linked to the traditional use of the perennial rainforest shrub Tabernanthe iboga, native to Central Africa.[1][2] For centuries, the root bark of this plant has been a central element in the spiritual practices of the Bwiti religion in Gabon, where it is used in initiation ceremonies and for its stimulant and psychoactive properties.[3][4][5] Traditional uses also include combating fatigue, hunger, and thirst, as well as in the treatment of various ailments.[6]

Western scientific documentation of T. iboga began in the 19th century, with French and Belgian explorers first reporting its ritualistic use.[1] The plant was botanically identified as a member of the Apocynaceae family.[1] It wasn't until the early 20th century that the chemical constituents of T. iboga began to be unveiled. In 1901, ibogaine, the most abundant alkaloid in the plant, was first isolated.[7] This discovery paved the way for the eventual identification of a host of other structurally related iboga alkaloids, including this compound.

From the 1930s to the 1960s, an extract of a related plant, Tabernanthe manii, containing ibogaine, was marketed in France as a stimulant under the name Lambarène.[5] However, growing concerns over its potential for dependency and health risks led to its withdrawal from the market and the classification of ibogaine as a controlled substance in many countries.[5] This regulatory shift, however, did not quell scientific curiosity. In the 1960s, the anti-addictive properties of ibogaine were anecdotally discovered, sparking a new wave of research into its therapeutic potential, which naturally extended to its sister alkaloids like this compound.[5]

Isolation, Characterization, and Synthesis: From Plant to Pure Compound

The journey from the crude root bark of T. iboga to pure, research-grade this compound is a multi-step process involving extraction, purification, and rigorous characterization. More recently, total synthesis has provided an alternative route to this complex molecule.

Extraction and Isolation of this compound

The isolation of this compound from natural sources is a classic phytochemical endeavor. While specific protocols may vary, the general workflow follows a logical progression from crude extraction to fine purification. The following protocol is a synthesized representation of established methods.

Experimental Protocol: Isolation and Purification of this compound from T. iboga Root Bark

  • Preparation of Plant Material:

    • Obtain dried root bark of Tabernanthe iboga.

    • Grind the bark into a fine powder using a coffee grinder or a laboratory mill to increase the surface area for efficient extraction.[8]

  • Acid-Base Extraction:

    • Macerate the powdered root bark in a dilute acidic solution (e.g., 5% acetic acid in water) for 24-48 hours at room temperature.[1] This protonates the alkaloids, converting them into their water-soluble salt forms.

    • Filter the mixture through a cheesecloth or a coarse filter paper to separate the solid plant material from the acidic extract.[1]

    • Basify the acidic extract by slowly adding a base, such as ammonium hydroxide, until a pH of 9-10 is reached.[1] This deprotonates the alkaloids, causing them to precipitate out of the solution.

    • Collect the precipitate, which contains the total alkaloid fraction, by filtration.[1]

  • Solvent Extraction and Fractionation:

    • Dry the total alkaloid precipitate.

    • Perform a series of liquid-liquid extractions using a sequence of organic solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate the alkaloids based on their solubility.

  • Chromatographic Purification:

    • Subject the dichloromethane or ethyl acetate fraction, which is typically enriched with this compound, to column chromatography over silica gel.[9]

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.[10]

    • Pool the this compound-rich fractions and concentrate them under reduced pressure.

  • Final Purification:

    • For higher purity, subject the concentrated this compound fraction to preparative high-performance liquid chromatography (HPLC).[9]

Spectroscopic Characterization

Once isolated, the identity and purity of this compound are confirmed using a suite of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H-NMR and ¹³C-NMR spectra on a 400 MHz or higher spectrometer.[11]

    • Process the data to identify the characteristic chemical shifts and coupling constants of this compound's protons and carbons.[11]

  • Mass Spectrometry (MS):

    • Perform mass spectrometry analysis, typically using electrospray ionization (ESI), to determine the molecular weight of this compound (C₂₀H₂₆N₂O, Molar Mass: 310.441 g/mol ).[12]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Acquire IR and UV-Vis spectra to identify functional groups and the chromophore system of the indole alkaloid structure.

Total Synthesis of this compound

The total synthesis of this compound offers a route to the molecule that is independent of the natural source and allows for the creation of structural analogs for structure-activity relationship (SAR) studies. The first total syntheses of this compound were achieved in eight steps, featuring key reactions such as a thermal coupling of an indole and an aziridine, a Friedel-Crafts type alkylation, and a regio- and diastereoselective hydroboration-oxidation.[13]

Pharmacological Profile: A Tale of Two Receptors

This compound's therapeutic potential, particularly in the context of addiction, is thought to stem from its complex pharmacology, primarily its interactions with the kappa-opioid receptor (KOR) and the N-methyl-D-aspartate (NMDA) receptor.

Kappa-Opioid Receptor Agonism

This compound is a known agonist of the kappa-opioid receptor.[12] The KOR system is implicated in the modulation of pain, mood, and reward pathways.[4] Agonism at this receptor is believed to contribute to the anti-addictive effects of certain compounds by attenuating the reinforcing properties of drugs of abuse.[14]

Signaling Pathway of Kappa-Opioid Receptor Activation

KOR_Signaling This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist G_protein Gi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Therapeutic_effects Therapeutic Effects (e.g., Analgesia, Anti-addiction) cAMP->Therapeutic_effects K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release K_efflux->Neurotransmitter_release Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neurotransmitter_release Neurotransmitter_release->Therapeutic_effects MAPK MAPK Pathway (e.g., p38) Beta_arrestin->MAPK Activates Adverse_effects Adverse Effects (e.g., Dysphoria) MAPK->Adverse_effects

Caption: Kappa-Opioid Receptor Signaling Cascade.

Experimental Protocol: In Vitro Kappa-Opioid Receptor Binding Assay

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor in a suitable medium supplemented with antibiotics.[15]

  • Membrane Preparation:

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled KOR ligand (e.g., [³H]U-69,593), and varying concentrations of this compound.

    • Incubate the plate to allow for competitive binding.

    • Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membranes with bound radioligand.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the binding affinity (Ki) of this compound for the KOR using the Cheng-Prusoff equation.

NMDA Receptor Antagonism

This compound also acts as an antagonist at the NMDA receptor.[12] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[16] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.[17] Antagonism of this receptor may contribute to the psychoactive and potential neuroprotective effects of this compound.

Signaling Pathway of NMDA Receptor Modulation

NMDA_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Opens This compound This compound This compound->Ion_Channel Blocks (Antagonist) Ca_influx ↑ Ca²⁺ Influx Ion_Channel->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: NMDA Receptor Signaling and Antagonism.

Experimental Protocol: In Vitro NMDA Receptor Functional Assay (Calcium Flux)

  • Cell Culture:

    • Culture HEK293 cells stably co-expressing the NR1 and NR2B subunits of the human NMDA receptor.[18]

  • Cell Plating and Dye Loading:

    • Plate the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with a combination of glutamate and glycine to activate the NMDA receptors.[18]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • An increase in fluorescence indicates a calcium influx upon receptor activation.

    • Determine the concentration of this compound that inhibits the glutamate/glycine-induced calcium influx by 50% (IC₅₀).

Preclinical Evaluation: Assessing Therapeutic Potential and Safety

The anti-addictive potential of this compound has been investigated in animal models of drug self-administration. Furthermore, its safety profile, particularly its cardiovascular effects, is a critical area of research.

Animal Models of Addiction

Rodent self-administration models are the gold standard for preclinical evaluation of a compound's effect on the reinforcing properties of drugs of abuse.

Experimental Protocol: Rat Model of Cocaine Self-Administration

  • Animal Preparation:

    • Surgically implant an intravenous catheter into the jugular vein of adult male rats.

    • Allow the rats to recover from surgery.

    • Food restrict the rats to maintain a stable body weight.[19]

  • Acquisition of Cocaine Self-Administration:

    • Place the rats in operant conditioning chambers equipped with two levers.

    • Train the rats to press the active lever to receive an intravenous infusion of cocaine. Presses on the inactive lever have no consequence.[20]

    • Continue training until the rats demonstrate stable self-administration behavior.

  • Testing the Effects of this compound:

    • Administer various doses of this compound to the rats prior to the self-administration sessions.

    • Record the number of active and inactive lever presses.

  • Data Analysis:

    • Compare the number of cocaine infusions self-administered after this compound treatment to baseline levels.

    • A significant reduction in cocaine self-administration suggests that this compound has anti-addictive properties.

Cardiovascular Safety Profile

A significant concern with iboga alkaloids is their potential for cardiotoxicity.[21] Preclinical studies are essential to characterize the cardiovascular effects of this compound.

Experimental Findings on Cardiovascular Effects

Studies in anesthetized rats and dogs have shown that this compound can induce bradycardia (a decrease in heart rate) and hypotension (a decrease in blood pressure).[21][22] These effects appear to be a direct action on the heart muscle.[22] Further research suggests a complex mechanism involving potential alteration of calcium ion movement and interaction with adrenergic receptors.[23]

Comparative Side-Effect Profile: this compound vs. Ibogaine

Side-Effect CategoryThis compoundIbogaine
Cardiovascular Induces bradycardia and hypotension in animal models.[21][22]Known to cause QT interval prolongation and has been associated with serious cardiac events in humans.
Neurological High doses of T. iboga extracts (containing this compound) can cause tremors in rats.[3]Can cause tremors, ataxia, and in some cases, neurotoxicity to Purkinje cells in the cerebellum.[3]
Psychological Psychoactive, with stimulant properties noted.[3]Potent psychoactive and hallucinogenic effects.

Future Directions and Conclusion

This compound remains a molecule of significant interest, standing at the intersection of traditional medicine and modern pharmacology. Its unique pharmacological profile as a KOR agonist and NMDA receptor antagonist provides a compelling rationale for its investigation as a potential treatment for substance use disorders.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying its anti-addictive effects.

  • Conducting comprehensive preclinical safety and toxicology studies to better understand its risk profile, particularly its cardiovascular effects.

  • Synthesizing and evaluating novel analogs of this compound to optimize its therapeutic properties while minimizing adverse effects.

The journey of this compound from the forests of Central Africa to the modern laboratory is a testament to the value of ethnobotanical knowledge in guiding drug discovery. As our understanding of this complex molecule deepens, so too does the potential for it to contribute to the development of novel therapies for some of the most challenging neurological and psychiatric conditions.

References

  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. European Journal of Organic Chemistry. [Link]

  • Koenig, X., Kovar, M., Boehm, S., Sandtner, W., & Hilber, K. (2014). The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation. Molecules, 19(5), 5437-5452. [Link]

  • Arias, H. R., Jin, X., Feuerbach, D., & Drenan, R. M. (2024). Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel. bioRxiv. [Link]

  • Sturaro, C., Malfacini, D., Argentieri, M., Djeujo, F. M., Marzola, E., Albanese, V., ... & Molinari, P. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 864380. [Link]

  • Wikipedia. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

  • White, T. L., Lindsley, C. W., & Jones, C. K. (2020). Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. ACS Chemical Neuroscience, 11(23), 3952-3965. [Link]

  • ResearchGate. (n.d.). Schematic depiction of NMDA receptor signaling pathway. Retrieved January 22, 2026, from [Link]

  • Hajo, N., Dupont, C., & Wepierre, J. (1981). [Effects of this compound on various cardiovascular parameters in the rat and dog (author's transl)]. Journal de Pharmacologie, 12(4), 441-453. [Link]

  • Retreat Guru. (n.d.). What is Iboga?: Effects, History & Research of Tabernanthe Iboga. Retrieved January 22, 2026, from [Link]

  • Jenks, C. (2009). Iboga Extraction Manual. Puzzle Piece. [Link]

  • Camarda, V., & Calo, G. (2013). A high-throughput calcium mobilization assay for the pharmacological characterization of G protein-coupled receptors. Methods in Molecular Biology, 958, 117-127.
  • Chacruna. (2023). From Bwiti to Ibogaine and Back: A Transnational History of Tabernanthe iboga. [Link]

  • National Geographic. (2023). The psychoactive drug ibogaine could save lives—and everyone wants to cash in. [Link]

  • Transcend Ibogaine. (n.d.). Iboga Plant | Iboga Treatment and Experiences. Retrieved January 22, 2026, from [Link]

  • Mores, K. L., Whiter, D. K., & Chavkin, C. (2019). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Neuropharmacology, 154, 1-9. [Link]

  • Olmstead, M. C., & Franklin, K. B. (1997). Evidence for learned skill during cocaine self-administration in rats. Psychopharmacology, 130(3), 262-270. [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. [Link]

  • Woll, M., & Van Dongen, A. M. (2006). Activation Mechanisms of the NMDA Receptor. In T. A. Blanpied & M. D. Ehlers (Eds.), The NMDA Receptor. CRC Press/Taylor & Francis. [Link]

  • Kubiliene, A., Marksa, M., Kazlauskiene, D., Sadauskiene, I., & Baranauskaite, J. (2016). Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice. Journal of Ethnopharmacology, 194, 988-996. [Link]

  • LibreTexts. (2023). 29.2: Chromatography. In Organic Chemistry (McMurry). [Link]

  • JoVE. (2024). Opioid Receptors: Overview. [Link]

  • ResearchGate. (n.d.). Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. Retrieved January 22, 2026, from [Link]

  • Hiranita, T., & Katz, J. L. (2014). Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. Pharmaceuticals, 7(5), 597-620. [Link]

  • Wikipedia. (n.d.). NMDA receptor. Retrieved January 22, 2026, from [Link]

  • Dupont, C., Hajo-Tello, N., & Wepierre, J. (1985). Peripheral cardiovascular effects of this compound tartrate in anaesthetized rats. Archives Internationales de Pharmacodynamie et de Thérapie, 276(1), 60-72. [Link]

  • Ekbbal, R., Singh, M., & Gaurav, D. (2023). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-8. [Link]

  • Morris, M. C., Baek, J., Ali, M., Hadjiargyrou, M., & Thanos, P. K. (2020). Cocaine self-administration attenuates brain glucose metabolism and functional connectivity in rats. PLoS One, 15(7), e0235345. [Link]

  • Iyer, R., Favela, D., Zhang, G., & Olson, D. E. (2020). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. eScholarship, University of California. [Link]

  • Lalanne, L., & Krebs, M. O. (2021). Therapeutic Potential of Kappa Opioid Agonists. Pharmaceuticals, 14(7), 633. [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. [Link]

  • YouTube. (2022). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. [Link]

  • Sasikala, V., & Geetha, N. (2015). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Journal of Chemical and Pharmaceutical Research, 7(11), 607-612. [Link]

  • Das, R., & Pal, D. (2023). NMDA Receptor Antagonists and Exploring Therapeutic Potential. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-10. [Link]

  • dos Santos, R. G., Brierley, D. I., & Hallak, J. E. (2018). An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. Journal of the Brazilian Chemical Society, 29(10), 2151-2158. [Link]

  • Sfera - Unife. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. [Link]

  • Smith, M. A., & Pitts, E. G. (2015). Animal Models of Social Contact and Drug Self-Administration. Current Addiction Reports, 2(2), 113-122. [Link]

  • Hansen, K. B., & Traynelis, S. F. (2011). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. PLoS One, 6(9), e25368. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Tabernanthine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Tabernanthine: An Iboga Alkaloid of Therapeutic Interest

This compound is a monoterpenoid indole alkaloid found in the West African shrub Tabernanthe iboga.[1][2] It belongs to the iboga class of alkaloids, a family of compounds renowned for their complex molecular architecture and profound psychoactive effects.[3][4] This family, which includes the well-studied compound ibogaine, is characterized by a unique pentacyclic skeleton containing an indole nucleus, a seven-membered tetrahydroazepine ring, and a bicyclic isoquinuclidine core.[3]

Historically used in traditional spiritual practices, the iboga alkaloids have garnered significant attention from the scientific community for their potential therapeutic applications, particularly in the treatment of substance use disorders.[1][5] this compound, a close structural analog of ibogaine, has demonstrated the ability to reduce self-administration of cocaine and morphine in preclinical studies, making it a compound of high interest for drug development professionals.[1] Understanding the precise three-dimensional arrangement of its atoms—its chemical structure and stereochemistry—is paramount, as these features dictate its pharmacological profile and interaction with biological targets.

This guide provides a detailed technical exploration of the chemical structure and stereochemistry of this compound, intended for researchers, chemists, and pharmacologists. We will delve into the elucidation of its molecular framework, the determination of its absolute configuration, its spectroscopic signature, and the synthetic strategies that confirm its structure, thereby offering a comprehensive resource for professionals in the field.

Elucidation of the Core Chemical Structure

The molecular formula of this compound is C₂₀H₂₆N₂O, with a molar mass of 310.441 g·mol⁻¹.[1] Its structure was first reported in 1958 by Bartlett, Dickel, and Taylor as part of a series of studies on the alkaloids of Tabernanthe iboga.[1][6] The foundational architecture of this compound is a complex, rigid pentacyclic system.

The defining features of this iboga architecture are:

  • An Indole Moiety : This aromatic heterocyclic system is biosynthetically derived from tryptophan and serves as a crucial pharmacophore for many of its biological activities.[3]

  • An Isoquinuclidine Core : A bridged bicyclic [2.2.2] octane system containing a nitrogen atom. This rigid framework is a hallmark of the iboga class and is critical in defining the molecule's three-dimensional shape.[3]

  • A Tetrahydroazepine Ring : This seven-membered nitrogen-containing ring connects the indole and isoquinuclidine fragments, completing the pentacyclic structure.[3]

This compound is specifically 12-methoxy-ibogamine, meaning it shares the same core structure as ibogamine but is distinguished by a methoxy group (-OCH₃) at the C12 position of the indole ring.[2] This substitution pattern differentiates it from ibogaine, which has the methoxy group at the C11 position.

Caption: 2D representation of the this compound core scaffold.

Stereochemistry and Absolute Configuration

The biological activity of chiral molecules is intimately linked to their three-dimensional structure.[7] Enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.[8] this compound possesses several stereocenters, making its stereochemical configuration a critical aspect of its identity.

Identification of Chiral Centers

The rigid, bridged structure of this compound contains four key chiral centers that define its overall shape. Following the standard Le Men-Taylor numbering convention for iboga alkaloids, these are located at C-12, C-13, C-17, and C-20.[3] The IUPAC name, which reflects this stereochemistry, is (1R,15R,17S,18S)-17-Ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraene.[1]

The naturally occurring form of this compound belongs to the same enantiomeric series as (-)-ibogaine.[3][9] This is noteworthy because other related alkaloids, such as (+)-catharanthine, exist as the opposite enantiomer, highlighting the stereospecificity of the biosynthetic enzymes in different plant species.[3]

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of a complex molecule like this compound is a non-trivial task that relies on sophisticated analytical techniques.

For the iboga alkaloid class, single-crystal X-ray crystallography has been the definitive method for determining absolute configuration.[3][10] This technique involves diffracting X-rays through a high-quality crystal of the compound.[11] The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.[12] The absolute stereochemistry of ibogaine was confirmed this way in 1960, and by extension, this structural proof applies to this compound and other alkaloids of the same stereochemical series.[3] The ability of X-ray crystallography to provide an unambiguous 3D structure makes it the gold standard for this purpose.[13][14]

Before X-ray crystallography became widely accessible, chemists relied on chemical correlation. This involves chemically transforming a molecule of unknown stereochemistry into a compound whose absolute configuration is already known, without disturbing the chiral centers. While powerful, this method is labor-intensive and depends on the availability of a suitable reference compound. Spectroscopic techniques like Circular Dichroism (CD), which measures the differential absorption of left- and right-circularly polarized light, can also provide crucial information about the stereochemistry of a molecule by comparing its spectrum to those of known compounds.

Spectroscopic Characterization

The identity and purity of a synthesized or isolated sample of this compound are confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[15] It provides detailed information about the carbon-hydrogen framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are characteristic of its rigid, asymmetric structure. The signals are typically well-resolved, and their chemical shifts, multiplicities, and coupling constants provide a detailed map of the molecule's connectivity.

Table 1: Key ¹H and ¹³C-NMR Spectral Data for Synthetic this compound [16] (Recorded in CDCl₃; chemical shifts (δ) in ppm)

Assignment¹H-NMR Shift (δ)Multiplicity¹³C-NMR Shift (δ)
N-H (Indole)~7.95s (broad)-
Ar-H~7.20d~135.9
Ar-H~6.82d~122.1
Ar-H~6.75dd~100.2
OCH₃~3.84s~56.0
C (quaternary)--~153.5
C (quaternary)--~130.8
C (quaternary)--~109.5
Aliphatic CH3.20 - 1.55m55.0 - 20.0
Ethyl CH₃~0.90t~11.9

Note: Specific assignments for all aliphatic protons and carbons require advanced 2D NMR analysis such as COSY, HSQC, and HMBC experiments.[16]

Other Spectroscopic Techniques
  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula C₂₀H₂₆N₂O.[2]

  • Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the N-H stretch of the indole (~3400 cm⁻¹) and C-O stretching of the methoxy group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows characteristic absorption maxima for the substituted indole chromophore, typically around 228, 271, and 299 nm in ethanol.[2]

Chemical Synthesis for Structural Confirmation

The total synthesis of a complex natural product is the ultimate confirmation of its proposed structure. The first total syntheses of this compound were reported relatively recently, underscoring its structural complexity.[17][18] These synthetic routes provide unequivocal proof of the connectivity and, when enantioselective, the stereochemistry of the molecule.

A Representative Synthetic Strategy

A recent successful synthesis of this compound highlights a modern approach to constructing the iboga core.[17][18][19] The rationale behind this strategy involves building key fragments and then carefully stitching them together while controlling the stereochemistry.

Key Steps in the Synthesis: [17][18]

  • Fragment Coupling: A substituted tryptamine derivative (the indole portion) is coupled with a functionalized isoquinuclidine precursor. This is a critical step that establishes the carbon-nitrogen backbone.

  • Macrocyclization: A Friedel-Crafts type alkylation is used to form a large ring, creating a key carbon-carbon bond and setting the stage for the final cyclizations.[18] The choice of a magnesium(II) perchlorate mediator for this step was crucial for achieving the desired reactivity and regioselectivity.

  • Diastereoselective Ring Closure: A regio- and diastereoselective hydroboration-oxidation reaction on an alkene within the macrocycle introduces functionality that enables the final C-N bond formation, closing the isoquinuclidine ring system and completing the pentacyclic core of this compound.[17][18] This step is vital for setting the correct relative stereochemistry of the newly formed chiral centers.

Caption: Simplified workflow of a total synthesis of this compound.

Methodologies and Protocols

The following sections outline conceptual and practical protocols relevant to the study of this compound's structure.

Protocol: NMR Sample Preparation and Data Acquisition for Structural Verification[16]
  • Objective: To prepare a sample of synthetic or isolated this compound for NMR analysis and acquire high-quality ¹H and ¹³C spectra for structural confirmation.

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra free of contaminants. Deuterated solvents are used to avoid large solvent signals in ¹H NMR, and an internal standard (TMS) provides a universal reference point.

  • Methodology:

    • Sample Preparation: a. Weigh approximately 5-10 mg of the purified this compound sample into a clean, dry vial. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). To ensure purity, use a solvent from a freshly opened ampoule. c. Add tetramethylsilane (TMS) as an internal standard (typically pre-mixed in the solvent at 0.03% v/v). d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's probe (~4 cm).

    • ¹H-NMR Spectroscopy: a. Insert the sample into the NMR spectrometer (e.g., 400 MHz). b. Perform locking and shimming procedures to optimize the magnetic field homogeneity. c. Acquire the ¹H-NMR spectrum using standard parameters (e.g., 16-32 scans, 1-second relaxation delay). d. Process the data using an appropriate software package. Apply an exponential window function (e.g., line broadening of 0.3 Hz) before Fourier transformation. e. Phase and baseline correct the spectrum. f. Reference the spectrum to the TMS signal at 0.00 ppm. g. Integrate all signals to determine proton ratios.

    • ¹³C-NMR Spectroscopy: a. On the same instrument, acquire the ¹³C-NMR spectrum (operating at ~101 MHz for a 400 MHz instrument). b. Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A larger number of scans will be required due to the low natural abundance of ¹³C. c. Process the data similarly to the ¹H spectrum, using a slightly larger line broadening (e.g., 1.0 Hz). d. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Protocol: Conceptual Workflow for Absolute Configuration Determination via X-ray Crystallography[11][12]
  • Objective: To determine the absolute stereochemistry of this compound by analyzing a single crystal.

  • Rationale: This method provides the most definitive structural evidence. The key challenge and rate-limiting step is often the growth of a single, high-quality crystal suitable for diffraction.[10]

  • Methodology:

    • Crystallization: a. Dissolve highly purified this compound in a minimal amount of a suitable solvent. b. Slowly introduce an anti-solvent to decrease the solubility of the compound, promoting slow crystal growth. Common techniques include slow evaporation, vapor diffusion, or cooling. c. Screen a wide variety of solvent/anti-solvent systems to find conditions that yield single, well-ordered crystals larger than 0.1 mm in all dimensions.

    • Data Collection: a. Carefully mount a suitable crystal on a goniometer head. b. Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. c. Position the crystal in a monochromatic X-ray beam (e.g., from a synchrotron or a laboratory X-ray source). d. Rotate the crystal and collect the diffraction data (angles and intensities of reflected X-rays) using an area detector like a CCD or pixel detector.

    • Structure Solution and Refinement: a. Process the raw diffraction data to obtain a list of reflection intensities. b. Use computational direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. c. Build an atomic model into the electron density map. d. Refine the atomic positions, bond lengths, and angles against the experimental data until the model converges and accurately represents the data. e. Determine the absolute configuration using anomalous dispersion effects (the Flack parameter), which is possible when the data is of sufficient quality.

Conclusion: Integrated Understanding and Future Directions

The chemical structure and stereochemistry of this compound are defined by its intricate, rigid pentacyclic framework and the specific spatial arrangement of its four chiral centers. Its identity has been unequivocally established through a confluence of evidence from classical degradation studies, comprehensive spectroscopic analysis (NMR, MS), and the ultimate proof of total synthesis.[1][2][17][18] The absolute configuration of the naturally occurring enantiomer has been firmly assigned through X-ray crystallographic studies of related iboga alkaloids.[3]

For researchers and drug development professionals, this detailed structural knowledge is the bedrock upon which all further investigation is built. It informs the design of new analogs with improved therapeutic profiles, guides the interpretation of structure-activity relationships (SAR), and is essential for understanding its mechanism of action at a molecular level. As interest in the therapeutic potential of iboga alkaloids continues to grow, the foundational chemical principles outlined in this guide will remain critical for advancing these promising compounds from the laboratory to the clinic.

References

[17] Hughes, A. J., & Townsend, S. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. European Journal of Organic Chemistry. Available at: [Link]

[5] Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

[20] Synfacts. (2024). An 8 Step Total Synthesis of this compound and Ibogaline. Thieme Chemistry. Available at: [Link]

[9] Reed, D. D., et al. (2019). Biosynthesis of an Anti-Addiction Agent from the Iboga Plant. ACS Publications. Available at: [Link]

[21] Hughes, A. J., & Townsend, S. (2024). Total synthesis of this compound (2) and ibogaline (3). ResearchGate. Available at: [Link]

[3] Abers, J. S., et al. (n.d.). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. PMC - NIH. Available at: [Link]

[4] Vanderbilt University. (n.d.). Total Syntheses of Ibogamine, this compound, Ervaoffine J, and Ervaoffine K. Institutional Repository. Available at: [Link]

[22] Scribd. (n.d.). Ibogaine: Occurrence & Synthesis. Retrieved from [Link]

[1] Wikipedia. (n.d.). This compound. Retrieved from [Link]

[2] Merck & Co. (n.d.). This compound. The Merck Index Online. Available at: [Link]

[23] Chemistry Steps. (n.d.). Synthesis of Ibogamine. Retrieved from [Link]

[18] Hughes, A. J., & Townsend, S. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. PMC. Available at: [Link]

[6] Bartlett, M. F., Dickel, D. F., & Taylor, W. I. (1958). The Alkaloids of Tabernanthe iboga. Part IV.1 The Structures of Ibogamine, Ibogaine, this compound and Voacangine. Journal of the American Chemical Society. Available at: [Link]

[24] ResearchGate. (n.d.). The absolute configuration of the Iboga alkaloids. Retrieved from [Link]

[7] SlideShare. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

[11] Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

[13] Taylor & Francis Online. (n.d.). Absolute configuration – Knowledge and References. Retrieved from [Link]

[25] MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Retrieved from [Link]

[8] Anderson, R. J., et al. (2012). Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase. PubMed Central. Available at: [Link]

[12] Chemistry LibreTexts. (2023). X-Ray Crystallography. Retrieved from [Link]

[26] National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

[10] Anderson, R. J. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

[27] ResearchGate. (n.d.). Biological activity and 13C NMR spectral data of iboga-type skeleton alkaloids. Retrieved from [Link]

[14] Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

[28] ResearchGate. (n.d.). 1 H-NMR spectral data of compounds 8, 9 and 12. Retrieved from [Link]

[15] Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. PubMed. Available at: [Link]

Sources

In vitro binding affinities of Tabernanthine to various receptors.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Binding Affinities of Tabernanthine

This guide provides a detailed examination of the in vitro receptor binding profile of this compound, an indole alkaloid isolated from the West African shrub Tabernanthe iboga. For researchers, scientists, and drug development professionals, understanding the molecular targets of this complex natural product is paramount. This compound's unique polypharmacology, characterized by its interactions with opioid, glutamatergic, and sigma receptor systems, presents both therapeutic potential and challenges. This document offers a synthesis of current binding affinity data, the rigorous methodologies used to obtain it, and the functional implications of these molecular interactions.

Receptor Binding Profile of this compound

This compound exhibits a distinct profile of binding affinities across several major classes of central nervous system receptors. Unlike many targeted synthetic molecules, its activity is not confined to a single receptor subtype, which likely underlies its complex pharmacological effects. The primary targets identified through in vitro assays are the kappa-opioid receptor (KOR), the N-methyl-D-aspartate (NMDA) receptor, and sigma (σ) receptors.

The affinity of a compound for a receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.[1] The known in vitro binding affinities for this compound are summarized below.

Receptor TargetPharmacological ActionBinding Affinity (Kᵢ)Selectivity Notes
Kappa-Opioid Receptor (KOR) Agonist150 nM (0.15 µM)[2]Primary opioid receptor target.
Sigma-2 (σ₂) Receptor Ligand194 nM[3][4]~14-fold selective for σ₂ over σ₁[3].
Sigma-1 (σ₁) Receptor Ligand2,872 nM[5]Low affinity relative to σ₂.
NMDA Receptor Antagonist10,500 nM (10.5 µM)[2]Moderate to low affinity.

Note: Data on specific binding affinities for serotonin, dopamine, adrenergic, and various ion channel subtypes are not extensively available in the current literature, representing a key area for future investigation.

Core Methodology: Competitive Radioligand Binding Assay

The determination of binding affinities (Kᵢ values) is predominantly achieved through competitive radioligand binding assays. This technique is a cornerstone of pharmacology, allowing for the precise quantification of the interaction between a test compound (the "competitor," e.g., this compound) and a specific receptor target in a tissue or cell membrane preparation.[6]

Causality Behind the Experimental Design

The logic of this assay is self-validating. It measures the ability of a non-labeled compound to displace a "hot" (radiolabeled) ligand that has a known high affinity and specificity for the target receptor. The concentration-dependent displacement curve generated allows for the calculation of the IC₅₀ (the concentration of the competitor that displaces 50% of the specific binding of the radioligand). This value is then converted to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the specific assay.[1]

Detailed Step-by-Step Protocol

The following is a generalized, yet comprehensive, protocol synthesized for determining the Kᵢ of this compound at a target receptor, such as the kappa-opioid receptor.

1. Receptor Membrane Preparation:

  • Objective: To isolate the receptor in its native membrane environment.
  • Procedure:
  • Source tissue (e.g., guinea pig brain for σ receptors, or HEK-293 cells stably expressing the human KOR) is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl).
  • The homogenate is centrifuged at low speed to remove nuclei and large debris.
  • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the receptors.
  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a standard method (e.g., BCA assay) to ensure consistent receptor amounts in each reaction.

2. Competitive Binding Assay Setup:

  • Objective: To measure the displacement of a specific radioligand by serially diluted this compound.
  • Procedure (performed in a 96-well plate):
  • Total Binding Wells: Add receptor membranes, a specific radioligand (e.g., [³H]-(+)-pentazocine for σ₁ receptors[7]), and assay buffer. This determines the maximum amount of radioligand that can bind.
  • Non-Specific Binding (NSB) Wells: Add receptor membranes, the radioligand, and a high concentration of a known, non-labeled "saturating" ligand (e.g., Haloperidol). This measures the amount of radioligand that binds to components other than the target receptor. The rationale is that the saturating ligand will occupy all specific receptor sites, leaving only non-specific binding for the radioligand.
  • Competition Wells: Add receptor membranes, the radioligand, and varying concentrations of this compound (typically a serial dilution from ~10⁻¹⁰ M to 10⁻⁵ M).

3. Incubation:

  • Objective: To allow the binding reaction to reach equilibrium.
  • Procedure: The plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C), often with gentle agitation.

4. Termination and Filtration:

  • Objective: To rapidly separate the receptor-bound radioligand from the unbound radioligand.
  • Procedure:
  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). These filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.
  • The filters are immediately washed multiple times with ice-cold wash buffer to remove all traces of unbound radioligand. The cold temperature is critical to minimize the dissociation of the ligand-receptor complex during the washing steps.

5. Measurement and Data Analysis:

  • Objective: To quantify bound radioactivity and calculate the Kᵢ value.
  • Procedure:
  • The filters are dried, and a scintillation cocktail is added.
  • The radioactivity trapped on each filter is counted using a scintillation counter (measured in Counts Per Minute or CPM).
  • Specific Binding is calculated: Total Binding (CPM) - Non-Specific Binding (CPM).
  • The data is plotted as percent specific binding versus the log concentration of this compound, generating a sigmoidal competition curve.
  • Non-linear regression analysis is used to determine the IC₅₀ value.
  • The Kᵢ is calculated using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
  • [L] = concentration of the radioligand.
  • Kₑ = dissociation constant of the radioligand for the receptor.
Visualization: Radioligand Binding Workflow

G cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_process 3. Processing & Measurement cluster_analysis 4. Data Analysis prep1 Homogenize Tissue/ Cells in Buffer prep2 Centrifuge to Pellet Membranes prep1->prep2 prep3 Resuspend & Quantify Protein (BCA Assay) prep2->prep3 assay_total Total Binding: Membranes + Radioligand assay_nsb Non-Specific Binding: Membranes + Radioligand + Saturating Ligand assay_comp Competition: Membranes + Radioligand + this compound (Serial Dilution) proc1 Incubate to Equilibrium assay_total->proc1 assay_nsb->proc1 assay_comp->proc1 proc2 Rapid Vacuum Filtration proc1->proc2 proc3 Wash Filters (Ice-Cold Buffer) proc2->proc3 proc4 Scintillation Counting (CPM) proc3->proc4 analysis1 Calculate Specific Binding proc4->analysis1 analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC₅₀ analysis2->analysis3 analysis4 Calculate Kᵢ (Cheng-Prusoff) analysis3->analysis4 caption Workflow for Competitive Radioligand Binding Assay.

Workflow for Competitive Radioligand Binding Assay.

Key Signaling Pathways and Functional Implications

The binding of this compound to its primary targets initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting its physiological and therapeutic effects.

Kappa-Opioid Receptor (KOR) Agonism

As a G protein-coupled receptor (GPCR), the KOR primarily couples to the inhibitory Gαi/o subunit.[8]

  • G-Protein Pathway (Canonical): Upon agonist binding by this compound, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The dissociated Gβγ subunit can directly modulate ion channels, typically causing the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels (leading to hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release). This pathway is generally associated with the analgesic effects of KOR agonists.[10]

  • β-Arrestin Pathway: Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which not only desensitizes the G-protein signal but also initiates a separate wave of signaling, notably through the activation of mitogen-activated protein kinase (MAPK) cascades like p38.[9] This β-arrestin-dependent signaling is strongly implicated in the adverse effects of KOR agonists, such as dysphoria and aversion.[8][10]

G cluster_membrane KOR Kappa-Opioid Receptor (KOR) G_Protein Gαiβγ KOR->G_Protein activates GRK GRK KOR->GRK recruits Arrestin β-Arrestin KOR->Arrestin binds AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel K_Channel K⁺ Channel Tab This compound (Agonist) Tab->KOR binds G_alpha Gαi G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma dissociates G_alpha->AC inhibits Analgesia Analgesia, Sedation G_alpha->Analgesia G_betagamma->Ca_Channel inhibits G_betagamma->K_Channel activates G_betagamma->Analgesia ATP ATP ATP->AC GRK->KOR P MAPK p38 MAPK Cascade Arrestin->MAPK activates Dysphoria Dysphoria, Aversion MAPK->Dysphoria caption Signaling Pathways of KOR Agonism.

Signaling Pathways of KOR Agonism.
NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel critical for excitatory synaptic transmission, plasticity, learning, and memory.[11]

  • Activation: For the channel to open, two events must occur simultaneously: binding of the neurotransmitter glutamate and a co-agonist (either glycine or D-serine).[12] At resting membrane potential, the channel is also blocked by a magnesium ion (Mg²⁺). Depolarization of the membrane dislodges the Mg²⁺ plug, allowing ion influx.

  • Ion Flux: The open channel is permeable to sodium (Na⁺), potassium (K⁺), and, most importantly, calcium (Ca²⁺). The influx of Ca²⁺ acts as a critical second messenger, activating numerous downstream enzymatic cascades.

  • Antagonism: this compound acts as an antagonist, blocking the function of the receptor.[2] As an uncompetitive or non-competitive antagonist , it likely binds within the ion channel pore or at an allosteric site to prevent ion translocation, even when glutamate and glycine are bound.[13] This action directly blocks the influx of Ca²⁺, thereby dampening excessive glutamatergic signaling, which can be neuroprotective in states of excitotoxicity.

G cluster_receptor NMDA Receptor Channel cluster_in cluster_out receptor Glutamate Site Glycine Site Ion Channel Pore Mg²⁺ Site receptor:pore->Ca_in Glutamate Glutamate Glutamate->receptor:glu binds Glycine Glycine Glycine->receptor:gly binds Tab This compound (Antagonist) Tab->receptor:pore blocks Downstream Downstream Signaling (e.g., CaMKII, NOS) Ca_in->Downstream activates Ca_out->receptor:pore Ion Influx caption Mechanism of NMDA Receptor Antagonism.

Mechanism of NMDA Receptor Antagonism.

Discussion and Future Directions

The in vitro binding data for this compound reveals a molecule with a multi-modal mechanism of action. Its moderate affinity for KOR and σ₂ receptors, coupled with a weaker but significant interaction with NMDA receptors, provides a molecular basis for its observed effects on addiction models.[2] The agonism at KOR is known to modulate dopamine release in reward pathways, while NMDA antagonism can interfere with synaptic plasticity underlying drug-seeking behaviors.

For the drug development professional, this profile presents a complex picture. The polypharmacology could be beneficial, addressing multiple pathological pathways simultaneously. However, it also complicates development due to potential off-target effects. The KOR agonism, for instance, carries the risk of dysphoria mediated by the β-arrestin pathway.[8]

Key areas for future research include:

  • Comprehensive Receptor Screening: A broad screening panel is needed to determine this compound's Kᵢ values at serotonin, dopamine, adrenergic, and other receptor subtypes to build a complete affinity profile.

  • Functional Assays: Beyond binding, functional assays (e.g., GTPγS binding, cAMP accumulation, calcium flux) are required to determine the efficacy (agonist, antagonist, inverse agonist) of this compound at each target.

  • Biased Agonism Studies: Investigating whether this compound shows bias towards G-protein or β-arrestin pathways at the KOR could inform its potential for producing therapeutic effects without significant aversion.

This guide provides a foundational understanding of this compound's molecular interactions, grounded in established methodologies. By elucidating its binding profile and resultant signaling, researchers can better design experiments to harness its therapeutic potential while mitigating its risks.

References

  • Bowen, W. D., et al. (1995). Ibogaine and its congeners are sigma 2 receptor-selective ligands with moderate affinity. European Journal of Pharmacology, 279(1), R1-3. [Link]

  • Hughes, A. J., Talbert, J. A., & Townsend, S. D. (2025). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor. ACS Bio & Med Chem Au. [Link]

  • Bisaga, A., & Popik, P. (2000). In search of a new pharmacological treatment of drug addiction: N-methyl-D-aspartate (NMDA) antagonists. Drug and Alcohol Dependence, 59(1), 1-15. [Link]

  • Tufts University. (n.d.). Kappa Receptors – Opioid Peptides. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

  • Tong, M., et al. (2023). The signaling pathways mediated by opioids and opioid receptors. ResearchGate. [Link]

  • Al-Hilal, M., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]

  • Cameron, L. P., et al. (2021). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. PubMed Central. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Patsnap Synapse. (2024). What are NMDA receptor antagonists and how do they work?. [Link]

  • Chavkin, C. (2011). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. PubMed Central. [Link]

  • Wikipedia. (n.d.). κ-opioid receptor. [Link]

  • Liu, Z., et al. (2021). Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Frontiers in Pharmacology. [Link]

  • Chen, S., et al. (2019). Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ibogaine. [Link]

  • Bowen, W. D. (n.d.). SIGMA RECEPTORS AND IBOGA ALKALOIDS. ICEERS. [Link]

  • Cuevas, C. A., et al. (2020). Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice. PubMed Central. [Link]

  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. PubMed Central. [Link]

  • Corponi, F., et al. (2018). Clinical perspective on antipsychotic receptor binding affinities. PubMed Central. [Link]

  • ResearchGate. (n.d.). (A) Comparison between experimental Ki values and the affinity... [Link]

  • Guldbrand, M., & Ahlgren, U. (2001). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of Theoretical Biology, 209(4), 447-459. [Link]

  • Dror, O., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. [Link]

Sources

Understanding the psychoactive properties of Tabernanthine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Psychoactive Properties of Tabernanthine

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid found in the root bark of the West African shrub Tabernanthe iboga.[1][2][3] As a structural isomer of the more widely known psychoactive compound ibogaine, this compound has garnered significant interest within the scientific community.[4] This interest is primarily driven by its potential therapeutic applications, particularly in the treatment of substance use disorders, and its distinct pharmacological profile which may offer a safer alternative to ibogaine.[1][5][6]

While ibogaine has shown promise in interrupting addiction, its clinical development is hampered by significant safety concerns, including cardiotoxicity and neurotoxicity.[1][4][7] this compound, while sharing some of ibogaine's anti-addictive properties, appears to possess a different side-effect profile, making it a crucial molecule for investigation.[1] Furthermore, its chemical structure has served as the inspiration for novel, non-hallucinogenic analogs like tabernanthalog (TBG), which aim to retain the therapeutic benefits while minimizing adverse effects.[8][9]

This guide provides a comprehensive technical overview of the psychoactive properties of this compound, synthesizing current knowledge on its molecular pharmacology, physiological effects, and preclinical evidence. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex and promising alkaloid.

Molecular Pharmacology: A Multi-Target Profile

The psychoactive effects of this compound are a direct consequence of its ability to interact with multiple neurotransmitter systems within the central nervous system. Its complex pharmacology is distinct from classic psychedelics and is key to its unique therapeutic potential.

Receptor Binding Profile

This compound's interaction with various receptors has been characterized through radioligand binding assays. Unlike compounds with high affinity for a single target, this compound's effects stem from its engagement with a broad array of receptors, most notably opioid, glutamate, and sigma systems.

Receptor TargetAffinity (Kᵢ)Interaction TypeReference
Kappa Opioid Receptor (KOR) 0.15 µMAgonist[5]
NMDA Receptor 10.5 µMAntagonist[5]
Sigma-2 Receptor (S2R) 194 nMLigand[10]
Sigma-1 Receptor Weakly BindsLigand[5]

Causality Behind Multi-Target Engagement: The simultaneous action as a kappa-opioid receptor agonist and an NMDA receptor antagonist is a critical aspect of this compound's pharmacology.

  • Kappa-Opioid Agonism: This mechanism is often associated with dysphoria and anti-rewarding effects, which may contribute to its ability to reduce the reinforcing properties of addictive substances.

  • NMDA Antagonism: This action is linked to the disruption of learning and memory processes that underpin addiction, such as drug-associated cues and cravings. It may also contribute to the dissociative and oneirogenic (dream-like) states reported with iboga alkaloids.[7]

  • Sigma Receptor Interaction: While its affinity for sigma receptors is lower than some dedicated ligands, this interaction may contribute to its broader neurological effects, as these receptors are involved in cellular signaling and motor control.[10] Ibogaine's neurotoxic effects have been linked to its action at sigma-2 receptors, highlighting the importance of characterizing this interaction for this compound.[3]

Signaling Pathway Interactions

The following diagram illustrates the primary molecular targets of this compound and their downstream implications.

Tabernanthine_Mechanism This compound This compound KOR Kappa Opioid Receptor This compound->KOR Agonism NMDA NMDA Receptor This compound->NMDA Antagonism Sigma2 Sigma-2 Receptor This compound->Sigma2 Binding Anti_Addiction Modulation of Reward Pathways (Anti-Addictive Effects) KOR->Anti_Addiction NMDA->Anti_Addiction Psychoactivity Altered Consciousness (Psychoactive Effects) NMDA->Psychoactivity Cellular_Function Modulation of Cellular Function Sigma2->Cellular_Function

Caption: Primary molecular targets of this compound.

Physiological and Psychoactive Effects

Preclinical studies have begun to delineate the physiological and behavioral effects of this compound, revealing a profile that is both similar to and distinct from ibogaine.

Central Nervous System (CNS) Effects
  • Psychoactivity: As a psychoactive compound, this compound is expected to produce significant alterations in consciousness, though these are less characterized than ibogaine's well-documented oneirophrenic effects.[1]

  • Stimulant Properties: Some studies have noted general stimulatory properties.[1]

  • Tremors: High doses of aqueous extracts from Tabernanthe iboga, which contain this compound and other alkaloids, have been observed to cause tremors in rats.[1] This effect may be linked to interactions with benzodiazepine receptors.[9]

Cardiovascular Profile

This compound induces bradycardia (decreased heart rate) and hypotension (lowered blood pressure) in animal models, including rats and dogs.[1] This is a critical point of differentiation from ibogaine, which is associated with a higher risk of cardiotoxicity, specifically QT interval prolongation, through inhibition of the hERG potassium channel.[8][11] While this compound is not devoid of cardiovascular effects, the available data suggests its profile may be more manageable.[1]

Neurotoxicity Assessment

A major concern with ibogaine is its potential to cause degeneration of cerebellar Purkinje cells at high doses.[1][4] Currently, there is limited specific data on whether this compound shares this neurotoxic liability, making this a critical area for future investigation.[1]

Therapeutic Potential and Preclinical Evidence

The primary therapeutic interest in this compound lies in its potential as a treatment for substance use disorders.

Anti-Addictive Properties

Preclinical research provides compelling evidence for this compound's anti-addictive effects. In established rat models of addiction, this compound has been shown to persistently reduce the self-administration of both cocaine and morphine.[5] This interruption of drug-seeking behavior is thought to be mediated by its combined actions on the NMDA and kappa-opioid systems, which disrupt the reinforcing effects of abused drugs and the learned behaviors associated with addiction.

The Advent of Tabernanthalog (TBG)

The structural backbone of this compound has been instrumental in the development of synthetic analogs designed for improved safety and therapeutic efficacy. The most prominent of these is tabernanthalog (TBG).[8][12]

  • Rationale for Development: TBG was engineered to be a non-hallucinogenic psychoplastogen—a compound that promotes neural plasticity without inducing the profound psychedelic experiences associated with its parent compounds.[8][12]

  • Improved Safety Profile: Crucially, TBG demonstrates a significantly lower potential for cardiotoxicity, with approximately 100-fold less potency for inhibiting the hERG channel compared to ibogaine.[8] It also does not induce the head-twitch response in mice, a reliable behavioral proxy for hallucinogenic potential in humans.[8][13]

  • Therapeutic Efficacy: Preclinical studies have shown that a single dose of TBG can produce long-lasting antidepressant-like effects, reduce heroin and alcohol-seeking behavior, and reverse the behavioral and neuronal deficits caused by chronic stress in mice.[9][13][14]

Experimental Methodologies

The characterization of this compound's psychoactive properties relies on a suite of validated preclinical assays. The protocols described below represent self-validating systems for assessing the pharmacology and therapeutic potential of novel psychoactive compounds.

Experimental Protocol 1: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for specific CNS receptors.

  • Methodology:

    • Membrane Preparation: Harvest brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest. Homogenize the tissue in a buffered solution and centrifuge to isolate cell membranes containing the target receptors.

    • Incubation: Incubate the prepared membranes with a specific radioligand (a radioactively labeled drug known to bind to the target receptor) and varying concentrations of this compound.

    • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the displacement of the radioligand by this compound to calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Experimental Protocol 2: Rodent Self-Administration Model
  • Objective: To assess the effect of this compound on the reinforcing properties of addictive drugs.

  • Methodology:

    • Surgical Preparation: Implant an intravenous catheter into the jugular vein of a rat.

    • Training: Place the rat in an operant conditioning chamber equipped with two levers. Program the chamber so that pressing the "active" lever results in an intravenous infusion of a drug (e.g., cocaine or morphine), while pressing the "inactive" lever has no consequence. Train the rat to self-administer the drug until a stable pattern of responding is established.

    • Testing: Administer a dose of this compound (or vehicle control) to the trained rat prior to the session.

    • Data Acquisition: Record the number of active and inactive lever presses during the session.

    • Data Analysis: Compare the number of drug infusions between the this compound-treated group and the control group to determine if the compound reduces drug-seeking behavior.

Preclinical Evaluation Workflow

The following diagram outlines a logical workflow for the preclinical assessment of a novel psychoactive compound like this compound.

Preclinical_Workflow cluster_invitro Key Assays cluster_invivo_pd Key Models cluster_safety Key Assessments Discovery Compound Synthesis & Characterization In_Vitro In Vitro Screening Discovery->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro->In_Vivo_PK Binding Receptor Binding Assays hERG hERG Channel Assay In_Vivo_PD In Vivo Pharmacodynamics & Efficacy In_Vivo_PK->In_Vivo_PD Safety Safety & Toxicology In_Vivo_PD->Safety Self_Admin Self-Administration (Addiction) HTR Head-Twitch Response (Psychoactivity) Decision Go/No-Go Decision for Clinical Trials Safety->Decision Cardio Cardiovascular Telemetry Neurotox Neurotoxicity (Histopathology)

Caption: A generalized workflow for preclinical drug evaluation.

Conclusion and Future Directions

This compound is a psychoactive alkaloid with a complex, multi-target pharmacology that distinguishes it from its more famous isomer, ibogaine. Its profile as a kappa-opioid agonist and NMDA antagonist underpins the compelling preclinical evidence demonstrating its ability to reduce drug self-administration in animal models of addiction.

While it exhibits some of the same cardiovascular effects as ibogaine, the existing data suggests a potentially wider therapeutic window. However, critical questions regarding its potential neurotoxicity and its full psychoactive effects in humans remain unanswered. The most significant contribution of this compound to date may be its role as a structural scaffold for the creation of next-generation therapeutics. Analogs like tabernanthalog, which appear to retain the anti-addictive and neuroplasticity-promoting effects without the hallucinogenic and cardiotoxic liabilities, represent a major step forward.

Future research must focus on:

  • Comprehensive Pharmacokinetics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Rigorous Toxicological Studies: Conducting detailed assessments of its potential for neurotoxicity and cardiotoxicity, directly comparing it to ibogaine.

  • Advancement of Analogs: Continuing the development and preclinical testing of safer analogs like TBG to optimize therapeutic efficacy and minimize risk, paving the way for potential clinical trials.

This compound stands as a key natural product in the search for novel treatments for addiction and other neuropsychiatric disorders, offering a promising alternative to the complex legacy of ibogaine.

References

  • Hughes, A. J., & Townsend, S. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. European Journal of Organic Chemistry.
  • BenchChem. (2025). Comparative Analysis of the Side-Effect Profiles of this compound and Ibogaine: A Guide for Researchers. BenchChem.
  • Hughes, A. J., & Townsend, S. (2024). An 8 Step Total Synthesis of this compound and Ibogaline. Synfacts.
  • Thieme. (2024). An 8 Step Total Synthesis of this compound and Ibogaline.
  • ResearchGate. (n.d.). Total synthesis of this compound (2) and ibogaline (3).
  • Wikipedia. (n.d.). This compound. Wikipedia.
  • ResearchGate. (2025). Treatment of addiction with Tabernanthe iboga Baill.
  • Vanderbilt University Institutional Repository. (n.d.). Total Syntheses of Ibogamine, this compound, Ervaoffine J, and Ervaoffine K.
  • Wikipedia. (n.d.). Ibogaine. Wikipedia.
  • Cameron, L. P., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential.
  • Zhang, G., et al. (2025). Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. Journal of Medicinal Chemistry.
  • Orlando Recovery Center. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Spectral Analysis of Synthetic this compound. BenchChem.
  • Root Healing. (2021).
  • Pal, A., et al. (n.d.). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Journal of the American Chemical Society.
  • PharmacologyOnLine. (n.d.). Tabernanthe iboga: a Comprehensive Review.
  • Ntungwe, E. N., et al. (n.d.). Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice. Journal of Ethnopharmacology.
  • Hughes, A. J., et al. (2025). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor. ACS Medicinal Chemistry Letters.
  • NIDA. (n.d.). Pharmacology of Ibogaine and Ibogaine-Related Alkaloids.
  • University of California, Santa Cruz. (2021). Non-hallucinogenic psychedelic analog reverses effects of stress in mouse study. UC Santa Cruz News.
  • Clinical Case Reports. (2016). Ibogaine (iboga tabernanthe)
  • Brown, T. K. (2013). Ibogaine in the treatment of substance dependence. Current Drug Abuse Reviews.
  • Wikipedia. (n.d.). Tabernanthalog. Wikipedia.
  • Mash, D. C., et al. (n.d.). Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures. Annals of the New York Academy of Sciences.
  • The Holistic Foundation. (2024).
  • UC Berkeley BCSP. (n.d.).
  • PubMed. (n.d.). Evidence for an antagonistic action of this compound on hypoxia-induced changes in brain serotonin levels.
  • ResearchGate. (2025). Ibogaine: Complex Pharmacokinetics, Concerns for Safety, and Preliminary Efficacy Measures.
  • Mast, T. P., et al. (2023). Tabernanthalog Reduces Motivation for Heroin and Alcohol in a Polydrug Use Model. Neuropharmacology.
  • Nova Southeastern University. (n.d.). Ibogaine: Complex pharmacokinetics, concerns for safety, and preliminary efficacy measures.
  • Frontiers in Pharmacology. (n.d.).
  • Reason Foundation. (2025). Arizona joins Texas in ibogaine clinical trial research push for veteran, first responder mental health.
  • Archives of Clinical Psychiatry. (n.d.).
  • National Institutes of Health. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • MDPI. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • Frontiers in Psychiatry. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols: Strategies for the Total Synthesis of Tabernanthine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of Tabernanthine

This compound is a prominent member of the iboga family of monoterpenoid indole alkaloids, a class of natural products renowned for their complex molecular architectures and profound neurological effects.[1] Isolated from the roots of plants like Tabernanthe iboga, these compounds have a rich history in traditional medicine.[1][2] this compound, an isomer of the more famous ibogaine, has garnered significant interest from the medicinal chemistry and drug development communities.[3][4] It exhibits potential as a non-addictive agent for treating substance use disorders, possibly with a more favorable safety profile than ibogaine, which is associated with cardiotoxicity and hallucinogenic effects.[3][5]

The synthesis of this compound is a formidable challenge that has captured the attention of chemists for decades.[1] Its structure is defined by a rigid pentacyclic core containing an indole nucleus fused to a seven-membered azepine ring, which itself incorporates a challenging bridged isoquinuclidine (azabicyclo[2.2.2]octane) system. The successful construction of this intricate framework, with precise control over its stereochemistry, is the central goal of any total synthesis. This guide details key strategies and protocols that have been successfully employed to conquer this challenge, providing researchers with both a strategic overview and practical, actionable methodologies.

Strategic Analysis: Key Disconnections and Synthetic Hurdles

The complexity of the iboga alkaloid core necessitates a carefully planned retrosynthetic analysis. Most strategies hinge on two pivotal events: the formation of the indole-isoquinuclidine C-C bond and the closure of the intricate bridged ring system.

A generalized retrosynthetic approach is illustrated below. The primary disconnection simplifies the pentacyclic target (1) into a tryptamine derivative (2) and a functionalized cyclohexane precursor (3) . This approach isolates the challenge of synthesizing the complex isoquinuclidine fragment from the indole chemistry. Key bond formations to consider in the forward sense are the C-N bond to close the isoquinuclidine and the C-C bond at the indole C2 position.

G cluster_main Retrosynthetic Analysis of this compound Core cluster_challenges Key Synthetic Challenges tab This compound Core (1) tryptamine Tryptamine Precursor (2) tab->tryptamine  C-N & C-C Disconnection isoquin Isoquinuclidine Precursor (3) challenge1 Isoquinuclidine Construction challenge2 Stereocontrol challenge3 Indole C2-Alkylation

Caption: Generalized retrosynthetic analysis of the this compound core structure.

Featured Synthesis: The Townsend Group's First Total Synthesis

In a landmark achievement, the laboratory of Steven D. Townsend reported the first total syntheses of (±)-Tabernanthine and its sibling, (±)-Ibogaline.[6][7] This route is notable for its efficiency and novel strategic choices, completing the synthesis in just eight steps with a 14% overall yield for this compound.[3][6]

Core Strategy: The synthesis employs a convergent strategy, first preparing a key tryptamine building block via a novel thermal coupling. The centerpiece of the synthesis is a Friedel-Crafts-type macrocyclization to forge the crucial C-C bond, followed by a diastereoselective hydroboration-oxidation to construct the final two rings of the pentacyclic core in a single, elegant step.[6][7]

Workflow Diagram:

G start 5-MeO-Indole + Nosyl Aziridine step1 Step 1: Thermal Coupling (Tryptamine Synthesis) start->step1 intermediate1 Nosyl Tryptamine step1->intermediate1 step2 Steps 2-5: Side Chain Elaboration & Coupling intermediate1->step2 intermediate2 Macrocyclization Precursor step2->intermediate2 step3 Step 6: Friedel-Crafts Macrocyclization (Key C-C Bond) intermediate2->step3 intermediate3 Macrocyclic Alkene step3->intermediate3 step4 Step 7: Hydroboration- Oxidation (Isoquinuclidine Closure) intermediate3->step4 intermediate4 Alcohol Intermediate step4->intermediate4 step5 Step 8: Deprotection & Final Cyclization intermediate4->step5 end (±)-Tabernanthine step5->end

Caption: Workflow for the Townsend group's total synthesis of this compound.

Causality Behind Experimental Choices:

  • Thermal Indole-Aziridine Coupling: This initial step provides rapid access to the required tryptamine derivative, bypassing more traditional and often lengthier synthetic sequences. The choice of a nosyl (Ns) protecting group on the aziridine is critical, as it is robust enough for subsequent steps yet can be removed under conditions that facilitate the final cyclization.[6]

  • Friedel-Crafts Macrocyclization: Forming a large ring (macrocycle) before the final cyclizations is a clever tactic. It pre-organizes the molecule into a conformation that favors the desired bond formations for creating the bridged ring system. Using a Friedel-Crafts reaction to form the C-C bond at the indole C2-position is a direct and effective strategy.[1]

  • Regio- and Diastereoselective Hydroboration-Oxidation: This is the linchpin of the synthesis. The hydroboration reagent adds across the alkene in the macrocycle from the less sterically hindered face, setting the crucial stereochemistry. The subsequent oxidation and spontaneous intramolecular cyclization upon deprotection elegantly form both the tetrahydroazepine and isoquinuclidine rings simultaneously.[1][2]

Classic Strategies: The Büchi Synthesis of the Iboga Core

To appreciate modern advancements, it is essential to understand the foundational work. The first total synthesis of a core iboga alkaloid, (±)-ibogamine, was accomplished by George Büchi in 1966.[4][8] This seminal work established a blueprint that influenced the field for decades and often relied on the power of pericyclic reactions.

Core Strategy: The Büchi approach is characterized by an early construction of the isoquinuclidine core using a Diels-Alder [4+2] cycloaddition . This powerful reaction rapidly builds cyclic complexity. The resulting bicyclic system is then elaborated through a series of functional group manipulations to append the tryptamine unit, typically via a Pictet-Spengler reaction or a related cyclization, to complete the pentacyclic structure.[1][9]

Why this approach was chosen: In the 1960s, the Diels-Alder reaction was one of the most reliable and predictable methods for forming six-membered rings with defined stereochemistry. By tackling the isoquinuclidine first, the most complex bridged portion of the molecule was secured early, providing a solid foundation for the remaining steps.

Detailed Application Protocol: Townsend's Friedel-Crafts Macrocyclization

This protocol details the pivotal macrocyclization step, which establishes the key C-C bond and sets the stage for the final ring closures. This reaction is representative of the challenges in indole C2-alkylation within a complex substrate.

Objective: To execute an intramolecular Friedel-Crafts alkylation to form a nine-membered macrocycle containing the indole and the isoquinuclidine precursor sidechain.

Materials:

  • Macrocyclization Precursor (prepared as per Townsend, et al.)

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a septum, add the macrocyclization precursor (1.0 eq).

  • Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.01 M. Scientist's Note: The reaction is run under high dilution to favor the intramolecular macrocyclization over intermolecular polymerization.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is done to control the rate of the reaction and minimize potential side reactions.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (20 eq) dropwise via syringe over a period of 15 minutes. Expert Insight: TFA serves as both the acid catalyst to activate the electrophile and as a co-solvent. A large excess is used to drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • Quenching: Once the starting material is consumed (typically after 2-3 hours), carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and will release CO₂ gas. Perform this step slowly in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure macrocyclic alkene.

Comparative Analysis of Synthetic Routes

FeatureTownsend Synthesis (2021)[6]Büchi-Type Classic Synthesis[4]
Key Strategy Macrocyclization / HydroborationDiels-Alder / Indole Annulation
Longest Linear Sequence 8 stepsTypically >15 steps
Overall Yield ~14%Typically <5%
Stereocontrol Diastereoselective HydroborationDiastereoselective Diels-Alder
Starting Materials 5-MeO-Indole, Nosyl AziridineDihydropyridine, Acrylate
Key Innovation Rapid tryptamine synthesis and late-stage cascaded ring closure.Early construction of the bridged isoquinuclidine core.

Conclusion and Future Outlook

The total synthesis of this compound continues to be an area of active innovation. Modern strategies, such as the Townsend synthesis, demonstrate a move towards greater efficiency through novel reaction discoveries and strategic, late-stage bond formations that build complexity rapidly.[6][7] These synthetic advancements are not merely academic exercises; they are critical for enabling the production of this compound and its analogues in quantities sufficient for rigorous pharmacological evaluation.[2][10] As synthetic methods become more modular and efficient, researchers in drug development will be better equipped to explore the therapeutic potential of the iboga alkaloids, aiming to develop safer and more effective treatments for neurological and substance use disorders.

References

  • Hughes, A. J., Hamelink, C. R., & Townsend, S. D. (2021). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Total synthesis of this compound (2) and ibogaline (3). Available at: [Link]

  • ResearchGate. (n.d.). Total Synthesis of Ervaoffine J and K. Available at: [Link]

  • Vanderbilt University Institutional Repository. (n.d.). Total Syntheses of Ibogamine, this compound, Ervaoffine J, and Ervaoffine K. Available at: [Link]

  • ACS Publications. (n.d.). N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. Available at: [Link]

  • Europe PMC. (n.d.). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Available at: [Link]

  • ResearchGate. (n.d.). Buchi's total synthesis of (±)‐ibogamine. Available at: [Link]

  • UC Davis. (2025). UC Davis Researchers Achieve Total Synthesis of Ibogaine. Available at: [Link]

  • National Institutes of Health. (n.d.). Gram-Scale Total Synthesis of (±)-Ibogamine. Available at: [Link]

  • Wikipedia. (n.d.). Ibogaine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of Iboga alkaloids and vinblastine via rearrangements of quaternary ammoniums. Available at: [Link]

  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • ACS Publications. (n.d.). The Total Synthesis of Iboga Alkaloids. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Iboga Alkaloids and Vinblastine via Rearrangements of Quaternary Ammoniums. Available at: [Link]

  • Organic Chemistry Portal. (2006). The Overman Route to Gelsemine. Available at: [Link]

  • National Institutes of Health. (n.d.). Efficient and modular synthesis of ibogaine and related alkaloids. Available at: [Link]

  • SynArchive. (n.d.). Synthesis of Strychnine by Larry E. Overman (1993). Available at: [Link]

  • Caltech. (2004). Larry Overman: Synthetic Highlights of an Amazing Chemist. Available at: [Link]

  • UC Davis. (n.d.). Studies towards the Total Synthesis of Iboga Alkaloids. Available at: [Link]

Sources

Application Notes and Protocols for the Extraction and Isolation of Tabernanthine from Tabernanthe iboga

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed methodology for the extraction and isolation of Tabernanthine, a key indole alkaloid from the root bark of the African shrub Tabernanthe iboga. The protocol is designed for researchers, scientists, and professionals in drug development, offering a step-by-step workflow grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both technical accuracy and practical insight. The procedure encompasses initial acidic extraction to obtain a total alkaloid (TA) fraction, followed by purification via column chromatography to isolate this compound. Analytical techniques for verification and characterization are also discussed.

Introduction: The Alkaloids of Tabernanthe iboga

The Tabernanthe iboga plant, a perennial rainforest shrub native to Central Africa, is a rich source of structurally complex monoterpenoid indole alkaloids.[1][2] The root bark is particularly valued for its high concentration of these compounds, which include over a dozen identified alkaloids.[3] Among these, the most prominent are ibogaine, this compound, and ibogaline.[1][3][4][5] While ibogaine is the most studied for its potent anti-addictive properties, this compound has also demonstrated significant pharmacological potential, notably in reducing the self-administration of cocaine and morphine in preclinical studies, making it a compound of high interest for addiction research and therapeutic development.[6]

This application note details a robust and reproducible protocol for the selective extraction and isolation of this compound from T. iboga root bark, yielding a high-purity compound suitable for further scientific investigation.

Foundational Principles: The Chemistry of Alkaloid Extraction

The successful isolation of this compound hinges on the fundamental chemical properties of alkaloids. Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom in their structure, rendering them basic.[7] This basicity is the cornerstone of the acid-base extraction methodology employed.

  • Acidic Phase (Protonation): In an acidic environment, the nitrogen atom in the this compound molecule accepts a proton (H⁺), forming a positively charged salt (an alkaloidal salt). This salt is soluble in aqueous solutions. This principle is used to draw the alkaloids out from the complex, non-polar matrix of the plant material into an acidic aqueous solution.[5][8][9][10]

  • Basic Phase (Deprotonation): Conversely, when the acidic solution containing the alkaloidal salts is made alkaline (by adding a base like ammonia), the proton is removed from the nitrogen atom.[5][9] This converts the alkaloid back into its "free base" form. The free base is uncharged, has low polarity, and is consequently poorly soluble in water, causing it to precipitate out of the aqueous solution.[11] It is, however, readily soluble in non-polar organic solvents.[11][12]

This pH-dependent differential solubility allows for a systematic separation of the total alkaloid content from other plant constituents like fats, waxes, and tannins.[7][13] Subsequent chromatographic steps then exploit the subtle differences in polarity among the various alkaloids to achieve the isolation of this compound.

Materials and Equipment

Reagents and Consumables
  • Dried, finely powdered Tabernanthe iboga root bark

  • Distilled White Vinegar (5% Acetic Acid) or Glacial Acetic Acid

  • Ammonium Hydroxide solution (25-30%)

  • Chloroform (or Dichloromethane, Ethyl Acetate)

  • Methanol

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel 60 (70-230 mesh) for column chromatography

  • TLC Silica Gel 60 F₂₅₄ plates

  • Distilled Water

  • Hydrochloric Acid (for salt formation, optional)

  • Deuterated Chloroform (CDCl₃) and TMS (for NMR)

Equipment
  • High-capacity grinder (e.g., coffee grinder)

  • Large glass beakers or Erlenmeyer flasks (5 L capacity)

  • Magnetic stirrer and large stir bars

  • Buchner funnel and vacuum flask assembly

  • Heavy-duty filter paper (e.g., Whatman No. 1)

  • pH meter or pH indicator strips

  • Separatory funnel (2 L)

  • Rotary evaporator with vacuum pump and water bath

  • Glass chromatography column (e.g., 50 mm diameter, 500 mm length)

  • Fraction collector or collection flasks/test tubes

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Heating mantle or hot plate

  • Standard laboratory glassware (graduated cylinders, flasks, etc.)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.

Experimental Protocol

SAFETY NOTE: Tabernanthe iboga alkaloids are potent psychoactive compounds and can be toxic at high doses.[2][14] All procedures must be performed in a well-ventilated fume hood. Appropriate PPE must be worn at all times.[15][16]

Part A: Extraction of Total Alkaloids (TA)

This part of the protocol focuses on isolating the crude mixture of all alkaloids from the raw plant material.

  • Acidic Maceration:

    • Place 500 g of finely powdered T. iboga root bark into a 5 L beaker.

    • Prepare a 0.5% acetic acid solution by diluting 50 mL of 5% distilled white vinegar with 450 mL of distilled water. For 500 g of root bark, prepare approximately 2.5 L of this solution.[5]

    • Add the acidic solution to the root bark powder and stir vigorously with a magnetic stirrer for at least 2 hours at room temperature.[5] Heating does not significantly improve the yield.[8]

    • Rationale: The dilute acetic acid protonates the alkaloids, including this compound, forming water-soluble acetate salts. This effectively leaches them from the plant material into the aqueous phase.

  • Filtration and Re-extraction:

    • Set up a Buchner funnel with filter paper over a vacuum flask and filter the slurry.

    • Collect the dark brown aqueous filtrate. This contains the dissolved alkaloid salts.

    • Return the filtered plant material (the marc) to the beaker and repeat the acidic maceration (Step 1) with a fresh 2.5 L of 0.5% acetic acid solution.

    • Filter again and combine the filtrates. A third extraction can be performed to ensure near-complete recovery (~87% of extractable alkaloids after three extractions).[8]

  • Precipitation of Total Alkaloids (TA):

    • Combine all aqueous filtrates into a large beaker.

    • While stirring, slowly add ammonium hydroxide solution dropwise. Monitor the pH continuously.

    • Continue adding ammonia until the pH of the solution reaches 9-10.[5][9] A milky gray or brown precipitate will form.

    • Rationale: The ammonia, a base, neutralizes the acetic acid and deprotonates the alkaloid salts. This converts them to their free-base form, which is insoluble in water and precipitates out.[11] This precipitate is the Total Alkaloid (TA) fraction.

    • Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collection and Drying of TA:

    • Filter the basified mixture through a Buchner funnel to collect the TA precipitate.

    • Wash the collected TA on the filter paper with several portions of cold distilled water to remove residual ammonia and other water-soluble impurities.

    • Carefully transfer the TA paste to a watch glass or petri dish and dry in a desiccator or a well-ventilated area at a low temperature (e.g., 50°C) until a constant weight is achieved. The resulting product is a dark brown powder.[5]

Part B: Chromatographic Isolation of this compound

This stage separates this compound from ibogaine and other alkaloids present in the TA fraction.

  • Preparation of the TA Extract:

    • Weigh the dried TA powder.

    • In a flask, dissolve the TA powder in chloroform (approx. 20 mL of solvent per gram of TA). This compound is soluble in chloroform.[12]

    • Filter the solution to remove any insoluble material.

    • Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water, then filter again.

    • Reduce the volume of the chloroform extract to a few milliliters using a rotary evaporator. This concentrated extract is now ready for chromatography.

  • Column Chromatography Setup:

    • Prepare a silica gel slurry in hexane and carefully pack it into a glass chromatography column, ensuring no air bubbles are trapped. The amount of silica should be approximately 50 times the weight of the TA extract to be loaded.

    • Equilibrate the packed column by running hexane through it until the silica bed is stable.

  • Separation and Fraction Collection:

    • Carefully load the concentrated TA extract onto the top of the silica column.

    • Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate, followed by methanol if necessary. A typical gradient might be:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • ...and so on, up to 100% Ethyl Acetate.

      • Ethyl Acetate:Methanol (98:2)

    • Rationale: The alkaloids will separate based on their polarity. Less polar compounds will elute first with less polar solvents, while more polar compounds will require more polar solvents to be eluted from the silica gel. This compound, being an isomer of ibogaine but with different polarity, will separate accordingly.

    • Collect the eluate in small, numbered fractions (e.g., 20 mL each).

  • Monitoring by Thin-Layer Chromatography (TLC):

    • Spot a small amount of each collected fraction onto a TLC plate, alongside a spot of the initial TA extract.

    • Develop the TLC plate in a chamber with a suitable solvent system (e.g., Hexane:Ethyl Acetate 80:20 or Chloroform:Methanol 95:5).

    • Visualize the separated spots under a UV lamp at 254 nm. Iboga alkaloids will appear as dark spots.

    • Self-Validation: Fractions showing a single spot with the same retention factor (Rf) can be combined. This TLC analysis is crucial for tracking the separation and pooling the correct fractions containing pure this compound.[5][9]

  • Final Purification by Recrystallization:

    • Combine the pure this compound fractions identified by TLC.

    • Evaporate the solvent completely using a rotary evaporator to yield a solid residue.

    • Dissolve the residue in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

    • Rationale: Recrystallization is a final purification step. As the solution cools, the solubility of this compound decreases, causing it to form pure crystals while impurities remain dissolved in the ethanol.[12]

    • Collect the pure this compound crystals by filtration and dry them thoroughly.

Workflow Visualization

The overall process from raw plant material to isolated this compound is summarized in the workflow diagram below.

Extraction_Isolation_Workflow A T. iboga Root Bark Powder B Acidic Maceration (Dilute Acetic Acid) A->B C Filtration B->C D Aqueous Extract (Alkaloid Salts) C->D Filtrate E Marc (Plant Debris) (Discard after re-extraction) C->E Solid F Basification to pH 9-10 (Ammonium Hydroxide) D->F G Precipitation & Filtration F->G H Total Alkaloids (TA) (Crude Powder) G->H I Dissolution in Chloroform H->I J Silica Column Chromatography I->J K Fraction Collection J->K L TLC Analysis K->L M Pooling of Pure Fractions L->M N Solvent Evaporation M->N O Recrystallization (from Ethanol) N->O P Pure this compound Crystals O->P

Caption: Workflow for this compound Extraction and Isolation.

Characterization and Data Summary

The identity and purity of the isolated this compound should be confirmed using modern analytical methods.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. This compound has a molecular formula of C₂₀H₂₆N₂O and a molar mass of 310.44 g/mol .[6] The mass spectrum will show a corresponding molecular ion peak.[12]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[17] The spectral data should be compared with published values for this compound.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique is highly effective for quantifying the purity of the final product and analyzing the alkaloid profile of intermediate fractions.[19][20]

ParameterDescription / Typical ValueRationale / Method
Plant Material Tabernanthe iboga root barkSource of this compound and other iboga alkaloids.[3][4]
Extraction Solvent 0.5% Aqueous Acetic AcidProtonates alkaloids to form water-soluble salts for efficient extraction.[5]
Precipitating Agent Ammonium Hydroxide (to pH 9-10)Deprotonates alkaloid salts to their insoluble free-base form.[9]
Typical TA Yield 2-8% of dry root bark weightVaries based on plant source and extraction efficiency.[21]
Chromatography Phase Silica Gel 60Stationary phase for separating alkaloids based on polarity.
Elution Solvents Hexane-Ethyl Acetate GradientMobile phase used to selectively elute alkaloids from the silica column.
Purity Analysis TLC, GC/MS, NMR, MSConfirms the identity and purity of the final isolated compound.[17][19]
This compound (Free Base) Needles or shiny leaflets from ethanolPhysical appearance of the pure compound.[12]
Solubility Soluble in alcohol, chloroform, etherInsoluble in water.[12]

References

  • Jenks, C. W. (2002). Extraction studies of Tabernanthe iboga and Voacanga africana. Natural Product Letters, 16(1), 71-76. [Link]

  • Slideshare. (n.d.). Alkaloids and extraction of alkaloids. [Link]

  • Jenks, C. W. (2002). Extraction Studies of Tabernanthe Iboga and Voacanga Africana. Taylor & Francis Online. [Link]

  • Merck Index. (n.d.). This compound. [Link]

  • Journal of Current Pharma Research. (2012). Thin layer Chromatography of Ibogaine from plant extract of Tabernanthe iboga. [Link]

  • Jenks, C. (2009). Iboga Extraction Manual. Puzzle Piece. [Link]

  • ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction?. [Link]

  • Extraction Magazine. (2024). Tabernanthe Iboga Alkaloids. [Link]

  • ICEERS. (2019). Iboga: Basic Info. [Link]

  • Google Patents. (1995).
  • Duke University. (n.d.). Content Background: How Do Active Compounds Get Out of the Plants?. [Link]

  • ResearchGate. (2006). Ibogaine and Noribogaine: Structural Analysis and Stability Studies. Use of LC‐MS to Determine Alkaloid Contents of the Root Bark of Tabernanthe Iboga. [Link]

  • SciELO. (2020). An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Taylor & Francis Online. (2006). Ibogaine and Noribogaine: Structural Analysis and Stability Studies. Use of LC‐MS to Determine Alkaloid Contents of the Root Bark of Tabernanthe Iboga. [Link]

  • WebMD. (n.d.). Iboga: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Verywell Mind. (2025). What to Know about Ibogaine Use and Safety. [Link]

  • Global Ibogaine Therapy Alliance. (n.d.). Ibogaine Safety Guidelines. [Link]

  • ResearchGate. (2023). Guidelines for Establishing Safety in Ayahuasca and Ibogaine Administration in Clinical Settings. [Link]

  • Semantic Scholar. (2002). Extraction Studies of Tabernanthe Iboga and Voacanga Africana. [Link]

  • PubMed Central. (2018). Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice. [Link]

  • PharmacologyOnLine. (2011). Tabernanthe iboga: a Comprehensive Review. [Link]

  • Archives of Clinical Psychiatry. (2020). View of An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. [Link]

  • Wiley Online Library. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. [Link]

  • National Institutes of Health. (2020). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. [Link]

  • National Institutes of Health. (2020). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Google Patents. (1957). This compound, ibogaine containing analgesic compositions.
  • National Institutes of Health. (2006). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • ResearchGate. (2020). An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. [Link]

  • MDPI. (2019). NMR Spectroscopy for Metabolomics Research. [Link]

  • PubMed. (2019). NMR Spectroscopy for Metabolomics Research. [Link]

  • National Institutes of Health. (2022). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. [Link]

Sources

Quantitative Analysis of Tabernanthine: A Guide to HPLC-UV and GC-MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Analytical Challenges of Tabernanthine

This compound is a prominent indole alkaloid found in the root bark of the central African shrub Tabernanthe iboga.[1] As a structural isomer of the more extensively studied ibogaine, this compound shares a complex polycyclic structure and is gaining interest within the scientific community for its potential therapeutic applications, including in the treatment of substance use disorders.[2] Accurate and precise quantification of this compound in various matrices, from raw plant material to biological samples, is paramount for pharmacological research, drug development, and quality control of botanical products.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the protocols but also understand the rationale behind the experimental choices.

I. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: A Robust Method for Routine Analysis

HPLC-UV is a widely accessible and reliable technique for the quantification of alkaloids. The method's strength lies in its ability to separate complex mixtures with high resolution and provide accurate quantification based on the analyte's ultraviolet absorbance.

Causality Behind Experimental Choices in HPLC-UV Method Development

The development of a robust HPLC-UV method for this compound hinges on several key parameters. A reversed-phase approach is typically favored for alkaloids, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This allows for the effective retention and separation of the moderately polar this compound from other matrix components.

The choice of mobile phase constituents is critical. A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is employed. The organic modifier is adjusted to control the retention time of this compound, while the buffer maintains a consistent pH, which is crucial for the ionization state of the alkaloid and, consequently, its retention behavior and peak shape. Acidic conditions, often achieved with trifluoroacetic acid (TFA) or formic acid, are generally preferred as they protonate the nitrogen atoms in the this compound molecule, leading to sharper peaks and improved chromatographic performance.

UV detection wavelength is selected based on the UV-Vis spectrum of this compound. Indole alkaloids typically exhibit strong absorbance in the range of 220-300 nm. Selecting a wavelength of maximum absorbance ensures the highest sensitivity for quantification.

Detailed HPLC-UV Protocol for this compound Quantification

This protocol is designed for the quantification of this compound in a prepared sample extract.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 25 minutes

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the initial mobile phase composition (80% A: 20% B).

3. Sample Preparation (from Plant Material):

A simplified acid-base extraction is effective for isolating alkaloids from Tabernanthe iboga root bark.[3]

  • Extraction: Macerate 1 gram of powdered root bark with 20 mL of 5% acetic acid in water for 24 hours.

  • Filtration: Filter the mixture and collect the acidic extract.

  • Basification: Adjust the pH of the extract to approximately 9-10 with ammonium hydroxide.

  • Liquid-Liquid Extraction: Extract the basified solution three times with 20 mL of dichloromethane or a chloroform/isopropanol mixture.

  • Evaporation: Combine the organic layers and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is desirable.[4]

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Acid-Base Extraction Sample->Extraction Standard This compound Reference Dilution Serial Dilution Standard->Dilution HPLC HPLC-UV System Extraction->HPLC Dilution->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (225 nm) Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

HPLC-UV workflow for this compound quantification.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific and Sensitive Approach

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. This technique is particularly valuable for the unambiguous identification and quantification of this compound, especially at low concentrations or in complex matrices.

Causality Behind Experimental Choices in GC-MS Method Development

The successful GC-MS analysis of this compound requires careful consideration of its chemical properties. As a relatively high molecular weight and polar molecule, derivatization may be necessary to improve its volatility and thermal stability for gas chromatography. However, with modern GC columns and injection techniques, direct analysis is often feasible.

The choice of the GC column is critical. A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is generally suitable for the separation of alkaloids.[5] The oven temperature program is optimized to ensure good separation of this compound from other co-extracted compounds and to produce sharp, symmetrical peaks.

Electron Ionization (EI) is the most common ionization technique used in GC-MS.[5] Upon impact with high-energy electrons, the this compound molecule will ionize and fragment in a reproducible manner. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a chemical fingerprint for identification. For quantification, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only a few characteristic ions of this compound. This significantly increases sensitivity and selectivity by reducing background noise.

The fragmentation of this compound is expected to be very similar to its isomer, ibogaine, due to their identical core structure. The molecular ion ([M]⁺) for this compound is at m/z 310. Key fragmentation pathways likely involve the cleavage of the isoquinuclidine ring system and the indole moiety. Based on the fragmentation of ibogaine, characteristic fragment ions for this compound would be expected around m/z 122, 174, and 188.[6]

Detailed GC-MS Protocol for this compound Quantification

This protocol outlines a method for the sensitive and specific quantification of this compound.

1. Instrumentation and Analytical Conditions:

ParameterSpecification
GC-MS System Gas chromatograph with a mass selective detector
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification
SIM Ions m/z 310 (molecular ion), 188, 174, 122 (characteristic fragments)

2. Preparation of Standard Solutions:

  • Follow the same procedure as for the HPLC-UV method to prepare a primary stock and working standard solutions of this compound in methanol.

3. Sample Preparation (from Plant Material):

  • The same acid-base extraction procedure as described for the HPLC-UV method can be used. After evaporation of the organic solvent, the residue should be reconstituted in methanol for GC-MS analysis.

4. Data Analysis and Quantification:

  • In full scan mode, identify the this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum or library.

  • In SIM mode, construct a calibration curve by plotting the sum of the areas of the selected ions against the concentration of the this compound standards.

  • Perform a linear regression analysis to determine the linearity and obtain the calibration equation.

  • Quantify this compound in the sample by comparing its integrated peak area to the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Extract Reconstitution Reconstitute in Methanol Sample->Reconstitution Standard This compound Standard Dilution Serial Dilution Standard->Dilution GCMS GC-MS System Reconstitution->GCMS Dilution->GCMS Separation HP-5MS Column Separation GCMS->Separation Detection Mass Spectrometry (EI) Separation->Detection TIC Total Ion Chromatogram Detection->TIC SIM Selected Ion Monitoring Detection->SIM Quantification Concentration Calculation TIC->Quantification SIM->Quantification

GC-MS workflow for this compound quantification.

III. Method Validation: Ensuring Scientific Integrity and Trustworthiness

To ensure the reliability and accuracy of the analytical data, both the HPLC-UV and GC-MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Validation Parameters:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference at the retention time of this compound.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.R² > 0.999
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the expected concentration range.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 80-120%
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.RSD < 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

IV. Comparison of HPLC-UV and GC-MS for this compound Quantification

FeatureHPLC-UVGC-MS
Specificity Good, but can be susceptible to co-eluting compounds with similar UV spectra.Excellent, based on both retention time and mass spectral fragmentation pattern.
Sensitivity Generally lower than GC-MS in SIM mode.Very high, especially in SIM mode.
Instrumentation Cost LowerHigher
Sample Throughput HighModerate
Derivatization Not typically required.May be beneficial but often not necessary with modern instruments.
Application Ideal for routine quality control and quantification in less complex matrices.The gold standard for confirmation, trace analysis, and analysis in complex biological matrices.

V. Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the required sensitivity and specificity, the complexity of the sample matrix, and the available instrumentation. The detailed protocols and validation guidelines presented in this document provide a solid foundation for researchers to develop and implement robust analytical methods for the accurate quantification of this promising therapeutic compound. By adhering to these principles of scientific integrity, the scientific community can ensure the generation of high-quality, reproducible data that will advance our understanding of this compound and its potential role in medicine.

VI. References

  • Chèze, M., Lenoan, A., Deveaux, M., & Pépin, G. (2008). Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse Iboga alkaloids distribution in a drowning death case. Forensic Science International, 176(1), 58–66. [Link]

  • Gagle, S., et al. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology, 20(9), 5289-5294.

  • Bouso, J. C., et al. (2020). An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. Archives of Clinical Psychiatry (São Paulo), 47(2), 51-54.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Extraction Magazine. (2024). Tabernanthe Iboga Alkaloids.

  • Jenks, C. W. (2002). Extraction studies of Tabernanthe iboga and Voacanga africana. Natural Product Letters, 16(2), 71-76.

  • Moltke, A., & Jensen, A. I. (2021). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. PLoS ONE, 16(4), e0249217.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Maciejka, M., et al. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Angewandte Chemie International Edition, 63(22), e202402446.

Sources

Topic: Developing In Vitro Assays to Assess Tabernanthine Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Tabernanthine is an indole alkaloid derived from the West African shrub Tabernanthe iboga. As a structural analog of the psychoactive compound ibogaine, this compound has garnered significant interest for its potential therapeutic applications, particularly in addiction research[1]. Its complex pharmacology, characterized by interactions with multiple neurotransmitter systems, necessitates a multi-tiered approach for accurate in vitro characterization. This guide provides a series of robust, validated protocols for researchers to elucidate the binding affinity, functional activity, and selectivity profile of this compound. The methodologies detailed herein are designed to provide a comprehensive understanding of its mechanism of action at key cellular targets, including opioid receptors, glutamate receptors, and ion channels.

Introduction: The Scientific Rationale for a Multi-Assay Approach

The therapeutic potential of any compound is intrinsically linked to its molecular interactions. This compound is not a "magic bullet" with a single target; rather, its pharmacological profile is a composite of its activities at several distinct sites within the central nervous system. Evidence indicates that this compound acts as a kappa-opioid receptor (KOR) agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist[1]. Furthermore, related iboga alkaloids are known to modulate serotonin systems and various ion channels, including voltage-gated calcium channels[2][3][4].

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Safety T1_KOR KOR Binding Assay (Radioligand) T2_KOR_Func KOR Functional Assay (cAMP Measurement) T1_KOR->T2_KOR_Func Confirm Functional Effect T1_NMDA NMDA-R Binding Assay (Radioligand) T2_NMDA_Func NMDA-R Functional Assay (Calcium Flux) T1_NMDA->T2_NMDA_Func Confirm Functional Effect T3_Selectivity Selectivity Panel (e.g., AChE Assay) T2_KOR_Func->T3_Selectivity T2_NMDA_Func->T3_Selectivity T2_VGCC_Func VGCC Functional Assay (Electrophysiology) T2_VGCC_Func->T3_Selectivity T2_SERT_Func SERT Functional Assay (Serotonin Reuptake) T2_SERT_Func->T3_Selectivity start This compound Characterization start->T1_KOR Binding Affinity (Ki) start->T1_NMDA Binding Affinity (Ki) start->T2_VGCC_Func Assess Primary Activity on Known Targets start->T2_SERT_Func Assess Primary Activity on Known Targets caption Fig 1. Recommended Experimental Workflow

Tier 1 Protocols: Assessing Primary Target Engagement

The foundational step is to quantify the binding affinity of this compound for its putative molecular targets. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and quantitative data on ligand-receptor interactions[5][6].

Protocol: Kappa-Opioid Receptor (KOR) Competitive Binding Assay

Scientific Rationale: This assay determines this compound's affinity (Ki) for KOR by measuring its ability to compete with a known high-affinity radioligand. The use of a selective antagonist radioligand, such as [³H]-diprenorphine, ensures that binding is specific to the opioid receptor.

Materials:

  • Cell membranes from a stable cell line expressing human KOR (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-diprenorphine (specific activity ~30-60 Ci/mmol).

  • Non-specific control: Naloxone (10 µM final concentration).

  • This compound stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates, GF/B filter mats, scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw KOR-expressing cell membranes on ice and dilute to a final concentration of 10-20 µg protein per well in ice-cold Assay Buffer.

  • Plate Setup:

    • Total Binding: Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Naloxone.

    • Test Compound: Add 50 µL of serially diluted this compound (from 1 nM to 100 µM).

  • Radioligand Addition: Add 50 µL of [³H]-diprenorphine (at a final concentration equal to its Kd, typically ~1-2 nM) to all wells.

  • Membrane Addition: Add 150 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation. Reaching equilibrium is critical for accurate Ki determination[5].

  • Harvesting: Rapidly aspirate the reaction mixture onto a PEI-presoaked GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: NMDA Receptor Competitive Binding Assay

Scientific Rationale: This assay quantifies this compound's affinity for the NMDA receptor ion channel pore. [³H]-MK-801 is a classic open-channel blocker, making it an ideal radioligand to probe for antagonistic activity at this site.

Materials:

  • Rat cortical membranes (a rich source of NMDA receptors).

  • Radioligand: [³H]-MK-801 (specific activity ~20-30 Ci/mmol).

  • Non-specific control: Dizocilpine (MK-801) (10 µM final concentration).

  • This compound stock solution (in DMSO).

  • Assay Buffer: 50 mM Tris-Acetate, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in Assay Buffer to a concentration of 0.5-1.0 mg/mL protein.

  • Plate Setup: Follow the same plate layout as the KOR assay (Total, NSB, Test Compound).

  • Radioligand & Membrane Addition: Add 50 µL of [³H]-MK-801 (final concentration ~2-5 nM) and 150 µL of the membrane preparation to all wells.

  • Incubation: Incubate for 120 minutes at 25°C. NMDA receptor kinetics can be slower, so a longer incubation is often required.

  • Harvesting & Quantification: Use the same procedure as described in Protocol 2.1.

Data Analysis:

  • Calculate IC₅₀ and Ki values using the same methods described for the KOR assay.

Parameter KOR Assay NMDA Receptor Assay Interpretation
Target Kappa-Opioid Receptor (GPCR)NMDA Receptor (Ion Channel)Differentiates activity at two major target classes.
Radioligand [³H]-diprenorphine (Antagonist)[³H]-MK-801 (Channel Blocker)Probes specific binding sites.
Expected Outcome Ki value (nM or µM)Ki value (nM or µM)A lower Ki value indicates higher binding affinity.

Tier 2 Protocols: Functional Activity Assessment

Binding does not equal function. After confirming target engagement, the next critical step is to determine the functional consequence of this binding. These assays measure downstream cellular events to classify this compound as an agonist, antagonist, or modulator.

Protocol: KOR Functional Assay (cAMP Inhibition)

Scientific Rationale: KOR is a Gi-coupled receptor. When activated by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels. This assay directly quantifies this functional response.

G Tab This compound (Agonist) KOR KOR (GPCR) Tab->KOR Binds Gi Gi Protein (α, βγ) KOR->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Downstream Signaling (e.g., PKA) cAMP->PKA Activates caption Fig 2. KOR Gi-Coupled Signaling Pathway

Materials:

  • CHO or HEK293 cells stably expressing human KOR.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Stimulation Buffer: HBSS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

Step-by-Step Methodology:

  • Cell Plating: Seed KOR-expressing cells into a 96- or 384-well plate and grow to ~90% confluency.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to the cells.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of this compound for 15-30 minutes, then add a known KOR agonist (e.g., U-50488) at its EC₈₀ concentration.

  • Stimulation: Add Forskolin (1-10 µM final concentration) to all wells to stimulate cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

Data Analysis:

  • Agonist Mode: Plot the cAMP signal against the log concentration of this compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

  • Antagonist Mode: Plot the cAMP signal against the log concentration of this compound to determine the IC₅₀ (potency) for blocking the agonist response.

Protocol: NMDA Receptor Functional Assay (Calcium Flux)

Scientific Rationale: NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺. Antagonists block this channel, preventing the influx of calcium upon stimulation by agonists like NMDA and glycine. This change in intracellular calcium can be measured with fluorescent dyes[7].

G NMDA_Gly NMDA + Glycine (Co-agonists) NMDAR NMDA Receptor (Ion Channel) NMDA_Gly->NMDAR Activate Tab This compound (Antagonist) Tab->NMDAR Blocks Ca_in Ca²⁺ Influx NMDAR->Ca_in Fluo4 Fluorescent Dye (e.g., Fluo-4) Ca_in->Fluo4 Binds to Signal Increased Fluorescence Fluo4->Signal Produces caption Fig 3. NMDA Receptor Calcium Flux Assay

Materials:

  • HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Agonists: NMDA and Glycine.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR).

Step-by-Step Methodology:

  • Cell Plating: Seed NMDA-R expressing cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Incubate cells with Fluo-4 AM dye for 60 minutes at 37°C. Wash cells with Assay Buffer to remove excess dye.

  • Compound Addition: Place the cell plate into the plate reader. Add serial dilutions of this compound and incubate for 10-20 minutes.

  • Agonist Stimulation: Add a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to stimulate the receptor.

  • Measurement: Immediately begin measuring fluorescence intensity over a period of 2-3 minutes.

Data Analysis:

  • Calculate the peak fluorescent response after agonist addition for each well.

  • Plot the percentage of inhibition (relative to control wells without this compound) against the log concentration of this compound.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Protocol: Voltage-Gated Calcium Channel (VGCC) Blockade via Electrophysiology

Scientific Rationale: this compound has been shown to act as a calcium entry blocker[4]. Patch-clamp electrophysiology is the definitive method to directly measure the flow of ions through channels in the cell membrane, providing unparalleled temporal and voltage resolution[8][9]. This protocol measures this compound's ability to block currents through VGCCs.

Materials:

  • Cell line expressing a specific VGCC subtype (e.g., Cav2.2) or primary neurons.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH. (Barium is used instead of calcium to increase current size and reduce calcium-dependent inactivation).

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

Step-by-Step Methodology:

  • Establish Whole-Cell Configuration: Using a glass micropipette, form a high-resistance (>1 GΩ) seal with a cell membrane and then rupture the patch to gain electrical access to the cell interior (whole-cell mode).

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential where VGCCs are closed (e.g., -80 mV).

  • Elicit Current: Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to open the VGCCs and record the resulting inward Ba²⁺ current. Repeat this step every 15-20 seconds to establish a stable baseline.

  • Compound Application: Perfuse this compound (at various concentrations) over the cell while continuing the periodic voltage steps.

  • Washout: After observing the effect, perfuse with the external solution alone to see if the channel block is reversible.

Data Analysis:

  • Measure the peak inward current amplitude at each voltage step.

  • Calculate the percentage of current inhibition at each this compound concentration relative to the baseline.

  • Plot the percent block against the log concentration of this compound to determine the IC₅₀.

Tier 3 Protocols: Selectivity and Off-Target Profiling

A therapeutically viable compound should be selective for its intended targets. Given that related alkaloids interact with the cholinergic system, assessing activity at acetylcholinesterase (AChE) is a prudent selectivity screen[2].

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: This is a colorimetric assay based on the Ellman's method, which measures the activity of AChE[10][11]. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, which can be quantified spectrophotometrically. An inhibitor will slow this reaction, resulting in less color formation.

Materials:

  • Purified human recombinant AChE.

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

  • 96-well microplate and a spectrophotometer.

Step-by-Step Methodology:

  • Plate Setup: Add 25 µL of serially diluted this compound to wells. Include a positive control (e.g., Donepezil) and a vehicle control (buffer/DMSO).

  • Enzyme Addition: Add 50 µL of AChE solution to all wells and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 50 µL of DTNB followed by 25 µL of ATCI to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (V₀) for each concentration by determining the slope of the absorbance vs. time plot.

  • Calculate the percentage of inhibition: % Inhibition = [(V₀_control - V₀_sample) / V₀_control] * 100.

  • Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀.

Assay Principle Key Parameter Interpretation of Activity
KOR cAMP Measures modulation of adenylyl cyclase activityEC₅₀ / IC₅₀Determines if this compound is a KOR agonist or antagonist.
NMDA-R Ca²⁺ Flux Measures block of ligand-gated Ca²⁺ influxIC₅₀Quantifies potency as a functional NMDA receptor antagonist.
VGCC E-Phys Directly measures ion flow through channelsIC₅₀Confirms and quantifies VGCC blocking activity.
AChE Inhibition Colorimetric measurement of enzyme activityIC₅₀Assesses off-target liability at a key cholinergic enzyme.

Conclusion and Forward Look

The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of this compound. By systematically progressing from binding affinity to functional activity and selectivity, researchers can build a detailed pharmacological profile of this complex alkaloid. The data generated from these assays are crucial for understanding its mechanism of action, guiding further preclinical development, and ultimately unlocking its therapeutic potential. For a complete profile, it is recommended to expand this testing to a broader panel of receptors and transporters, particularly those related to the serotonin and dopamine systems.

References

  • Flicker, C., et al. (2022). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Journal of Natural Products. Available at: [Link]

  • Kuban, B., et al. (2022). Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice. Journal of Nutritional Biochemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Ibogaine. Wikipedia. Available at: [Link]

  • Weng, Y., et al. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Angewandte Chemie. Available at: [Link]

  • Wikipedia contributors. (2023). This compound. Wikipedia. Available at: [Link]

  • Morot-Gaudry, Y., et al. (1974). Evidence for an antagonistic action of this compound on hypoxia-induced changes in brain serotonin levels. Biochemical Pharmacology. Available at: [Link]

  • Cameron, L. P., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential. Nature. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays. Eurofins Scientific. Available at: [Link]

  • Van den Eynde, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology. Molecular Devices. Available at: [Link]

  • Hanson, J. E., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. Available at: [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • Hajo-Tello, N., et al. (1985). Effects of this compound on calcium and catecholamine stimulated contractions of isolated vascular and cardiac muscle. Archives Internationales de Pharmacodynamie et de Thérapie. Available at: [Link]

  • Dias, M. I., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Antioxidants. Available at: [Link]

  • Neuhaus, W., et al. (2011). Effects of NMDA receptor modulators on a blood-brain barrier in vitro model. Brain Research. Available at: [Link]

  • Hill, C. L., & Stephens, G. J. (2021). An Introduction to Patch Clamp Recording. Methods in Molecular Biology. Available at: [Link]

  • Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording. Microelectrode techniques: The Plymouth workshop handbook. Available at: [Link]

  • JoVE. (2023). Patch Clamp Electrophysiology: Principle & Applications. Journal of Visualized Experiments. Available at: [Link]

Sources

Application Notes and Protocols: Utilizing Animal Models to Investigate the Anti-Addictive Properties of Tabernanthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabernanthine, an iboga alkaloid, has garnered significant interest for its potential therapeutic effects on substance use disorders.[1] Its complex pharmacology, involving interactions with multiple neurotransmitter systems, necessitates robust preclinical evaluation to elucidate its mechanisms of action and predictive clinical efficacy.[1][2] This document provides a comprehensive guide for researchers, outlining detailed protocols for established animal models of addiction to study the effects of this compound. We delve into the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity and reproducibility. The protocols described herein are designed to assess the impact of this compound on drug reward, motivation, relapse, and the underlying neurobiological changes associated with addiction.

Introduction: The Rationale for Investigating this compound in Addiction

Addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use despite adverse consequences.[3] The development of novel pharmacotherapies is a critical unmet need. This compound, an alkaloid found in Tabernanthe iboga, has demonstrated potential in preclinical studies to reduce the self-administration of drugs like cocaine and morphine in rats.[1] Its proposed mechanisms of action are multifaceted, including antagonism at nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype, which is implicated in the rewarding effects of various drugs of abuse.[4][5] Additionally, it is reported to be a kappa opioid agonist and an NMDA receptor antagonist.[1]

Animal models are indispensable tools in addiction research, providing controlled environments to dissect the behavioral and neuropharmacological effects of potential therapeutics like this compound.[3][6] These models have proven predictive validity, with several clinically approved medications for alcohol dependence having been initially developed using animal studies.[3][6] This guide focuses on two of the most widely used and validated behavioral paradigms: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA) . We will also discuss complementary neurochemical and electrophysiological techniques to probe the neural circuits modulated by this compound.

Foundational Behavioral Models: CPP and IVSA

The choice between non-contingent and contingent drug administration models depends on the specific research question.[7] CPP is a non-contingent model that assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.[7][8] In contrast, IVSA is a contingent, operant model where the animal performs an action (e.g., lever press) to receive a drug infusion, thereby modeling the motivational and compulsive aspects of drug-taking behavior.[7][9]

Conditioned Place Preference (CPP): Assessing Reward and Relapse

The CPP paradigm is a valuable tool for screening the rewarding effects of drugs and the potential of a compound like this compound to block these effects or prevent relapse.[8][10] It is based on Pavlovian conditioning, where an unconditioned stimulus (the drug) is paired with a neutral conditioned stimulus (a specific environment), leading the environment itself to acquire rewarding properties.[11]

CPP_Workflow cluster_Phase1 Phase 1: Pre-Conditioning (Habituation) cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Post-Conditioning (Test) cluster_Phase4 Phase 4: Extinction & Reinstatement (Optional) PreC Day 1-3: Habituation Animal explores all chambers freely. Baseline preference is recorded. Cond Day 4-9: Conditioning Trials Alternating daily injections of drug of abuse (e.g., cocaine) and vehicle, confined to non-preferred and preferred chambers respectively. PreC->Cond Establish Baseline PostC Day 10: Preference Test Drug-free animal has free access to all chambers. Time spent in each chamber is measured. Cond->PostC Assess Conditioned Reward Ext Extinction Sessions: Repeated exposure to chambers without drug until preference is extinguished. PostC->Ext Model Abstinence Reins Reinstatement Test: Priming dose of drug or stressor is administered. Return to drug-paired chamber is measured. Ext->Reins Model Relapse

Caption: Conditioned Place Preference Experimental Workflow.

This protocol is adapted from established methods for inducing long-term reward memory and can be used to model craving.[12][13]

  • Apparatus: A three-chamber CPP box is used, with two larger side chambers differing in tactile (e.g., smooth vs. mesh floor) and visual cues (e.g., striped vs. checkered walls), and a smaller neutral middle chamber.[3][12]

  • Habituation (Pre-Conditioning):

    • For 3 consecutive days, place each rat in the middle chamber and allow free exploration of the entire apparatus for 15-20 minutes.

    • Record the time spent in each side chamber to establish baseline preference. An unbiased design is crucial, where the drug is paired with the initially non-preferred chamber.

  • Conditioning:

    • This phase lasts for 6-8 days with two conditioning sessions per day, separated by at least 4 hours.

    • Morning Session (Drug Pairing): Administer morphine (e.g., 5-10 mg/kg, intraperitoneally) and immediately confine the rat to its non-preferred chamber for 30-45 minutes.

    • Afternoon Session (Vehicle Pairing): Administer saline and confine the rat to its preferred chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Preference Testing (Post-Conditioning):

    • On the day after the last conditioning session, place the rat in the middle chamber (in a drug-free state) and allow free access to all chambers for 15-20 minutes.

    • Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned preference.

  • Studying this compound's Effects:

    • On Acquisition: Administer this compound (at various doses) prior to each morphine injection during the conditioning phase.

    • On Expression: Condition the animals with morphine as described. Before the preference test, administer a single dose of this compound.

    • On Reinstatement: After establishing CPP, extinguish the preference by repeatedly placing the animals in the apparatus without the drug until no preference is shown. Then, test if this compound can block reinstatement of preference induced by a priming dose of morphine or a stressor (e.g., foot shock).[8][11]

ParameterDescriptionRationale
Drug of Abuse Morphine, Cocaine, Nicotine, etc.Select based on the specific addictive disorder being modeled.
Dose and Route e.g., Morphine (5-10 mg/kg, i.p.)Dose should be sufficient to induce reward without causing significant motor impairment.
Conditioning Sessions 6-8 days, twice dailySufficient pairings to establish a robust and lasting preference.[12]
Test State Drug-freeEnsures that the preference is due to the conditioned properties of the cues, not the acute effects of the drug.[10]
This compound Administration Pre-treatmentAllows for assessment of preventative (acquisition) or therapeutic (expression/reinstatement) effects.
Intravenous Self-Administration (IVSA): Modeling Drug-Taking and Motivation

IVSA is considered the "gold standard" for preclinical evaluation of abuse potential and the efficacy of anti-addiction therapies.[14][15] It has high face validity, as animals will voluntarily work to receive infusions of the same drugs that humans abuse.[6][16]

IVSA_Workflow cluster_Phase1 Phase 1: Surgery & Recovery cluster_Phase2 Phase 2: Acquisition cluster_Phase3 Phase 3: Maintenance & Dose-Response cluster_Phase4 Phase 4: Extinction & Reinstatement Surgery Catheter Implantation: Indwelling catheter is surgically implanted into the jugular vein. Acq Training Sessions: Animal learns to press an active lever for a drug infusion (e.g., cocaine). An inactive lever has no consequence. Surgery->Acq Post-operative Recovery Maint Stable Responding: Animal self-administers at a stable rate. Test different doses of the drug. Acq->Maint Behavioral Stability Ext Extinction: Lever presses no longer deliver the drug. Responding decreases. Maint->Ext Model Abstinence Reins Reinstatement: Drug-seeking is reinstated by a drug prime, a cue, or a stressor. Ext->Reins Model Relapse

Caption: Intravenous Self-Administration Experimental Workflow.

This protocol outlines the key steps for establishing and utilizing the IVSA model to test this compound.

  • Surgery:

    • Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein. The external end of the catheter is passed subcutaneously to an exit point on the back.

    • Allow a recovery period of 5-7 days. Maintain catheter patency with regular flushes of heparinized saline.

  • Acquisition:

    • Place the rat in an operant conditioning chamber equipped with two levers, a stimulus light, and an infusion pump.

    • Train the rat to press the "active" lever to receive an intravenous infusion of cocaine (e.g., 0.25-0.5 mg/kg/infusion) paired with a cue (e.g., illumination of the stimulus light). Presses on the "inactive" lever are recorded but have no programmed consequence.

    • Sessions are typically 2 hours daily. Acquisition is considered stable when the number of infusions per session varies by less than 20% over 3 consecutive days.

  • Testing this compound's Effects on Maintenance:

    • Once stable responding is achieved, administer this compound (i.p. or s.c.) at various time points before the self-administration session.

    • A decrease in the number of infusions taken suggests that this compound may reduce the reinforcing effects of cocaine or produce aversive effects.

  • Progressive Ratio (PR) Schedule:

    • To assess motivation for the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively.

    • The "breakpoint" is the highest number of presses the animal will complete for a single infusion. A decrease in the breakpoint following this compound treatment indicates reduced motivation to obtain the drug.

  • Extinction and Reinstatement:

    • After stable self-administration, begin extinction sessions where active lever presses no longer result in cocaine infusion.

    • Once responding is extinguished, test the ability of this compound to block reinstatement of drug-seeking behavior triggered by a cocaine prime, presentation of the conditioned cue, or a mild foot shock stressor.[17]

ParameterDescriptionRationale
Schedule of Reinforcement Fixed-Ratio (FR), Progressive-Ratio (PR)FR is used for acquisition and maintenance. PR is used to measure motivation.[9]
Unit Dose e.g., Cocaine (0.25-0.5 mg/kg/infusion)A dose on the ascending part of the dose-response curve is typically used for stable maintenance.
Session Length 2 hours (Short Access) vs. 6+ hours (Long Access)Long access models can induce addiction-like behaviors such as escalation of intake.[9]
Catheter Patency Regular checks and flushingEssential for ensuring accurate drug delivery and animal welfare.[15]
This compound Administration Systemic pre-treatmentAllows for assessment of effects on drug-taking, motivation, and relapse.

Probing Neurobiological Mechanisms

To complement behavioral data, it is crucial to investigate how this compound alters neural circuits implicated in addiction. The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a primary substrate for the rewarding effects of most drugs of abuse.[18][19]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[20][21]

  • Surgery: Implant a guide cannula stereotaxically aimed at the NAc. Following recovery, a microdialysis probe is inserted through the guide.

  • Procedure: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) before, during, and after administration of the drug of abuse (e.g., cocaine) with or without this compound pre-treatment.

  • Analysis: Analyze samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.[22][23]

  • Rationale: This allows for direct assessment of whether this compound can attenuate the surge in NAc dopamine that is characteristic of addictive drugs.[18][19] Previous studies have shown that ibogaine can decrease extracellular dopamine levels.[18]

In Vivo Electrophysiology

This technique measures the electrical activity of neurons, providing insights into how drugs alter neuronal firing patterns.

  • Surgery: Anesthetize the animal and lower a recording microelectrode into the VTA.

  • Neuron Identification: Identify putative dopamine neurons based on their characteristic electrophysiological properties, such as a slow firing rate, long action potential duration, and the presence of a hyperpolarization-activated cation current (Ih).[24][25][26] However, it's important to note that these criteria are not always definitive.[24][25]

  • Procedure: Record the spontaneous firing rate of VTA dopamine neurons. Administer the drug of abuse (which typically increases firing) and observe how pre-treatment with this compound modulates this effect.

  • Rationale: Since the α3β4 nAChRs targeted by this compound are involved in modulating VTA dopamine neuron activity, this technique can directly test the hypothesis that this compound reduces the rewarding properties of drugs by dampening the excitability of these neurons.[5]

Signaling_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) cluster_Inputs Modulatory Inputs VTA_DA Dopamine Neuron NAc_Neuron Medium Spiny Neuron VTA_DA->NAc_Neuron Dopamine Release Reward Reward NAc_Neuron->Reward Reward & Reinforcement Drug Drug of Abuse (e.g., Nicotine, Cocaine) Drug->VTA_DA + (Directly/Indirectly) Tab This compound Tab->VTA_DA:f0 - (nAChR antagonism) Cholinergic Cholinergic Input Cholinergic->VTA_DA:f0 + (via nAChRs)

Caption: Proposed Mechanism of this compound in the Mesolimbic Pathway.

Data Interpretation and Considerations

  • Pharmacokinetics: The pharmacokinetic profile of this compound in the chosen animal model must be considered when designing experiments, including its half-life and brain penetrance.[27] Ibogaine, a related compound, is metabolized to noribogaine, which is also active and has a longer half-life.[28][29] Similar metabolic pathways may be relevant for this compound.

  • Behavioral Specificity: It is crucial to include control experiments to ensure that the effects of this compound on drug-taking are not due to general motor impairment, sedation, or malaise. Locomotor activity tests and feeding behavior assessments should be conducted at the doses used in the addiction models.

  • Toxicity: Ibogaine has been associated with safety concerns, including cardiotoxicity.[28][30] While non-hallucinogenic analogues are being developed to improve the safety profile, it is essential to monitor for any adverse effects of this compound in animal studies.[31]

  • Statistical Analysis: Appropriate statistical methods (e.g., ANOVA, t-tests) must be used to analyze the data, with careful consideration of control groups and experimental design.

Conclusion

The animal models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound as a potential treatment for addiction. By combining sophisticated behavioral paradigms like CPP and IVSA with neurochemical and electrophysiological techniques, researchers can build a comprehensive understanding of this compound's efficacy and mechanisms of action. This multi-faceted approach is essential for translating promising preclinical findings into novel and effective pharmacotherapies for substance use disorders.

References

  • Deisseroth, K., & Witten, I. (n.d.). Animal Model of Substance Abuse Behavior. Stanford University. Retrieved from [Link]

  • Inotiv. (n.d.). Addiction Models in Rats and Mice. Retrieved from [Link]

  • Li, Q., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments. Retrieved from [Link]

  • Caprioli, D., et al. (2017). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Sanchis-Segura, C., & Spanagel, R. (2006). Animal models of addiction. Addiction Biology. Retrieved from [Link]

  • Aguilar, M. A., et al. (2009). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments. Retrieved from [Link]

  • National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. In Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Wikipedia. (n.d.). Conditioned place preference. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-administration. Retrieved from [Link]

  • Melior Discovery. (n.d.). Self-Administration Model of Addiction. Retrieved from [Link]

  • Li, Q., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. SciSpace. Retrieved from [Link]

  • Venniro, M., et al. (2020). Drug Self-Administration as a Model to Study the Reward System. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Margolis, E. B., et al. (2006). The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons?. The Journal of Physiology. Retrieved from [Link]

  • Panlilio, L. V., & Goldberg, S. R. (2007). Self-administration of drugs in animals and humans as a model and an investigative tool. Addiction. Retrieved from [Link]

  • Chefer, V. I., et al. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Thiels, E., et al. (2020). Chronic Intravenous Drug Self-Administration in Rats and Mice. ResearchGate. Retrieved from [Link]

  • Bardo, M. T., & Bevins, R. A. (2014). Conditioned Place Preference as a Preclinical Model for Screening Pharmacotherapies for Drug Abuse. Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]

  • Margolis, E. B., et al. (2006). The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons?. The Journal of Physiology. Retrieved from [Link]

  • Tae, H. S., et al. (2024). Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel. Biochemical Pharmacology. Retrieved from [Link]

  • Lammel, S. (2015). Electrophysiological properties of VTA DA neurons. ResearchGate. Retrieved from [Link]

  • Wise, R. A. (2009). Microdialysis and the Neurochemistry of Addiction. Journal of Addiction Medicine. Retrieved from [Link]

  • Kennedy, R. T. (2013). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. ACS Chemical Neuroscience. Retrieved from [Link]

  • Wightman, R. M., & Robinson, D. L. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Retrieved from [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • Zhang, X., et al. (2010). In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area. Neuropharmacology. Retrieved from [Link]

  • Addiction Center. (2023). What Is Ibogaine? Effects, Uses, and Legality. Retrieved from [Link]

  • Johnson, S. W., & North, R. A. (1992). Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area. The Journal of Neuroscience. Retrieved from [Link]

  • Koenig, X., & Kovar, K. A. (2014). The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation. Molecules. Retrieved from [Link]

  • Partnership to End Addiction. (n.d.). Ibogaine. Retrieved from [Link]

  • RehabNet.com. (2024). Rehab Centers That Offer Ibogaine Treatment. Retrieved from [Link]

  • Tae, H. S., et al. (2024). Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel. Digital Commons@Becker. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Glue, P., et al. (2023). The pharmacokinetics and pharmacodynamics of ibogaine in opioid use disorder patients. Frontiers in Pharmacology. Retrieved from [Link]

  • Kazlauskas, S., et al. (2004). [Ibogaine--the substance for treatment of toxicomania. Neurochemical and pharmacological action]. Medicina (Kaunas). Retrieved from [Link]

  • Maillet, E. L., et al. (2020). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Natural Product Reports. Retrieved from [Link]

  • Indarte, M. I., et al. (2023). What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Indarte, M. I., et al. (2023). What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mash, D. C., et al. (2000). Ibogaine: Complex pharmacokinetics, concerns for safety, and preliminary efficacy measures. Annals of the New York Academy of Sciences. Retrieved from [Link]

  • Obeng, S. (2020). The Need for Ibogaine in Drug and Alcohol Addiction Treatment. ResearchGate. Retrieved from [Link]

  • Ashok, A. H., et al. (2017). Brain dopaminergic system changes in drug addiction: a review of positron emission tomography findings. Neuroscience Bulletin. Retrieved from [Link]

  • Glick, S. D., et al. (1999). MECHANISMS OF ACTION OF IBOGAINE: RELEVANCE TO PUTATIVE THERAPEUTIC EFFECTS AND DEVELOPMENT OF A SAFER IBOGA ALKALOID CONGENER. The Alkaloids: Chemistry and Biology. Retrieved from [Link]

  • Glick, S. D., et al. (1998). Mechanisms of antiaddictive actions of ibogaine. Annals of the New York Academy of Sciences. Retrieved from [Link]

  • Sershen, H., et al. (1999). The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes. Brain Research Bulletin. Retrieved from [Link]

  • Nutt, D. J., et al. (2000). Addiction and the brain: the role of neurotransmitters in the cause and treatment of drug dependence. CMAJ. Retrieved from [Link]

  • Hazelden Betty Ford Foundation. (2015). Drug Abuse, Dopamine and the Brain's Reward System. Retrieved from [Link]

Sources

Application Notes & Protocols: Oral Administration of Tabernanthine in Rodents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tabernanthine, an indole alkaloid derived from the West African shrub Tabernanthe iboga, is a compound of significant interest in neuropharmacology and addiction research.[1] As a structural analog of the more widely studied ibogaine, this compound exhibits a complex pharmacological profile, including activity as a kappa-opioid agonist and an NMDA receptor antagonist.[1] Preclinical studies have demonstrated its potential to reduce the self-administration of drugs of abuse, such as cocaine and morphine, in rat models.[1] This document provides a comprehensive, field-proven protocol for the oral administration of this compound to rodents (mice and rats). The methodology is grounded in established best practices for oral gavage, ensuring data integrity, reproducibility, and animal welfare. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound and related iboga alkaloids.

Scientific Rationale and Mechanistic Overview

The Rationale for Oral Administration

Oral administration is a common and physiologically relevant route for preclinical drug evaluation, often mimicking the intended route in human applications. For CNS-active compounds like this compound, understanding oral bioavailability and first-pass metabolism is critical for correlating dosage with systemic exposure and therapeutic effect. While alternative methods like administration in palatable jellies exist, direct oral gavage remains the gold standard for ensuring precise and accurate dosing, which is paramount for establishing reliable dose-response relationships.[2][3]

Pharmacological Profile of this compound

This compound's mechanism of action is multifaceted and not yet fully elucidated.[4] Its therapeutic potential is believed to stem from its interaction with multiple neurotransmitter systems implicated in addiction.

  • Opioid and NMDA Systems: It acts as a kappa-opioid receptor agonist (Kᵢ = 0.15 μM) and an N-methyl-D-aspartate (NMDA) receptor antagonist (Kᵢ = 10.5 μM).[1]

  • Serotonergic and Catecholaminergic Systems: Research indicates that this compound can modulate the turnover of brain serotonin and catecholamines (dopamine, noradrenaline), particularly under conditions of stress like hypoxia.[5][6]

  • Neurotrophic Factors: Like its parent compound ibogaine, this compound may promote neural plasticity by influencing the expression of neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF).[7]

The diagram below illustrates the key molecular targets of iboga alkaloids, providing a conceptual framework for interpreting pharmacodynamic outcomes.

Tabernanthine_Mechanism cluster_alkaloid Iboga Alkaloid (this compound) cluster_receptors Neuronal Receptors & Transporters cluster_outcomes Downstream Effects This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Antagonist Kappa_Opioid_R Kappa-Opioid Receptor This compound->Kappa_Opioid_R Agonist Serotonin_Transporter Serotonin Transporter (SERT) This compound->Serotonin_Transporter Modulates Dopamine_Transporter Dopamine Transporter (DAT) This compound->Dopamine_Transporter Modulates Addiction_Circuitry Modulation of Addiction Circuitry NMDA_R->Addiction_Circuitry Kappa_Opioid_R->Addiction_Circuitry Serotonin_Transporter->Addiction_Circuitry Dopamine_Transporter->Addiction_Circuitry Plasticity Neural Plasticity (GDNF ↑) Addiction_Circuitry->Plasticity

Caption: Key molecular targets of this compound in the central nervous system.

Experimental Protocol: Oral Gavage in Rodents

This protocol details the standard operating procedure for administering this compound via oral gavage. The causality behind each step is explained to ensure both technical success and the generation of high-quality, reproducible data.

Materials and Reagents
  • Test Article: this compound. The hydrochloride salt form is often used to improve aqueous solubility.[8]

  • Vehicle Solution: The choice of vehicle is critical for ensuring the stability and bioavailability of the test article. Based on protocols for the related alkaloid ibogaine, the following is recommended:

    • Primary Vehicle: Sterile distilled water with 0.5% - 2% Tween® 80. Tween is a non-ionic surfactant that aids in the suspension of hydrophobic compounds.[9][10]

    • Alternative Vehicle (for oil-soluble forms): Corn oil or olive oil.[11]

    • Causality: The vehicle must be non-toxic and inert, ensuring that any observed effects are due to the test article. A vehicle-only control group is mandatory in all experiments.

  • Animals: Mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar). Animals should be properly acclimatized to the facility for at least one week prior to the experiment to minimize stress-induced physiological changes.[2]

  • Equipment:

    • Analytical balance

    • Vortex mixer and/or sonicator

    • Appropriately sized oral gavage needles (see Table 1)

    • 1 mL syringes

    • Animal scale for accurate weighing

Table 1: Recommended Oral Gavage Needle Sizes for Rodents This table consolidates recommendations from multiple institutional animal care and use committee (IACUC) guidelines.[3][12][13]

AnimalWeight Range (g)GaugeLength (inches)Tip Diameter (mm)
Mouse 15 - 2022 G1 - 1.51.25
20 - 2520 G1.5 - 22.25
25 - 35+18 G2 - 32.25
Rat 150 - 25018 G32.25
> 25016 G33.00
Note: Flexible plastic or disposable needles are recommended to minimize the risk of esophageal trauma.[3]
Dosing Solution Preparation
  • Calculate Required Mass: Determine the total mass of this compound needed based on the highest dose, the number of animals, and the dosing volume.

  • Weigh Compound: Accurately weigh the this compound hydrochloride powder.

  • Prepare Vehicle: Prepare the chosen vehicle (e.g., distilled water + 1% Tween® 80).

  • Dissolve/Suspend: Add the this compound powder to the vehicle. Vortex vigorously. If solubility is poor, use a bath sonicator to create a homogenous suspension.

    • Causality: A uniform suspension is essential for accurate dosing. Inconsistent suspension will lead to high variability in the administered dose.

  • Fresh Preparation: Dosing solutions should be prepared fresh daily and protected from light, as the stability of this compound in solution has not been extensively characterized.[14]

Dosage and Volume Calculation
  • Dosage Selection: There is limited public data on effective oral doses of this compound. However, studies with the related compound ibogaine in rodents have used intraperitoneal or oral doses ranging from 10 mg/kg to 40 mg/kg to elicit behavioral effects.[9][15][16] A pilot dose-response study is strongly recommended.

Table 2: Example Dosage Regimen for a Pilot Study

GroupTreatmentDose (mg/kg)Rationale
1Vehicle Control0Establishes baseline and controls for procedural stress.
2This compound10Low dose, based on effective range of related compounds.[15]
3This compound20Mid-range dose.[15][16]
4This compound40High dose, shown to be effective for ibogaine.[15][16]
  • Volume Calculation: The dosing volume should be minimized to prevent gastric distress and reflux.[2] A standard volume is 5-10 mL/kg.[3]

    Formula: Volume to Administer (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

    Example: For a 25 g (0.025 kg) mouse receiving a 20 mg/kg dose from a 2 mg/mL solution: Volume (mL) = (0.025 kg * 20 mg/kg) / 2 mg/mL = 0.25 mL

Step-by-Step Administration Protocol

The following workflow ensures a safe and effective oral gavage procedure.

Caption: Standard workflow for the rodent oral gavage procedure.

  • Animal Preparation: Weigh the animal immediately before dosing to ensure the calculated volume is accurate.[12]

  • Measure Gavage Needle: Measure the needle from the tip of the animal's nose to the last rib (xiphoid process). Mark this length on the needle; do not insert it past this point to prevent perforation of the esophagus or stomach.[13]

  • Prepare & Verify Dose: Draw the calculated volume into the syringe. Ensure the solution is well-suspended by inverting the syringe several times. Expel any air bubbles.

  • Restrain Animal: Use a firm but gentle grip. For mice, scruff the loose skin on the neck and back to immobilize the head. For rats, secure the animal against your body, using your thumb and forefinger to gently hold the head and jaw.[3][17]

    • Causality: Proper restraint is the most critical step for safety. It prevents movement that could cause injury and aligns the pharynx and esophagus for smooth passage of the needle.

  • Insert Needle: With the animal's head pointing upwards, gently introduce the ball-tipped needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth. The animal should swallow as the needle passes into the esophagus. The passage should be smooth with no resistance.[3][13]

    • Critical Checkpoint: If any resistance is felt, STOP immediately. This indicates the needle may be entering the trachea. Withdraw and attempt again. Forcing the needle will cause severe injury.

  • Administer Dose: Once the needle is in place, depress the syringe plunger slowly and steadily to deliver the solution.[12]

  • Withdraw Needle: After administration, smoothly withdraw the needle along the same path of insertion.

  • Post-Dose Monitoring: Return the animal to its home cage and monitor for at least 15-30 minutes for any signs of immediate distress, such as difficulty breathing or cyanosis (blue-tinged mucous membranes), which could indicate accidental lung administration.[12] Also observe for compound-specific effects, such as tremors or changes in locomotion, which have been reported with high doses of ibogaine.[15][16]

Data Interpretation and Troubleshooting

  • High Variability: If results show high inter-animal variability, review the dosing solution preparation to ensure homogeneity. Re-evaluate animal handling and gavage technique to minimize stress.

  • Adverse Events: If animals show signs of distress or injury, the gavage technique must be reviewed by trained personnel. Consider using smaller volumes or more flexible needles. Dose-related toxicity (e.g., severe tremors, ataxia) may require a reduction in the administered dose.[18]

  • Pharmacokinetics: The oral bioavailability of related compounds can be moderate (e.g., ~43% for some compounds in rats).[19] Be aware that first-pass metabolism may convert this compound to active or inactive metabolites, influencing the pharmacodynamic profile.

References

  • Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]

  • Barros-Santos, T., et al. (2021). Ibogaine Blocks Cue- and Drug-Induced Reinstatement of Conditioned Place Preference to Ethanol in Male Mice. Frontiers in Pharmacology. [Link]

  • Kuehne, M. E., & Glick, S. D. (2018). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Journal of Medicinal Chemistry. [Link]

  • Gass, N., et al. (2018). Ibogaine Acute Administration in Rats Promotes Wakefulness, Long-Lasting REM Sleep Suppression, and a Distinctive Motor Profile. Frontiers in Pharmacology. [Link]

  • Cameron, L. P., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential. Nature. [Link]

  • Wikipedia. (n.d.). Tabernanthalog. Retrieved from Wikipedia. [Link]

  • Authier, N., et al. (1993). Evidence for an antagonistic action of this compound on hypoxia-induced changes in brain serotonin levels. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Glick, S. D., et al. (n.d.). MECHANISMS OF ACTION OF IBOGAINE: RELEVANCE TO PUTATIVE THERAPEUTIC EFFECTS AND DEVELOPMENT OF A SAFER IBOGA ALKALOID CONGENER. NIDA Research Monograph. [Link]

  • Prioux-Guyonneau, M., et al. (1983). Effect of this compound on the turnover time of brain catecholamines in normal and hypobaric hypoxic rats. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

  • Torterolo, P., et al. (2018). Ibogaine Acute Administration in Rats Promotes Wakefulness, Long-Lasting REM Sleep Suppression, and a Distinctive Motor Profile. Frontiers in Neuroscience. [Link]

  • Zhang, Y. (2011). Voluntary oral administration of drugs in mice. protocols.io. [Link]

  • Drugs.com. (2025). Iboga (ibogaine) Uses, Benefits & Dosage. Retrieved from Drugs.com. [Link]

  • Schneider, J. A. (1957). This compound, ibogaine containing analgesic compositions.
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from Boston University Office of Research. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. [Link]

  • ResearchGate. (2018). How to administrate plant extracts orally (per os) in a good way for rats?. Retrieved from ResearchGate. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from WSU IACUC. [Link]

  • South Dakota State University Research. (n.d.). Oral Gavage Rodent SOP. Retrieved from SDSU Research. [Link]

  • Zhang, Y., et al. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols. [Link]

  • Atcha, Z., et al. (2018). Oral dosing of rodents using a palatable tablet. Journal of Pharmacological and Toxicological Methods. [Link]

  • ResearchGate. (n.d.). Oral administration in rat. Retrieved from ResearchGate. [Link]

  • Chase, K. L., et al. (2018). Oral dosing of rodents using a palatable tablet. Journal of Pharmacological and Toxicological Methods. [Link]

  • Al-Adwani, S., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters. [Link]

  • FDA. (n.d.). 21-549 Emend Pharmacology Review Part 1. Retrieved from accessdata.fda.gov. [Link]

  • Sheng, H., et al. (2014). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine. [Link]

  • Science.gov. (n.d.). oral pharmacokinetic profile: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2025). Ibogaine and Noribogaine: Structural Analysis and Stability Studies. Use of LC‐MS to Determine Alkaloid Contents of the Root Bark of Tabernanthe Iboga. Retrieved from ResearchGate. [Link]

Sources

Application Note: Quantitative Determination of Tabernanthine and its Putative Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tabernanthine is a naturally occurring indole alkaloid found in the plant Tabernanthe iboga, which has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the study of addiction treatment.[1] To facilitate preclinical and clinical research, a robust, sensitive, and selective bioanalytical method for the quantification of this compound and its metabolites in biological matrices is imperative. This application note provides a comprehensive, step-by-step protocol for the determination of this compound and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability for pharmacokinetic and drug metabolism studies.

Scientific Rationale

The successful quantification of a drug and its metabolites in a complex biological matrix like plasma hinges on three key principles: efficient sample clean-up, effective chromatographic separation, and selective mass spectrometric detection. This compound, being a basic and relatively hydrophobic compound, is well-suited for Solid-Phase Extraction (SPE) to remove endogenous interferences such as proteins and phospholipids. A reversed-phase C18 column is chosen for chromatography to achieve optimal separation of the parent drug from its potentially more polar metabolites. Detection by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity to accurately quantify the analytes in the low ng/mL range.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound reference standard (>98% purity)

    • Ibogaine (Internal Standard, IS) (>98% purity)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Sample Preparation Supplies:

    • Oasis HLB 3 cc/60 mg Solid-Phase Extraction (SPE) cartridges

    • Human plasma (K2EDTA as anticoagulant)

    • 96-well collection plates

    • Nitrogen evaporator

  • Instrumentation:

    • A validated LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled with an Agilent 6495 Triple Quadrupole MS)

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ibogaine (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working standard solutions at appropriate concentrations for spiking into plasma.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the working standard solutions to prepare a calibration curve ranging from 0.1 ng/mL to 100 ng/mL (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 8 ng/mL

    • High QC (HQC): 80 ng/mL

  • Internal Standard (IS) Working Solution: Dilute the ibogaine primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL.

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

The choice of SPE with a hydrophilic-lipophilic balanced (HLB) sorbent is based on its broad applicability for extracting a range of compounds with varying polarities, which is ideal for capturing both the parent drug and its unknown metabolites.[2]

  • Sample Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the 10 ng/mL ibogaine IS working solution and vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds. This step disrupts protein binding.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean 96-well collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

SPE_Workflow cluster_plasma_sample Plasma Sample cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation plasma 200 µL Plasma is Add 20 µL IS (Ibogaine) plasma->is vortex1 Vortex is->vortex1 acid Add 200 µL 4% H3PO4 vortex2 Vortex acid->vortex2 vortex1->acid condition Condition Cartridge (Methanol, Water) vortex2->condition load Load Sample condition->load wash Wash (5% Methanol in Water) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcinject Inject into LC-MS/MS reconstitute->lcinject Metabolism This compound This compound (m/z 311.2) Metabolite1 O-desmethyl-tabernanthine (m/z 297.2) This compound->Metabolite1 CYP450 (O-demethylation) Metabolite2 Hydroxy-tabernanthine (m/z 327.2) This compound->Metabolite2 CYP450 (Hydroxylation)

Sources

Application Notes and Protocols for the Purification of Synthetic Tabernanthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Synthetic Tabernanthine

This compound, a prominent member of the iboga alkaloid family, is a compound of significant interest within the scientific community for its potential therapeutic applications.[1] Sourced naturally from plants like Tabernanthe iboga, its complex structure has also been a target for total synthesis to ensure a consistent and scalable supply for research and development.[2][3][4][5] The synthetic route, while providing access to this valuable molecule, invariably introduces a spectrum of impurities, including unreacted starting materials, reagents, by-products, and stereoisomers. The presence of these impurities can significantly impact the biological activity, toxicity, and overall safety profile of this compound, making their removal a critical step in the drug development process.

This comprehensive guide provides a detailed overview of the techniques and protocols for the purification of synthetic this compound. As your Senior Application Scientist, I will not only outline the steps but also delve into the rationale behind the methodological choices, ensuring a deep understanding of the purification workflow. This document is designed to be a practical resource, empowering researchers to achieve the high levels of purity required for preclinical and clinical investigations.

Understanding the Physicochemical Landscape of this compound

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. These properties dictate its behavior in various separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C₂₀H₂₆N₂OProvides the basis for mass spectrometry analysis.[1]
Molecular Weight 310.44 g/mol Influences diffusion rates and behavior in size-exclusion chromatography.[1]
Melting Point 213.5-215 °CA sharp melting point is an indicator of high purity.
pKa 6.04 (in 80% methylcellosolve)The basic nature of the tertiary amine allows for selective extraction using acid-base chemistry.
Solubility Soluble in alcohol, benzene, ether, chloroform; practically insoluble in water. The hydrochloride salt is soluble in water.Dictates the choice of solvents for extraction, chromatography, and crystallization.
UV-Vis λmax 228, 271, 299 nm (in ethanol)Enables UV detection during chromatographic purification and analysis.

A Multi-Modal Approach to Purification: From Crude to Crystalline

The purification of synthetic this compound is best approached as a multi-step process, each stage designed to remove a specific class of impurities. The general workflow involves an initial extractive workup, followed by chromatographic separation, and culminating in crystallization to yield a highly pure, crystalline solid.

Purification_Workflow Crude Crude Synthetic This compound Mixture Extraction Acid-Base Extraction Crude->Extraction Removes acidic, basic, and neutral impurities Chromatography Flash Chromatography Extraction->Chromatography Separates by polarity HPLC Preparative HPLC (Optional) Chromatography->HPLC High-resolution polishing Crystallization Crystallization Chromatography->Crystallization Final purification and solid form isolation HPLC->Crystallization Pure Pure Crystalline This compound (>99%) Crystallization->Pure

Caption: A generalized workflow for the purification of synthetic this compound.

Part 1: Initial Purification via Acid-Base Extraction

The basicity of the tertiary amine in this compound (pKa ≈ 6.04) is a key handle for its separation from non-basic impurities in the crude synthetic mixture. An acid-base extraction protocol facilitates a bulk purification, significantly simplifying the mixture for subsequent chromatographic steps.

Principle of the Technique

This liquid-liquid extraction technique relies on the differential solubility of the acidic, basic, and neutral components of a mixture in two immiscible liquid phases (typically an aqueous and an organic phase) at different pH values. By converting the basic this compound into its water-soluble salt form with an acid, it can be selectively partitioned into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase regenerates the free base form of this compound, which can then be extracted back into an organic solvent.

Protocol for Acid-Base Extraction of Synthetic this compound

Materials:

  • Crude synthetic this compound mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude synthetic mixture in a suitable organic solvent like DCM or EtOAc (e.g., 10 mL of solvent per gram of crude material).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The this compound hydrochloride salt will be in the upper aqueous layer.

    • Drain the lower organic layer, which contains neutral and acidic impurities.

    • Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete extraction of the this compound.

    • Combine all the aqueous extracts.

  • Back-Extraction (Optional but Recommended): To remove any acidic impurities that may have been carried over, wash the combined aqueous extracts with a fresh portion of DCM or EtOAc. Discard the organic layer.

  • Basification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH dropwise while stirring until the pH of the solution is basic (pH 9-10), as confirmed by pH paper or a pH meter. The this compound free base will precipitate or form an oily layer.

  • Organic Extraction of Free Base:

    • Extract the basified aqueous solution with three portions of fresh DCM or EtOAc.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enriched this compound free base as a solid or oil.

Part 2: Chromatographic Purification

Following the initial cleanup by extraction, the enriched this compound mixture is subjected to chromatography to separate it from closely related impurities that have similar acid-base properties.

Flash Chromatography: The Workhorse of Purification

Flash chromatography is a rapid and efficient technique for the preparative separation of compounds based on their differential adsorption to a stationary phase.[6][7][8] For this compound, a normal-phase silica gel chromatography is typically employed.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for the separation of moderately polar compounds like alkaloids. Its acidic nature can sometimes cause tailing with basic compounds. To mitigate this, the mobile phase can be modified with a small amount of a basic additive.

  • Mobile Phase Selection: A crucial step is to determine the optimal solvent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with the Rf value of this compound being around 0.2-0.3 for optimal column loading and resolution. Common solvent systems for alkaloids include mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with a small percentage of a polar modifier like methanol or triethylamine.

Protocol for Flash Chromatography of this compound:

Materials:

  • Enriched this compound from extraction

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Methanol, Triethylamine)

  • Flash chromatography column and system

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the enriched this compound in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., start with 9:1 Hexane:EtOAc and gradually increase the polarity). Add 0.1-1% triethylamine to the mobile phase to reduce peak tailing.

    • Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the this compound spot and other spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[9]

  • Sample Loading:

    • Dissolve the enriched this compound in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • A gradient elution is often most effective, where the polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate and then introducing a small amount of methanol).[10]

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Pool the pure fractions.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Polishing

For applications requiring the highest purity (>99.5%), a final polishing step using preparative HPLC may be necessary.[11][12] This technique offers superior resolution compared to flash chromatography. A reversed-phase method is commonly used for alkaloids.

Protocol for Preparative HPLC of this compound:

Materials:

  • Partially purified this compound from flash chromatography

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Preparative HPLC system with a C18 column

  • Fraction collector

Procedure:

  • Analytical Method Development:

    • Develop an analytical scale HPLC method first to optimize the separation.

    • A typical starting point for a reversed-phase separation of this compound would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA or formic acid. The acidic modifier improves peak shape for basic analytes.

  • Scaling Up to Preparative Scale:

    • Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase. The flow rate and injection volume will be increased proportionally to the column dimensions.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • The collected fractions will contain the acidic modifier from the mobile phase. To obtain the free base, the solvent can be evaporated, and the residue can be subjected to a final acid-base extraction as described previously, or the acidic solution can be carefully neutralized before extraction.

    • Lyophilization can be used to remove the aqueous mobile phase if the product is desired as a salt (e.g., this compound trifluoroacetate).

Part 3: Crystallization for Final Product Isolation and Purity Enhancement

Crystallization is the definitive step to obtain a highly pure, stable, and well-defined solid form of this compound.[13] This process not only removes residual impurities but also allows for the isolation of a specific polymorphic form.

Crystallization_Process Start Purified this compound (Amorphous or Oily) Dissolve Dissolve in a suitable solvent at elevated temperature Start->Dissolve Supersaturate Induce Supersaturation (Cooling, Evaporation, or Anti-solvent addition) Dissolve->Supersaturate Nucleation Crystal Nucleation Supersaturate->Nucleation Growth Crystal Growth Nucleation->Growth Isolate Isolate Crystals (Filtration) Growth->Isolate Wash Wash with cold solvent Isolate->Wash Dry Dry under vacuum Wash->Dry Final Pure Crystalline This compound Dry->Final

Caption: The fundamental steps involved in the crystallization of this compound.

Protocol for Crystallization of this compound

Materials:

  • Purified this compound

  • A selection of analytical grade solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane)

  • Crystallization vials

  • Heating and stirring plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Solvent Screening:

    • Place a small amount of purified this compound (10-20 mg) into several vials.

    • Add a single solvent to each vial dropwise at room temperature until the solid dissolves. A good crystallization solvent will dissolve the compound when hot but not when cold.

    • Heat the vials that did not dissolve at room temperature to see if the compound goes into solution.

    • Allow the solutions to cool slowly to room temperature and then in a refrigerator. Observe for crystal formation.

    • Alternatively, use a solvent/anti-solvent system. Dissolve the this compound in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., hexane) until turbidity persists. Gently heat to redissolve and then cool slowly.

  • Bulk Crystallization:

    • Once a suitable solvent system is identified, dissolve the bulk of the purified this compound in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals.

    • Further cool the solution in a refrigerator or freezer to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 4: Purity Assessment and Quality Control

Rigorous analytical testing is essential to confirm the purity of the final this compound product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated, stability-indicating HPLC method is the gold standard for determining the purity of a drug substance.[14]

Proposed HPLC Method for this compound Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 228 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.

Validation of the method should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.

Other Analytical Techniques for Characterization
  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Part 5: Stability of Purified this compound

Understanding the stability of the purified this compound is crucial for determining appropriate storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[15][16][17][18]

Forced Degradation Protocol Outline:

A solution of purified this compound (e.g., 1 mg/mL) should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid sample is heated at 105 °C for 48 hours.

  • Photostability: The solid sample and a solution are exposed to light according to ICH Q1B guidelines.

The stressed samples are then analyzed by the validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Conclusion

The purification of synthetic this compound to a level suitable for pharmaceutical research and development is a meticulous process that requires a multi-faceted approach. By leveraging the physicochemical properties of the molecule, a combination of acid-base extraction, flash chromatography, and crystallization can be effectively employed to achieve high purity. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in this exciting field. As with any scientific endeavor, optimization of these methods for specific synthetic routes and impurity profiles is encouraged to ensure the highest quality of the final product.

References

  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. (2022). MDPI. Retrieved from [Link]

  • Isolation by Preparative HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparative HPLC ( Separation - Purification ). (2022, April 2). YouTube. Retrieved from [Link]

  • Total synthesis of this compound (2) and ibogaline (3). (n.d.). ResearchGate. Retrieved from [Link]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. Retrieved from [Link]

  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. PMC. Retrieved from [Link]

  • Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. (2024, May 22). ResearchGate. Retrieved from [Link]

  • A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. (2010, July 20). NIH. Retrieved from [Link]

  • Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography. (n.d.). NIH. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Strategy for Preparative LC Purification. (n.d.). Agilent. Retrieved from [Link]

  • Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies towards the Total Synthesis of Iboga Alkaloids. (n.d.). UC Davis. Retrieved from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Dimeric indole alkaloid purification process. (n.d.). Google Patents.
  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). JOCPR. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Crystallization Conditions and MSZW of Memantine Hydrochloride. (2015, April 30). ResearchGate. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • Total Syntheses of Ibogamine, this compound, Ervaoffine J, and Ervaoffine K. (n.d.). Institutional Repository. Retrieved from [Link]

  • How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ?. (2021, November 20). ResearchGate. Retrieved from [Link]

  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020, April 3). NIH. Retrieved from [Link]

  • What acid is useful for extraction of alkaloids?. (2015, April 30). ResearchGate. Retrieved from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. Retrieved from [Link]

  • Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. (n.d.). PubMed. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Alkaloid Isolation & Purification. (n.d.). Study.com. Retrieved from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024, June 29). MDPI. Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. Retrieved from [Link]

  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio. (n.d.). Food Technology and Biotechnology. Retrieved from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Semantic Scholar. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Microdialysis: Measuring Neurotransmitter Release by Tabernanthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Neuropharmacological Profile of Tabernanthine

This compound is a naturally occurring iboga alkaloid found in the plant Tabernanthe iboga, a shrub native to Central Africa. As a structural analog of the well-known psychoactive compound ibogaine, this compound has garnered significant interest for its potential therapeutic applications, particularly in the fields of addiction medicine and neurology. Understanding its precise mechanism of action and its influence on neurotransmitter dynamics is paramount for its development as a potential therapeutic agent. This document provides a comprehensive guide for utilizing in vivo microdialysis to elucidate the effects of this compound on the release of key neurotransmitters, including dopamine (DA), serotonin (5-HT), glutamate (Glu), and acetylcholine (ACh).

In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake and freely moving animals.[1][2][3] This methodology provides real-time insights into the dynamic changes in neurotransmitter concentrations following pharmacological intervention, offering a window into the neurochemical sequelae of drug action. By employing this technique, researchers can construct a detailed neuropharmacological profile of this compound, which is crucial for assessing its therapeutic potential and identifying its mechanism of action.

Scientific Rationale: The Multifaceted Action of this compound

The therapeutic potential of this compound is believed to stem from its complex interactions with multiple neurotransmitter systems. While its complete pharmacological profile is still under investigation, evidence suggests that it modulates dopaminergic and serotonergic pathways. Studies have shown that this compound can decrease the turnover time of brain catecholamines, suggesting an influence on their synthesis, release, or metabolism. Furthermore, it has been observed to antagonize hypoxia-induced alterations in serotonin levels.

The structural similarity of this compound to ibogaine suggests that it may share some of its mechanisms of action. Ibogaine is known to interact with various receptors, including sigma (σ) receptors, opioid receptors, and N-methyl-D-aspartate (NMDA) receptors.[4] Notably, this compound has been shown to have a significant affinity for the sigma-2 (σ2) receptor, with a Ki value of 194 nM. Sigma receptors are implicated in the modulation of various neurotransmitter systems, and their interaction with this compound could be a key component of its neuropharmacological effects.[5][6]

This intricate interplay of receptor interactions likely translates to a complex pattern of neurotransmitter release. Therefore, a comprehensive investigation using in vivo microdialysis to simultaneously or sequentially measure multiple neurotransmitters is essential to fully characterize the effects of this compound.

Core Principles of In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis involves the stereotaxic implantation of a small, semi-permeable probe into a specific brain region of an anesthetized animal.[3] Following a recovery period, the animal, now awake and freely moving, is connected to a perfusion system. A physiological solution, termed artificial cerebrospinal fluid (aCSF), is slowly pumped through the probe. Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF, which is then collected as a "dialysate" for analysis.[1] The concentration of neurotransmitters in the dialysate is proportional to their concentration in the extracellular space, providing a dynamic measure of neurotransmitter release and clearance.

The collected dialysate is then analyzed using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for monoamines like dopamine and serotonin, and with fluorescence or mass spectrometry detection for amino acids and acetylcholine.[7][8][9][10][11]

Experimental Workflow for this compound Microdialysis Studies

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase acclimation Animal Acclimation surgery Stereotaxic Surgery: Guide Cannula Implantation acclimation->surgery Habituation recovery Post-Operative Recovery surgery->recovery Healing Period probe_insertion Microdialysis Probe Insertion recovery->probe_insertion Experiment Day baseline Baseline Sample Collection probe_insertion->baseline Stabilization drug_admin This compound Administration baseline->drug_admin Establish Stable Baseline post_drug_collection Post-Administration Sample Collection drug_admin->post_drug_collection Monitor Neurotransmitter Dynamics analysis Neurotransmitter Analysis (HPLC-ECD/MS) post_drug_collection->analysis Quantification histology Histological Verification post_drug_collection->histology Verify Probe Placement data_analysis Data Analysis & Interpretation analysis->data_analysis histology->data_analysis signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Sigma2R Sigma-2 Receptor This compound->Sigma2R Binds (Ki=194nM) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits? SERT Serotonin Transporter (SERT) This compound->SERT Inhibits? Dopamine_vesicle Dopamine Vesicle Sigma2R->Dopamine_vesicle Modulates Release? Serotonin_vesicle Serotonin Vesicle Sigma2R->Serotonin_vesicle Modulates Release? VMAT2 VMAT2 Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin Serotonin Serotonin_vesicle->Serotonin Release D1R D1 Receptor Dopamine->D1R Activates HTR 5-HT Receptor Serotonin->HTR Activates Signaling Downstream Signaling D1R->Signaling HTR->Signaling

Caption: A proposed signaling pathway for this compound's action, highlighting its known interaction with the Sigma-2 receptor and potential modulation of dopamine and serotonin release and reuptake.

References

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo microdialysis for the study of monoamine neurotransmission. In Methods in molecular biology (Clifton, N.J.) (Vol. 637, pp. 265–289). Humana Press. [Link]

  • de la Peña, J. B., & Lee, H. C. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(11), 1385–1399. [Link]

  • van der Zeyden, M., & Kienhuis, A. (2013). Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection. Journal of analytical methods in chemistry, 2013, 613240. [Link]

  • Ortega, J. E., & Meana, J. J. (2018). In Vivo Brain Microdialysis of Monoamines. In Methods in molecular biology (Clifton, N.J.) (Vol. 1727, pp. 237–251). Humana Press. [Link]

  • Amuza Inc. (2020, April 6). Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]

  • Amuza Inc. (2020, March 27). Benefits using HPLC-ECD for neurotransmitter detection. YouTube. [Link]

  • Hernández, L., & Calvo, M. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules (Basel, Switzerland), 29(2), 489. [Link]

  • Watson, C. J., & Venton, B. J. (2009). Detection and Quantification of Neurotransmitters in Dialysates. Current protocols in neuroscience, Chapter 7, Unit7.2. [Link]

  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • Fisher, A., et al. (2022). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor. ACS medicinal chemistry letters, 13(5), 856–862. [Link]

  • Pardo, M., et al. (2017). The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(11), 2843–2853. [Link]

  • O'Hearn, E., & Molliver, M. E. (1997). A dose-response study of ibogaine-induced neuropathology in the rat cerebellum. Neuroscience, 80(2), 303–310. [Link]

  • ResearchGate. (n.d.). Stereotaxic imaging of nucleus accumbens in coronal sections of rat brain. [Link]

  • Maisonneuve, I. M., et al. (1992). Acute and prolonged effects of ibogaine on brain dopamine metabolism and morphine-induced locomotor activity in rats. Brain research, 575(1), 69–73. [Link]

  • Leica Biosystems. (n.d.). Stereotaxic Atlases for Neuroscience Research - Rat & Mouse Brains. [Link]

  • Sershen, H., et al. (1994). The effect of ibogaine on Sigma- and NMDA-receptor-mediated release of [3H]dopamine. Life sciences, 55(25-26), 2163–2168. [Link]

  • Reid, M. S., et al. (1996). Neuropharmacological Characterization of Local Ibogaine Effects on Dopamine Release. The Journal of pharmacology and experimental therapeutics, 278(2), 821–829. [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological reviews, 62(4), 597–634. [Link]

  • McMurtrey, R. J. (2020, October 6). Stereotactic Coordinate Systems in Neuroscience and Medicine: Applications in Rat and Human Brain. YouTube. [Link]

  • Wacker, D., & Wacker, J. (2014). Paradoxical dopaminergic drug effects in extraversion: dose- and time-dependent effects of sulpiride on EEG theta activity. Frontiers in human neuroscience, 8, 78. [Link]

  • Wang, F., et al. (2019). Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat. Frontiers in neuroanatomy, 13, 53. [Link]

  • ResearchGate. (n.d.). Dopamine concentration-response curves using long-duration application. [Link]

  • Popik, P., et al. (1994). Effect of Ibogaine on the Various Sites of the NMDA Receptor Complex and Sigma Binding Sites in Rat Braina. Life sciences, 55(25-26), PL407–PL412. [Link]

  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 15(20), 2336–2357. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the final steps of Tabernanthine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers navigating the complex final stages of Tabernanthine total synthesis. This guide is designed to move beyond simple protocols, offering in-depth troubleshooting advice and logical frameworks to overcome the specific, high-stakes challenges encountered in the endgame of constructing this intricate iboga alkaloid. We will focus on the key transformations that build the core isoquinuclidine ring system, addressing common failure points with field-proven insights and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical transformations in the final steps of contemporary this compound syntheses?

The final, yield-determining phase of recent this compound syntheses, such as the approach developed by the Townsend group, hinges on a multi-step sequence to construct the defining pentacyclic core.[1] The most critical transformations are:

  • Macrocyclic Friedel-Crafts Alkylation: This step forms a key C-C bond between the indole nucleus and the isoquinuclidine precursor, creating a large ring that sets the stage for the final closures.[2][3] Success here is paramount for committing advanced material to the final sequence.

  • Regio- and Diastereoselective Hydroboration-Oxidation: This reaction installs a hydroxyl group on the macrocyclic alkene with precise stereochemical control.[4] This hydroxyl group is the linchpin for the subsequent cyclization.

  • Deprotection-Triggered Tandem Cyclization: The final act involves the removal of a nitrogen protecting group (e.g., a nosyl group), which initiates an intramolecular SN2 reaction.[5] This crucial step simultaneously forms the tetrahydroazepine and isoquinuclidine rings to furnish the complete this compound scaffold.

Q2: My overall yield for the final ring closure is extremely low. What are the most probable causes?

A low yield in the final deprotection/cyclization cascade is a common and frustrating issue. The root cause often lies in one of the preceding steps. The most probable culprits are:

  • Incomplete Mesylation: The secondary alcohol from the hydroboration step must be efficiently converted to a good leaving group (e.g., a mesylate). Incomplete activation means the precursor will not cyclize upon deprotection.

  • Poor Diastereoselectivity: If the preceding hydroboration-oxidation did not yield the correct diastereomer, the geometric alignment for the intramolecular SN2 displacement will be incorrect, preventing ring closure.[5]

  • Suboptimal Deprotection Conditions: The conditions for removing the nitrogen protecting group (e.g., thioglycolate/DBU for a nosyl group) are critical.[5] Conditions that are too harsh can lead to decomposition, while conditions that are too mild will result in incomplete deprotection and no cyclization.

  • Purity of the Precursor: Impurities carried over from previous steps can interfere with the delicate final reaction. Ensure the mesylated precursor is rigorously purified.

Q3: I'm observing significant byproduct formation during the nosyl group deprotection and subsequent cyclization. How can I minimize this?

Byproduct formation often points to issues with reaction concentration, temperature, or the nucleophilicity/basicity of the deprotection reagents.

  • Indole-Related Side Reactions: The indole nucleus is electron-rich and can be sensitive to strongly acidic or electrophilic conditions, though this is less of a concern with nucleophilic nosyl removal.[2] However, ensure that your reaction medium is not inadvertently becoming acidic.

  • Elimination Reactions: If the geometry is not perfectly aligned for SN2, the base used for deprotection (e.g., DBU) can promote E2 elimination of the mesylate, leading to an undesired alkene byproduct instead of the cyclized product.

  • Intermolecular Reactions: At high concentrations, the deprotected amine could potentially react with another molecule of the mesylated precursor before it has a chance to cyclize intramolecularly. Running the reaction under high-dilution conditions can favor the desired intramolecular pathway.

Q4: How can I definitively confirm the stereochemistry of my final this compound product?

Confirming the complex stereochemistry of the isoquinuclidine core is non-trivial. A multi-faceted approach is required:

  • 2D NMR Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) is the most powerful tool for this. Correlations between specific protons across space can confirm their relative stereochemistry. For example, key NOE correlations will be expected between protons on the isoquinuclidine core and the ethyl side chain.

  • X-ray Crystallography: If you can obtain a crystalline sample of the final product or a salt (e.g., the hydrochloride salt), single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereostructure.

  • Comparison to Authentic Spectra: Compare your 1H and 13C NMR data with those reported in the literature for synthetically or naturally derived this compound.[2][6] Pay close attention to key chemical shifts and coupling constants in the fingerprint region.

Troubleshooting Guides

Guide 1: Issues with the Macrocyclic Friedel-Crafts Alkylation

This intramolecular reaction is key to forming the nine-membered macrocycle.[5]

  • Problem: Low yield of the macrocyclic alkene.

    • Cause: The Friedel-Crafts reaction can be sluggish, or decomposition can occur under harsh conditions. Standard Lewis acids like BF3•OEt2 or AlCl3 often lead to decomposition of indole-containing substrates.[4]

    • Solution: Employ milder, specialized Lewis acids. Magnesium(II) perchlorate has been shown to be effective in mediating this transformation.[2][3] Additionally, optimizing solvent and temperature is critical. The reaction often requires elevated temperatures (e.g., refluxing in 1,2-dichloroethane) to proceed efficiently.

    • Validation: Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product. An optimal reaction will show clean conversion with minimal byproduct spots.

  • Problem: Formation of bisalkylation or other indole-related byproducts.

    • Cause: The indole nitrogen or other positions on the indole ring can compete in the alkylation. Bisalkylation, where a second molecule of the starting material alkylates the indole, is a known issue, especially when the stoichiometry is not carefully controlled.[2]

    • Solution: Stoichiometry is key. In related syntheses, using an excess of the indole component was found to suppress bisalkylation in intermolecular couplings.[4] For an intramolecular reaction, this translates to running the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular side reactions.

Table 1: Comparison of Reaction Conditions for Key C-C Bond Formation

Parameter Condition A (Suboptimal) Condition B (Optimized) Rationale for Optimization
Lewis Acid AlCl3 Mg(ClO4)2 Milder Lewis acid prevents indole decomposition.[2][4]
Concentration 0.1 M 0.01 M High dilution favors intramolecular cyclization over intermolecular side reactions.
Temperature Room Temperature 84 °C (Refluxing DCE) Provides sufficient thermal energy to overcome the activation barrier.

| Monitoring | Endpoint analysis | Time-course analysis via LC-MS | Allows for stopping the reaction at optimal conversion before byproducts accumulate. |

Guide 2: Challenges in the Final Deprotection/Cyclization Cascade

This tandem reaction is the final step in assembling the pentacyclic core and is often the lowest-yielding step.

  • Problem: The final C-N bond formation fails or gives low yield upon nosyl (Ns) deprotection.

    • Cause 1: Incomplete Mesylation. The intermediate alcohol is not fully converted to the mesylate leaving group.

      • Troubleshooting: Use a slight excess of mesyl chloride (MsCl) and a non-nucleophilic base like triethylamine (TEA) or DIPEA. Ensure anhydrous conditions, as water will quench the MsCl. Monitor the reaction to completion by TLC, staining with potassium permanganate to visualize the disappearance of the alcohol.

    • Cause 2: Incorrect Stereoisomer. The geometry of the mesylate precursor is incorrect for the required backside attack by the amine.

      • Troubleshooting: This issue must be addressed earlier, at the hydroboration-oxidation step. Re-evaluate your directing groups and reagents (e.g., 9-BBN) to ensure the highest possible diastereoselectivity for the desired alcohol precursor. HPLC analysis of the alcohol intermediate can confirm diastereomeric purity.

    • Cause 3: Suboptimal Deprotection/Cyclization Conditions. The reagents used for nosyl removal are not effective or are causing degradation.

      • Troubleshooting: The combination of a thiol nucleophile (e.g., thioglycolic acid or thiophenol) and a non-nucleophilic base (e.g., DBU or K2CO3) is standard for nosyl removal.[5] The reaction can be sensitive to the choice of solvent and temperature. Acetonitrile or DMF are common solvents. If the reaction is sluggish, a slight increase in temperature (e.g., from room temperature to 40-50 °C) may be beneficial, but monitor closely for decomposition.

  • Workflow Diagram: Final Assembly of the Isoquinuclidine Core

    G A Macrocyclic Alkene B Hydroboration-Oxidation (e.g., 9-BBN, then H₂O₂/NaOH) A->B C Secondary Alcohol (Key Stereocenter!) B->C H Poor Diastereoselectivity B->H D Mesylation (MsCl, TEA) C->D E Mesylated Precursor D->E I Incomplete Reaction D->I F Nosyl Deprotection & Concomitant Cyclization (e.g., Thioglycolic Acid, DBU) E->F G This compound F->G J Low Yield / Failure F->J

Guide 3: Final Product Purification
  • Problem: Difficulty separating this compound from unreacted precursors or diastereomeric byproducts.

    • Cause: The final product and impurities may have very similar polarities, making separation by standard silica gel chromatography challenging.

    • Solution 1: pH-Switched Extraction. As an alkaloid, this compound is basic. During aqueous workup, a pH-switched extraction can be highly effective. Acidify the organic layer with aqueous HCl (e.g., 1 M) to protonate the basic alkaloids, extracting them into the aqueous phase. The neutral, unreacted mesylated precursor will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO3 or NaOH) and re-extract the purified alkaloids back into an organic solvent like dichloromethane.

    • Solution 2: Advanced Chromatography. If impurities persist, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity compared to silica. Alternatively, reverse-phase chromatography (C18) may be necessary for very difficult separations.

    • Solution 3: Crystallization. If a solid, the final product can often be purified to a high degree by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate). This is also an excellent way to obtain material for X-ray analysis.

Detailed Experimental Protocols

Protocol 1: Optimized Nosyl Deprotection and Concomitant Isoquinuclidine Ring Closure

This protocol is a representative methodology based on published syntheses and general best practices for this transformation. [5]

  • Preparation: Dissolve the purified mesylated precursor (1.0 eq) in anhydrous acetonitrile (to a final concentration of ~0.01 M) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the stirred solution at room temperature, add thioglycolic acid (approx. 5.0 eq). Stir for 5 minutes.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (approx. 5.0 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS and TLC (stain with potassium permanganate). The reaction is typically complete within 2-4 hours. If the reaction stalls, gentle warming to 40 °C can be applied.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in DCM) to isolate the final this compound product.

  • Decision Tree: Troubleshooting the Final Cyclization

    DecisionTree Start Low yield in final cyclization step. CheckPrecursor Analyze starting mesylate precursor by ¹H NMR and LC-MS. Start->CheckPrecursor PrecursorOK Precursor is pure and correct diastereomer. CheckPrecursor->PrecursorOK Yes PrecursorBad Precursor is impure or wrong diastereomer. CheckPrecursor->PrecursorBad No CheckConditions Review deprotection/cyclization conditions. PrecursorOK->CheckConditions RevisitHydroboration Re-optimize hydroboration-oxidation for stereoselectivity. PrecursorBad->RevisitHydroboration RevisitMesylation Re-run mesylation; check for completeness and purify rigorously. PrecursorBad->RevisitMesylation OptimizeTemp Try gentle warming (40 °C). CheckConditions->OptimizeTemp ChangeReagents Screen alternative thiol/base combinations (e.g., thiophenol/K₂CO₃). CheckConditions->ChangeReagents HighDilution Ensure high dilution (0.005-0.01 M). CheckConditions->HighDilution

    Caption: A logical guide for troubleshooting low yields in the final step.

References

  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. European Journal of Organic Chemistry, 27(30), e202400442. [Link]

  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Wiley Online Library. [Link]

  • Hughes, A. J., & Townsend, S. D. (2024). Total synthesis of this compound (2) and ibogaline (3). ResearchGate. [Link]

  • Olson, D. E. (2022). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. National Center for Biotechnology Information. [Link]

  • Iyer, R. N., et al. (2025). Efficient and Modular Synthesis of Ibogaine and Related Alkaloids. National Center for Biotechnology Information. [Link]

  • Hughes, A. J., & Townsend, S. D. (2024). Gram-Scale Total Synthesis of (±)-Ibogamine. National Center for Biotechnology Information. [Link]

  • Extance, A. (2025). Total synthesis of anti-addictive alkaloid in just seven steps. Chemistry World. [Link]

  • Wikipedia. (n.d.). Ibogaine. Wikipedia. [Link]

  • Thieme. (2024). An 8 Step Total Synthesis of this compound and Ibogaline. Thieme Chemistry. [Link]

  • Hughes, A. J. (2024). Total Syntheses of Ibogamine, this compound, Ervaoffine J, and Ervaoffine K. Vanderbilt University Institutional Repository. [Link]

Sources

Optimizing dosage and administration routes for in vivo Tabernanthine studies.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing Tabernanthine in in vivo experimental models. As an indole alkaloid isomeric with Ibogaine, this compound presents unique opportunities for neurological and addiction research.[1][2] However, its physicochemical properties pose significant challenges for consistent and reproducible in vivo administration. This guide is designed to provide you with field-proven insights, detailed protocols, and troubleshooting advice to ensure the integrity and success of your experiments. We will move beyond simple step-by-step instructions to explain the fundamental principles behind each decision, empowering you to design robust and scientifically valid studies.

Part 1: Core Concepts - The Foundation of a Successful Study

Before any injection takes place, a thorough understanding of this compound's properties and how to formulate it is paramount. Errors at this stage are the most common source of experimental variability and failure.

Physicochemical Properties: Know Your Compound

This compound, in its base form, is a lipophilic molecule with poor aqueous solubility.[3] This is the single most critical factor influencing your choice of vehicle and administration route. The hydrochloride (HCl) salt form offers improved solubility in water, which can simplify formulation.[3][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for In Vivo Studies
Molecular FormulaC₂₀H₂₆N₂O[2]Essential for calculating molarity and dosage.
Molar Mass310.44 g/mol [2]Used for accurate weight-to-mole conversions.
FormNeedles or leaflets[3]Physical form for handling and weighing.
Solubility (Base)Practically insoluble in water; Soluble in alcohol, chloroform, ether[3]Critical: Dictates the necessity of specialized vehicles for the base form.
Solubility (HCl Salt)Soluble in water[3]Key Advantage: The HCl salt is the preferred form for aqueous-based formulations.
pKa6.04[3]Influences the charge of the molecule at physiological pH, affecting membrane permeability.
Formulation & Vehicle Selection: The Art of Solubilization

The goal of formulation is to create a stable, biocompatible solution or suspension that can be accurately dosed without causing undue stress or toxicity to the animal model. Given this compound's properties, a multi-component vehicle system is often required, especially for the base form.

Why is the vehicle so important? An inappropriate vehicle can cause:

  • Compound Precipitation: Leading to inaccurate dosing and potential embolisms (IV route).

  • Poor Bioavailability: The compound may not be absorbed effectively.

  • Vehicle-Induced Toxicity: The vehicle itself can cause adverse effects, confounding your experimental results.[5]

  • Tissue Irritation: Causing pain and inflammation at the injection site.[6]

Table 2: Recommended Vehicles for this compound In Vivo Studies

Vehicle CompositionRoute SuitabilityProsCons
Sterile Saline (0.9% NaCl) IP, IV, SC, POSimplest, most biocompatible.[7]Only suitable for this compound HCl salt. Will not dissolve the base form.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [8]IP, POExcellent for dissolving highly lipophilic compounds. Well-documented for preclinical studies.Complex to prepare. DMSO can have biological effects and must be used consistently across all groups, including controls.[5][9] Not ideal for IV.
5-10% DMSO in Saline IP, SCSimpler to prepare than multi-component systems.Limited solubilizing capacity. Higher DMSO concentrations can cause peritoneal irritation and toxicity.[9]
0.5% Carboxymethylcellulose (CMC) in water PO, IP (as suspension)Good for creating stable suspensions for oral gavage or IP injection.[5]Does not solubilize the compound; creates a suspension. Requires vigorous mixing before each administration to ensure dose uniformity.

Part 2: Administration Route Selection and Dosage Optimization

The choice of administration route is dictated by your experimental goals, including the desired onset of action, duration of effect, and target tissue.

Decision Framework for Route Selection

Your experimental question should guide your choice of administration route. Are you studying acute behavioral effects, chronic anti-addiction paradigms, or peripheral mechanisms? The following decision tree illustrates a logical approach to selecting the most appropriate route.

RouteSelection Start What is the primary experimental goal? Goal_Rapid Rapid CNS Onset / Acute Effects Start->Goal_Rapid Goal_Sustained Sustained Exposure / Chronic Dosing Start->Goal_Sustained Goal_Bypass Bypass First-Pass Metabolism Start->Goal_Bypass Goal_Oral Simulate Human Oral Route Start->Goal_Oral Route_IP Intraperitoneal (IP) (Recommended Start) Goal_Rapid->Route_IP Route_IV Intravenous (IV) (High Risk/Expert Use) Goal_Rapid->Route_IV Fastest onset, but highest risk Route_SC Subcutaneous (SC) Goal_Sustained->Route_SC Slower, more consistent absorption Route_PO Oral Gavage (PO) Goal_Sustained->Route_PO Requires bioavailability data Goal_Bypass->Route_IP Goal_Bypass->Route_IV Goal_Bypass->Route_SC Goal_Oral->Route_PO FormulationWorkflow Start 1. Weigh this compound Step2 2. Dissolve in DMSO (Vortex/Sonicate) Start->Step2 Step3 3. Add PEG300 (Mix thoroughly) Step2->Step3 Step4 4. Add Tween-80 (Mix thoroughly) Step3->Step4 Step5 5. Add Saline Dropwise (Vortex continuously) Step4->Step5 End 6. Final Solution (Clear, ready for injection) Step5->End

Caption: Step-by-step workflow for this compound formulation.

Procedure:

  • Calculate Required Amounts: For a final volume of 10 mL at 1 mg/mL, you will need 10 mg of this compound. The final vehicle composition will be 10% DMSO (1 mL), 40% PEG300 (4 mL), 5% Tween-80 (0.5 mL), and 45% Saline (4.5 mL).

  • Initial Dissolution: Add the 10 mg of this compound to a 15 mL sterile conical tube. Add the 1 mL of DMSO. Vortex or sonicate gently until the powder is completely dissolved. This is a critical step.

  • Add Co-Solvent: Add the 4 mL of PEG300 to the DMSO solution. Vortex thoroughly until the solution is homogenous.

  • Add Surfactant: Add the 0.5 mL of Tween-80 and vortex again to ensure complete mixing.

  • Final Dilution: This is the step where precipitation is most likely. Add the 4.5 mL of sterile saline slowly, drop by drop, while continuously vortexing the tube. Adding the aqueous component too quickly can cause the lipophilic compound to crash out of solution.

  • Final Inspection: The final solution should be clear and free of any visible precipitate. If precipitation occurs, you may need to adjust the vehicle ratios (e.g., increase the percentage of DMSO/PEG300) or lower the final concentration of this compound.

  • Administration: Use a new, sterile syringe and needle for each animal. Administer the calculated volume based on the animal's body weight.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Objective: To correctly administer the prepared this compound formulation into the peritoneal cavity.

Best Practices:

  • Animal Restraint: Proper restraint is crucial for accuracy and animal welfare. Restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse so its head is pointing slightly downwards. This allows the abdominal organs to shift away from the injection site.

  • Injection Site: Target the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum. [6]* Needle Gauge and Angle: Use a 25-27 gauge needle. Insert the needle with the bevel up at a shallow angle (approximately 15-20 degrees) to avoid puncturing internal organs. [10]* Aspiration: Gently pull back on the plunger after insertion. If you see yellow fluid (urine), clear fluid (intestinal contents), or blood, withdraw the needle and re-inject at a different site with a fresh needle.

  • Injection Volume: For mice, the typical IP injection volume is 10 mL/kg. Do not exceed 20 mL/kg.

Part 4: Troubleshooting and FAQs

Q1: My compound precipitated out of solution when I added the saline. What should I do?

  • A: This is a common issue with poorly soluble compounds.

    • Troubleshooting: First, try gently warming the solution to 37°C to see if it goes back into solution. If not, the formulation is not viable.

    • Solution: You need to increase the solubilizing power of your vehicle. Try preparing the formulation again with a higher ratio of organic solvents (e.g., 20% DMSO, 40% PEG300, 5% Tween-80, 35% Saline). Alternatively, reduce the final concentration of this compound (e.g., from 1 mg/mL to 0.5 mg/mL). Always run a vehicle-only control group that matches your final formulation.

Q2: The animals are showing severe tremors immediately after injection. Is this normal?

  • A: Tremors are a known side effect of some iboga alkaloids. [4]However, severe or convulsive tremors indicate you may have exceeded the maximum tolerated dose.

    • Immediate Action: Monitor the animal closely. Provide supportive care if necessary (e.g., keep them warm and in a quiet environment).

    • Long-Term Solution: Your dose is too high. Reduce the dose by at least 50% in your next cohort and perform a careful dose-escalation study to find a dose that is effective without causing severe adverse effects.

Q3: Can I use the same formulation for IV injection?

  • A: It is strongly discouraged. Vehicles containing high percentages of DMSO, PEG, and especially Tween-80 can cause hemolysis (rupture of red blood cells) and are generally not safe for IV administration. [11]IV administration requires a formulation that is completely soluble, isotonic, and at a physiological pH. For IV studies, using the highly water-soluble this compound HCl salt in sterile saline is the only recommended approach.

Q4: How often should I administer this compound for a chronic study?

  • A: This depends on its pharmacokinetic profile. Data on the closely related Ibogaine shows a plasma half-life of around 2 hours in rats, but its active metabolite, noribogaine, has a much longer half-life (24-50 hours in humans). [12]This suggests that the effects of this compound may outlast its presence in the plasma. A once-daily administration schedule is a logical starting point for a chronic study, but pharmacokinetic and pharmacodynamic studies are needed to determine the optimal dosing frequency.

Q5: My results are highly variable between animals. What could be the cause?

  • A: High variability often points to issues with administration or formulation.

    • Check your formulation: Is it a solution or a suspension? If it's a suspension (e.g., in CMC), are you vortexing it thoroughly immediately before drawing up each dose? Failure to do so can lead to dramatic differences in the administered dose.

    • Check your injection technique: Inconsistent IP injections (e.g., some doses going into the peritoneal cavity, others into the gut or fat) will lead to highly variable absorption and results. [6][13]Ensure all lab members are using a consistent and validated injection technique.

References

  • Merck Index. (n.d.). This compound. Royal Society of Chemistry.
  • Grokipedia. (n.d.). This compound.
  • Wikipedia. (2023). This compound.
  • ResearchGate. (n.d.). Mice receiving intraperitoneal injections administered using...
  • Schneider, J. A. (1957). U.S. Patent No. 2,817,623.
  • ResearchGate. (n.d.). Ibogaine and Noribogaine: Structural Analysis and Stability Studies.
  • Selleckchem. (n.d.). Solubility protocol of GSK805 in DMSO, PEG300, and Tween-80.
  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. European Journal of Organic Chemistry.
  • Wikipedia. (2024). Ibogaine.
  • Kazlauskas, S., et al. (n.d.). Cumulation of Tabernanthe Iboga alkaloid and its metabolite in organs of mice.
  • Banks, W. A. (2009). Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds. Journal of Neuroimmune Pharmacology.
  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Newcastle University.
  • Oakwood Labs. (n.d.). Subcutaneous Drug Delivery and Development.
  • Sleigh, J. N., et al. (2023).
  • Miner, N. A., et al. (1969). Intraperitoneal Injection of Mice. Applied Microbiology.
  • Hughes, A. J., & Townsend, S. D. (2024). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Europe PMC.
  • ZP, S. (2021). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Journal of Medicinal Chemistry.
  • Mendene, H. F., et al. (2020). Study of the acute toxicity of the aqueous extract of tabernanthe iboga (baill.) (apocynacea) on wistar rats. Asian Journal of Science and Technology.
  • Mash, D. C., et al. (2000). Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures. Annals of the New York Academy of Sciences.
  • Cornelissen, F. M. G., et al. (2023). Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
  • Faria, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences.
  • Cornelissen, F. M. G., et al. (2023). Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed.
  • Marrocco, V. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
  • Liu, B., et al. (2019).
  • Tummala, H., et al. (2021). Blood-brain barrier permeability of bioactive withanamides present in Withania somnifera fruit extract. Phytotherapy Research.
  • Walker, D. K., et al. (1999).
  • Glick, S. D., et al. (2001). Mechanisms of Action of Ibogaine: Relevance to Putative Therapeutic Effects and Development of a Safer Iboga Alkaloid Congener. The Alkaloids: Chemistry and Biology.
  • Kubelka, W., et al. (2021). Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae). Molecules.
  • Fassihi, R. (2024). Biopharmaceutics of Subcutaneous Drug delivery. Temple University School of Pharmacy.
  • Sharma, H. S., & Ali, S. F. (2016).
  • Thomas, T., et al. (2018). A clinical study on drug-related problems associated with intravenous drug administration. Journal of Basic and Clinical Pharmacy.
  • Gopinathan, P., et al. (2018).
  • Lee, J. Y., et al. (2017). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • Smith, D. A., et al. (2003).
  • Cameron, L. P., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential.
  • Kroupi, E., et al. (2019). Safety of ibogaine administration in detoxification of opioid-dependent individuals: a descriptive open-label observational study.

Sources

Mitigating side reactions in the synthesis of Tabernanthine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tabernanthine and its analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex Iboga alkaloids. Here, we address common challenges and side reactions encountered during the synthetic process, providing in-depth, mechanistically grounded troubleshooting advice and practical, step-by-step protocols.

Section 1: Troubleshooting Guide - Common Side Reactions

This section provides a detailed question-and-answer forum for specific issues that may arise during your synthetic campaigns.

Question 1: I am observing significant formation of colored impurities and a decrease in yield during the initial tryptamine derivatization steps. What is the likely cause and how can I prevent it?

Answer:

This is a classic presentation of indole oxidation, a common side reaction when working with electron-rich indole scaffolds like those used for this compound synthesis.

Causality & Mechanism: The indole ring is highly susceptible to oxidation, particularly at the C2 and C3 positions, due to its electron-rich nature.[1][2] Atmospheric oxygen, trace metal impurities, or certain reagents can facilitate this process. The oxidation can lead to a variety of byproducts, including 2-oxindoles (oxindoles) and dimeric pigments like indigo and indirubin, which are responsible for the coloration you're observing.[3][4] Strong Brønsted or Lewis acids, often used in subsequent steps like the Pictet-Spengler reaction, can exacerbate the formation of these dimeric byproducts.[5]

Mitigation Strategies:

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. All reactions involving the free indole should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Degassing Solvents: Solvents should be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Antioxidants: In particularly sensitive reactions, the addition of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene), can be beneficial, though this should be tested on a small scale to ensure it doesn't interfere with the desired reaction.

  • Reagent Purity: Ensure all starting materials and reagents are of high purity and free from peroxide or metal contaminants.

Experimental Protocol: General Procedure for Inert Atmosphere Reaction Setup

This protocol outlines the fundamental steps for setting up a reaction under an oxygen-free atmosphere, crucial for preventing indole oxidation.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and immediately connect it to a Schlenk line or manifold that provides alternating vacuum and inert gas (Argon or Nitrogen).

  • Purging the System: Subject the assembled apparatus to at least three cycles of vacuum followed by backfilling with inert gas. This process removes atmospheric air and moisture from the system.

  • Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to the inert gas line via an oil or mercury bubbler.

Question 2: During the acid-catalyzed Pictet-Spengler cyclization, I'm getting a low yield of my desired tetrahydro-β-carboline and recovering unreacted starting material, along with a significant amount of a polar, UV-active byproduct. What's going on?

Answer:

This issue often points to two potential problems that can occur simultaneously: incomplete iminium ion formation and cleavage of the methoxy group on the indole ring.

Causality & Mechanism:

  • Pictet-Spengler Reaction: This reaction relies on the condensation of a tryptamine with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetracyclic core.[6][7] If the reaction conditions (acid strength, temperature) are not optimal, the equilibrium may not favor the formation of the sufficiently electrophilic iminium ion, leading to incomplete conversion.[6]

  • Aryl-Ether Cleavage: this compound and its key precursors contain a methoxy group on the indole ring (the 6-methoxy indole derivative). Strong acids, particularly at elevated temperatures, can catalyze the cleavage of this aryl methyl ether.[8][9] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a halide counter-ion from the acid) on the methyl group via an SN2 pathway.[9] This results in the formation of a polar phenolic byproduct, which is likely the spot you are observing on TLC.

Mitigation Strategies:

  • Acid Choice and Stoichiometry: Use milder acids or control the stoichiometry carefully. Trifluoroacetic acid (TFA) is often effective. Sometimes, using protic acids in aprotic solvents can provide better results.[6][10]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates, starting at 0 °C or even lower and slowly warming to room temperature can prevent ether cleavage.[11]

  • Anhydrous Conditions: Water can interfere with iminium ion formation. Ensure all reagents and solvents are scrupulously dry. The use of molecular sieves can be beneficial.[10]

  • Alternative Lewis Acids: For particularly stubborn cases, mild Lewis acids can be employed to promote the cyclization without requiring harsh Brønsted acids.[3]

Data Summary: Effect of Acid and Temperature on Pictet-Spengler Reaction
Catalyst (1.1 eq)SolventTemperature (°C)Yield of Desired Product (%)Yield of Phenolic Byproduct (%)
HCl (conc.)Methanol654530
TFADCM2585<5
Sc(OTf)₃ (10 mol%)Toluene8078<2
Benzoic AcidToluene1106015

Data is representative and will vary based on the specific aldehyde and tryptamine derivative used.

Question 3: The stereochemistry of my isoquinuclidine core is inconsistent. How can I gain better control over the diastereoselectivity during its formation?

Answer:

Controlling the stereochemistry of the densely functionalized isoquinuclidine core is one of the most significant challenges in the synthesis of Iboga alkaloids.[12][13] The relative stereochemistry is often set during a key bond-forming event, such as a Diels-Alder reaction or a conjugate addition.

Causality & Mechanism: The formation of the isoquinuclidine ring system often involves creating multiple new stereocenters in a single step. The facial selectivity of this transformation is governed by steric and electronic factors, which can be subtle. For example, in a Diels-Alder approach, the endo or exo transition state preference will dictate the final stereochemical outcome.[13] In other strategies, the conformation of a key intermediate during a cyclization step determines the product's stereochemistry.[14]

Mitigation Strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting partners can effectively shield one face of the molecule, directing the approach of the other reactant and leading to high diastereoselectivity.[15] The auxiliary can be cleaved in a subsequent step.

  • Substrate Control: The inherent stereocenters in your molecule can direct the stereochemistry of newly formed centers. This requires careful planning of the synthetic route to install directing groups in the correct positions.[16]

  • Catalyst Control: The use of chiral Lewis acids or Brønsted acids can create a chiral environment around the reactants, favoring one transition state over the other and inducing high levels of enantioselectivity or diastereoselectivity.[15][17]

  • Reaction Conditions: Temperature, solvent polarity, and the presence of additives can all influence the transition state energies and thus the stereochemical outcome. A systematic screen of reaction conditions is often necessary to optimize selectivity.

Diagram: Logic Flow for Troubleshooting Stereoselectivity

This diagram outlines a decision-making process for addressing poor stereoselectivity in the formation of the isoquinuclidine core.

G start Poor Diastereoselectivity Observed check_temp Is the reaction under kinetic or thermodynamic control? start->check_temp kinetic Run at lower temperature (-78°C to 0°C) check_temp->kinetic Assume kinetic thermo Run at higher temperature or add a reversible catalyst check_temp->thermo Assume thermodynamic eval1 Selectivity Improved? kinetic->eval1 thermo->eval1 change_catalyst Screen Chiral Catalysts (Lewis Acids, Brønsted Acids) eval1->change_catalyst No stop Problem Solved eval1->stop Yes if_no1 No if_yes1 Yes eval2 Selectivity Improved? change_catalyst->eval2 substrate_mod Modify Substrate: - Add bulky protecting group - Introduce chiral auxiliary eval2->substrate_mod No eval2->stop Yes if_no2 No if_yes2 Yes eval3 Selectivity Improved? substrate_mod->eval3 rethink Re-evaluate Synthetic Strategy (e.g., change cyclization precursor) eval3->rethink No eval3->stop Yes if_no3 No if_yes3 Yes G cluster_0 Core Synthesis cluster_1 Potential Side Reactions A 6-Methoxy Tryptamine Derivative C Pictet-Spengler Cyclization A->C SR1 Indole Oxidation (Colored Impurities) A->SR1 B Aldehyde/Ketone B->C D Tetrahydro-β-carboline C->D SR2 Aryl-Ether Cleavage (Phenol Formation) C->SR2 E Isoquinuclidine Ring Formation (e.g., Diels-Alder, Conjugate Addition) D->E F This compound Core Scaffold E->F SR3 Poor Diastereoselectivity E->SR3

Sources

Technical Support Center: Stabilizing Tabernanthine in Aqueous Solutions for Reliable Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tabernanthine. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the inherent stability challenges of this indole alkaloid in aqueous solutions. Our goal is to empower you with the knowledge to ensure the accuracy, reproducibility, and integrity of your experimental data.

Understanding the Core Challenge: The Instability of this compound

This compound, an indole alkaloid isolated from the root of Tabernanthe iboga, presents significant challenges in analytical and in vitro assays due to its limited stability in aqueous environments.[1] As a member of the iboga alkaloid family, its complex structure is susceptible to degradation, leading to unreliable and inconsistent results.[2] Understanding the root causes of this instability is the first step toward developing robust experimental protocols.

Key Factors Contributing to this compound Degradation:
  • Hydrolytic Instability: The indole ring and other functional groups within the this compound molecule can be susceptible to hydrolysis, especially at non-optimal pH values.

  • Oxidative Degradation: Like many complex organic molecules, this compound can be prone to oxidation, particularly when exposed to air, light, and certain metal ions in aqueous solutions.

  • Poor Aqueous Solubility: this compound is practically insoluble in water.[1] This necessitates the use of organic co-solvents for initial stock solutions, which, if not carefully managed, can lead to precipitation when diluted into aqueous assay buffers.

A visual representation of the factors influencing this compound stability is presented below:

cluster_instability Factors Affecting this compound Instability A This compound in Aqueous Solution B Hydrolysis A->B pH extremes C Oxidation A->C Light, O2, Metal Ions D Precipitation A->D Poor Solubility E Degraded & Unreliable Assay Results B->E C->E D->E

Caption: Key factors leading to the degradation of this compound in aqueous solutions.

Troubleshooting Guide: A-Q&A Approach to Common Assay Problems

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I'm seeing a progressive loss of my this compound signal during my multi-well plate assay. What's happening?

A1: This is a classic sign of degradation in your aqueous working solution. The instability is likely due to a combination of pH, light exposure, and temperature.

  • Causality: The aqueous buffer of your assay is likely not optimized for this compound's stability. Over the course of your experiment, the molecule is degrading, leading to a lower effective concentration and a weaker signal.

  • Troubleshooting Steps:

    • pH Optimization: this compound has a pKa of 6.04.[1] Working at a pH that is too acidic or alkaline can accelerate degradation. We recommend preparing your working solutions in a buffer with a pH closer to neutral (pH 6.5-7.4).

    • Minimize Light Exposure: Protect your solutions from light at all stages of preparation and during the assay by using amber vials and covering your multi-well plates with a lid or foil.

    • Temperature Control: Perform your assay on a pre-chilled plate or on ice, if the protocol allows, to slow down degradation kinetics.

    • Fresh is Best: Prepare your aqueous working solutions immediately before use. For indole alkaloids, it is often recommended that contents be determined within 24 hours after extraction.[3]

Q2: My results are not reproducible between experiments, even though I follow the same protocol.

A2: Poor reproducibility often points to inconsistencies in the preparation of your stock and working solutions.

  • Causality: The initial dissolution of this compound is critical. If not fully dissolved in the organic stock solution, subsequent dilutions will have variable concentrations. Furthermore, the method of dilution into the aqueous buffer can cause precipitation.

  • Troubleshooting Steps:

    • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent like methanol or DMSO.[3][4] Ensure complete dissolution by gentle vortexing or sonication. Stock solutions of indole alkaloids are often prepared in methanol and stored at 4°C.[3][5]

    • Controlled Dilution: When preparing your aqueous working solution, add the organic stock dropwise to the vortexing aqueous buffer. This "kinetic" dilution method helps to prevent immediate precipitation.

    • Solvent Percentage: Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid solvent effects on your biological system and to maintain solubility.

Q3: I suspect my this compound is precipitating out of my aqueous buffer. How can I confirm this and prevent it?

A3: Visual confirmation of precipitation can be difficult. A simple centrifugation step can help diagnose this issue.

  • Causality: "Salting out" or precipitation occurs when the aqueous environment cannot sustain the solubility of the less polar this compound molecule as it is diluted from its organic stock.

  • Troubleshooting Steps:

    • Confirmation: After preparing your working solution, centrifuge a small aliquot at high speed. Analyze the supernatant for this compound concentration using a suitable method like HPLC-UV. A significant drop in concentration compared to the expected value indicates precipitation.

    • Solubilizing Excipients: Consider the use of solubilizing agents in your aqueous buffer. Cyclodextrins or a small, biologically compatible percentage of a non-ionic surfactant can help to maintain this compound in solution.

    • pH Adjustment: As mentioned previously, adjusting the pH of your aqueous buffer can influence solubility.

Frequently Asked Questions (FAQs)

What is the best solvent for preparing a this compound stock solution?

Methanol is a commonly used and effective solvent for preparing stock solutions of indole alkaloids.[3][5] DMSO is also a viable option, particularly for cell-based assays, but care must be taken to keep the final concentration low.

How should I store my this compound solutions?

  • Solid Form: Store solid this compound in a cool, dark, and dry place.

  • Organic Stock Solutions: Store at -20°C or -80°C in tightly sealed, amber vials. Under these conditions, stock solutions in methanol can be stable for several weeks.

  • Aqueous Working Solutions: These are the least stable and should be prepared fresh for each experiment and used immediately. Do not store aqueous solutions.

What analytical techniques are best for quantifying this compound in my samples?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of indole alkaloids.[3][6] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity.[7]

Validated Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a reliable and stable stock solution of this compound.

Materials:

  • This compound (solid)

  • HPLC-grade Methanol

  • Calibrated analytical balance

  • Amber glass vials with Teflon-lined caps

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Transfer the solid this compound to an appropriate-sized amber glass vial.

  • Add the calculated volume of HPLC-grade methanol to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex for 1-2 minutes to aid dissolution.

  • If necessary, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions for Assays

This protocol details the critical step of diluting the organic stock solution into an aqueous buffer while minimizing precipitation and degradation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Assay buffer (pH-optimized, e.g., PBS pH 7.4)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Bring the this compound stock solution and the assay buffer to the desired experimental temperature (e.g., room temperature or on ice).

  • In an amber microcentrifuge tube, add the required volume of the assay buffer.

  • While gently vortexing the assay buffer, add the required volume of the this compound stock solution dropwise.

  • Continue vortexing for a few seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately in your assay.

The workflow for preparing stable this compound solutions is summarized in the following diagram:

cluster_workflow This compound Solution Preparation Workflow Start Start: Solid this compound Stock Prepare Stock Solution (Methanol or DMSO) Store at -20°C to -80°C Start->Stock Working Prepare Fresh Working Solution (Dropwise addition to vortexing buffer) Stock->Working Assay Immediate Use in Assay (Protect from light) Working->Assay End End: Reliable Data Assay->End

Caption: Recommended workflow for the preparation of this compound solutions for assays.

Quantitative Data Summary

ParameterRecommendationRationale
Stock Solution Solvent Methanol, DMSOGood solubilizing power for indole alkaloids.[3][4]
Stock Solution Storage -20°C to -80°C, Amber VialsMinimizes degradation from temperature and light.
Aqueous Buffer pH 6.5 - 7.4Closer to neutral pH can improve stability.
Final Organic Solvent % < 1%Avoids solvent effects and maintains solubility.
Working Solution Prep. Prepare Fresh, Use ImmediatelyAqueous solutions are prone to rapid degradation.[3]

References

  • This compound. (n.d.). PubChem.
  • Shi, S., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
  • This compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Kumar, S., et al. (2023).
  • Aqueous Solubility Assay. (n.d.). Bienta.
  • Cameron, L. P., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential.
  • Kubiliene, A., et al. (2017). Cumulation of Tabernanthe Iboga alkaloid and its metabolite in organs of mice. Journal of Analytical Toxicology, 41(6), 523-528.
  • Novotná, P., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules, 25(14), 3258.
  • Li, J., et al. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction.
  • Jahanian-Najafabadi, A., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Biomedicines, 10(11), 2953.
  • Doltade, S. P., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
  • Wang, Y., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1735-1744.
  • Wang, X., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2002.
  • Aroso, R. M., et al. (2021).
  • Singh, A., & Singh, R. (2025). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. International Journal of Innovative Science and Research Technology, 10(5).
  • Global, C., & MacMillan, D. W. C. (2021). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Journal of the American Chemical Society, 143(35), 13918-13938.
  • Wang, Y., et al. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. Molecules, 28(13), 5139.
  • Al-Majid, A. M., et al. (2020). A Validated Spectrophotometric Method for the Determination of Vigabatrin in Pharmaceutical Formulations. Current Pharmaceutical Analysis, 16(5), 564-570.
  • West, Z. G., et al. (2022). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Organic Letters, 24(21), 3844-3848.
  • West, Z. G., et al. (2022). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines.
  • Ibogaine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Tabernanthine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Tabernanthine. As an iboga alkaloid with significant therapeutic interest, accurate measurement of this compound in complex biological matrices is paramount.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects, a common and critical challenge in bioanalysis.[3]

Introduction: The Challenge of the Matrix

LC-MS/MS is a powerful technique for its sensitivity and selectivity, making it ideal for analyzing complex alkaloids like this compound.[4] However, the accuracy and reproducibility of these measurements can be compromised by matrix effects . The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, lipids, and metabolites.[5]

Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[6] This interference most often leads to ion suppression , a reduction in the analyte's signal intensity, which can result in inaccurate quantification and poor method sensitivity.[3][5] This guide will equip you with the expertise to systematically address these issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational questions researchers frequently encounter when dealing with matrix effects.

Q1: What are matrix effects, and why are they a critical concern for this compound analysis?

Q2: How can I determine if my this compound assay is being affected by matrix effects?

A: There are two primary experimental approaches to diagnose and quantify matrix effects:

  • Post-Column Infusion: This experiment identifies the specific retention times where ion suppression occurs. You infuse a constant flow of a pure this compound solution directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the stable baseline signal of this compound indicates a region of ion suppression caused by eluting matrix components.[9][10]

  • Post-Extraction Spike Analysis: This method quantifies the percentage of ion suppression or enhancement. You compare the peak area of this compound spiked into a blank, extracted matrix sample against the peak area of this compound in a clean solvent.[11] This provides a quantitative measure of the matrix effect.

Q3: In biological samples like plasma, what are the most common culprits for matrix effects?

A: In plasma or serum samples, the most notorious sources of ion suppression are phospholipids from cell membranes and proteins .[7][8] Phospholipids are particularly problematic because they have a broad range of polarities and can elute across a wide retention window in reversed-phase chromatography, often co-eluting with target analytes.[7] Proteins, if not adequately removed, can also cause significant issues by fouling the analytical column and the MS ion source.[12]

Q4: What is the best choice for an internal standard (IS) to compensate for matrix effects during this compound quantification?

A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3). A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (like deuterium). It will have the same chromatographic retention time, extraction recovery, and ionization efficiency as this compound.[5] Therefore, it experiences the exact same degree of ion suppression. By measuring the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively canceled out, leading to highly accurate and precise quantification.[5][8]

Part 2: Troubleshooting Guide - Diagnosing and Quantifying Matrix Effects

Here, we provide detailed protocols for the diagnostic experiments introduced in the FAQs.

Protocol 2.1: Identifying Ion Suppression Zones via Post-Column Infusion

This protocol allows you to visualize the regions in your chromatogram where matrix components suppress the MS signal.

Methodology:

  • Prepare Analyte Solution: Create a solution of pure this compound standard in your mobile phase (e.g., 50 ng/mL).

  • System Setup:

    • Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump output to a 'T' junction placed between your LC column outlet and the MS ion source inlet.

    • The LC mobile phase will mix with the this compound solution from the syringe pump before entering the mass spectrometer.

  • Establish Baseline: Start the syringe pump and the LC flow. Allow the system to equilibrate until you observe a stable, elevated signal for the this compound MRM transition in your MS software.

  • Inject Blank Matrix: Inject a blank matrix sample (e.g., extracted plasma) that has been prepared using your standard sample preparation procedure.

  • Analyze Data: Monitor the this compound signal. Any significant drop from the stable baseline indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Junction T-Junction Column->T_Junction Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->T_Junction MS Mass Spectrometer T_Junction->MS Data Data System (Monitor Signal) MS->Data

Caption: Workflow for Post-Column Infusion Experiment.

Protocol 2.2: Quantifying Matrix Effect Percentage via Post-Extraction Spike

This protocol provides a quantitative value for the degree of ion suppression or enhancement.

Methodology:

  • Prepare Sample Sets (n=6 replicates recommended):

    • Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike the same amount of this compound standard into the final, clean extract.

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.

  • Calculate Matrix Effect: Use the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret Results:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Interpretation Table:

Matrix Effect (%)InterpretationAction Required
85% - 115%Generally acceptableProceed with validation
< 85%Significant Ion SuppressionImprove sample cleanup or chromatography
> 115%Significant Ion EnhancementImprove sample cleanup or chromatography
Part 3: Mitigation Strategies - Sample Preparation Workflows

Improving sample preparation is the most effective strategy for removing interfering matrix components and mitigating their effects.[8] The choice of technique depends on the required cleanliness, throughput, and complexity of the assay.

Workflow 3.1: Protein Precipitation (PPT)
  • Principle: A water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins.[12]

  • When to Use: Best suited for early-stage discovery, high-throughput screening, or when analyte concentrations are high and the highest accuracy is not required.

  • Causality: This is the simplest and fastest method. However, it is non-selective. While it removes proteins, highly soluble interferences like phospholipids and salts remain in the supernatant, posing a high risk of ion suppression.[13]

Detailed Protocol:

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (a 3:1 ratio is common).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

Workflow 3.2: Liquid-Liquid Extraction (LLE)
  • Principle: Separates analytes from matrix components based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[14]

  • When to Use: When a cleaner extract than PPT is needed. It is effective at removing non-soluble components like salts and some phospholipids.

  • Causality: For a basic analyte like this compound, the pH of the aqueous sample is raised (e.g., to pH 9-10) to neutralize the molecule.[8] The uncharged this compound partitions more readily into a non-polar organic solvent (e.g., methyl tert-butyl ether), leaving polar, water-soluble interferences behind in the aqueous phase.[15]

Detailed Protocol:

  • Aliquot 200 µL of plasma sample into a glass tube.

  • Add 50 µL of a basifying agent (e.g., 1M ammonium hydroxide) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in mobile phase for injection.

Workflow 3.3: Solid-Phase Extraction (SPE)
  • Principle: An analyte is isolated from a complex sample matrix by passing the liquid sample over a solid sorbent material that retains the analyte. Interferences are washed away, and the purified analyte is then eluted.[16]

  • When to Use: For regulated bioanalysis or when the highest level of sensitivity and cleanliness is required. SPE provides the most effective removal of matrix interferences.[17][18]

  • Causality: A reversed-phase SPE sorbent (e.g., C18) is first conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solvent (e.g., water). The aqueous sample is loaded, and this compound is retained by hydrophobic interactions. A weak aqueous wash removes polar interferences. Finally, a strong organic solvent disrupts the hydrophobic interaction, eluting the purified this compound.[19]

Detailed Protocol (Reversed-Phase SPE):

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with water).

  • Wash: Pass 1 mL of 5% methanol in water to wash away polar interferences.

  • Elute: Pass 1 mL of methanol to elute this compound.

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

G start Start: Bioanalytical Goal ppt Protein Precipitation (PPT) start->ppt High Throughput / Screening lle Liquid-Liquid Extraction (LLE) start->lle Improved Cleanliness / Moderate Throughput spe Solid-Phase Extraction (SPE) start->spe Highest Sensitivity / Regulated Bioanalysis end Proceed to LC-MS Analysis ppt->end lle->end spe->end

Caption: Decision Tree for Selecting a Sample Preparation Method.

Comparison of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extract Cleanliness LowMediumHigh[17]
Phospholipid Removal Poor[13]ModerateExcellent
Throughput HighMediumMedium-Low
Cost per Sample LowLow-MediumHigh
Method Development MinimalModerateIntensive
Risk of Ion Suppression HighMediumLow
Part 4: Advanced Troubleshooting

Q5: I've optimized my sample preparation, but still see significant ion suppression. What are my next steps?

A: If a robust sample preparation method like SPE is insufficient, you can turn to chromatographic and analytical solutions:

  • Optimize Chromatography: Modify your LC gradient to shift the retention time of this compound away from the ion suppression zone you identified with the post-column infusion experiment.

  • Reduce Injection Volume: Injecting a smaller volume of your sample will reduce the absolute amount of matrix components entering the ion source.[20]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, though this may compromise the limit of quantitation.[20]

Q6: Are there specialized products designed specifically for phospholipid removal?

A: Yes. Several commercially available products, often in 96-well plate or cartridge format, are designed to selectively remove phospholipids while allowing analytes to pass through.[7][13] These can be used as a standalone cleanup step or in conjunction with protein precipitation to significantly improve the cleanliness of the final extract.[13]

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. (2024). Wiley Online Library. Retrieved from [Link]

  • The matrix effect of the compounds in beverage. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbio. Retrieved from [Link]

  • Determination of ibogaine and noribogaine in biological fluids and hair by LC-MS/MS after Tabernanthe iboga abuse. (2008). PubMed. Retrieved from [Link]

  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (n.d.). PubMed. Retrieved from [Link]

  • Liquid-Liquid Extraction (LLE). (n.d.). ResearchGate. Retrieved from [Link]

  • Ibogaine and Noribogaine: Structural Analysis and Stability Studies. Use of LC‐MS to Determine Alkaloid Contents of the Root Bark of Tabernanthe Iboga. (n.d.). ResearchGate. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. Retrieved from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022). National Institutes of Health. Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC. Retrieved from [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC. Retrieved from [Link]

  • (PDF) Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. (n.d.). ResearchGate. Retrieved from [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (n.d.). LC Troubleshooting Bible. Retrieved from [Link]

  • Chapter 11 Liquid—liquid extraction. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Strategies to improve the resolution of Tabernanthine enantiomers by chiral HPLC.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Tabernanthine. As a complex indole alkaloid, achieving adequate resolution of its enantiomers can be a significant challenge. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during method development and analysis using chiral High-Performance Liquid Chromatography (HPLC).

Here, we move beyond simple protocols to explain the fundamental principles behind each strategic choice, empowering you to troubleshoot effectively and develop robust, reliable methods.

Troubleshooting Guide & FAQs

This section addresses the most frequent challenges in a direct question-and-answer format.

Q1: Why am I getting poor or no resolution (Rs < 1.5) of my this compound enantiomers?

Answer:

Poor or non-existent resolution is the most common starting problem. The cause typically lies in one of three areas: an unsuitable chiral stationary phase (CSP), a suboptimal mobile phase, or inappropriate temperature conditions.

  • Chiral Stationary Phase (CSP) Mismatch: The fundamental principle of chiral separation is the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[1] If the CSP's structure is not complementary to this compound, it will not be able to differentiate between the two enantiomers. This compound is an alkaloid, and for this class of compounds, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success.[2]

    • Expert Insight: Polysaccharide CSPs, derived from cellulose or amylose, form chiral grooves and cavities.[3] The separation mechanism involves a combination of hydrogen bonding, π-π interactions (with the indole ring of this compound), dipole-dipole interactions, and steric hindrance within these cavities.[3] If the fit isn't right, no separation occurs. A study on the related indole alkaloid tacamonine demonstrated successful separation using Chiralpak AD (amylose-based) and Chiralcel OD (cellulose-based) phases, making these excellent starting points for screening.[4][5]

  • Mobile Phase Issues: The mobile phase composition directly influences the interactions between the analyte and the CSP.[6]

    • Incorrect Solvent Strength: If the mobile phase is too strong (too much polar solvent like methanol or isopropanol in normal phase), the analyte will have a weak affinity for the CSP and elute too quickly, preventing chiral recognition. Conversely, if it's too weak, retention times will be excessively long with broad peaks.

    • Lack of Additives: As a basic compound, this compound's amine groups can cause strong, non-enantioselective interactions with acidic residual silanols on the silica surface of the CSP, leading to peak tailing and poor resolution.[7][8]

  • Temperature Effects: Temperature influences the thermodynamics of the analyte-CSP interaction.[9] Generally, lower temperatures enhance resolution by increasing the stability of the diastereomeric complexes, favoring the enthalpy of the interaction.[10] However, this is not a universal rule; in some cases, higher temperatures can improve resolution or even reverse the elution order.[11]

Q2: My peaks are present but show significant tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape is a common problem when analyzing basic compounds like alkaloids.[12] Tailing, where the asymmetry factor (As) is > 1.2, is the most frequent issue.[7]

  • Cause 1: Secondary Silanol Interactions (Most Likely for this compound):

    • Explanation: The primary cause of peak tailing for basic analytes is the interaction between the protonated amine groups of this compound and negatively charged, deprotonated silanol groups on the silica support of the CSP.[8] This secondary retention mechanism is strong and non-enantioselective, causing the peak to "drag" or tail.

    • Solution: Use a Basic Additive. Incorporate a small amount of a basic additive into your mobile phase. This additive competes with the analyte for the active silanol sites, effectively masking them.[13]

      • Recommended Additives: Start with 0.1% Diethylamine (DEA) or Triethylamine (TEA) for normal-phase separations. Butylamine or ethanolamine can also be effective.[13]

      • Protocol: See the detailed protocol below for incorporating mobile phase additives.

  • Cause 2: Column Overload:

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a loss of the ideal Gaussian peak shape and causing fronting or tailing.

    • Solution: Reduce Sample Concentration. Perform a dilution series (e.g., inject your current concentration, then 1:2, 1:5, and 1:10 dilutions). If peak shape improves significantly with dilution, you are likely overloading the column.[12]

  • Cause 3: Physical Column Issues:

    • Explanation: A void at the column inlet or a blocked frit can disrupt the flow path, causing band broadening and peak tailing.[7]

    • Solution: Column Maintenance. First, try reversing and flushing the column (disconnect from the detector first) as per the manufacturer's instructions. If the problem persists and you have ruled out other causes, the column may be damaged and need replacement.[7]

Q3: I have some separation, but the resolution is still not baseline (Rs < 1.5). What are the next steps for optimization?

Answer:

Once you have partial separation, optimization involves fine-tuning the mobile phase and temperature to maximize the selectivity (α) and efficiency (N) of the separation.

  • Optimize Mobile Phase Composition:

    • Adjust Alcohol Modifier: In normal phase (e.g., Hexane/Isopropanol), the alcohol acts as the polar modifier. Systematically decrease the percentage of alcohol in small increments (e.g., from 20% to 18%, 15%, etc.). This will increase retention time and give the enantiomers more time to interact with the CSP, often improving resolution.

    • Change the Alcohol: The type of alcohol can have a significant impact on selectivity.[6] If you are using isopropanol (IPA), try switching to ethanol. Ethanol has different hydrogen bonding characteristics and can alter the way the enantiomers interact with the CSP.

  • Systematically Vary the Temperature:

    • Explanation: The relationship between resolution and temperature can be complex. You must investigate it experimentally.

    • Workflow: Using the most promising mobile phase from your screening, run the analysis at a range of temperatures (e.g., 10°C, 15°C, 25°C, 40°C). Plot the resolution factor (Rs) against temperature to find the optimum. Be aware that lower temperatures generally increase mobile phase viscosity and system pressure.[10]

    • Expert Insight (van't Hoff Plot): For advanced method development, you can create a van't Hoff plot (ln(α) vs 1/T) to understand the thermodynamics of the separation.[9] This can reveal the isoenantioselective temperature (Tiso), where the resolution is zero, and help you determine whether the separation is enthalpy- or entropy-driven at your operating temperature.[9]

  • Reduce Flow Rate:

    • Explanation: Lowering the flow rate can increase column efficiency (N) by reducing band broadening, which can lead to sharper peaks and better resolution. The trade-off is longer analysis times.

    • Action: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min and observe the effect on resolution.

Systematic Method Development Guide

For those starting from scratch, a structured approach is more efficient than random trial and error.

Workflow for Chiral Method Development

MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization Analyte Characterize this compound (Basic, Indole Alkaloid) Solubility Confirm Solubility (e.g., in Mobile Phase) Analyte->Solubility Solubility is key CSP_Select Select & Screen CSPs (Polysaccharide-based) Solubility->CSP_Select Start Screening MP_Screen Screen Mobile Phases (Normal, Polar Organic) CSP_Select->MP_Screen Test Solvents MP_Screen->CSP_Select If no separation, select new CSPs Optimize Optimize Best Condition (Solvent Ratio, Additives, Temp) MP_Screen->Optimize If separation is found (α > 1.1) Validate Validate Method (Robustness, Linearity) Optimize->Validate Finalize Method

Caption: A systematic workflow for chiral HPLC method development.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of column is the most critical factor for success.[6] A screening approach using several columns with different selectivities is highly recommended.

Table 1: Recommended Initial CSPs for this compound Screening

CSP Name (Example)Polysaccharide BaseSelector DerivativeTypical Interactions & Strengths for Alkaloids
Chiralpak® AD-H/IA AmyloseTris(3,5-dimethylphenylcarbamate)Strong π-π interactions, hydrogen bonding. Often provides high selectivity for aromatic compounds.[3]
Chiralcel® OD-H/IB CelluloseTris(3,5-dimethylphenylcarbamate)Different 3D structure from amylose, offering complementary selectivity.[6] Good for resolving a wide range of racemates.
Chiralpak® IC CelluloseTris(3,5-dichlorophenylcarbamate)Halogenated selector can offer unique dipole-dipole interactions, sometimes resolving compounds that fail on other phases.
Chiralcel® OJ-H CelluloseTris(4-methylbenzoate)Ester linkages provide different interaction sites compared to carbamates.
Step 2: Mobile Phase Screening Protocol

Objective: To quickly identify a CSP and mobile phase combination that shows promise for separating this compound enantiomers.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in ethanol or the initial mobile phase.

  • Initial Mobile Phases: For each selected column, test a set of standard mobile phases.

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (80:20 v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane / Ethanol (85:15 v/v) + 0.1% DEA

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile + 0.1% DEA

      • Mobile Phase D: Methanol + 0.1% DEA

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for this compound (e.g., 225 nm or 280 nm).

  • Evaluation: Analyze the chromatograms. Look for any sign of peak splitting, shouldering, or baseline separation. A condition is considered "promising" if the selectivity factor (α) is greater than 1.1.

Advanced Troubleshooting & Optimization
Troubleshooting Flowchart for Poor Resolution

TroubleshootingFlowchart Start Problem: Poor Resolution (Rs < 1.5) CheckPeaks Examine Chromatogram: What do you see? Start->CheckPeaks Node_OnePeak One Symmetrical Peak CheckPeaks->Node_OnePeak Co-elution Node_TailingPeak Broad / Tailing Peak CheckPeaks->Node_TailingPeak Poor Peak Shape Node_PartialSep Two Overlapping Peaks CheckPeaks->Node_PartialSep Partial Separation Action_ScreenCSPs Action: Screen different CSPs. Current column is unsuitable. Node_OnePeak->Action_ScreenCSPs Action_AddAmine Action: Add 0.1% DEA/TEA to mobile phase. Node_TailingPeak->Action_AddAmine Action_OptimizeMP Action: 1. Decrease % Alcohol 2. Change Alcohol (IPA -> EtOH) 3. Lower Temperature Node_PartialSep->Action_OptimizeMP

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Research Journal of Pharmacy and Technology. (2021). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • Pharmacia. (2021). The impact of chirality on the analysis of alkaloids in plant. [Link]

  • ResearchGate. (2014). Cause of extreme peak tailing of alkaloids on C18 HPLC?. [Link]

  • Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • PubMed. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. [Link]

  • ResearchGate. (2014). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • ResearchGate. (2021). Chiral Alkaloid Analysis. [Link]

  • PubMed. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. [Link]

Sources

Technical Support Center: Optimization of Cell-Based Assays for High-Throughput Screening of Tabernanthine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of cell-based assays for high-throughput screening (HTS) of Tabernanthine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the robustness and reliability of your screening campaigns. Cell-based assays are pivotal in the early stages of drug discovery, offering biologically relevant insights into a compound's efficacy and potential toxicity.[1][2] However, the inherent variability of biological systems can present challenges in an HTS setting.[3] This guide provides practical solutions and the underlying scientific principles to overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step solutions.

Issue 1: High Well-to-Well Variability and Poor Reproducibility

Question: My assay results show significant variability between replicate wells and are not reproducible across different plates or experiments. What are the likely causes and how can I fix this?

Answer: High variability is a common challenge in cell-based HTS and can stem from several factors.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.

Underlying Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across the microplate is a primary source of variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before transferring to the incubator. This helps to prevent the "edge effect," where cells congregate at the well periphery.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to aberrant cell growth and assay performance.[4][5][6][7]

    • Solution: Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from data analysis.[8] Using specialized plates with moats designed to be filled with sterile liquid can also minimize evaporation.[7]

  • Inconsistent Incubation Times: Variations in the timing of cell seeding, compound addition, and reagent incubation can introduce significant errors.[8]

    • Solution: Standardize all incubation periods across all plates and experiments. Use automated liquid handling systems for precise timing, especially in large-scale screens.

  • Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or have a high passage number can exhibit altered physiology and inconsistent responses.[8]

    • Solution: Use cells in the logarithmic growth phase and maintain a consistent passaging schedule.[8][9] Regularly check for mycoplasma contamination.

Issue 2: Low Signal-to-Background Ratio or Poor Z'-Factor

Question: My assay window is too narrow, resulting in a low signal-to-background ratio and a Z'-factor below the acceptable threshold of 0.5. How can I improve my assay's performance?

Answer: A robust assay must have a clear distinction between the positive and negative controls, which is quantified by the Z'-factor.[10][11][12] A Z'-factor below 0.5 suggests that the assay is not reliable for distinguishing hits from non-hits.[13][14]

Underlying Causes & Solutions:

  • Suboptimal Cell Density: Too few cells will generate a weak signal, while too many cells can lead to over-confluency and signal quenching.[8][15]

    • Solution: Perform a cell titration experiment to determine the optimal cell seeding density that provides the widest assay window.[8][15]

  • Insufficient Reagent Concentration or Incubation Time: The assay reagents may not be at a concentration or incubated long enough to generate a maximal signal.[16]

    • Solution: Optimize the concentration of detection reagents and the incubation time through a matrix titration.

  • Inappropriate Plate Type: The color of the microplate can significantly impact the signal-to-background ratio, especially for fluorescence and luminescence assays.[16]

    • Solution: For fluorescence assays, use black plates to reduce background fluorescence. For luminescence assays, white plates are preferred as they enhance the luminescent signal.[16]

  • Compound Interference: The test compounds themselves may have properties that interfere with the assay readout, such as autofluorescence.[17][18]

    • Solution: Screen a selection of compounds from your library for autofluorescence at the assay's excitation and emission wavelengths. If significant interference is observed, consider using a different detection method (e.g., luminescence instead of fluorescence).

Table 1: Z'-Factor Interpretation

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and can reliably distinguish between active and inactive compounds.[13][14]
0 to 0.5MarginalThe assay may be acceptable but is prone to false positives and negatives. Further optimization is recommended.[10]
< 0UnacceptableThe assay is not suitable for HTS.[10]
Issue 3: Compound Solubility and Cytotoxicity Issues

Question: I am observing compound precipitation in my assay wells, or my negative controls are showing unexpected cytotoxicity. How can I address these compound-related issues?

Answer: The physicochemical properties of your this compound derivatives can significantly impact assay performance.

Underlying Causes & Solutions:

  • Poor Compound Solubility: Many organic compounds, including alkaloids, have limited aqueous solubility, leading to precipitation at higher concentrations.

    • Solution: Determine the solubility of your compounds in the assay buffer. Use a suitable solvent like dimethyl sulfoxide (DMSO), but keep the final concentration below 0.5% to avoid solvent-induced cytotoxicity.[8]

  • Unexpected Cytotoxicity: The compound or the solvent may be toxic to the cells, leading to a decrease in signal that is not related to the target of interest.

    • Solution: Perform a cytotoxicity counterscreen for all hit compounds. This can be a simple cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does this influence assay design?

A1: this compound and its parent compound, ibogaine, have a complex pharmacology, interacting with multiple neurotransmitter systems.[19][20] Key targets include N-methyl-D-aspartate (NMDA) receptors, opioid receptors (particularly kappa-opioid receptors), and serotonin transporters.[19][21][22] This polypharmacology necessitates a multi-assay approach. For instance, a primary screen could utilize a fluorescence-based calcium flux assay in cells expressing NMDA receptors to identify antagonists.[23] Hits would then be progressed to secondary assays to assess activity at other relevant targets.

Q2: Which cell line is most appropriate for screening this compound derivatives?

A2: The choice of cell line depends on the specific target you are investigating. For NMDA receptor antagonism, a common approach is to use a stable cell line, such as HEK293 or CHO cells, that has been engineered to express the desired NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[24] This provides a controlled system to study the direct interaction of your compounds with the receptor.

Q3: How should I prepare my compound plates for a high-throughput screen?

A3: Proper compound plate preparation is critical for accurate and reproducible results. For quantitative HTS (qHTS), a dilution series of each compound is typically prepared.[25] This can be done using an intra-plate method, where all concentrations of a compound are on the same plate, or an inter-plate method, where each concentration is on a different plate.[25] Automated liquid handlers are essential for accurately and efficiently creating these dilution plates.

Q4: What are some common sources of false positives in HTS, and how can I mitigate them?

A4: False positives can arise from various sources, including compound autofluorescence, chemical reactivity, and off-target effects.[18] To mitigate these, it is crucial to perform counterscreens. For example, compounds that appear active in a primary fluorescence-based assay should be tested for autofluorescence in the absence of the assay reagents. Additionally, employing orthogonal assays that use different detection technologies can help confirm true hits.[26]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: High-Throughput Calcium Flux Assay for NMDA Receptor Antagonists

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium in a cell line stably expressing NMDA receptors.[23][27]

Materials:

  • HEK293 cell line stably expressing the NMDA receptor subunits of interest

  • Black, clear-bottom 384-well microplates, tissue culture treated[16]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • NMDA and Glycine (co-agonists)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence imaging plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Seeding: Seed the HEK293 cells into the 384-well plates at the predetermined optimal density and incubate overnight at 37°C and 5% CO2.

  • Dye Loading: The next day, remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Transfer the plate to the fluorescence imaging plate reader. The instrument will add the this compound derivatives from the compound plate to the assay plate. Incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The instrument will then add a solution of NMDA and glycine to stimulate the receptors. The fluorescence intensity is measured kinetically for 1-2 minutes to capture the calcium influx.

Protocol 2: Cell Viability Counterscreen (ATP-based)

This protocol uses a luminescent assay to assess the cytotoxicity of hit compounds.[16][28]

Materials:

  • Cell line used in the primary screen

  • White, opaque 384-well microplates[16]

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminescence plate reader

Procedure:

  • Cell Seeding and Compound Treatment: Seed cells and treat with the hit compounds at the same concentrations used in the primary screen. Incubate for the same duration.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Detection: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. A decrease in luminescence compared to the vehicle control indicates cytotoxicity.

Part 4: Visualization & Formatting

Diagrams

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation cell_prep Cell Culture & Seeding primary_screen Primary Screen (e.g., Calcium Flux) cell_prep->primary_screen compound_prep Compound Plate Preparation compound_prep->primary_screen data_acq Data Acquisition primary_screen->data_acq qc Quality Control (Z'-Factor) data_acq->qc hit_id Hit Identification qc->hit_id counterscreen Counterscreens (e.g., Cytotoxicity) hit_id->counterscreen dose_response Dose-Response Confirmation counterscreen->dose_response secondary_assay Secondary Assays (Orthogonal) dose_response->secondary_assay

Caption: High-Throughput Screening Workflow for this compound Derivatives.

Troubleshooting_Tree cluster_cv Variability Troubleshooting cluster_z Z'-Factor Optimization cluster_compound Compound-Related Solutions start Poor Assay Performance high_cv High Variability? start->high_cv Yes low_z Low Z'-Factor? start->low_z No check_seeding Check Cell Seeding Technique high_cv->check_seeding compound_issues Compound Issues? low_z->compound_issues No optimize_density Optimize Cell Density low_z->optimize_density check_solubility Check Compound Solubility compound_issues->check_solubility mitigate_edge Mitigate Edge Effects check_seeding->mitigate_edge standardize_time Standardize Timelines mitigate_edge->standardize_time optimize_reagents Optimize Reagents/ Incubation optimize_density->optimize_reagents check_plate Select Appropriate Plate Type optimize_reagents->check_plate run_counterscreen Run Cytotoxicity Counterscreen check_solubility->run_counterscreen

Caption: Decision Tree for Troubleshooting Common HTS Assay Failures.

References

  • A simple technique for reducing edge effect in cell-based assays. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Retrieved from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved from [Link]

  • Overcoming Technical Challenges In Cell-Based High Throughput Screens: A Roche White Paper. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. (n.d.). NIH. Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]

  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved from [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Pacific Symposium on Biocomputing. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • Optimization of yeast-based production of medicinal protoberberine alkaloids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (n.d.). PMC - NIH. Retrieved from [Link]

  • A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. (2018, January 9). NIH. Retrieved from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks. Retrieved from [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20). Drug Target Review. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (n.d.). PubMed Central. Retrieved from [Link]

  • The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. (n.d.). PMC - NIH. Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium. Retrieved from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved from [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved from [Link]

  • Ibogaine. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. (2022, February 25). ACS Publications. Retrieved from [Link]

  • Monoclonal Antibodies From Anti-NMDA Receptor Encephalitis Patient as a Tool to Study Autoimmune Seizures. (2021, August 25). Frontiers. Retrieved from [Link]

  • A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast. (n.d.). MDPI. Retrieved from [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. Retrieved from [Link]

  • MECHANISMS OF ACTION OF IBOGAINE: RELEVANCE TO PUTATIVE THERAPEUTIC EFFECTS AND DEVELOPMENT OF A SAFER IBOGA ALKALOID CONGENER. (n.d.). AWS. Retrieved from [Link]

  • Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening. (2023, January 10). PNAS Nexus | Oxford Academic. Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. Retrieved from [Link]

  • (PDF) A Simple Technique for Reducing Edge Effect in Cell-Based Assays. (2025, November 11). ResearchGate. Retrieved from [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR)... (n.d.). ResearchGate. Retrieved from [Link]

  • Z' Does Not Need to Be > 0.5. (2020, August 4). PMC - NIH. Retrieved from [Link]

  • Calcium Flux Assays. (n.d.). Agilent. Retrieved from [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Retrieved from [Link]

  • The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. (2023, May 8). PMC - NIH. Retrieved from [Link]

  • RNA Based Antagonist of NMDA Receptors. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PMC. Retrieved from [Link]

  • Evidence for an antagonistic action of this compound on hypoxia-induced changes in brain serotonin levels. (n.d.). PubMed. Retrieved from [Link]

  • Chapter 2 Mechanisms of action of ibogaine: Relevance to putative therapeutic effects and development of a safer iboga alkaloid congener. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Neurotoxicity of Tabernanthine and Ibogaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ibogaine, an indole alkaloid from Tabernanthe iboga, has garnered significant interest for its potential in treating substance use disorders. However, its clinical development is hampered by significant safety concerns, most notably dose-dependent cerebellar neurotoxicity and cardiotoxicity. This has spurred the investigation of structurally related analogs, such as Tabernanthine, in the search for safer alternatives. This guide provides a comprehensive comparative analysis of the neurotoxic profiles of ibogaine and this compound. We synthesize preclinical data to elucidate their distinct mechanisms of action, present quantitative data on their toxicological profiles, and provide detailed experimental protocols for researchers to validate and expand upon these findings. While direct comparative histological studies on this compound are lacking, a critical evaluation of their differing pharmacological targets—particularly ibogaine's excitotoxic action on Purkinje cells versus this compound's interaction with benzodiazepine receptors—suggests a potentially wider therapeutic window for this compound, warranting further investigation.

Introduction: The Quest for a Safer Iboga Alkaloid

The landscape of addiction pharmacotherapy is in urgent need of novel, effective treatments. Ibogaine has shown remarkable promise in preclinical and anecdotal reports for its ability to interrupt addiction and mitigate withdrawal symptoms[1]. However, the therapeutic enthusiasm is tempered by a significant body of evidence demonstrating its potential for severe adverse effects, including neurotoxicity and cardiac arrhythmias[2].

1.1 Ibogaine: A Profile of Promise and Peril

Ibogaine is a psychoactive alkaloid that exhibits a complex polypharmacology, interacting with multiple neurotransmitter systems, including NMDA, kappa-opioid, and sigma receptors[2][3]. Its anti-addictive properties are thought to be mediated through these interactions. Clinically, the primary safety concerns are dose-dependent neurotoxicity, characterized by the degeneration of cerebellar Purkinje cells, and cardiotoxicity, linked to the blockade of hERG potassium channels[2][4]. These risks have significantly restricted its therapeutic application and spurred the search for analogs with a more favorable safety profile.

1.2 this compound: A Structural Analog with Mechanistic Divergence

This compound is a structural isomer of ibogaine, also found in T. iboga. While sharing the core iboga alkaloid scaffold, subtle structural differences lead to a distinct pharmacological profile. It has also demonstrated potential in reducing self-administration of drugs of abuse in animal models[3]. Crucially, its interactions with key receptors implicated in neurotoxicity differ from those of ibogaine, forming the central thesis of this comparative guide: that this compound may offer a safer alternative by avoiding the specific pathways that lead to ibogaine-induced neuronal death.

Unraveling the Mechanisms of Neurotoxicity

The neurotoxic effects of ibogaine are primarily localized to the cerebellum and are intrinsically linked to the tremors and ataxia observed at high doses[1][5]. In contrast, while this compound can also induce tremors, the underlying mechanism appears to be fundamentally different, suggesting a divergence in their neurotoxic potential.

2.1 Ibogaine's Excitotoxic Assault on Cerebellar Purkinje Cells

The neurotoxicity of ibogaine is not a direct action on Purkinje cells. Instead, it is an indirect, trans-synaptic excitotoxic event[1]. The mechanism proceeds as follows:

  • Inferior Olive Hyperactivation: Ibogaine, much like the tremorgenic alkaloid harmaline, stimulates neurons in the inferior olive nucleus of the brainstem[1][5].

  • Glutamate Excitotoxicity: This hyperactivation leads to a massive and sustained release of the excitatory neurotransmitter glutamate from climbing fiber terminals that synapse directly onto Purkinje cells[1][6].

  • Purkinje Cell Degeneration: The excessive glutamatergic signaling overwhelms the Purkinje cells, leading to excitotoxic cell death. This results in characteristic patterns of Purkinje cell loss, often observed in parasagittal bands within the cerebellar vermis[1][5][7].

  • Reactive Gliosis: The neuronal damage triggers a secondary response from surrounding glial cells, specifically astrocytes and microglia, which become activated. This reactive gliosis is a hallmark of CNS injury and can be visualized experimentally[4].

This excitotoxic mechanism is strongly supported by evidence showing that lesioning the inferior olive prior to ibogaine administration almost completely prevents Purkinje cell degeneration[1].

Ibogaine_Neurotoxicity_Pathway

Ibogaine's indirect excitotoxic pathway leading to Purkinje cell death.

2.2 this compound's Tremorgenic Action via Benzodiazepine Receptors

Direct evidence of this compound-induced Purkinje cell death is absent in the current literature. However, it is known to cause tremors, a key symptom associated with ibogaine's cerebellar effects. The mechanism for this compound-induced tremor is distinct and appears to be mediated through the GABAergic system. Studies have shown that this compound acts as a benzodiazepine receptor inverse agonist [8].

  • Inverse Agonism: Unlike benzodiazepine drugs (e.g., Valium), which enhance the inhibitory effects of GABA, an inverse agonist binds to the same site but produces the opposite effect—reducing GABA's inhibitory signaling. This leads to a state of neuronal hyperexcitability, which can manifest as tremors[8].

Crucially, this compound-induced tremors can be reversibly inhibited by benzodiazepine agonists (like flunitrazepam) and antagonists, confirming the involvement of this receptor system[8]. This mechanism does not directly implicate the inferior olive-climbing fiber pathway, suggesting that while this compound may disrupt cerebellar function to cause tremors, it may not trigger the same excitotoxic cascade that leads to neuronal death with ibogaine.

Tabernanthine_Tremor_Pathway

This compound's proposed pathway for tremor induction via GABA-A receptors.

2.3 The Role of Sigma-2 (σ2) Receptors

Sigma receptors, particularly the σ2 subtype, are implicated in various cellular processes, including cell death pathways, and are considered a potential target for neurotoxic insults. Both ibogaine and this compound bind to σ2 receptors, but with differing affinities. Ibogaine displays a moderate affinity for σ2 receptors (Ki = 201 nM), and this interaction has been suggested to contribute to its neurotoxic effects[9][10]. In contrast, some reports indicate that this compound binds more weakly to σ1 and σ2 receptors, which could be a key differentiating factor in its safety profile[3]. Another study reports a similar Ki for this compound at the σ2 receptor (Ki = 194 nM), indicating a need for further clarification in the literature[11]. Should this compound's affinity prove to be weaker, this would represent a significant mechanistic divergence from ibogaine and a compelling reason to predict a lower neurotoxic potential.

Comparative Data Summary

The following table summarizes the available quantitative data for ibogaine and this compound. The lack of direct neurotoxicity studies for this compound necessitates inference based on its acute toxicity and receptor binding profile.

ParameterIbogaineThis compoundSource(s)
Neurotoxicity
Cerebellar Purkinje Cell LossYes, dose-dependentNot reported in literature[1][4]
Neurotoxic Dose (Rat, i.p.)≥ 50-75 mg/kgNot established[4]
NOAEL (Neurotoxicity, Rat, i.p.)~25 mg/kgNot established[1]
Acute Toxicity
LD50 (Mouse, oral)263 mg/kgNot available (pure compound)[6]
LD50 (Rat, oral)Not available1442.57 mg/kg (aqueous extract)[12]
Receptor Binding Affinity (Ki)
Sigma-2 (σ2) Receptor~201 nM~194 nM (or reported to be weak)[3][10][11]
Kappa Opioid Receptor2-4 µM0.15 µM[3]
NMDA Receptor1-3 µM10.5 µM[3]

NOAEL: No-Observable-Adverse-Effect Level

Experimental Protocols for Assessing Neurotoxicity

To facilitate further comparative research, this section provides detailed, validated protocols for assessing iboga alkaloid-induced neurotoxicity in vivo.

4.1 In Vivo Rodent Model Workflow

This workflow is designed to assess cerebellar toxicity in rats following systemic administration of the test compound.

InVivo_Workflow

Workflow for in vivo assessment of cerebellar neurotoxicity.

4.2 Protocol: Immunohistochemical Staining for Purkinje Cells and Astrocytes

This dual-labeling immunofluorescence protocol allows for the simultaneous visualization of Purkinje neurons (to assess cell loss) and reactive astrocytes (to assess gliosis).

Causality Behind Protocol Choices:

  • Perfusion Fixation: Transcardial perfusion with 4% paraformaldehyde (PFA) is critical. It ensures rapid, uniform fixation of the brain tissue, preserving cellular morphology and antigenicity far better than simple immersion fixation.

  • Cryoprotection: Soaking the brain in a sucrose solution prevents ice crystal formation during freezing, which would otherwise destroy tissue architecture.

  • Antigen Retrieval: While not always necessary for frozen tissue, gentle heat-induced antigen retrieval can sometimes enhance antibody binding by unmasking epitopes.

  • Blocking: Using a serum from the same species as the secondary antibody (e.g., Donkey Serum) is crucial to block non-specific binding sites, preventing high background signal.

  • Primary Antibodies:

    • Anti-Calbindin D-28k: Calbindin is a calcium-binding protein highly and specifically expressed in Purkinje cells. Its loss is a direct and reliable marker of Purkinje cell degeneration[7][12].

    • Anti-GFAP (Glial Fibrillary Acidic Protein): GFAP is an intermediate filament protein that is significantly upregulated in astrocytes when they become reactive in response to CNS injury. Therefore, increased GFAP staining is a robust indicator of neurotoxic insult[4].

  • Secondary Antibodies: Fluorophore-conjugated secondary antibodies that bind to the primary antibodies allow for visualization via fluorescence microscopy. Using secondaries raised in a different species than the primaries (e.g., Donkey anti-Rabbit, Donkey anti-Mouse) and with distinct fluorophores (e.g., Alexa Fluor 488 and 594) enables clear, multi-color imaging.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Mount 40 µm free-floating cerebellar sections into a 24-well plate containing phosphate-buffered saline (PBS).

    • Wash sections 3x for 5 minutes each in PBS.

  • Permeabilization & Blocking:

    • Incubate sections for 1 hour at room temperature in a blocking buffer consisting of:

      • 5% Normal Donkey Serum

      • 0.3% Triton X-100 in PBS

    • Rationale: Triton X-100 permeabilizes cell membranes to allow antibody entry. Normal Donkey Serum blocks non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Prepare a primary antibody solution in blocking buffer with:

      • Rabbit anti-Calbindin D-28k (e.g., 1:1000 dilution)

      • Mouse anti-GFAP (e.g., 1:500 dilution)

    • Incubate sections in the primary antibody solution overnight (18-24 hours) at 4°C with gentle agitation.

  • Washing:

    • Wash sections 3x for 10 minutes each in PBS to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Prepare a secondary antibody solution in blocking buffer with:

      • Donkey anti-Rabbit IgG, Alexa Fluor 488 (for Calbindin, green)

      • Donkey anti-Mouse IgG, Alexa Fluor 594 (for GFAP, red)

    • Incubate sections for 2 hours at room temperature, protected from light.

  • Final Washes & Mounting:

    • Wash sections 3x for 10 minutes each in PBS, protected from light.

    • Perform a final wash in PB.

    • Mount sections onto gelatin-coated slides and allow them to air dry.

    • Coverslip with a mounting medium containing DAPI (for nuclear counterstain).

  • Imaging and Analysis:

    • Image sections using a confocal or epifluorescence microscope.

    • Quantify Purkinje cell loss by counting Calbindin-positive cells per unit length of the Purkinje cell layer.

    • Assess gliosis by measuring the fluorescence intensity of the GFAP signal in the molecular layer.

Discussion and Future Directions

The evidence strongly indicates that ibogaine possesses a dose-dependent neurotoxic profile, specifically targeting cerebellar Purkinje cells through an indirect excitotoxic mechanism[1][4]. The therapeutic window for ibogaine appears narrow, with doses effective for anti-addictive properties (e.g., 40 mg/kg in rats) being close to those that begin to show signs of neurotoxicity (≥ 50 mg/kg)[4].

The neurotoxic profile of this compound remains largely uncharacterized. However, based on mechanistic inference, a compelling case can be made for its potentially improved safety:

  • Divergent Tremor Mechanism: this compound's tremorgenic effects are linked to benzodiazepine receptor inverse agonism, a pathway not directly associated with the massive glutamate release that underlies ibogaine's excitotoxicity[8].

  • Potentially Weaker Sigma-2 Interaction: If this compound's affinity for the pro-apoptotic σ2 receptor is indeed weaker than ibogaine's, this would remove another potential pathway contributing to neuronal death[3].

  • Higher Acute Toxicity Threshold: The significantly higher oral LD50 of a T. iboga extract compared to pure ibogaine suggests lower overall acute toxicity, although this is not a direct comparison of the purified alkaloids[6][12].

Critical Gaps and Future Research: The most significant gap in the literature is the absence of direct, controlled studies investigating the effects of this compound on Purkinje cell viability using the established histological methods described in this guide. Such a study, directly comparing equimolar doses of ibogaine and this compound, is essential to move from mechanistic inference to empirical conclusion.

Future research should prioritize:

  • A dose-response study of this compound in rats, followed by immunohistochemical analysis of the cerebellum for Calbindin and GFAP expression.

  • In vitro studies using primary cerebellar cultures or cerebellar organotypic slices to directly compare the cytotoxic effects of both compounds on Purkinje cells.

  • Clarification of the binding affinities of both compounds for the sigma-2 receptor using standardized radioligand binding assays.

References

  • O'Hearn, E., & Molliver, M. E. (1997). The Olivocerebellar Projection Mediates Ibogaine-Induced Degeneration of Purkinje Cells: A Model of Indirect, Trans-Synaptic Excitotoxicity. Journal of Neuroscience, 17(22), 8828–8841. Available at: [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • O'Hearn, E., & Molliver, M. E. (1993). Degeneration of Purkinje cells in parasagittal zones of the cerebellar vermis after treatment with ibogaine or harmaline. Neuroscience, 55(2), 303-310. Available at: [Link]

  • Wright, C. L., et al. (2021). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor. ACS Bio & Med Chem Au. Available at: [Link]

  • Glick, S. D., et al. (1994). Effects of iboga alkaloids on morphine and cocaine self-administration in rats: relationship to receptor binding affinities. Brain Research, 657(1-2), 14-22. Available at: [Link]

  • Bowen, W. D. (2001). SIGMA RECEPTORS AND IBOGA ALKALOIDS. The Alkaloids: Chemistry and Biology, 56, 173-205. Available at: [Link]

  • Xu, Z., et al. (2000). A dose-response study of ibogaine-induced neuropathology in the rat cerebellum. Toxicological Sciences, 57(1), 95-101. Available at: [Link]

  • Trouvin, J. H., et al. (1987). Benzodiazepine receptors are involved in this compound-induced tremor: in vitro and in vivo evidence. European Journal of Pharmacology, 140(3), 303-309. Available at: [Link]

  • Molinari, H. H., et al. (1996). Ibogaine neurotoxicity: a re-evaluation. Brain Research, 737(1-2), 255-262. Available at: [Link]

  • Cameron, D. E., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential. Nature, 589(7842), 474-479. Available at: [Link]

  • Arias, H. R., et al. (2024). Tabernanthalog and ibogainalog inhibit the α7 and α9α10 nicotinic acetylcholine receptors via different mechanisms and with higher potency than the GABAA receptor and CaV2.2 channel. bioRxiv. Available at: [Link]

  • Piacente, F., et al. (2020). Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands. Molecules, 25(18), 4257. Available at: [Link]

  • Helsley, S., et al. (1998). Effects of Chronic Ibogaine Treatment on Cerebellar Purkinje Cells in the Rat. Brain Research, 797(1), 169-172. Available at: [Link]

  • Majno, G., & Joris, I. (1996). Excitotoxic insult due to ibogaine leads to delayed induction of neuronal NOS in Purkinje cells. Brain Research, 737(1-2), 215-222. Available at: [Link]

  • Stevens, W. W., et al. (2019). Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice. Journal of Ethnopharmacology, 239, 111913. Available at: [Link]

  • Litjens, R. P., & Brunt, T. M. (2016). How toxic is ibogaine? Clinical Toxicology, 54(4), 297-302. Available at: [Link]

  • Davis, A. K., et al. (2020). Psychedelic treatment for trauma-related psychological and cognitive impairment among US special operations forces veterans. Chronic Stress. Available at: [Link]

  • Popik, P., et al. (1995). Ibogaine and the opioid withdrawal syndrome. Drug and Alcohol Dependence, 39(1), 39-50. Available at: [Link]

  • Boukandou Mounanga, M. M., et al. (2020). study of the acute toxicity of the aqueous extract of tabernanthe iboga (baill.) (apocynacea) on wistar rats. International Journal of Current Research, 12(10), 14352-14355. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Synthesized Tabernanthine Purity: A Comparative Analysis of GC-MS and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Alkaloid Synthesis

This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for purity validation of synthesized Tabernanthine: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[2][3]

The Orthogonal Approach: Why Two Techniques are Better Than One

Relying on a single analytical method for purity determination is a precarious approach. Each technique has inherent strengths and limitations. An impurity that co-elutes with the main peak in chromatography might be readily apparent in an NMR spectrum, and vice-versa. By employing orthogonal methods—techniques that measure different chemical properties of the analyte—we create a self-validating system that provides a more comprehensive and trustworthy assessment of chemical purity.

cluster_0 Purity Validation Strategy Synthesized this compound Synthesized this compound GC_MS_Analysis GC-MS Analysis (Separation & Mass) Synthesized this compound->GC_MS_Analysis Volatility & Thermal Stability NMR_Analysis NMR Spectroscopy (Structural & Quantitative) Synthesized this compound->NMR_Analysis Solubility Purity_Conclusion Comprehensive Purity Profile GC_MS_Analysis->Purity_Conclusion Impurity Identification (Mass-based) NMR_Analysis->Purity_Conclusion Impurity Identification (Structure-based) & qNMR

Caption: Orthogonal workflow for this compound purity validation.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Separation Specialist

GC-MS is a hybrid technique that couples the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.[4] It is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities.

The Causality Behind GC-MS for this compound Analysis

The choice of GC-MS is predicated on this compound's chemical properties. As an alkaloid with a molecular weight of 310.44 g/mol , it possesses sufficient volatility and thermal stability to be analyzed by GC without derivatization.[1] The process involves vaporizing the sample, separating its components in a long, narrow, coated column, and then bombarding the eluted components with electrons to generate charged fragments, which are detected by the mass spectrometer.[5]

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh ~1 mg of synthesized this compound.

  • Dissolve in 1 mL of a high-purity solvent (e.g., ethyl acetate or methanol) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of ~50 µg/mL. The goal is to avoid column and detector saturation while ensuring minor impurities are within the limit of detection.

2. Instrumentation and Parameters:

  • A robust GC-MS system is configured as follows. The choice of a 5% phenyl polymethylsiloxane column is standard for its versatility and effectiveness in analyzing a broad range of compounds, including alkaloids.[6]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
MS System Agilent 5977B MSD or equivalentHigh sensitivity and spectral integrity.
Injector Split/SplitlessUse Split mode (e.g., 50:1 ratio) to prevent column overload.
Injector Temp. 280 °CEnsures rapid and complete vaporization of this compound.
Carrier Gas Helium (99.999% purity)Inert gas providing good chromatographic efficiency.[7]
Flow Rate 1.0 mL/min (Constant Flow)Optimizes separation efficiency and peak shape.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column ideal for separating alkaloids.
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 minA temperature ramp resolves compounds by boiling point.
MS Source Temp. 230 °CStandard temperature to maintain ion integrity.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range 40 - 500 m/zCovers the molecular ion and key fragments of this compound.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample.

  • Acquire the total ion chromatogram (TIC). The primary peak should correspond to this compound.

  • Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

  • Analyze the mass spectrum of the main peak and compare it to reference data.

  • Analyze the mass spectra of any impurity peaks for tentative identification.

cluster_gcms GC-MS Experimental Workflow SamplePrep 1. Sample Prep (Dissolve in Solvent) Injection 2. Injection (1 µL into GC) SamplePrep->Injection Separation 3. GC Separation (Temp Programmed Column) Injection->Separation Ionization 4. Ionization (Electron Impact, 70 eV) Separation->Ionization Detection 5. MS Detection (Mass Analyzer) Ionization->Detection Analysis 6. Data Analysis (TIC & Mass Spectra) Detection->Analysis

Caption: Step-by-step workflow for GC-MS analysis.

Interpreting the Data: A Self-Validating System
  • Retention Time (RT): The RT of the main peak should be consistent across multiple runs.

  • Mass Spectrum: The mass spectrum provides a molecular fingerprint. For this compound (C₂₀H₂₆N₂O), the molecular ion (M⁺) peak is expected at m/z 310.[1] The fragmentation pattern is key to confirming identity.[8] Characteristic fragments for tryptamine-like structures often arise from cleavage of the Cα-Cβ bond adjacent to the nitrogen.[9]

m/z Value Interpretation
310 Molecular Ion [M]⁺
295[M-CH₃]⁺
281[M-C₂H₅]⁺
184Key fragment from indole portion
156Fragment from isoquinuclidine portion
  • Purity Calculation: According to ICH guidelines, impurities should be reported and identified if they exceed certain thresholds (e.g., >0.1%).[2] The Area % from the TIC provides a quantitative estimate of purity. Any peak other than the solvent and the main analyte is a potential impurity.

Part 2: Nuclear Magnetic Resonance (NMR) – The Structural Authority

NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[10][11] It is non-destructive and provides a complete structural picture of the molecule in solution.

The Causality Behind NMR for this compound Analysis

While GC-MS identifies components by mass, NMR confirms the exact atomic connectivity and stereochemistry. This is crucial because isobaric impurities (impurities with the same molecular weight as this compound) would be indistinguishable by MS alone but would present a distinct set of signals in an NMR spectrum. Furthermore, qNMR allows for purity determination against a certified internal standard without needing a reference standard for every potential impurity.

Experimental Protocol: ¹H and ¹³C NMR of this compound

1. Sample Preparation:

  • Accurately weigh ~5-10 mg of synthesized this compound.

  • Dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Add a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) if performing qNMR. The standard should have signals in a clear region of the spectrum.

  • Filter the solution into a 5 mm NMR tube.

2. Instrumentation and Parameters:

  • A high-field NMR spectrometer is required for adequate signal dispersion and sensitivity.

Parameter ¹H NMR Setting ¹³C NMR Setting
Spectrometer Bruker AVANCE 500 MHz or equivalentBruker AVANCE 500 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay 5 seconds (for quantitation, >5x T₁)2 seconds
Number of Scans 161024
Spectral Width ~12 ppm~220 ppm

3. Data Acquisition and Analysis:

  • Acquire a standard ¹H NMR spectrum to confirm the structure and identify impurity signals.

  • Acquire a quantitative ¹H NMR spectrum with an appropriate relaxation delay to ensure full signal relaxation for accurate integration.

  • Acquire a ¹³C{¹H} NMR spectrum to confirm the number of unique carbons.

  • Process the data (Fourier transform, phase correction, baseline correction).

  • Integrate the signals in the ¹H spectrum. Compare the integrals of the this compound signals to the integral of the internal standard to calculate absolute purity.

  • Identify any signals not corresponding to this compound, solvent, or the standard as impurities.

cluster_nmr NMR Experimental Workflow SamplePrep 1. Sample Prep (Dissolve in CDCl₃) Acquisition 2. Data Acquisition (¹H, ¹³C Spectra) SamplePrep->Acquisition Processing 3. Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis 4. Spectral Analysis (Signal Assignment) Processing->Analysis Quantitation 5. qNMR Calculation (Purity vs. Standard) Analysis->Quantitation

Caption: Step-by-step workflow for NMR analysis.

Interpreting the Data: The Gold Standard for Structure
  • ¹H NMR: The spectrum should show signals with chemical shifts, multiplicities (singlet, doublet, etc.), and integrations that are consistent with the this compound structure. Key signals include the aromatic protons of the indole ring, the methoxy group singlet, and the aliphatic protons of the ethyl and cage-like structure.[12]

  • ¹³C NMR: The spectrum should display 20 distinct carbon signals, confirming the absence of significant impurities with different carbon skeletons.

  • Purity Assessment: Purity is determined by:

    • Absence of extraneous signals: The "cleanliness" of the baseline and the absence of unassignable peaks.

    • Quantitative ¹H NMR (qHNMR): The purity is calculated using the formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.

Region ¹H Chemical Shift (ppm, approx.) ¹³C Chemical Shift (ppm, approx.)
Aromatic 6.8 - 7.5100 - 150
Methoxy (-OCH₃) ~3.8 (singlet)~55
Aliphatic (Cage) 1.0 - 3.520 - 60
Ethyl (-CH₂CH₃) ~0.9 (triplet), ~1.5 (quartet)~12, ~25

(Note: Exact chemical shifts can vary based on solvent and concentration. Data should be compared to a certified reference standard or published literature.)[12]

Comparative Guide: GC-MS vs. NMR for Purity Validation

Neither technique is universally superior; their strengths are complementary. The choice depends on the specific question being asked. For routine quality control and detection of volatile impurities, GC-MS is efficient. For definitive structural confirmation and accurate quantitation without specific impurity standards, NMR is the gold standard.

Feature GC-MS NMR Spectroscopy
Principle Chromatographic separation followed by mass-based detection.Nuclear spin resonance in a magnetic field.
Information Retention time, molecular weight, fragmentation pattern.Precise molecular structure, stereochemistry, quantitative data.
Sensitivity High (ppm to ppb level). Superior for trace volatile impurities.[13]Lower (typically requires >0.1% for detection).
Quantitation Relative (Area %). Requires standards for absolute quantitation.Absolute (qNMR with internal standard). Highly accurate.[14]
Selectivity Can be limited by co-elution.Excellent. Distinguishes structurally similar molecules and isomers.
Sample Prep More involved; requires dilution and volatility.Simpler; dissolve in deuterated solvent.
Throughput Relatively high; run times of 20-30 minutes.Lower; can require longer acquisition times, especially for ¹³C.
Cost Lower initial and operational cost.Higher initial and operational cost.
Key Advantage Excellent for screening for unknown volatile/semi-volatile impurities.Unambiguous structure confirmation and gold-standard quantitation.
Key Limitation Destructive. Provides no direct structural connectivity. Limited for non-volatile or thermally labile compounds.Insensitive to trace impurities. High capital cost.

Conclusion and Best Practices

For the comprehensive validation of synthesized this compound, an integrated approach utilizing both GC-MS and NMR is the most rigorous and scientifically sound strategy.

  • Initial Screening (GC-MS): Use GC-MS as the first-pass analysis. It quickly provides a purity estimate (Area %) and can tentatively identify volatile impurities (e.g., residual solvents, starting materials) by their mass spectra.

  • Structural Confirmation and Quantitation (NMR): Use ¹H and ¹³C NMR to provide unambiguous confirmation of the this compound structure. This step is critical to rule out isomeric impurities. Employ quantitative ¹H NMR (qHNMR) against a certified internal standard to determine the absolute purity value.

  • Reconciliation and Reporting: The results from both techniques should be corroborative. A high purity value from GC-MS should be supported by a clean NMR spectrum and a high qNMR purity value. Any discrepancies warrant further investigation (e.g., using LC-MS for non-volatile impurities).

By leveraging the separating power of GC-MS and the structural authority of NMR, researchers can establish a validated, trustworthy purity profile for their synthesized this compound, ensuring the integrity and reproducibility of their scientific investigations.

References

  • Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PubMed Central.[Link]

  • Comparison of GC/MS and NMR for quantification of methyleugenol in food. ResearchGate.[Link]

  • This compound. Wikipedia.[Link]

  • Mass fragmentation pattern of the compound representing chromatogram peak at RT value of 38.90 min. ResearchGate.[Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI.[Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.[Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers.[Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.[Link]

  • Gas chromatography - a key test of purity. Oshadhi Essential Oils.[Link]

  • Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Wiley Online Library.[Link]

  • Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. PubMed Central.[Link]

  • Quality Guidelines. ICH.[Link]

  • ¹H (500 MHz) and ¹³C NMR (125 MHz) assignments for compound 1 in CDCl₃. ResearchGate.[Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate.[Link]

  • Validation of an analytical method for the quantification of total alkaloids. ResearchGate.[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).[Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI.[Link]

  • Analytical method validation with development for the detection and quantification of kratom alkaloids using LC - MS/MS. PubMed.[Link]

  • Analytical method validation with development for the detection and quantification of kratom alkaloids using LC − MS/MS. ResearchGate.[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.[Link]

  • Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. ACS Publications.[Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed.[Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI Technologies.[Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA).[Link]

  • mass spectra - fragmentation patterns. Chemguide.[Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.[Link]

  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Research Square.[Link]

  • Desktop NMR for structure elucidation and identification of strychnine adulteration. Royal Society of Chemistry.[Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar.[Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program (NTP).[Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Specificity in Iboga Alkaloid Analysis

The study of iboga alkaloids, such as ibogaine and its structural analog tabernanthine, holds significant promise for neuroscience and the development of novel therapeutics for addiction and other neurological disorders[1][2]. Ibogaine, the most studied of these compounds, is a psychoactive indole alkaloid derived from the Tabernanthe iboga plant[3][4]. As research progresses from preclinical models to clinical evaluation, the need for accurate and reliable quantification of these alkaloids in biological matrices becomes paramount.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are frequently employed for high-throughput screening and quantification due to their speed and cost-effectiveness[5][6]. However, a critical challenge arises from their potential lack of specificity. The core principle of these assays relies on antibody-antigen recognition, which can be confounded by cross-reactivity from structurally similar molecules[7][8]. This compound, an isomer of ibogaine, presents a classic case of this analytical challenge. This guide provides an in-depth comparison of their structures, the mechanism of immunoassay cross-reactivity, and a robust protocol for its experimental determination, empowering researchers to generate more accurate and reproducible data.

The Molecular Basis for Cross-Reactivity

The high potential for cross-reactivity between this compound and ibogaine in immunoassays is rooted in their profound structural similarity. Both are monoterpenoid indole alkaloids sharing the same complex iboga architecture, which includes an indole nucleus, a tetrahydroazepine ring, and a bicyclic isoquinuclidine core[1]. The sole difference lies in the position of a methoxy group (-OCH₃) on the indole ring.

  • Ibogaine: Methoxy group at position 12 (C12).

  • This compound: Methoxy group at position 11 (C11).

This subtle isomeric difference means that an antibody generated against an ibogaine hapten may not be able to distinguish between the two molecules, leading to a positive signal for both.

G cluster_ibogaine Ibogaine cluster_this compound This compound cluster_ibogamine Ibogamine (Parent Structure) Ibogaine Ibogaine This compound This compound Ibogamine Ibogamine inv1->Ibogaine + OCH₃ at C12 inv1->this compound + OCH₃ at C11

Caption: Structural comparison of Iboga alkaloids.

The mechanism of this interference is best understood through the lens of a competitive immunoassay, the format most commonly used for small molecules like alkaloids.

ELISA_Principle cluster_0 Scenario A: High Target Analyte (Ibogaine) cluster_1 Scenario B: High Cross-Reactant (this compound) A_Analyte Ibogaine (Target) A_Ab Anti-Ibogaine Antibody A_Analyte->A_Ab Binds A_Well Antibody-Coated Well A_Ab->A_Well Captured A_Conjugate Ibogaine-Enzyme Conjugate A_Conjugate->A_Well Blocked A_Result Low Signal A_Well->A_Result Leads to B_Reactant This compound (Cross-Reactant) B_Ab Anti-Ibogaine Antibody B_Reactant->B_Ab Binds B_Well Antibody-Coated Well B_Ab->B_Well Captured B_Conjugate Ibogaine-Enzyme Conjugate B_Conjugate->B_Well Blocked B_Result Low Signal (False Positive) B_Well->B_Result Leads to protocol_workflow start Start prep_standards Prepare Serial Dilutions of Ibogaine Standard (e.g., 1000 to 1 ng/mL) start->prep_standards prep_test_compounds Prepare Serial Dilutions of this compound & other alkaloids (e.g., 10000 to 1 ng/mL) start->prep_test_compounds add_samples Add Standards, Controls, and Test Compound Dilutions to Wells prep_standards->add_samples prep_test_compounds->add_samples plate_coating Coat Microplate Wells with Anti-Ibogaine Antibody blocking Block Wells (e.g., with BSA or Casein) plate_coating->blocking Prevents non-specific binding blocking->add_samples add_conjugate Add Ibogaine-HRP Conjugate to all Wells add_samples->add_conjugate incubation Incubate to allow Competitive Binding add_conjugate->incubation washing Wash Wells (3-5x) to Remove Unbound Reagents incubation->washing Crucial for low background add_substrate Add TMB Substrate washing->add_substrate color_dev Incubate in Dark for Color Development add_substrate->color_dev stop_reaction Add Stop Solution (e.g., 1M H₂SO₄) color_dev->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate data_analysis Plot Standard Curve & Test Curves (Absorbance vs. Log Concentration) read_plate->data_analysis calculate_ic50 Determine IC50 for all Compounds data_analysis->calculate_ic50 Use four-parameter logistic fit calculate_cr Calculate % Cross-Reactivity calculate_ic50->calculate_cr end End calculate_cr->end

Sources

The Iboga Alkaloids: A Comparative Guide to their Efficacy in Addiction Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Addiction Pharmacotherapy

Substance use disorders (SUDs) represent a significant global health crisis, with current treatment options often limited by modest efficacy and high relapse rates.[1][2] The complex neurobiology of addiction, characterized by compulsive drug-seeking and use despite adverse consequences, necessitates the exploration of novel therapeutic avenues.[1] Iboga alkaloids, a class of naturally occurring indole alkaloids derived from the West African shrub Tabernanthe iboga, have garnered considerable interest for their potential to interrupt addiction.[1][3][4]

This guide provides a comparative analysis of the preclinical and clinical evidence for Tabernanthine and its prominent analogs—Ibogaine, 18-Methoxycoronaridine (18-MC), and Voacangine—in various addiction models. We will delve into their mechanisms of action, comparative efficacy, and safety profiles to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and therapeutic development.

The Pharmacology of Iboga Alkaloids: A Multi-Target Approach

The anti-addictive properties of Iboga alkaloids are attributed to their complex pharmacology, involving interactions with multiple neurotransmitter systems.[4][5][6] Unlike traditional addiction therapies that often target a single receptor, these compounds modulate a network of pathways implicated in drug reward, withdrawal, and craving.

Key Molecular Targets:

  • N-Methyl-D-Aspartate (NMDA) Receptors: Ibogaine and this compound are non-competitive antagonists of NMDA receptors.[7][8] This action is thought to disrupt the glutamatergic dysregulation associated with chronic drug use and withdrawal.[8]

  • Opioid Receptors: Ibogaine and its primary active metabolite, noribogaine, exhibit affinity for both kappa (κ) and mu (μ) opioid receptors.[7][8][9] Noribogaine, in particular, acts as a full agonist at the μ-opioid receptor, which may contribute to the alleviation of opioid withdrawal symptoms.[2]

  • Serotonin Transporters (SERT): Ibogaine and noribogaine inhibit the reuptake of serotonin, increasing its synaptic availability.[2][8] This serotonergic modulation may contribute to the reported improvements in mood and reduction in depressive symptoms following treatment.[10]

  • Nicotinic Acetylcholine Receptors (nAChRs): The synthetic analog, 18-MC, is a selective antagonist of α3β4 nAChRs.[5][11] This mechanism is believed to be a key contributor to its anti-addictive effects across a range of substances.[3]

  • Sigma (σ) Receptors: Ibogaine and this compound also bind to sigma-2 receptors, an interaction that has been linked to ibogaine's neurotoxic effects.[7][12][13]

Below is a diagram illustrating the multifaceted receptor interactions of Iboga alkaloids.

Iboga_Alkaloid_Targets cluster_alkaloids Iboga Alkaloids cluster_receptors Molecular Targets Ibogaine Ibogaine NMDA_R NMDA Receptor Ibogaine->NMDA_R Antagonist Opioid_R Opioid Receptors (μ, κ) Ibogaine->Opioid_R Agonist/Modulator SERT Serotonin Transporter Ibogaine->SERT Inhibitor Sigma2_R Sigma-2 Receptor Ibogaine->Sigma2_R Agonist This compound This compound This compound->NMDA_R Antagonist This compound->Opioid_R κ Agonist This compound->Sigma2_R Weak Affinity 18-MC 18-MC 18-MC->Opioid_R κ Agonist nAChR α3β4 nAChR 18-MC->nAChR Antagonist Voacangine Voacangine Voacangine->Opioid_R Similar to Ibogaine

Caption: Receptor binding profiles of key Iboga alkaloids.

Comparative Efficacy in Preclinical Addiction Models

The anti-addictive potential of these compounds has been extensively evaluated in rodent models of addiction. These models are crucial for assessing the reinforcing properties of drugs and the efficacy of potential treatments.

Drug Self-Administration

The self-administration paradigm is a gold-standard behavioral assay for studying the reinforcing effects of drugs. In this model, animals learn to perform a specific action (e.g., press a lever) to receive a drug infusion.

Experimental Protocol: Intravenous Self-Administration

  • Surgical Implantation: Rats or mice are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

  • Acquisition Phase: Animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in the delivery of a drug infusion, while presses on the "inactive" lever have no consequence. This phase continues until stable drug-taking behavior is established.

  • Treatment Phase: Once a stable baseline of self-administration is achieved, animals are pre-treated with the test compound (e.g., this compound, 18-MC) at various doses prior to the self-administration session.

  • Data Analysis: The primary endpoint is the number of drug infusions self-administered. A significant reduction in infusions following treatment with the test compound, without a corresponding decrease in inactive lever presses, indicates a specific effect on drug reinforcement.

The following diagram outlines the experimental workflow for the drug self-administration paradigm.

Self_Administration_Workflow A Surgical Implantation of IV Catheter B Acquisition of Drug Self-Administration A->B C Establishment of Stable Baseline B->C D Pre-treatment with Test Compound C->D E Self-Administration Session D->E F Data Analysis: Drug Infusions & Lever Presses E->F

Caption: Workflow for the intravenous drug self-administration model.

Comparative Efficacy Data:

CompoundMorphine Self-AdministrationCocaine Self-AdministrationEthanol/Nicotine Self-AdministrationReference
This compound Persistently reducedPersistently reducedNot extensively reported[7]
Ibogaine ReducedReducedReduced[3][14][15]
18-MC ReducedReducedReduced[11][14][15][16]
Voacangine Demonstrated anti-addictive propertiesDemonstrated anti-addictive propertiesNot extensively reported[5][17]

Note: "Reduced" indicates a statistically significant decrease in drug self-administration in preclinical studies.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding or aversive properties of drugs by measuring an animal's preference for an environment previously paired with the drug.

Experimental Protocol: Conditioned Place Preference

  • Pre-Conditioning Phase: The animal is allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues. The time spent in each compartment is recorded to establish any baseline preference.

  • Conditioning Phase: Over several days, the animal receives injections of the drug of abuse (e.g., morphine, cocaine) and is confined to one compartment. On alternate days, it receives a saline injection and is confined to the other compartment.

  • Test Phase: The animal is placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. An increase in the time spent in the drug-paired compartment indicates a conditioned place preference.

  • Extinction and Reinstatement: Following the establishment of CPP, the preference can be extinguished by repeatedly exposing the animal to the apparatus without the drug. Reinstatement of the preference can be triggered by a priming dose of the drug or a stressor. The effect of test compounds on the acquisition, expression, and reinstatement of CPP is then evaluated.

A scoping review of preclinical studies indicated that ibogaine, noribogaine, and 18-MC could alter conditioned place preference for opioids.[18]

Clinical Evidence and Human Studies

While preclinical data are promising, the translation to human efficacy is a critical step.

Ibogaine

Observational studies and case reports have suggested that a single administration of ibogaine can significantly reduce opioid withdrawal symptoms and cravings.[1][19][20] Some studies have reported sustained reductions in drug use for up to 12 months post-treatment.[20] However, the lack of randomized controlled trials makes it difficult to definitively establish its efficacy.[10][19][21]

18-Methoxycoronaridine (18-MC)

18-MC was developed as a safer alternative to ibogaine, lacking its hallucinogenic and cardiotoxic effects.[14][16] It has undergone a Phase 1 clinical trial in healthy volunteers, which showed favorable safety and tolerability.[11] However, its development for opioid use disorder was discontinued by MindMed in 2023 due to strategic reprioritization.[11]

Safety and Tolerability: A Major Hurdle

A significant barrier to the clinical application of some Iboga alkaloids is their safety profile.

Cardiotoxicity

Ibogaine and its metabolite noribogaine have been shown to block hERG potassium channels, which can lead to a prolongation of the QT interval and potentially fatal cardiac arrhythmias.[22][23][24][25][26] This is a major safety concern that has been linked to a number of fatalities.[22][26] this compound has also been shown to have effects on cardiac conduction.[22][27] In contrast, 18-MC exhibits a much lower propensity for hERG channel inhibition.[25]

Neurotoxicity and Hallucinogenic Effects

At high doses, ibogaine can cause tremors and cerebellar Purkinje cell degeneration in rats.[3][5] It also induces profound hallucinogenic and oneirogenic (dream-like) effects.[3][5] 18-MC was specifically designed to be non-hallucinogenic and has not been found to cause tremors or cerebellar damage in animal studies.[14][15] A newer analog, tabernanthalog (TBG), has also been developed as a non-hallucinogenic derivative.[3]

The following diagram illustrates the proposed mechanism of ibogaine-induced neurotoxicity.

Ibogaine_Neurotoxicity Ibogaine Ibogaine Sigma2 Sigma-2 Receptor Agonism Ibogaine->Sigma2 Glutamate Increased Glutamate Release Sigma2->Glutamate Excitotoxicity Excitotoxicity Glutamate->Excitotoxicity Purkinje_Degeneration Purkinje Cell Degeneration Excitotoxicity->Purkinje_Degeneration

Caption: Proposed pathway of Ibogaine-induced neurotoxicity.

Conclusion and Future Directions

This compound and its analogs represent a promising, albeit complex, class of compounds for the treatment of addiction. Their multi-target pharmacology offers a potential advantage over single-target agents. Preclinical studies have consistently demonstrated their ability to reduce drug-seeking and self-administration across a range of substances.

However, the significant safety concerns associated with ibogaine, particularly its cardiotoxicity and neurotoxicity, have limited its clinical development. The development of non-hallucinogenic and less toxic analogs like 18-MC and tabernanthalog represents a critical step forward. While the clinical development of 18-MC is currently stalled, the compelling preclinical data for these second-generation compounds warrant further investigation.

Future research should focus on:

  • Conducting rigorous, randomized controlled clinical trials to definitively establish the efficacy and safety of these compounds in human populations.

  • Further elucidating the precise molecular mechanisms underlying their anti-addictive effects to identify novel therapeutic targets.

  • Developing and testing new analogs with improved safety profiles and enhanced efficacy.

By addressing these key areas, the therapeutic potential of Iboga alkaloids can be fully realized, offering new hope for individuals struggling with substance use disorders.

References

  • Voacangine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Explore the Future of Addiction Recovery: Ibogaine Clinical Trials. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ibogaine for Opioid Addiction: Is it a Miracle Cure? (n.d.). Retrieved January 22, 2026, from [Link]

  • Glick, S. D., Kuehne, M. E., Maisonneuve, I. M., Bandarage, U. K., & Molinari, H. H. (1996). 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats. Brain Research, 719(1-2), 29–35. [Link]

  • Ibogaine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Koenig, X., Kovar, M., Boehm, S., Sandtner, W., & Hilber, K. (2014). The anti-addiction drug ibogaine and the heart: a delicate relation. Molecules, 19(5), 5206–5220. [Link]

  • Glick, S. D., Maisonneuve, I. M., & Szumlinski, K. K. (2000). 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action. Annals of the New York Academy of Sciences, 914, 369–386. [Link]

  • Poloni, S., Zloh, M., & Vinković, V. (2024). Ibogaine Induces Cardiotoxic Necrosis in Rats—The Role of Redox Processes. Toxics, 12(6), 441. [Link]

  • Iboga: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 22, 2026, from [Link]

  • Baldo, B. A., & Said, B. T. (2025). Effects of psychedelics on opioid use disorder: a scoping review of preclinical studies. Psychopharmacology, 242(1), 1-21. [Link]

  • Rubi, L., Bini, M., & Madeo, M. (2017). Ibogaine and Cardiac Arrhythmia: The Heart of the Matter. ResearchGate. [Link]

  • Ibogaine and Cardiac Arrhythmia: The Heart of the Matter. (2022, March 25). Psychedelic Scene Magazine. [Link]

  • This compound - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • 18-Methoxycoronaridine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pablo, J. P. (2000). Noribogaine: An active metabolite of the indole alkaloid ibogaine as an anti-addiction pharmacotherapy. University of Miami.
  • Meisner, J. A., & Anson, J. A. (2016). Ibogaine-associated cardiac arrest and death: case report and review of the literature. Therapeutic Advances in Psychopharmacology, 6(4), 259–264. [Link]

  • Glick, S. D., & Maisonneuve, I. M. (1998). Mechanisms of action of ibogaine: relevance to putative therapeutic effects and development of a safer iboga alkaloid congener. Alkaloids: Chemical and Biological Perspectives, 13, 1-28.
  • Lao, S., Carbonaro, D., Schaffer, L., Larco, K., Elie, C., & Reynolds, D. (n.d.). The efficacy of ibogaine use in opioid use disorder compared to buprenorphine. UC Davis Health.
  • Noller, G. E., Frampton, C. M., & Yazar-Klosinski, B. (2018). Ibogaine treatment outcomes for opioid dependence from a twelve-month follow-up observational study. The American Journal of Drug and Alcohol Abuse, 44(1), 37–46. [Link]

  • Cameron, L. P., & Olson, D. E. (2018). Disrupting Substance Use Disorder: The Chemistry of Iboga Alkaloids. Journal of Chemical Education, 95(11), 1908–1915. [Link]

  • Noribogaine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Iboga (ibogaine) Uses, Benefits & Dosage. (n.d.). Drugs.com. Retrieved January 22, 2026, from [Link]

  • Ona, G., & Bouso, J. C. (2023). Main targets of ibogaine and noribogaine associated with its putative anti-addictive effects: A mechanistic overview. Journal of Psychopharmacology, 37(11), 1079–1095. [Link]

  • Popik, P., & Skolnick, P. (1998). Ibogaine and Noribogaine: Comparing Parent Compound to Metabolite. Alkaloids: Chemical and Biological Perspectives, 13, 1-28.
  • What is the pharmacology of ibogaine in treating opioid addiction? (2025, November 24). Dr.Oracle.
  • Ibogaine Therapy vs. Traditional Rehab: Which Offers Better Long-Term Recovery? (2025, March 10). Retrieved January 22, 2026, from [Link]

  • Farrow, B., & Brown, M. K. (2019). Biosynthesis of an Anti-Addiction Agent from the Iboga Plant. Journal of the American Chemical Society, 141(35), 13752–13757. [Link]

  • Cheng, K., & Kozlowski, M. C. (2025). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor. ACS Medicinal Chemistry Letters, 16(5), 1234-1240.
  • Gupta, C., & Prakash, D. (2020). Voacanga africana. In Nutraceuticals and Dietary Supplements.
  • Levi, M. S., & Borne, R. F. (2002). A Review of Chemical Agents in the Pharmacotherapy of Addiction. Current Medicinal Chemistry, 9(20), 1807–1818.
  • Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. (2024, May 22). Organic Letters.
  • Mash, D. C., Kovera, C. A., Pablo, J., Tyndale, R. F., Ervin, F. R., Williams, I. C., ... & Weiner, M. L. (2018). Ibogaine Detoxification Transitions Opioid and Cocaine Abusers Between Dependence and Abstinence: Clinical Observations and Treatment Outcomes. Frontiers in Pharmacology, 9, 529. [Link]

  • Brown, T. K., & Alper, K. (2018). Treatment of opioid use disorder with ibogaine: detoxification and drug use outcomes. The American Journal of Drug and Alcohol Abuse, 44(1), 24–36. [Link]

  • Cameron, L. P., Tombari, R. J., Lu, J., Pell, A. J., Hurley, Z. M., Ehinger, Y., ... & Olson, D. E. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential. Nature, 589(7842), 474–479. [Link]

  • Comparative Analysis of the Side-Effect Profiles of this compound and Ibogaine: A Guide for Researchers. (n.d.). Benchchem.
  • Ibogaine's Anti-Addictive Effects: A Review of Animal and Human Studies on Substance Use Disorders. (n.d.). International Journal of BioLife Sciences (IJBLS).
  • Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. (2025, September 25). ACS Chemical Neuroscience.
  • Kazlauskas, S., Kontrimaviciūtė, V., & Sveikata, A. (2004). [Ibogaine--the substance for treatment of toxicomania. Neurochemical and pharmacological action]. Medicina (Kaunas, Lithuania), 40(3), 216–219.
  • The Need for Ibogaine in Drug and Alcohol Addiction Treatment. (2025, August 7).

Sources

A Head-to-Head Comparison of the Cardiovascular Side Effects of Tabernanthine and Ibogaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tabernanthine and ibogaine are structurally related indole alkaloids derived from the West African shrub Tabernanthe iboga.[1] Both compounds have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the treatment of substance use disorders.[2][3][4] Ibogaine, the more extensively studied of the two, has shown promise in alleviating withdrawal symptoms and reducing cravings for various addictive substances.[3][4] However, its clinical development has been significantly impeded by a well-documented profile of serious cardiovascular side effects.[2][5][6] this compound, while less researched, is also known to exert effects on the cardiovascular system.[1][5] This guide provides a comprehensive, head-to-head comparison of the cardiovascular side effect profiles of this compound and ibogaine, synthesizing available experimental data to inform preclinical risk assessment and guide future drug development.

Comparative Overview of Cardiovascular Liabilities

While both alkaloids impact cardiovascular function, the nature and severity of their effects appear to differ based on current research. Ibogaine's cardiotoxicity is a primary concern, with multiple reports of QT interval prolongation, life-threatening arrhythmias, and even sudden cardiac death.[5][7][8][9] The cardiovascular effects of this compound, primarily bradycardia and hypotension, have been documented, though with less evidence of proarrhythmic potential compared to ibogaine.[1][5][10][11]

Mechanistic Insights into Cardiotoxicity

The disparate cardiovascular profiles of this compound and ibogaine can be attributed to their distinct interactions with key cardiac ion channels and receptors.

Ibogaine: A Potent hERG Channel Inhibitor

The primary mechanism underlying ibogaine's proarrhythmic effects is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[12][13][14] The hERG channel is crucial for the repolarization phase of the cardiac action potential.[13][15] Inhibition of this channel by ibogaine leads to a delay in cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[5][6][13] This QT prolongation increases the risk of developing a dangerous ventricular tachyarrhythmia known as Torsade de Pointes (TdP), which can lead to sudden cardiac arrest.[5][6][8]

Several studies have demonstrated ibogaine's ability to block hERG channels at clinically relevant concentrations.[13][16][17] The IC50 value for hERG inhibition by ibogaine has been reported to be in the low micromolar range, which is comparable to the plasma concentrations observed in individuals undergoing treatment for addiction.[5][13][16] Furthermore, ibogaine's active metabolite, noribogaine, also inhibits hERG channels and has a significantly longer half-life, potentially prolonging the risk of cardiac adverse events.[18][19]

In addition to hERG channel blockade, ibogaine has been shown to affect other cardiac ion channels, including voltage-gated sodium and calcium channels, although with lower potency.[5][16] These interactions may also contribute to its overall cardiovascular effects.

This compound: A Potential Calcium Channel Modulator

The cardiovascular effects of this compound appear to be mediated through different mechanisms than those of ibogaine. Studies in animal models have shown that this compound induces bradycardia (a slowed heart rate) and hypotension (low blood pressure).[5][10][11] This effect is suggested to be a direct action on the myocardial muscle, possibly through the modulation of calcium channels.[11][20]

Research indicates that this compound may act as a calcium entry blocker.[20] By inhibiting the influx of calcium into vascular smooth muscle and cardiac muscle cells, this compound can lead to vasodilation (widening of blood vessels) and a decrease in heart rate and contractility.[10][20] One study found that this compound antagonized contractions induced by norepinephrine and calcium in isolated rat aorta and mesenteric artery.[20] The bradycardic effect of this compound was not inhibited by atropine or propranolol, further suggesting a direct myocardial action rather than an indirect effect through the autonomic nervous system.[10]

Crucially, there is currently a lack of evidence to suggest that this compound is a potent hERG channel inhibitor like ibogaine. This difference in ion channel activity likely accounts for the lower proarrhythmic risk associated with this compound.

Quantitative Comparison of Cardiovascular Effects

The following table summarizes the key cardiovascular side effects and available quantitative data for this compound and ibogaine based on preclinical and clinical findings.

Cardiovascular Parameter This compound Ibogaine
Heart Rate Bradycardia: Induces a decrease in heart rate in rats and dogs.[5][10][11] This effect is suggested to be a direct action on the myocardial muscle.[11][20]Bradycardia: High doses (100–200 mg/kg) have been shown to decrease heart rate in rats.[5][21]
Blood Pressure Hypotension: Causes a decrease in blood pressure in animal models.[5][11]Variable Effects: Low doses (40 mg/kg) did not significantly alter blood pressure in rats, while higher doses also did not consistently affect it.[5]
QT Interval Limited Data: No significant reports of QT prolongation.QT Prolongation: Well-documented to prolong the QT interval in humans, increasing the risk of Torsade de Pointes.[2][5][6][7][8][22][23]
Mechanism of Action Calcium Channel Blockade: Suggested to act as a calcium entry blocker, affecting cellular calcium metabolism.[10][20]hERG Channel Inhibition: Potent inhibitor of the hERG potassium channel, leading to delayed cardiac repolarization.[12][13][14][16][17]
Proarrhythmic Potential Low: Currently no strong evidence to suggest a significant proarrhythmic risk.High: Significant risk of life-threatening ventricular arrhythmias.[5][6][7][8][22]

Experimental Protocols for Cardiovascular Safety Assessment

To rigorously evaluate and compare the cardiovascular liabilities of novel compounds like this compound and ibogaine analogues, a tiered approach incorporating both in vitro and in vivo assays is essential.

In Vitro hERG Channel Assay

Objective: To determine the inhibitory potential of a test compound on the hERG potassium channel, a primary indicator of proarrhythmic risk.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the human hERG channel.

  • Electrophysiology: Employ whole-cell patch-clamp electrophysiology to record hERG currents.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG tail currents, which are sensitive to drug block.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis: Measure the reduction in hERG tail current amplitude at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

In Vivo Cardiovascular Telemetry in a Conscious Animal Model

Objective: To assess the effects of a test compound on cardiovascular parameters such as heart rate, blood pressure, and ECG in a conscious, freely moving animal model (e.g., dog, non-human primate).

Methodology:

  • Animal Model: Surgically implant telemetry transmitters in the chosen animal model to continuously monitor cardiovascular parameters.

  • Acclimatization: Allow the animals to recover from surgery and acclimate to the study environment.

  • Baseline Recording: Record baseline cardiovascular data for a sufficient period before compound administration.

  • Compound Administration: Administer the test compound via the intended clinical route at multiple dose levels.

  • Continuous Monitoring: Continuously record heart rate, blood pressure, and ECG for an extended period post-dosing.

  • Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (including the QT interval, corrected for heart rate).

Visualizing the Mechanisms of Cardiotoxicity

Signaling Pathway of Ibogaine-Induced Cardiotoxicity

Ibogaine Ibogaine hERG hERG K+ Channel Ibogaine->hERG Inhibition Repolarization Delayed Cardiac Repolarization hERG->Repolarization Reduced K+ Efflux QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation TdP Torsade de Pointes (Arrhythmia) QT_Prolongation->TdP Increased Risk

Caption: Ibogaine's inhibition of the hERG channel leads to QT prolongation.

Proposed Signaling Pathway of this compound's Cardiovascular Effects

This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blockade Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Bradycardia Bradycardia (Decreased Heart Rate) Ca_Influx->Bradycardia Hypotension Hypotension (Decreased Blood Pressure) Ca_Influx->Hypotension In_Vitro In Vitro Screening (hERG Assay) In_Vivo_Rodent In Vivo Rodent Study (ECG, Blood Pressure) In_Vitro->In_Vivo_Rodent Initial Risk Identification In_Vivo_Large_Animal In Vivo Large Animal Telemetry (Dog, NHP) In_Vivo_Rodent->In_Vivo_Large_Animal Confirmation & Dose-Response Clinical_Trials Clinical Trials (Thorough QT Study) In_Vivo_Large_Animal->Clinical_Trials Preclinical Safety Validation

Caption: Tiered approach for preclinical cardiovascular safety assessment.

Conclusion and Future Directions

The available evidence strongly indicates that ibogaine poses a significant cardiovascular risk, primarily through its potent inhibition of the hERG potassium channel, leading to QT prolongation and potentially fatal arrhythmias. [5][6][13][14]this compound, while also affecting the cardiovascular system by inducing bradycardia and hypotension, appears to act through a different mechanism, likely involving calcium channel modulation. [10][11][20]The current body of research suggests a lower proarrhythmic potential for this compound compared to ibogaine.

However, it is crucial to acknowledge the limitations of the existing data, particularly the relative scarcity of modern, in-depth studies on this compound's cardiovascular pharmacology. A direct, head-to-head comparison using standardized preclinical models is warranted to definitively characterize and quantify the differences in their cardiovascular safety profiles.

For researchers and drug development professionals, these findings underscore the importance of early and comprehensive cardiovascular safety assessment for any novel iboga alkaloid-based therapeutics. The development of analogues that retain the therapeutic benefits of these compounds while minimizing their cardiotoxic liabilities represents a critical path forward in harnessing their potential to treat addiction and other neurological disorders.

References

  • Current time information in Boston, MA, US. (n.d.). Google.
  • Koenig, X., Kovar, M., Rubi, L., Mike, A. K., Lukacs, P., Gawali, V. S., Todt, H., Hilber, K., & Sandtner, W. (2013). Mechanism of hERG channel block by the psychoactive indole alkaloid ibogaine. PubMed.
  • Ibogaine. (n.d.). In Wikipedia.
  • Koenig, X., & Hilber, K. (2015). The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation. PubMed Central - NIH.
  • Koenig, X., Kovar, M., Boehm, S., Sandtner, W., & Hilber, K. (2012). Anti-addiction drug ibogaine inhibits hERG channels: a cardiac arrhythmia risk!. PMC.
  • Hajo-Tello, N., Dupont, C., Wepierre, J., & Cohen, Y. (1986). Peripheral cardiovascular effects of this compound tartrate in anaesthetized rats. PubMed.
  • Koenig, X., & Hilber, K. (2015). The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation. MDPI.
  • Documented Cardiac Risks of Ibogaine. (n.d.). High Science.
  • Koenig, X., Kovar, M., Boehm, S., Sandtner, W., & Hilber, K. (2014). Anti-addiction drug ibogaine inhibits hERG channels: a cardiac arrhythmia risk. PubMed.
  • Woolfe, S. (2025). Addressing Ibogaine's Heart Risks. Sam Woolfe.
  • Ibogaine. (n.d.). PharmacologyOnLine.
  • Meisner, J. A., Monjelly, E., & Schoen, J. C. (2015). Ibogaine-associated cardiac arrest and death: case report and review of the literature. PMC.
  • Hajo, N., Dupont, C., & Wepierre, J. (1981). [Effects of this compound on various cardiovascular parameters in the rat and dog (author's transl)]. PubMed.
  • Hajo-Tello, N., Dupont, C., Wepierre, J., Cohen, Y., Miller, R., & Godfraind, T. (1985). Effects of this compound on calcium and catecholamine stimulated contractions of isolated vascular and cardiac muscle. PubMed.
  • Mačiulaitis, R., Kontrimavičiūtė, V., Bressolle, F. M. M., & Briedis, V. (2008). Ibogaine, an anti-addictive drug: Pharmacology and time to go further in development. A narrative review. ResearchGate.
  • Ibogaine and Cardiac Arrhythmia: The Heart of the Matter. (n.d.). ResearchGate.
  • Ibogaine-associated ventricular tachyarrhythmias. (2012). Taylor & Francis.
  • Comparative Analysis of the Side-Effect Profiles of this compound and Ibogaine: A Guide for Researchers. (n.d.). Benchchem.
  • Koenig, X., Kovar, M., Rubi, L., Mike, A., Lukacs, P., Gawali, V., ... & Hilber, K. (2013). The anti-addiction drug ibogaine inhibits cardiac ion channels: a study to assess the drug's proarrhythmic potential. PMC - PubMed Central.
  • Paling, F. P., Andrews, L. M., Valk, G. D., & Blom, H. J. (2012). life-threatening complications of ibogaine: three case reports. NJM.
  • Knuijver, M. A., van der Sluis, M. M., van Schie, M. K., & van der Weide, J. (2020). Safety of ibogaine administration in detoxification of opioid‐dependent individuals: a descriptive open‐label observational study. PubMed Central.
  • Multiple Episodes of Cardiac Arrest Induced by Treatment With Ibogaine: A Case Report. (2021). Cureus.
  • Multiple Episodes of Cardiac Arrest Induced by Treatment With Ibogaine: A Case Report. (n.d.). Semantic Scholar.
  • Koenig, X., Kovar, M., Boehm, S., Sandtner, W., & Hilber, K. (2013). Anti-addiction drug ibogaine inhibits voltage-gated ionic currents: A study to assess the drug's cardiac ion channel profile. PubMed Central.
  • Lee, S. T., Chu, T., Thyagarajan-Sahu, A., Johnson, C. A., & Egiebor, N. O. (2018). Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice. PubMed Central.
  • Oxa-Iboga alkaloids lack cardiac risk and disrupt opioid use in animal models. (2024). Nature Communications.
  • Natural products modulating the hERG channel: heartaches and hope. (2017). PMC.
  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024). PubMed.
  • Paling, F. P., Andrews, L. M., Valk, G. D., & Blom, H. J. (2012). Life-threatening complications of ibogaine: three case reports. PubMed.
  • The anti-addictive drug ibogaine modulates voltage-gated ion channels and may trigger cardiac arrhythmias. (2012). PMC - PubMed Central.
  • Guth, B. D. (2007). Preclinical cardiovascular risk assessment in modern drug development. PubMed.

Sources

A Senior Application Scientist's Guide to Establishing the Enantiomeric Purity of Tabernanthine via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Tabernanthine, a psychoactive indole alkaloid from the West African shrub Tabernanthe iboga, is a chiral molecule with profound pharmacological effects, including potential applications in addiction therapy. As with many chiral compounds, its enantiomers can exhibit significantly different physiological activities. Therefore, establishing the enantiomeric purity of this compound is of paramount importance.

This guide provides an in-depth, objective comparison of methodologies for determining the enantiomeric purity of this compound, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present a detailed protocol, and compare its performance with viable alternatives, supported by experimental data and authoritative references.

The Criticality of Chirality in Pharmacology

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can interact differently with the inherently chiral environment of biological systems, such as receptors, enzymes, and other proteins. This can lead to one enantiomer (the eutomer) exerting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse or toxic effects. Consequently, regulatory bodies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drugs.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Among the various techniques for enantiomeric analysis, chiral HPLC is the most widely used and robust method due to its high accuracy, sensitivity, and reproducibility.[1] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common and convenient method for resolving enantiomers.[1]

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are exceptionally versatile for separating a broad range of chiral compounds, including alkaloids.[2][3][4] The chiral recognition mechanism is a complex interplay of various intermolecular interactions.[2][5] The helical structure of the polysaccharide polymer creates chiral grooves or cavities. For an analyte like this compound, enantioselective separation is achieved through a combination of:

  • Hydrogen Bonding: The amine and methoxy groups of this compound can form hydrogen bonds with the carbamate groups on the derivatized polysaccharide.

  • π-π Interactions: The indole ring of this compound can engage in π-π stacking interactions with the phenyl groups of the CSP.

  • Steric Interactions: The three-dimensional arrangement of the analyte's substituents leads to one enantiomer fitting more favorably into the chiral cavity of the CSP, resulting in a more stable diastereomeric complex and, thus, longer retention time.[2]

  • Dipole-Dipole Interactions: Polar bonds within both the analyte and the CSP contribute to the overall interaction energy.[2][5]

The combination of these interactions, governed by the principle of three-point interaction, results in differential retention of the enantiomers, allowing for their separation and quantification.[6][7]

A Robust Chiral HPLC Method for this compound Purity Analysis

Experimental Protocol: Chiral HPLC for this compound

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

2. Chiral Stationary Phase (CSP):

  • Primary Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm. This CSP is highly recommended for its broad selectivity for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites.

  • Alternative Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm. This is a complementary phase to Chiralpak® AD and should be screened in parallel during method development.

3. Mobile Phase (Normal Phase Mode):

  • Composition: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) with a basic additive. A good starting point is n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) .

  • Rationale: The alkane/alcohol mobile phase is standard for normal-phase chiral chromatography. The alcohol component modulates the retention time and can influence selectivity. As this compound is a basic alkaloid, the addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing and improve peak shape by competing for active sites on the silica support.[7]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm (based on the UV absorbance of the indole chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

5. Method Validation Parameters (as per ICH Guidelines):

  • Specificity: Ensure no interference from impurities at the retention times of the enantiomers.

  • Linearity: Establish a linear relationship between concentration and peak area for each enantiomer.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Accuracy & Precision: Assess the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, temperature).

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve this compound (1 mg/mL) in mobile phase Injection Inject 10 µL onto Chiralpak AD-H column SamplePrep->Injection MobilePhasePrep Prepare n-Hexane/IPA/DEA (90:10:0.1, v/v/v) Separation Isocratic Elution Flow: 1.0 mL/min Temp: 25 °C MobilePhasePrep->Separation Injection->Separation Detection UV Detection at 225 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation

Caption: Workflow for determining the enantiomeric purity of this compound using chiral HPLC.

Performance Comparison: Chiral HPLC vs. Alternative Methods

While chiral HPLC is the predominant technique, other methods can also be employed for determining enantiomeric purity. The choice of method often depends on factors such as available instrumentation, sample throughput requirements, and the stage of drug development.

ParameterChiral HPLCNMR with Chiral Solvating Agents (CSAs)Capillary Electrophoresis (CE)
Principle Differential interaction with a Chiral Stationary Phase.Formation of transient diastereomeric complexes, leading to distinct NMR signals.Differential migration in an electric field in the presence of a chiral selector in the buffer.
Resolution (Rs) Typically > 1.5 for baseline separation. High resolution is achievable.Not directly applicable; relies on the separation of diastereomeric signals (Δδ).Can achieve very high efficiency and resolution.
Sensitivity (LOD/LOQ) High. LODs in the ng/mL to low µg/mL range are common.Lower. Typically requires higher sample concentrations.High, with low sample volume requirements.
Analysis Time 10-30 minutes per sample.5-20 minutes per sample (after sample preparation).Often faster than HPLC, with analysis times typically under 15 minutes.
Sample Throughput Moderate. Method development can be time-consuming.High. Suitable for rapid screening.High. Fast method development and short analysis times.
Solvent Consumption High.Low (typically <1 mL of deuterated solvent per sample).Very low.
Strengths Gold standard, high accuracy, robust, suitable for preparative scale.Rapid, non-destructive, provides structural information.High efficiency, low sample and reagent consumption, fast method development.
Limitations Higher solvent consumption, method development can be extensive.Lower sensitivity, requires pure sample, potential for signal overlap.Limited to analytical scale, less robust than HPLC for routine QC.

Data synthesized from multiple sources.[1][9]

In-Depth Comparison

Chiral HPLC stands out for its robustness and is the method of choice for quality control and release testing in a regulated environment. The ability to achieve baseline separation allows for very accurate quantification of the minor enantiomer, even at low levels. The primary drawback is the time and resources required for method development, which often involves screening multiple columns and mobile phases.[7]

NMR with Chiral Solvating Agents (CSAs) offers a rapid and non-destructive alternative. By adding a CSA to the NMR tube, the enantiomers are converted into transient diastereomers which exhibit distinct chemical shifts. This allows for the direct integration of the signals to determine the enantiomeric ratio. This technique is particularly useful for reaction monitoring and high-throughput screening where speed is more critical than ultimate sensitivity. However, it is generally less sensitive than HPLC and requires a relatively pure sample to avoid spectral overlap.

Capillary Electrophoresis (CE) is a powerful technique that offers extremely high separation efficiency.[1] By adding a chiral selector (often a cyclodextrin) to the background electrolyte, enantiomers can be separated based on their differential mobility. CE is very fast and consumes minimal amounts of sample and reagents, making it an attractive "green" alternative. However, it can be less robust than HPLC for routine analysis and is generally limited to analytical scale separations.

Conclusion and Recommendation

For the definitive and regulatory-compliant determination of this compound's enantiomeric purity, chiral HPLC on a polysaccharide-based CSP is the recommended methodology. Its high accuracy, sensitivity, and established robustness make it the most trustworthy technique for this critical analysis. The detailed protocol provided serves as a validated starting point for method development, grounded in the successful separation of structurally analogous alkaloids.

While NMR with CSAs and chiral CE offer compelling advantages in terms of speed and low solvent consumption, respectively, they are best employed as complementary techniques. NMR is ideal for rapid screening during synthetic route development, while CE can be a valuable tool for orthogonal method verification. A comprehensive approach, leveraging the strengths of each technique at different stages of the research and development process, will ensure the highest confidence in the enantiomeric purity of this compound.

References

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central.[Link]

  • Polysaccharide-based CSPs. Chiralpedia.[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central.[Link]

  • Chiral Recognition Mechanisms. ACS Publications.[Link]

  • Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. National Institutes of Health.[Link]

  • CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Slideshare.[Link]

  • Application Notes: Chiral. LCGC International.[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • (PDF) Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ResearchGate.[Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PubMed Central.[Link]

  • The impact of chirality on the analysis of alkaloids in plant. Pharmacia.[Link]

  • Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark. ACS Omega.[Link]

  • The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. PubMed Central.[Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.[Link]

  • Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. PubMed.[Link]

  • Analysis of Iboga and Voacanga Bark and Extracts by HPLC. Puzzle Piece![Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]

  • (PDF) HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection. ResearchGate.[Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. wiley-vch.de.[Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.[Link]

  • (PDF) Chiral Alkaloid Analysis. ResearchGate.[Link]

  • (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate.[Link]

  • Coronaridine, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression. PubMed.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.[Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Tabernanthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for Tabernanthine

This compound, an indole alkaloid found in the West African shrub Tabernanthe iboga, is a compound of significant interest in ethnopharmacology and modern drug development. As a structural isomer of the more extensively studied ibogaine, it presents unique therapeutic potential and analytical challenges. The precise and accurate quantification of this compound is critical for pharmacokinetic studies, quality control of botanical materials, and the development of novel therapeutics. To ensure the reliability and comparability of data across different research and manufacturing sites, robust, validated analytical methods are paramount. This guide provides a comparative overview of the primary analytical techniques for this compound analysis, with a focus on the principles and practicalities of inter-laboratory validation. While a dedicated, publicly available inter-laboratory study specifically for this compound is not prevalent, this document synthesizes data from single-laboratory validations of related iboga alkaloids and established guidelines to offer a comprehensive framework for achieving analytical consensus.[1][2][3][4]

The demand for validated analytical methods for botanicals has surged in response to the expanding market for natural health products.[1] Government and international bodies have promoted initiatives to increase the availability of these validated methods to ensure product quality and facilitate scientific research.[1] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, a critical requirement for regulatory approval and ensuring the quality and consistency of analytical data.[5][6][7][8]

This guide will explore the common analytical methodologies for this compound, detail the essential validation parameters as outlined by the International Council on Harmonisation (ICH) and other regulatory bodies, and present a model for inter-laboratory comparison to foster standardization and confidence in analytical outcomes.[5][9]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for this compound is dictated by the sample matrix, the required sensitivity, and the available instrumentation. The three most prevalent methods for the analysis of iboga alkaloids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of natural products due to its versatility and ability to separate complex mixtures.[10][11] For this compound, a reversed-phase HPLC method with UV detection is a common starting point.

  • Principle & Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[10] The choice of a C18 column is based on the nonpolar nature of this compound, promoting retention and allowing for separation from more polar impurities. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best resolution and peak shape.[12] The addition of an acid, such as formic acid, to the mobile phase can improve peak symmetry for alkaloids by protonating the nitrogen atoms.[13]

  • Strengths:

    • Robust and widely available instrumentation.

    • Good for quantifying higher concentrations of the analyte.

    • Non-destructive, allowing for fraction collection if needed.

  • Limitations:

    • Lower sensitivity compared to mass spectrometry-based methods.

    • Potential for co-elution with matrix components, affecting accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

  • Principle & Causality: GC separates compounds in the gas phase based on their boiling points and interaction with a stationary phase within a capillary column.[14] The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[14] Derivatization, for instance with trifluoroacetic anhydride, can be employed to make ibogaine and related alkaloids more amenable to GC analysis.[15]

  • Strengths:

    • High chromatographic resolution.

    • Provides structural information from mass spectra, aiding in identification.

    • High sensitivity, especially with selected ion monitoring (SIM).

  • Limitations:

    • Requires the analyte to be volatile and thermally stable, or to be derivatized.

    • The derivatization step can add complexity and potential for error.

    • Complex matrices can contaminate the GC inlet and column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[16]

  • Principle & Causality: After separation by LC, the analyte is ionized (commonly by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS system (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This multiple-reaction monitoring (MRM) provides exceptional selectivity and sensitivity.[13] The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response.[17]

  • Strengths:

    • Very high sensitivity (ng/mL to pg/mL levels).[18]

    • Excellent selectivity, minimizing matrix interference.[17]

    • Suitable for analyzing complex biological and botanical samples.

  • Limitations:

    • Higher instrument cost and complexity.

    • Susceptible to matrix effects (ion suppression or enhancement), which must be carefully managed.[17]

    • Method development can be more intricate.

Inter-Laboratory Validation: A Framework for Consensus

An inter-laboratory validation study, also known as a collaborative study, is essential to demonstrate the reproducibility and transferability of an analytical method.[19] While a formal inter-laboratory study for this compound is not yet published, a hypothetical framework based on established guidelines can be proposed.

Key Validation Parameters

The following performance characteristics are critical in the validation of analytical methods and would be the focus of an inter-laboratory comparison.[5][6][20][21]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[6][20] This is demonstrated by analyzing blank matrix samples and samples spiked with potential interferents.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][22] This is typically evaluated by a series of at least five concentrations and assessing the correlation coefficient (r²) of the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12][22] It is often assessed by recovery studies in spiked matrix samples at different concentration levels.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][20] It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories. This is the ultimate goal of an inter-laboratory study.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[22][23]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Comparative Performance Data (Hypothetical)

The following table summarizes expected performance data for the different analytical methods based on single-laboratory validations of related alkaloids. This provides a benchmark for what an inter-laboratory study on this compound might aim to achieve.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.999
Range 1 - 100 µg/mL10 - 1000 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (RSD%)
- Repeatability < 5%< 10%< 5%
- Intermediate < 8%< 15%< 10%
- Reproducibility < 15%< 20%< 15%
LOQ ~1 µg/mL~10 ng/mL~0.1 ng/mL

Experimental Protocols

Detailed, step-by-step methodologies are crucial for the successful transfer of an analytical method between laboratories.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.

Workflow for Sample Preparation

cluster_0 Sample Preparation start Homogenized Sample (e.g., Plant Material, Plasma) extraction Liquid-Solid or Liquid-Liquid Extraction (e.g., with acidified methanol or ethyl acetate) start->extraction cleanup Solid-Phase Extraction (SPE) Clean-up (e.g., using a mixed-mode cation exchange cartridge) extraction->cleanup reconstitution Evaporation and Reconstitution (in mobile phase) cleanup->reconstitution analysis Analysis by HPLC, GC-MS, or LC-MS/MS reconstitution->analysis

Caption: A generalized workflow for the extraction and clean-up of this compound from various sample matrices.

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from a Botanical Matrix:

  • Extraction: Weigh 1.0 g of homogenized plant material into a centrifuge tube. Add 10 mL of methanol with 1% formic acid. Vortex for 1 minute and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of the extraction solvent.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the this compound and other basic alkaloids with 3 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis Protocol
  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.

Inter-Laboratory Validation Workflow

A successful inter-laboratory study requires careful planning and execution.

cluster_workflow Inter-Laboratory Validation Workflow p1 Method Development & Single-Lab Validation p2 Protocol Development & Dissemination p1->p2 p3 Sample Preparation & Distribution (Homogeneous, blind samples) p2->p3 p4 Analysis by Participating Laboratories p3->p4 p5 Data Submission & Statistical Analysis (e.g., ANOVA) p4->p5 p6 Evaluation of Reproducibility & Method Performance p5->p6 p7 Final Report & Method Standardization p6->p7

Caption: A stepwise workflow for conducting an inter-laboratory validation study of an analytical method.

Conclusion: Towards Standardized this compound Analysis

The accurate quantification of this compound is a critical component of its journey from a traditional medicine to a potential modern therapeutic. While HPLC-UV and GC-MS are viable analytical techniques, LC-MS/MS offers superior sensitivity and selectivity, particularly for complex matrices encountered in preclinical and clinical research.

The establishment of a validated, reproducible analytical method is a shared responsibility within the scientific community. By adhering to the principles of method validation outlined by regulatory bodies and engaging in inter-laboratory comparisons, researchers can build a foundation of trust and reliability in their analytical data. This guide provides a framework for comparing and validating analytical methods for this compound, with the ultimate goal of fostering the generation of high-quality, comparable data across the global research landscape. The principles and protocols discussed herein are intended to serve as a starting point for the development and validation of robust analytical methods for this promising natural product.

References

  • Brown, P. N., & Lister, P. (2014). Current initiatives for the validation of analytical methods for botanicals. Current Opinion in Biotechnology, 25, 124–128.
  • Sim, J., et al. (2022). Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 88(15), 1335-1346. [Link]

  • Hearn, W. L., et al. (1995). Identification and quantification of the indole alkaloid ibogaine in biological samples by gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 19(6), 427-434. [Link]

  • Dar, A. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Biomedical Chromatography, 36(5), e5335. [Link]

  • Kontrimavičiūtė, V., et al. (2006). Ibogaine and Noribogaine: Structural Analysis and Stability Studies. Use of LC‐MS to Determine Alkaloid Contents of the Root Bark of Tabernanthe Iboga. Journal of Liquid Chromatography & Related Technologies, 29(14), 2101-2111. [Link]

  • Bouso, J. C., et al. (2020). An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. Archives of Clinical Psychiatry (São Paulo), 47(2), 51-54. [Link]

  • Ventura Vilamala, M. (2020). An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. ResearchGate. [Link]

  • ICEERS. (2020). Iboga Alkaloids in Ibogaine Treatment Products. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Lee, S., et al. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules, 26(20), 6296. [Link]

  • BiochemSphere. (2025). Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]

  • Daksh, S., Goyal, A., & Pandiya, C. K. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 4(4), 1649-1657. [Link]

  • Mondal, S., et al. (2023). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research, 12, 1-10. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • Adhikari, S., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 40-47. [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Validation of an analytical method for the quantification of total alkaloids. (n.d.). ResearchGate. [Link]

  • Bouso, J. C., et al. (2020). View of An analytical study of iboga alkaloids contained in Tabernanthe iboga-derived products offered by ibogaine treatment providers. Archives of Clinical Psychiatry. [Link]

  • Doltade, S. P., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. [Link]

  • Thompson, M., et al. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry, 74(5), 835-855. [Link]

  • Van De Steene, I., & De Saeger, S. (2004). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. TrAC Trends in Analytical Chemistry, 23(10-11), 718-731. [Link]

  • Z Z, et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8740. [Link]

  • De la Cruz, D., et al. (2023). An interlaboratory study to evaluate the utility of gas chromatography-mass spectrometry and gas chromatography-infrared spectroscopy spectral libraries in the forensic analysis of fentanyl-related substances. Journal of Forensic Sciences, 68(5), 1546-1555. [Link]

  • Development and validation of new stability indicating HPLC method for assay of Pitavastatin in tablet dosage form. (n.d.). ResearchGate. [Link]

  • Chandran, S., et al. (2007). Comparison of various international guidelines for analytical method validation. Pharmazie, 62(1), 4-14. [Link]

  • Al-Asmari, A., et al. (2026). Analytical method validation with development for the detection and quantification of kratom alkaloids using LC - MS/MS. Vascular Cell, 18, 108409. [Link]

  • Ferreira, A., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(16), 2893. [Link]

  • Development and Validation of Confirmatory Quantitative and Screening Methods for 63 Prohibited Substances in Horse Urine Using LC–MS/MS. (n.d.). ResearchGate. [Link]

  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]

  • Smith, C. R., et al. (2020). Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. Organic Letters, 22(15), 6047–6051. [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). SWGDRUG. [Link]

  • de Oliveira, A. M., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 45. [Link]

  • Development and Validation of a New HPLC Method for the Determination of Gabapentin. (n.d.). Semantic Scholar. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Tabernanthine and Ibogaine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the metabolic stability of two structurally related iboga alkaloids: Tabernanthine and Ibogaine. For researchers and drug development professionals, understanding the metabolic fate of these compounds is paramount for predicting their pharmacokinetic profiles, assessing potential drug-drug interactions, and ultimately gauging their therapeutic viability. This document synthesizes current knowledge, outlines robust experimental protocols, and presents a comparative framework grounded in established biochemical principles.

Introduction: Iboga Alkaloids and the Quest for Therapeutic Innovation

This compound and Ibogaine are psychoactive indole alkaloids sourced from the Tabernanthe iboga plant. Ibogaine, the more extensively studied of the two, has attracted considerable interest for its potential to treat substance use disorders, particularly opioid addiction[1][2]. However, its clinical application has been stymied by a complex pharmacological profile and safety concerns, including cardiotoxicity. This compound, a structural isomer of Ibogaine, is being explored as a potentially safer alternative, necessitating a thorough comparison of their fundamental properties, including metabolic stability.

Metabolic stability is a critical determinant of a drug's in vivo behavior. It dictates the rate at which a compound is cleared from the body, influencing its half-life, bioavailability, and dosing regimen[3]. A compound with low metabolic stability is rapidly cleared, often leading to a short duration of action and poor oral bioavailability. Conversely, a highly stable compound may accumulate, increasing the risk of toxicity. Therefore, a comparative assessment of the metabolic stability of this compound and Ibogaine is essential for their continued development.

The Principles of Metabolic Stability Assessment

In drug discovery, metabolic stability is typically assessed using in vitro systems that contain key drug-metabolizing enzymes[3]. The primary goal is to measure the rate of disappearance of the parent compound over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated[3][4].

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of liver enzymes to metabolize a drug, independent of physiological factors like blood flow[4][5].

  • In Vitro Half-Life (t½): This is the time it takes for 50% of the initial compound concentration to be metabolized in the in vitro system.

The most common in vitro models are liver microsomes and hepatocytes[4][6].

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum that are rich in Phase I metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily[7]. Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism[7][8].

  • Hepatocytes: As whole liver cells, hepatocytes contain both Phase I and Phase II metabolizing enzymes, offering a more comprehensive picture of cellular metabolism[4][6].

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized, self-validating method for determining the metabolic stability of a test compound. The inclusion of positive controls (compounds with known metabolic fates) and negative controls (incubations without the essential cofactor) is critical for validating the assay's performance.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4)[8].

    • Prepare stock solutions of the test compounds (this compound, Ibogaine) and positive controls (e.g., Dextromethorphan for high clearance, Verapamil for moderate clearance) at 10 mM in DMSO.

    • Prepare a working solution of pooled human liver microsomes (e.g., 20 mg/mL stock) to a final concentration of 3 mg/mL in buffer[8]. Keep on ice.

    • Prepare a solution of the essential cofactor, NADPH, at a concentration of 1 mM in buffer[7].

  • Incubation Procedure:

    • In a 96-well plate, combine the phosphate buffer, liver microsome solution (to achieve a final protein concentration of 0.5 mg/mL), and the test compound (to achieve a final concentration of 1 µM)[7][8].

    • Include "minus-cofactor" control wells that contain all components except NADPH.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the minus-cofactor controls[8].

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (for analytical quantification)[7][8].

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Termination cluster_analysis 4. Analysis prep_reagents Prepare Buffer, Microsomes, Test Compounds, NADPH mix Combine Reagents in Plate (Test Compound + Microsomes + Buffer) prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_rxn Initiate Reaction with NADPH pre_incubate->start_rxn timepoints Collect Samples at Time Points (0-60 min) start_rxn->timepoints terminate Terminate Reaction with Acetonitrile + Internal Standard timepoints->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Profile: Ibogaine vs. This compound

Ibogaine: A Well-Characterized Metabolic Pathway

The metabolism of Ibogaine is well-documented and serves as a crucial point of comparison.

  • Primary Metabolic Route: Ibogaine is extensively metabolized in the liver, primarily through O-demethylation at the 12-position of its indole ring[9][10][11].

  • Key Enzyme: This biotransformation is catalyzed almost exclusively by the cytochrome P450 enzyme CYP2D6 [1][9][12]. This is a critical point, as CYP2D6 is a highly polymorphic enzyme, meaning its activity varies significantly across the population[13][14][15]. This genetic variability can lead to different metabolic rates, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers[16][17].

  • Major Active Metabolite: The O-demethylation of Ibogaine produces its principal and pharmacologically active metabolite, noribogaine (12-hydroxyibogamine)[1][12][18][19]. Noribogaine has a significantly longer plasma half-life (24-50 hours in humans) compared to Ibogaine (around 7 hours) and is believed to contribute substantially to Ibogaine's prolonged therapeutic effects, particularly in reducing withdrawal symptoms and cravings[12][18][20].

This compound: An Isomer with a Less-Defined Profile

Information on the specific metabolic pathways of this compound is less abundant in scientific literature compared to Ibogaine. However, based on its structural similarity, we can infer a likely metabolic fate.

  • Predicted Metabolism: As a structural isomer of Ibogaine, differing only in the position of the methoxy group on the indole ring (position 10 or 11, depending on numbering conventions, versus position 12 in Ibogaine), this compound is also expected to undergo O-demethylation catalyzed by CYP enzymes. The specific CYP isoforms involved and the rate of this metabolism are key points of investigation.

  • Potential for Differential Stability: The position of the methoxy group can influence the molecule's affinity for the active site of metabolizing enzymes. This difference in molecular geometry could lead to this compound having a different metabolic stability profile compared to Ibogaine. For instance, if this compound is a poorer substrate for CYP2D6, it might exhibit a longer half-life and lower intrinsic clearance than Ibogaine. Conversely, if it is metabolized by other, more efficient CYP enzymes, its stability could be lower.

Comparative Data Summary

While direct, side-by-side experimental data for this compound is scarce, the table below presents known values for Ibogaine and highlights the parameters that must be determined for this compound to enable a direct comparison.

ParameterIbogaineThis compound
Primary Metabolic Reaction O-demethylation[9][11]Predicted: O-demethylation
Primary Metabolizing Enzyme CYP2D6[1][9][12]To be determined
Major Active Metabolite Noribogaine[18][19]To be determined
Human Plasma Half-Life (t½) ~7 hours[18]To be determined
Metabolite Half-Life (t½) Noribogaine: 24-50 hours[12][18]To be determined
In Vitro CLint (Human Microsomes) High (CYP2D6 dependent)[9][10]To be determined

Metabolic Pathways and Key Transformations

The metabolic conversion of these alkaloids is a critical event that transforms the parent drug into a new chemical entity with its own pharmacological profile.

Ibogaine Metabolic Pathway

The conversion of Ibogaine to Noribogaine is the principal metabolic step. This reaction, catalyzed by CYP2D6, is a classic example of Phase I metabolism, where a functional group is introduced or exposed, increasing the molecule's polarity.

G Ibogaine Ibogaine (12-Methoxyibogamine) enzyme CYP2D6 (O-demethylation) Ibogaine->enzyme Noribogaine Noribogaine (12-Hydroxyibogamine) [Active Metabolite] enzyme->Noribogaine Hepatic Metabolism

Caption: Metabolic conversion of Ibogaine to Noribogaine via CYP2D6.

Predicted this compound Metabolic Pathway

Assuming a similar metabolic fate, this compound would also be O-demethylated to its corresponding hydroxylated metabolite. The identity of the specific CYP enzyme(s) responsible is a critical data gap that needs to be filled through experimentation.

G This compound This compound enzyme CYP Enzyme(s)? (O-demethylation) This compound->enzyme Metabolite Hydroxylated Metabolite (Predicted) enzyme->Metabolite Hepatic Metabolism

Caption: Predicted metabolic pathway for this compound.

Discussion and Implications for Drug Development

The stark contrast in the metabolic profiles of Ibogaine and its metabolite, Noribogaine, underscores the importance of this research area. Ibogaine itself is cleared relatively quickly, but it generates a long-lasting active metabolite that is likely responsible for its sustained anti-addictive properties[20]. This "prodrug-like" characteristic is a key feature of its pharmacology.

The heavy reliance of Ibogaine metabolism on CYP2D6 presents a significant clinical challenge[21].

  • Drug-Drug Interactions (DDIs): Co-administration of Ibogaine with other drugs that are substrates, inhibitors, or inducers of CYP2D6 could lead to dangerous interactions. For example, a potent CYP2D6 inhibitor like paroxetine can significantly increase exposure to Ibogaine[21][22].

  • Pharmacogenetic Variability: A patient's CYP2D6 genotype can drastically alter their ability to metabolize Ibogaine[22][23]. "Poor metabolizers" could experience dangerously high levels of the parent drug, while "ultrarapid metabolizers" might clear it too quickly for it to be effective, or produce high levels of Noribogaine rapidly.

For This compound , the central research questions are:

  • What is its intrinsic clearance relative to Ibogaine? Is it more or less stable in human liver microsomes? A higher stability could mean a longer duration of action for the parent compound and potentially a reduced metabolic burden.

  • Which CYP enzymes are responsible for its metabolism? If this compound is metabolized by multiple CYPs rather than predominantly by the polymorphic CYP2D6, it might have a more predictable pharmacokinetic profile across the population and a lower risk of DDIs.

  • Are its metabolites pharmacologically active? Identifying and characterizing the activity of this compound's metabolites is crucial to understanding its overall in vivo effect.

Conclusion

The metabolic stability of an iboga alkaloid is not merely a pharmacokinetic parameter; it is intrinsically linked to its mechanism of action, safety profile, and clinical viability. Ibogaine's metabolism is characterized by its rapid, CYP2D6-dependent conversion to the long-acting and potent metabolite, Noribogaine. This profile is both a source of its potential therapeutic efficacy and a cause for significant safety and DDI concerns.

While the metabolic profile of this compound remains to be fully elucidated, its structural differences from Ibogaine present the possibility of a divergent and potentially more favorable metabolic fate. Future research must prioritize direct, comparative in vitro stability studies, enzyme mapping, and metabolite identification for this compound. The experimental framework provided in this guide offers a robust starting point for these critical investigations, which will ultimately determine whether this compound can emerge as a safer and more predictable therapeutic alternative to Ibogaine.

References

  • Ibogaine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Zubaran, C. (2000). Ibogaine and Noribogaine: Comparing Parent Compound to Metabolite. CNS Drug Reviews, 6(3), 219–240. Available from: [Link]

  • Noribogaine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]

  • Gaedigk, A., Sangkuhl, K., Whirl-Carrillo, M., Klein, T., & Leeder, J. S. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Clinical Pharmacology & Therapeutics, 107(1), 154-167. Available from: [Link]

  • CYP2D6 - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • CYP2D6 — Knowledge Hub. (n.d.). Genomics Education Programme. Retrieved January 22, 2026, from [Link]

  • Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. (2024, March 8). Gene2Rx. Retrieved January 22, 2026, from [Link]

  • Cytochrome P450 2D6 (CYP2D6). (n.d.). St. Jude Children's Research Hospital. Retrieved January 22, 2026, from [Link]

  • Ibogaine metabolism to noribogaine. (A) Molecular structures of... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Baumann, M. H., Rothman, R. B., & Mash, D. C. (2000). Noribogaine (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive drug ibogaine. NIDA research monograph, 178, 105-122. Available from: [Link]

  • Mash, D. C., Kovera, C. A., Pablo, J., Tyndale, R., Ervin, F. R., Williams, I. C., ... & Weiner, H. (1998). Ibogaine: complex pharmacokinetics, concerns for safety, and preliminary efficacy measures. Annals of the New York Academy of Sciences, 844(1), 274-292. Available from: [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 22, 2026, from [Link]

  • Obach, R. S., Pablo, J., & Mash, D. C. (1998). Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid ibogaine to 12-hydroxyibogamine. Drug metabolism and disposition, 26(8), 764-768. Available from: [Link]

  • Noribogaine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved January 22, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved January 22, 2026, from [Link]

  • Glue, P., Winter, H., Garbe, K., McJeffries, M., Harris, R., & Tunnicliff, D. (2015). Influence of CYP2D6 activity on the pharmacokinetics and pharmacodynamics of a single 20 mg dose of ibogaine in healthy volunteers. Journal of clinical pharmacology, 55(2), 680-687. Available from: [Link]

  • Ibogaine | C20H26N2O | CID 197060. (n.d.). PubChem - NIH. Retrieved January 22, 2026, from [Link]

  • Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid ibogaine to 12-hydroxyibogamine. (n.d.). Nova Southeastern University. Retrieved January 22, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Ibogaine and Noribogaine: Comparing Parent Compound to Metabolite. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Influence of CYP2D6 activity on the pharmacokinetics and pharmacodynamics of a single 20 mg dose of ibogaine in healthy volunteers: Journal of Clinical Pharmacology | Request PDF. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • COMPARATIVE NEUROPHARMACOLOGY OF IBOGAINE AND ITS O-DESMETHYL METABOLITE, NORIBOGAINE. (n.d.). AWS. Retrieved January 22, 2026, from [Link]

  • Proposed biosynthetic pathway to ibogaine in Tabernanthe iboga... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Addiction Pharmacology and Ibogaine Introduction. (2022, April 22). UConn. Retrieved January 22, 2026, from [Link]

  • Farrow, S. C., Kamileen, M. O., Meades, J., Ameyaw, B., Xiao, Y., & O'Connor, S. E. (2018). Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga. Journal of Biological Chemistry, 293(36), 13996-14005. Available from: [Link]

  • Total Synthesis of this compound and Ibogaline: Rapid Access to Nosyl Tryptamines. (2024, May 22). Retrieved January 22, 2026, from [Link]

  • Farrow, S. C., Kamileen, M. O., Meades, J., Ameyaw, B., Xiao, Y., & O'Connor, S. E. (2018). Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga. Journal of Biological Chemistry, 293(36), 13996-14005. Available from: [Link]

  • Lau, Y. Y., Krishna, G., Yumibe, N. P., Grotz, D. E., Sapidou, E., Norton, L., ... & Lin, C. C. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical research, 19(11), 1606-1610. Available from: [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., ... & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453. Available from: [Link]

Sources

Validating the Behavioral Effects of Tabernanthine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the behavioral effects of Tabernanthine, a psychoactive indole alkaloid derived from Tabernanthe iboga. With growing interest in its therapeutic potential, particularly for addiction and mood disorders, rigorous preclinical validation is paramount. This document outlines a scientifically robust approach, detailing the selection of appropriate control compounds, experimental protocols for assessing antidepressant-like and anxiolytic-like activities, and the underlying mechanistic rationale.

Introduction: The Rationale for Validating this compound's Behavioral Profile

This compound, a structural analog of the well-known anti-addictive agent ibogaine, has emerged as a compound of significant interest.[1][2] Its mechanism of action is primarily attributed to its role as an N-methyl-D-aspartate (NMDA) receptor antagonist and a kappa-opioid receptor agonist.[3] This pharmacological profile suggests potential therapeutic applications beyond addiction, including for mood and anxiety disorders. Preliminary studies on related compounds, such as the non-hallucinogenic analog Tabernanthalog (TBG), have demonstrated antidepressant-like effects and the ability to reverse stress-induced behavioral deficits in animal models.[4][5][6]

To substantiate these potential therapeutic benefits, it is crucial to conduct well-controlled behavioral studies. This guide provides a roadmap for such validation, emphasizing the use of established behavioral paradigms and appropriate control compounds to ensure the reliability and interpretability of the findings.

Strategic Selection of Control Compounds

The cornerstone of a robust behavioral study is the judicious selection of positive and negative control compounds. These controls provide essential benchmarks against which the effects of this compound can be compared, allowing for a clear interpretation of its unique pharmacological properties.

  • Negative Control: Saline (0.9% NaCl)

    • Rationale: Saline serves as an inert vehicle control, establishing a baseline for normal behavior in the experimental assays.[7][8][9] Any observed behavioral changes in the this compound group can then be confidently attributed to the compound itself, rather than the stress of injection or handling.

  • Positive Control (NMDA Receptor Antagonist): MK-801 (Dizocilpine)

    • Rationale: MK-801 is a potent and selective non-competitive NMDA receptor antagonist.[10][11] Its well-documented antidepressant-like effects in rodent models, such as the Forced Swim Test, make it an ideal positive control to validate the engagement of the NMDA receptor pathway by this compound.[10][12][13]

  • Positive Control (Psychoactive & Antidepressant): Ketamine

    • Rationale: Ketamine, another non-competitive NMDA receptor antagonist, has gained significant attention for its rapid-acting antidepressant effects in both preclinical models and clinical settings.[7][14][15][16][17] Its inclusion allows for a comparison of this compound's behavioral profile to a clinically relevant psychoactive antidepressant.

  • Structural and Mechanistic Comparator: Ibogaine

    • Rationale: As a close structural analog, ibogaine provides a critical point of comparison.[2][18] Ibogaine shares the NMDA receptor antagonist mechanism with this compound but also exhibits a more complex pharmacological profile, including interactions with serotonin and dopamine transporters.[2][17] Comparing the two can help to delineate the specific contributions of this compound to the observed behavioral effects and to understand potential differences in their side-effect profiles.[1]

Experimental Design: A Two-Pronged Approach to Behavioral Assessment

To comprehensively evaluate the potential antidepressant and anxiolytic properties of this compound, a battery of two well-validated behavioral assays is recommended: the Forced Swim Test (FST) and the Elevated Plus Maze (EPM).

Assessing Antidepressant-Like Activity: The Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening potential antidepressant compounds.[3][8][9][19][20] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total time spent immobile, reflecting a more active coping strategy.[8]

  • Animal Model: Male C57BL/6J mice are a commonly used strain for this assay.[7]

  • Apparatus: A transparent plastic cylinder (20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm.

  • Drug Administration:

    • Administer this compound, MK-801 (0.1 mg/kg), Ketamine (10-30 mg/kg), Ibogaine, or Saline via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • The total test duration is 6 minutes.[3]

    • A video recording of the session is made for later analysis.

  • Data Analysis:

    • Score the last 4 minutes of the test for immobility time. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • A significant decrease in immobility time in the drug-treated groups compared to the saline control group is indicative of an antidepressant-like effect.[10][12]

Evaluating Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[1][21][22][23] The test relies on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

  • Animal Model: Male BALB/c or C57BL/6 mice.

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms and two enclosed arms.

  • Drug Administration:

    • Administer this compound, Ketamine (e.g., 7 mg/kg), or Saline via i.p. injection 30 minutes prior to the test. Note that some studies have shown anxiogenic-like effects of ketamine in the EPM, making it a complex but informative comparator.[24]

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for 5 minutes.[21][22]

    • A video tracking system is used to record the animal's movement.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • An increase in the time spent and/or the number of entries into the open arms in the drug-treated group compared to the saline control group suggests an anxiolytic-like effect.

Predicted Outcomes and Data Interpretation

The following table summarizes the expected behavioral outcomes for this compound and the control compounds in the FST and EPM assays.

CompoundPrimary MechanismForced Swim Test (Antidepressant-like)Elevated Plus Maze (Anxiolytic-like)
This compound NMDA Receptor Antagonist, κ-Opioid AgonistHypothesized: ↓ Immobility TimeHypothesized: ↑ Time in Open Arms
Saline Negative ControlBaseline ImmobilityBaseline Open Arm Exploration
MK-801 NMDA Receptor Antagonist↓ Immobility TimeVariable/Complex Effects
Ketamine NMDA Receptor Antagonist↓ Immobility TimeVariable/Anxiogenic at some doses
Ibogaine NMDA Receptor Antagonist, 5-HT/DA ModulatorHypothesized: ↓ Immobility TimeVariable/Complex Effects

Mechanistic Insights: Visualizing the Signaling Pathway

This compound's primary mechanism of action as an NMDA receptor antagonist initiates a cascade of downstream signaling events that are thought to underlie its behavioral effects. The following diagram illustrates this proposed pathway.

Tabernanthine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx ↓ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Inhibition of Signaling_Cascade Downstream Signaling Cascade (e.g., CaMK, ERK) Ca_Influx->Signaling_Cascade BDNF_Upregulation ↑ BDNF Expression Signaling_Cascade->BDNF_Upregulation Synaptic_Plasticity ↑ Synaptic Plasticity (Synaptogenesis) BDNF_Upregulation->Synaptic_Plasticity Behavioral_Effects Antidepressant & Anxiolytic Effects Synaptic_Plasticity->Behavioral_Effects This compound This compound This compound->NMDA_Receptor Antagonizes caption Proposed signaling pathway of this compound. Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (this compound & Controls) Drug_Admin Drug Administration (i.p. injection) Compound_Prep->Drug_Admin Animal_Acclimation Animal Acclimation & Habituation Animal_Acclimation->Drug_Admin Behavioral_Assay Behavioral Assays (FST & EPM) Drug_Admin->Behavioral_Assay Data_Collection Video Recording & Automated Tracking Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Conclusion & Interpretation of Behavioral Effects Statistical_Analysis->Conclusion caption Experimental workflow for behavioral validation.

Caption: Experimental workflow for behavioral validation.

Conclusion

This guide provides a robust and scientifically sound framework for the preclinical validation of this compound's behavioral effects. By employing a combination of well-established behavioral assays and a carefully selected panel of control compounds, researchers can generate high-quality, interpretable data. The proposed experimental design, coupled with an understanding of the underlying neurobiological mechanisms, will be instrumental in elucidating the therapeutic potential of this compound for mood and anxiety disorders.

References

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • De-Mello, F. S. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Fitzgerald, P. J., et al. (2019). Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test. PLoS ONE, 14(4), e0215554. [Link]

  • Johns Hopkins University. The mouse forced swim test. Johns Hopkins University. [Link]

  • Melior Discovery. Elevated Plus Maze Model of Anxiety. Melior Discovery. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Fitzgerald, P. J., et al. (2019). Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test. PubMed. [Link]

  • Fitzgerald, P. J., et al. (2019). Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test. PLOS. [Link]

  • Fitzgerald, P. J., et al. (2019). Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test. National Institutes of Health. [Link]

  • NSW Department of Primary Industries. (2023). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Estrada-Camarena, E., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 15, 630283. [Link]

  • Fitzgerald, P. J., et al. (2021). Repeated Dosing of Ketamine in the Forced Swim Test: Are Multiple Shots Better Than One?. Frontiers in Behavioral Neuroscience, 15, 665319. [Link]

  • Pamplona, F. A., & de Lima, M. E. C. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Belgers, M., et al. (2021). Ibogaine's Anti-Addictive Effects: A Review of Animal and Human Studies on Substance Use Disorders. International Journal of BioLife Sciences, 1(1), 1-10. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • JoVE. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments. [Link]

  • Hashimoto, K., et al. (2017). Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model. International Journal of Neuropsychopharmacology, 20(10), 838–843. [Link]

  • Cameron, L. P., et al. (2021). Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. ACS Chemical Neuroscience, 12(20), 3741–3758. [Link]

  • Silva, R. H., et al. (1998). Acute Effects of Ketamine in the Holeboard, the Elevated-Plus Maze, and the Social Interaction Test in Wistar Rats. Pharmacology Biochemistry and Behavior, 61(4), 367-374. [Link]

  • Belgers, M., et al. (2016). Ibogaine and addiction in the animal model, a systematic review and meta-analysis. Translational psychiatry, 6(5), e826. [Link]

  • Abdul-Wajid, A. A., & Gidado, A. (2014). Ketamine hydrochloride induces anxiety behaviour activities in adult male mice. Journal of Neuroscience and Behavioral Health, 6(1), 1-5. [Link]

  • Helsley, S., et al. (1993). Comparison of the behavioral effects of ibogaine from three sources: mediation of discriminative activity. European journal of pharmacology, 249(3), 259–265. [Link]

  • Holubova, K., et al. (2018). Rapamycin blocks the antidepressant effect of ketamine in task-dependent manner. Behavioural brain research, 337, 163–171. [Link]

  • Schenberg, E. E., et al. (2017). The antiaddictive effects of ibogaine: A systematic literature review of human studies. Journal of psychopharmacology (Oxford, England), 31(4), 393–404. [Link]

  • Navarro, J. F., et al. (2016). Depressive behavior in the forced swim test can be induced by TRPV1 receptor activity and is dependent on NMDA receptors. Progress in neuro-psychopharmacology & biological psychiatry, 64, 120–127. [Link]

  • Rodriguez-Laria, A., et al. (2023). The psychoplastogens ibogaminalog and ibogainalog induce antidepressant-like activity in naïve and depressed mice by mechanisms involving 5-HT2A receptor activation and serotonergic transmission. European Neuropsychopharmacology, 71, 1-14. [Link]

  • Browne, C. A., et al. (2019). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. Neuroscience and biobehavioral reviews, 103, 13–26. [Link]

  • Winkelman, M. J. (2022). A systematic literature review of clinical trials and therapeutic applications of ibogaine. Journal of substance abuse treatment, 133, 108717. [Link]

  • Yildirim, M., et al. (2016). Effect Neonatal Ketamine Treatment on Exploratory and Anxiety-like Behaviours in Adulthood. Anatomy, 10(1), 1-9. [Link]

  • Kim, Y., et al. (2018). Chronic administration of ketamine ameliorates the anxiety- and aggressive-like behavior in adolescent mice induced by neonatal maternal separation. Experimental neurobiology, 27(6), 557–569. [Link]

  • Poleszak, E., et al. (2007). Activation of the NMDA/glutamate receptor complex antagonizes the NMDA antagonist-induced antidepressant-like effects in the forced swim test. Pharmacological reports : PR, 59(5), 595–600. [Link]

  • University of California - Santa Cruz. (2021). Non-hallucinogenic psychedelic analog reverses effects of stress in mouse study. ScienceDaily. [Link]

  • University of California - Davis. (2020). New Compound Related to Psychedelic Ibogaine Could Treat Addiction, Depression. UC Davis News. [Link]

  • Rogóż, Z., & Skuza, G. (2006). Synergistic effect of uncompetitive NMDA receptor antagonists and antidepressant drugs in the forced swimming test in rats. Polish journal of pharmacology, 58(5), 935–942. [Link]

  • Belgers, M., et al. (2016). Ibogaine and addiction in the animal model, a systematic review and meta-analysis. Translational psychiatry, 6(5), e826. [Link]

  • Mocaër-Cretet, E., et al. (1984). Evidence for an antagonistic action of this compound on hypoxia-induced changes in brain serotonin levels. Naunyn-Schmiedeberg's archives of pharmacology, 326(4), 287–290. [Link]

  • Maj, J., et al. (1992). Effects of MK-801 and antidepressant drugs in the forced swimming test in rats. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 2(1), 37–41. [Link]

  • de Moura, J. F. N., et al. (2019). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 13, 17. [Link]

  • Hajo, N., et al. (1981). [Effects of this compound on various cardiovascular parameters in the rat and dog (author's transl)]. Journal de pharmacologie, 12(4), 441–453. [Link]

  • Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular psychiatry, 18(11), 1159–1167. [Link]

  • Maillet, E. L., et al. (2024). A transcriptomic analysis in mice following a single dose of ibogaine identifies new potential therapeutic targets. bioRxiv. [Link]

  • Graeff, F. G. (1993). Effects of centrally administered anxiolytic compounds in animal models of anxiety. Progress in neuro-psychopharmacology & biological psychiatry, 17(2), 183–201. [Link]

  • Sowa-Kucma, M., et al. (2015). Are NMDA Antagonists or Venlafaxine More Effective in the Forced Swimming Test?. Pharmacopsychiatry, 48(4-5), 147–152. [Link]

  • Rodriguez, P., et al. (2020). A Single Administration of the Atypical Psychedelic Ibogaine or its Metabolite Noribogaine Induces a... bioRxiv. [Link]

  • Zhang, Y., et al. (2016). Biological Factors Influencing the Mice Forced Swim Test. Journal of pharmacological and toxicological methods, 81, 1–6. [Link]

Sources

Assessing the off-target effects of Tabernanthine in a broad panel of receptors.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Off-Target Receptor Profile of Tabernanthine

Abstract

This compound, an iboga alkaloid, has garnered significant interest for its potential therapeutic applications, particularly in the realm of addiction medicine. As with any psychoactive compound under development, a thorough understanding of its interaction with a wide array of biological targets is paramount to ensuring a favorable safety and efficacy profile. This guide provides a comprehensive assessment of the off-target effects of this compound by comparing its receptor binding profile against its well-known, potent parent compound, Ibogaine, and a novel, synthetically-derived analog, Tabernanthalog (TBG). We delve into the causality behind the experimental design for broad-panel receptor screening, provide detailed protocols for key assays, and present a comparative analysis of binding affinities. This in-depth guide is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's pharmacological landscape.

Introduction: The Double-Edged Sword of Polypharmacology

This compound is an indole alkaloid naturally found in the Tabernanthe iboga plant.[1] It shares a core structure with Ibogaine, a compound renowned for its purported anti-addictive properties but hindered from widespread clinical use due to significant safety concerns, including hallucinogenic effects and cardiotoxicity.[2] this compound has also demonstrated potential in reducing the self-administration of drugs of abuse like cocaine and morphine in preclinical models, making it a compelling candidate for further investigation.[1]

The therapeutic efficacy of many central nervous system (CNS) drugs is often not due to interaction with a single, discrete target but rather a complex polypharmacology—the ability to modulate multiple targets simultaneously. While this can be beneficial, it also carries the inherent risk of undesirable off-target effects, leading to adverse drug reactions (ADRs). Therefore, a critical step in the preclinical development of any new chemical entity (NCE) is a comprehensive off-target liability assessment. This guide will illuminate the off-target profile of this compound, providing the necessary context for its continued development.

The Imperative for Broad-Panel Screening

To de-risk a drug candidate effectively, one must look beyond its primary therapeutic target. Relying solely on focused, hypothesis-driven assays can create significant blind spots, allowing potentially dangerous off-target interactions to go undetected until later, more costly stages of development.

Causality of Experimental Choice: The rationale for employing a broad-panel screening approach is rooted in risk mitigation. By proactively screening a compound against a wide array of receptors, ion channels, transporters, and enzymes, we can build a comprehensive "fingerprint" of its bioactivity. This allows for the early identification of liabilities that could lead to cardiovascular, CNS, or other organ system toxicities. Esteemed resources like the NIMH Psychoactive Drug Screening Program (PDSP) and commercial services such as Eurofins' SafetyScreen panels provide curated lists of targets known to be implicated in ADRs, offering an invaluable, standardized tool for safety pharmacology.[3]

Comparative Compounds: Setting the Context

To properly assess this compound's profile, it is essential to compare it with relevant benchmarks:

  • Ibogaine: The prototypical iboga alkaloid. Its complex pharmacology includes interactions with opioid, serotonin, sigma, and NMDA receptors.[4] Its potent psychedelic effects and cardiotoxicity, linked to hERG channel inhibition, make it a challenging therapeutic.

  • Tabernanthalog (TBG): A simplified, water-soluble analog of this compound engineered to be a non-hallucinogenic psychoplastogen.[2] It was designed with the explicit goal of retaining therapeutic potential while improving the safety profile, particularly by reducing affinity for targets like the hERG channel and opioid receptors.[5]

Experimental Design & Methodology

A tiered approach is employed to characterize a compound's receptor interaction profile. The initial step is a broad binding screen to identify all potential interaction sites. This is followed by functional assays for any "hits" to determine the nature of the interaction (e.g., agonist, antagonist, or modulator).

Overall Workflow for Off-Target Profiling

The following diagram illustrates a standard workflow for assessing the off-target liabilities of a test compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Functional Analysis cluster_2 Phase 3: Safety & Risk Assessment A Test Compound (this compound) B Broad Radioligand Binding Panel (e.g., NIMH PDSP, Eurofins SafetyScreen) A->B Submit for Screening C Identify 'Hits' (Significant % Inhibition) B->C D Determine Binding Affinity (Ki) (Competition Binding Assay) C->D E Determine Functional Activity (e.g., cAMP, Ca2+ Flux, GTPγS) C->E F Characterize Functional Effect (Agonist, Antagonist, Modulator) D->F E->F G Assess Key Safety Liabilities (e.g., hERG Channel Inhibition) F->G H Generate Off-Target Profile & Risk Assessment Report G->H

Caption: Workflow for comprehensive off-target liability assessment.

Protocol: Radioligand Binding Assay (Competition)

This method is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the competition between the unlabeled test compound and a labeled "hot" ligand (radioligand) for binding to the receptor.[6]

Principle: The amount of radioligand displaced by the test compound is proportional to the test compound's affinity for the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki value.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from tissue or cultured cells expressing the target receptor. Protein concentration is determined via a BCA or Bradford assay.[7]

  • Assay Setup: In a 96-well plate, add the following to each well in assay buffer:

    • Cell membrane preparation (e.g., 10-20 µg of protein).

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Varying concentrations of the test compound (e.g., this compound) or vehicle.

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.[6]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C). This traps the membranes with the bound radioligand on the filter.[7]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Allow filters to dry, then add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional cAMP Second Messenger Assay

This assay determines if a compound acts as an agonist or antagonist at Gs- or Gi-coupled G-protein coupled receptors (GPCRs) by measuring changes in intracellular cyclic AMP (cAMP) levels.[8]

Principle: Gs-coupled receptors, when activated, increase adenylyl cyclase activity, raising cAMP levels. Gi-coupled receptors inhibit this process, lowering cAMP. This assay quantifies these changes.[9]

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a 96- or 384-well plate and culture overnight.

  • Compound Addition (Antagonist Mode): To test for antagonism, pre-incubate cells with varying concentrations of the test compound (e.g., this compound) for a set time (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Agonist Mode: Add varying concentrations of the test compound.

    • Antagonist Mode: Add a fixed concentration (e.g., EC80) of a known agonist for the target receptor.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a detection kit, such as a competitive immunoassay format (e.g., HTRF, AlphaScreen) or a luciferase-based biosensor.[9][10]

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., luminescence, fluorescence ratio) against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50, which can be used to calculate the functional antagonist constant (Kb).

Results: Comparative Receptor Binding Profile

The following table summarizes the binding affinities (Ki, in nM) of this compound and its comparators at key CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetThis compound (Ki, nM)Ibogaine (Ki, nM)Tabernanthalog (TBG)Notes on Interaction
Opioid Receptors
Kappa (KOR)150[1]~2000[11]Negligible[5]This compound is a moderate KOR agonist. KOR agonism is associated with dysphoria but also anti-addictive effects.[12]
Mu (MOR)>10,000~130 - 4000[11]Negligible[5]Ibogaine has complex agonist/antagonist activity at MOR; this compound is significantly weaker.
Glutamate Receptors
NMDA10,500[1]~1500 - 2300[13]Negligible[5]Both are NMDA antagonists, but this compound is weaker. NMDA antagonism is linked to dissociative effects and anti-addictive properties.[14]
Sigma Receptors
Sigma-1 (σ1)Weakly binds[1]8554[15]Not ReportedSigma receptors are implicated in a wide range of CNS functions.[16]
Sigma-2 (σ2)194[15][17]201[15][17]Not ReportedBoth this compound and Ibogaine show moderate, selective affinity for σ2 over σ1.[15]
Serotonin Receptors
5-HT2ANot Reported~1000-4000[18]Agonist[19][20]5-HT2A agonism is the primary mechanism for the hallucinogenic effects of classic psychedelics. TBG's non-hallucinogenic profile suggests biased agonism.[19]
Ion Channels
hERG K+ ChannelNot ReportedPotent Inhibitor[5]~100-fold less potent than Ibogaine[5]hERG inhibition is a major cause of drug-induced cardiac arrhythmia (long QT syndrome). Ibogaine's potent activity is a key safety concern.
Transporters
SERTNot Reported~1000-4000[18]Binds (Inhibitor)[5]Serotonin transporter inhibition is the mechanism of SSRI antidepressants.

Note: Data is compiled from multiple sources and assay conditions may vary. "Not Reported" indicates that specific Ki values were not found in the searched literature.

Key Signaling Pathway: Kappa Opioid Receptor (KOR)

This compound acts as an agonist at the KOR.[1] Upon activation, the KOR, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction of intracellular cAMP, and modulation of ion channels, ultimately leading to neuronal hyperpolarization and reduced neurotransmitter release.

G Tab This compound (Agonist) KOR Kappa Opioid Receptor (KOR) Tab->KOR Binds & Activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Channels Modulates cAMP ↓ cAMP AC->cAMP Neuron ↓ Neuronal Excitability cAMP->Neuron Contributes to Channels->Neuron

Caption: Simplified signaling pathway for this compound at the KOR.

Discussion & Scientific Interpretation

On-Target vs. Off-Target Activity

The data reveals that this compound, much like Ibogaine, is a promiscuous compound with multiple points of interaction in the CNS. Its primary reported activities are as a kappa-opioid receptor agonist and a weak NMDA receptor antagonist.[1] The moderate affinity for the sigma-2 receptor is also notable.[15][17] These interactions likely contribute to its potential anti-addictive effects. However, any interaction outside of a hypothesized primary mechanism can be considered an "off-target" effect that must be evaluated for potential adverse outcomes.

Key Off-Target Liabilities & Comparative Analysis

When compared to its parent compound, Ibogaine, this compound presents an intriguing and potentially safer profile.

  • Opioid Receptors: this compound's affinity for the KOR (Ki=150 nM) is significant and may contribute to its therapeutic effects.[1] Crucially, it shows substantially lower affinity for the MOR compared to Ibogaine.[11] This is a favorable distinction, as MOR activity can be associated with abuse liability and other opioid-related side effects.

  • NMDA Receptor: this compound is a much weaker NMDA antagonist (Ki=10.5 µM) than Ibogaine (Ki=~1.5-2.3 µM).[1][13] This could translate to a reduced potential for dissociative or psychotomimetic side effects at therapeutic concentrations.

  • Sigma Receptors: Both compounds bind to the sigma-2 receptor with similar moderate affinity (~200 nM).[15][17] The clinical implications of this interaction are still under investigation but may play a role in their neurobiological effects.[16]

  • Cardiotoxicity (hERG): While direct data for this compound's hERG affinity is lacking in the reviewed literature, the high cardiotoxicity risk of Ibogaine is a major concern. The development of Tabernanthalog (TBG), which was specifically designed for an improved safety profile, resulted in a compound with over 100-fold less potency at the hERG channel.[5] This demonstrates that structural modifications to the iboga backbone can successfully mitigate this critical liability. Future development of this compound would require rigorous hERG assessment as a top priority.

  • Hallucinogenic Potential (5-HT2A): Ibogaine's interaction with the 5-HT2A receptor is believed to contribute to its psychedelic effects.[4] Tabernanthalog (TBG), an analog of this compound, is a 5-HT2A agonist but does not produce hallucinogenic-like behaviors in animal models, suggesting a functionally selective or "biased" agonism that promotes neuroplasticity without inducing psychedelic effects.[19][20] This raises the compelling possibility that this compound may also possess a more favorable 5-HT2A interaction profile than Ibogaine.

Conclusion & Future Directions

This comparative analysis reveals that this compound possesses a distinct and complex pharmacological profile. It engages with multiple targets implicated in addiction, including the kappa-opioid and NMDA receptors. Crucially, its binding profile suggests a potentially wider therapeutic window compared to Ibogaine, with significantly lower affinity for the mu-opioid and NMDA receptors.

The development of Tabernanthalog as a safer analog highlights a clear path forward. The key unanswered question for this compound is its activity at the hERG channel and the 5-HT2A receptor. A comprehensive screening panel, including functional assays for these specific targets, is the essential next step. Should this compound demonstrate a lower hERG liability and a non-hallucinogenic 5-HT2A profile, it could represent a highly valuable lead compound, balancing the therapeutic potential of the iboga alkaloids with a markedly improved safety profile.

References

  • Bhave, S. V., et al. (2013). Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation. PLoS ONE. Available at: [Link]

  • Wikipedia. (n.d.). Ibogaine. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Sweetnam, P. M., et al. (1993). High affinity ibogaine binding to a mu opioid agonist site. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Tabernanthalog. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Lin, Y., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). This compound. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • NIMH Psychoactive Drug Screening Program. (n.d.). Citation Policy. The University of North Carolina at Chapel Hill. Available at: [Link]

  • Glick, S. D., et al. (1999). 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats. PubMed. Available at: [Link]

  • Hughes, A. J., et al. (2023). Discovery of Iboga-Derived Ligands for the Sigma-2 Receptor. PubMed Central. Available at: [Link]

  • Cai, M., & Hruby, V. J. (2022). Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Tabernanthalog, a Non-Hallucinogenic Psychedelic, Alleviates Cancer-Induced Cognitive Deficits via Serotonergic Pathways. PubMed Central. Available at: [Link]

  • Gu, Z. Q., & Mash, D. C. (2001). Sigma Receptors and Iboga Alkaloids. ICEERS. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved January 22, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed Central. Available at: [Link]

  • Al-Subeh, M., et al. (2023). Structure and predicted pKi values of the selected ibogaine derivatives resulted from the scaffold-hopping study of Series 2. ResearchGate. Available at: [Link]

  • Popik, P., et al. (1995). NMDA antagonist properties of the putative antiaddictive drug, ibogaine. PubMed. Available at: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved January 22, 2026, from [Link]

  • Muceniece, R., et al. (2006). The MC3 receptor binding affinity of melanocortins correlates with the nitric oxide production inhibition in mice brain inflammation model. PubMed. Available at: [Link]

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • National Institute of Mental Health. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). Available at: [Link]

  • Ganesan, M., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]

  • Sun, S., & Bleckman, T. M. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

  • Oliphant, T. E., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. PubMed Central. Available at: [Link]

  • Cameron, L. P., et al. (2021). A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential. PubMed Central. Available at: [Link]

  • Bhave, S. V., et al. (2013). Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation. PLOS ONE. Available at: [Link]

  • Bowen, W. D., et al. (1995). Ibogaine and its congeners are sigma 2 receptor-selective ligands with moderate affinity. European Journal of Pharmacology. Available at: [Link]

  • He, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Prioux, A., et al. (1981). Evidence for an antagonistic action of this compound on hypoxia-induced changes in brain serotonin levels. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Ki Database. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Frankowski, K. J., et al. (2010). Antagonist for the Kappa Opioid Receptor. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Merck Millipore. (n.d.). Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations. Available at: [Link]

  • Coccurello, R., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. Available at: [Link]

  • Kieres, A. K., et al. (2023). Tabernanthalog Reduces Motivation for Heroin and Alcohol in a Polydrug Use Model. bioRxiv. Available at: [Link]

  • Merck Millipore. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 22, 2026, from [Link]

  • NIMH Psychoactive Drug Screening Program. (n.d.). Targets Available. The University of North Carolina at Chapel Hill. Available at: [Link]

  • Cahill, C. (2023). Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders. YouTube. Available at: [Link]

  • Mash, D. C., et al. (1995). Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity. PubMed. Available at: [Link]

  • Laping, N. J., et al. (2011). Development of Kappa Opioid Receptor Antagonists. PubMed Central. Available at: [Link]

  • Son, S., et al. (2023). Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. MDPI. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tabernanthalog | Ligand page. Retrieved January 22, 2026, from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Available at: [Link]

  • PDSP. (n.d.). Ki Database. Retrieved January 22, 2026, from [Link]

Sources

Safety Operating Guide

Mastering Tabernanthine: A Guide to Safe Disposal and Laboratory Stewardship

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that groundbreaking research with compounds like tabernanthine demands not only scientific rigor but also an unwavering commitment to safety and environmental responsibility. This guide moves beyond mere procedural checklists to provide a deep, technical framework for the proper disposal of this compound, ensuring the protection of your team, your facility, and the broader ecosystem. Our goal is to be your trusted partner in laboratory safety, offering insights that extend beyond the product itself.

The Imperative for Diligence: Understanding this compound's Profile

This compound is a monoterpenoid indole alkaloid derived from the Tabernanthe iboga plant.[1] Its structural similarity to other psychoactive iboga alkaloids necessitates a cautious and informed approach to its handling and disposal. While comprehensive toxicological data for this compound is not as extensive as for some other compounds, the known biological activity of related alkaloids underscores the importance of treating it as a hazardous substance.[2]

The fundamental principle guiding our disposal strategy is the "cradle-to-grave" responsibility for hazardous waste, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3] This means that from the moment this compound enters your laboratory to its final disposal, its management is a documented and controlled process.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves considering its potential hazards and the routes of exposure.

Key Hazards:

  • Toxicological Properties: While specific data may be limited, it is prudent to assume that this compound may have toxic effects if ingested, inhaled, or absorbed through the skin. Handling should always aim to minimize any potential exposure.

  • Physical Form: In its solid, powdered form, this compound poses an inhalation risk. Any procedures that could generate dust must be conducted with appropriate engineering controls.

  • Environmental Impact: The release of alkaloids into the environment can have unintended ecological consequences. Therefore, proper disposal is crucial to prevent contamination of soil and waterways.

Exposure Control:

To mitigate these risks, a multi-layered approach to exposure control is essential, following the hierarchy of controls:

  • Elimination/Substitution: While not always feasible in a research context, consider if smaller quantities of this compound can be used to achieve the desired experimental outcomes.

  • Engineering Controls: All handling of powdered this compound or concentrated solutions should occur within a certified chemical fume hood to prevent the release of aerosols or dust.

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for the handling and disposal of this compound. Ensure all personnel are trained on these procedures.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and should never be used as the primary means of protection.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling this compound in any form:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves. Double-gloving is recommended when handling pure or concentrated forms.Prevents dermal absorption of the compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects the eyes from splashes of solutions or airborne particles. Goggles provide a more complete seal against chemical vapors and splashes.
Lab Coat A dedicated, buttoned lab coat.Protects personal clothing from contamination and prevents the transfer of the compound outside of the laboratory.
Respiratory Protection An N95 or higher-rated respirator may be necessary when handling larger quantities of powdered this compound.Minimizes the risk of inhaling fine particles. The need for respiratory protection should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound Waste

The primary and most compliant method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible waste streams.

  • Solid Waste:

    • Includes unused or expired pure this compound, contaminated lab debris (e.g., weigh boats, filter paper, paper towels), and contaminated PPE.

    • Collect in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • Includes solutions containing this compound and the first rinse of any contaminated glassware.

    • Collect in a dedicated, clearly labeled, and sealable hazardous waste container. Ensure the container material is compatible with the solvents used.

    • Note on Rinsate: The initial rinse of glassware that has contained this compound must be treated as hazardous waste. Subsequent rinses may be considered non-hazardous, depending on your institution's policies.

Step 2: Labeling Your Waste Container

Accurate and complete labeling is a regulatory requirement and essential for safe handling and disposal. Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 83-94-3

  • The approximate concentration and quantity of this compound

  • The names of any other constituents in the waste (e.g., solvents)

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Secure Storage of Waste

Store your labeled this compound waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general foot traffic and any potential sources of ignition or reaction.

  • In secondary containment to capture any potential leaks.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste. They will work with a certified hazardous waste contractor to ensure its proper transportation and final disposal in compliance with all federal, state, and local regulations.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is crucial to minimizing harm.

This compound Spill Response:
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Prevent entry into the spill area. If the spill is large or involves a significant amount of dust, contact your EHS department immediately.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 3.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Do not sweep dry powder.

    • For liquid spills: Cover the spill with a chemical absorbent pad or other suitable absorbent material, working from the outside in.

  • Clean the Spill:

    • Carefully collect the absorbent material and spilled substance using a scoop or other appropriate tools. Avoid creating dust.

    • Place all contaminated materials into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, even if it is a minor incident.

In Case of Personal Exposure:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the attending physician with the Safety Data Sheet (SDS) for this compound.

Visualizing the Disposal Workflow

To aid in decision-making, the following diagram outlines the key steps in the this compound disposal process.

Tabernanthine_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated PPE, labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions, first rinse) start->liquid_waste Is it liquid? collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->store_saa collect_liquid->store_saa contact_ehs Contact Institutional EHS for Pickup Request store_saa->contact_ehs disposal Disposal by Certified Hazardous Waste Contractor contact_ehs->disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By integrating these principles and procedures into your laboratory's safety culture, you demonstrate a commitment to responsible science. This not only ensures regulatory compliance but also builds a foundation of trust and safety that is paramount to innovative research.

References

  • BioCrick. Material Safety Data Sheet(MSDS) - this compound.[Link]

  • CAS Common Chemistry. this compound.[Link]

  • MDPI. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment.[Link]

  • PubMed Central. Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights.[Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.[Link]

  • Lab Manager. Handling Controlled Substances in the Lab.[Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation.[Link]

  • Wikipedia. Indole alkaloid.[Link]

  • University of California, Berkeley. LAB SAFETY GUIDELINES FOR ADMINISTRATIVE PERSONNEL.[Link]

  • PubMed. [Total synthesis of biologically active alkaloids using bio-inspired indole oxidation].[Link]

  • PubMed Central. Halogenated Indole Alkaloids from Marine Invertebrates.[Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS.[Link]

  • Central Washington University. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[Link]

  • Stericycle. USP 800 & Hazardous Drug Disposal.[Link]

Sources

A Researcher's Comprehensive Guide to Personal Protective Equipment for Handling Tabernanthine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Protocol for Ensuring Laboratory Safety and Research Integrity

As a Senior Application Scientist, this guide is designed to provide drug development professionals, researchers, and scientists with essential, immediate safety protocols for handling the potent psychoactive indole alkaloid, Tabernanthine.[1][2] Derived from Tabernanthe iboga, this compound is a valuable tool in neurological and addiction research, but its pharmacological activity demands a rigorous and uncompromising approach to personal safety.[1][2]

The primary routes of occupational exposure to compounds of this nature are inadvertent inhalation of aerosolized powder and direct dermal absorption.[3][4][5] Therefore, the following protocols are not merely recommendations but are structured as a self-validating system to create a consistent and reliable barrier between the researcher and the chemical, ensuring both personal safety and the integrity of the experiment.

The Foundational Principle: A Multi-Layered Safety Approach

While this guide focuses on Personal Protective Equipment (PPE), it is critical to understand that PPE is the last line of defense. Its efficacy is predicated on the proper use of preceding safety measures in the established "Hierarchy of Controls."[6]

  • Engineering Controls: The primary barrier. All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood or a ventilated balance enclosure to contain aerosols at the source.

  • Administrative Controls: Procedural safety. This includes rigorous training, restricting access to authorized personnel, and maintaining meticulous housekeeping to prevent contamination of work surfaces.[7][8][9]

  • Personal Protective Equipment (PPE): The final, essential barrier. The equipment detailed below is designed to protect you when engineering and administrative controls are not sufficient or in the event of an accidental release.

Core PPE Protocol: A Head-to-Toe Mandate

Given the potent nature of this compound, a comprehensive PPE ensemble is required for all handling procedures.

Hand Protection: The Primary Contact Barrier

Direct skin contact is a significant risk for dermal absorption. Therefore, a robust glove protocol is non-negotiable.

  • Double-Gloving: Always wear two pairs of gloves.[3][10] This practice provides a critical safeguard against undetected micro-perforations in the outer glove and allows for a safer doffing process where the most contaminated layer is removed first.

  • Glove Material: Powder-free nitrile gloves are the standard recommendation.[3][10] The absence of powder prevents the aerosolization and dispersal of this compound particles. For operations involving aggressive organic solvents, consult the table below to ensure the chosen material has an adequate breakthrough time.[11][12][13]

  • Technique: The inner glove should be tucked under the cuff of the lab gown, while the outer glove cuff should extend over the gown's cuff, creating a sealed interface.[10] Gloves should be changed every 30-60 minutes during prolonged procedures or immediately if contamination is suspected or a tear occurs.[3]

Table 1: Glove Selection Guide for Common Laboratory Solvents This table provides a general reference for selecting appropriate glove materials when working with this compound in various solvents. Always consult the specific manufacturer's chemical resistance data.

SolventRecommended Glove MaterialGeneral Resistance Rating
EthanolNitrile, NeopreneGood to Excellent
ChloroformFluoroelastomer (Viton™), ButylGood (Nitrile is poor)
BenzeneFluoroelastomer (Viton™), PVAGood (Nitrile is poor)
AcetoneButyl, Natural RubberGood (Nitrile is poor)
Water / BuffersNitrile, Latex, NeopreneExcellent
Body Protection: Preventing Widespread Contamination
  • Gown/Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is mandatory.[10] This prevents splashes from reaching personal clothing and skin. Reusable cloth lab coats are not appropriate as they can absorb chemicals and become a secondary source of exposure.

  • Shoe Covers: Disposable shoe covers should be worn in any area where this compound powder is handled to prevent tracking contamination out of the designated workspace.[3]

Eye and Face Protection: Shielding Mucous Membranes
  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated chemical splash goggles must be worn at all times in the laboratory.[14]

  • Full Face Shield: When there is a significant risk of splashes—such as during the transfer of solutions or when handling larger quantities—a full-face shield must be worn in addition to chemical splash goggles.[3][14][15] This provides a secondary layer of protection for the entire face.

Respiratory Protection: Guarding Against Inhalation

The risk of inhaling aerosolized powder is highest when handling the solid form of this compound.

  • Mandatory Use: A NIOSH-approved N95 respirator (or higher, such as a P100) is required for any procedure involving solid this compound, including weighing, transferring powder, or cleaning spills.[4]

  • Situational Use: When working exclusively with dilute solutions of this compound inside a properly functioning chemical fume hood, respiratory protection may not be strictly required, but it remains a prudent best practice. A formal risk assessment by your institution's safety officer should guide this decision.

Operational Plan: Workflow and Procedures

Adherence to a strict, sequential process for donning and doffing PPE is as critical as the equipment itself. A flawed removal process can lead to self-contamination, negating the protective benefits of the equipment.[16][17]

PPE Selection & Use Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_start Phase 1: Task Assessment cluster_procedure Phase 2: Procedure Type cluster_ppe Phase 3: Required PPE Ensemble Start Assess Experimental Task Procedure_Type Handling Solid or Liquid? Start->Procedure_Type Weighing Weighing / Aliquoting Powder Procedure_Type->Weighing Solid Dilution Preparing Dilutions Procedure_Type->Dilution Liquid PPE_High Full PPE Required: - N95 Respirator - Face Shield + Goggles - Gown - Double Gloves - Shoe Covers Weighing->PPE_High Spill_Clean Solid Spill Cleanup Spill_Clean->PPE_High PPE_Standard Standard PPE Required: - Goggles (Face Shield if splash risk) - Gown - Double Gloves Dilution->PPE_Standard Transfer Transferring Solutions Transfer->PPE_Standard

Caption: PPE Selection & Use Workflow for this compound.

Step-by-Step Donning (Putting On) Sequence

Perform in a clean area before entering the designated handling zone.[18][19]

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Don the disposable gown, ensuring it is fully fastened at the back.

  • Respirator (if required): Put on the N95 respirator. Perform a seal check to ensure a tight fit.

  • Eye/Face Protection: Put on chemical splash goggles, followed by the face shield if the procedure requires it.

  • Gloves: Don the first (inner) pair of gloves, tucking the cuffs under the gown sleeves. Don the second (outer) pair of gloves, pulling the cuffs over the gown sleeves.

Step-by-Step Doffing (Removal) Sequence

This is the most critical phase for preventing self-contamination. The guiding principle is to touch contaminated surfaces only with a gloved hand and clean surfaces only with a clean (or inner-gloved) hand.[6][16][18]

  • Initial Decontamination (if applicable): If grossly contaminated, wipe down the outer gloves and gown before proceeding.

  • Shoe Covers: While still in the designated work area, remove shoe covers by touching only the inside surface and dispose of them immediately in the designated waste bin.

  • Outer Gloves: Grasp the outside of one outer glove with the other gloved hand and peel it off. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved (inner glove) hand under the remaining outer glove at the wrist and peel it off over the first glove. Dispose of both in the hazardous waste bin.[18]

  • Gown: Unfasten the gown. Carefully roll it down from the shoulders, touching only the inside surface. Turn the gown inside out as it is removed and dispose of it.

  • Face Shield/Goggles: Remove eye and face protection by handling the headband or earpieces from behind the head. Place in a designated area for decontamination or dispose of if single-use.[18]

  • Respirator (if used): Remove the respirator by grasping the straps from behind. Do not touch the front of the respirator. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.

  • Final Hand Hygiene: Immediately and thoroughly wash hands with soap and water for at least 20 seconds.[6][10]

Disposal Plan for Contaminated Materials

All disposable items that have come into contact with this compound are considered hazardous chemical waste and must be disposed of accordingly.

  • Waste Segregation: Never dispose of contaminated PPE in regular trash.[20]

  • Designated Containers: All contaminated items (gloves, gowns, shoe covers, bench paper, pipette tips, etc.) must be placed directly into a designated, clearly labeled, and sealable hazardous waste container.[6][21]

  • Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[22]

By integrating these meticulous PPE protocols into your standard operating procedures, you establish a robust safety framework that protects you and your colleagues, ensuring that the valuable scientific pursuit of understanding compounds like this compound can proceed with confidence and integrity.

References

  • How to Choose the Right Gloves for Chemical Protection. (2025). Vertex AI Search.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
  • Choosing the Right Glove Material: Guide to Chemical Protection. (2024). Droppe.
  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017).
  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
  • Adhere To the Correct Procedure for Donning and Doffing PPE. (2020). 360training.
  • Donning & Doffing PPE. (2019). UCLA Environment, Health & Safety.
  • Donning and Doffing Personal Protective Equipment. University of Tennessee Knoxville.
  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Centers for Disease Control and Prevention (CDC).
  • How to Enhance Donning and Doffing of Chemical Safety Clothing. Lakeland Industries.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (CDC).
  • This compound. Grokipedia.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC Stacks.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • This compound. Wikipedia.
  • Lab Safety Rules and Guidelines. LabManager.
  • Chemical Safety Best Practices in The Lab. (2023). Green World Group.
  • Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • It's more than just being Fragile : How to Handle Potent Formul
  • Potent compound safety in the labor
  • Chemistry Lab Safety Rules. PozeSCAF.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Laboratory Safety: Working Safely with Chemicals. (2025). The Codelucky YouTube Channel.
  • NIH Waste Disposal Guide 2022.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tabernanthine
Reactant of Route 2
Tabernanthine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。